SSR504734
説明
特性
CAS番号 |
742693-38-5 |
|---|---|
分子式 |
C20H20ClF3N2O |
分子量 |
396.8 g/mol |
IUPAC名 |
2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H20ClF3N2O/c21-17-14(9-6-10-15(17)20(22,23)24)19(27)26-18(13-7-2-1-3-8-13)16-11-4-5-12-25-16/h1-3,6-10,16,18,25H,4-5,11-12H2,(H,26,27)/t16-,18-/m0/s1 |
InChIキー |
MEZRZVWPLXVLSO-WMZOPIPTSA-N |
異性体SMILES |
C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl |
正規SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SSR 504734; SSR-504734; SSR504734 |
製品の起源 |
United States |
Foundational & Exploratory
SSR504734: A Technical Guide to its Mechanism of Action as a Glycine Transporter-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR504734 is a potent, selective, and reversible inhibitor of the glycine (B1666218) transporter-1 (GlyT1). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular interactions, impact on glutamatergic neurotransmission, and the experimental evidence supporting its potential as a therapeutic agent for central nervous system (CNS) disorders. Quantitative pharmacological data are presented for comparative analysis, and key experimental methodologies are described to facilitate reproducibility and further investigation.
Core Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
The primary mechanism of action of this compound is the inhibition of the glycine transporter-1 (GlyT1).[1][2] GlyT1 is a critical protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentrations.[3] Glycine serves a dual role in the CNS; it is an inhibitory neurotransmitter at its own receptors and, crucially, acts as an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[2][4]
By blocking GlyT1, this compound effectively increases the concentration of glycine in the vicinity of the synapse.[1] This elevated glycine level enhances the activation of NMDA receptors by the primary agonist, glutamate.[2] The potentiation of NMDA receptor-mediated glutamatergic neurotransmission is the foundational principle behind the therapeutic potential of this compound, particularly in conditions hypothesized to involve NMDA receptor hypofunction, such as schizophrenia.[1][2]
The signaling pathway is visualized in the diagram below:
Caption: this compound inhibits GlyT1, increasing synaptic glycine and potentiating NMDA receptor function.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of Glycine Transporter-1 (GlyT1)
| Species | IC50 (nM) | Reference |
| Human | 18 | [1][5] |
| Rat | 15 | [1][5] |
| Mouse | 38 | [1][5] |
IC50: Half maximal inhibitory concentration.
Table 2: In Vivo Efficacy and Potency
| Model | Parameter | Dose/Concentration | Species | Reference |
| Ex vivo Glycine Uptake (cortical homogenates) | ID50 | 5 mg/kg i.p. | Mouse | [1] |
| Increase in Extracellular Glycine (prefrontal cortex) | MED | 3 mg/kg i.p. | Rat | [1] |
| Potentiation of NMDA-mediated EPSCs (hippocampal slices) | MEC | 0.5 µM | Rat | [1] |
| Reversal of MK-801-induced Hyperactivity | MED | 10-30 mg/kg i.p. | Mouse/Rat | [1] |
| Normalization of Prepulse Inhibition Deficit (DBA/2 mice) | MED | 15 mg/kg i.p. | Mouse | [1] |
| Reversal of PCP-induced Attentional Deficits | MED | 1-3 mg/kg i.p. | Rat | [1] |
| Increase in Extracellular Dopamine (B1211576) (prefrontal cortex) | MED | 10 mg/kg i.p. | Rat | [1] |
| Promotion of Cognitive Flexibility (ASST) | Effective Dose | 3 and 10 mg/kg i.p. | Rat | [6] |
| Enhancement of Working Memory (Delayed Alternation Task) | Effective Dose | 10 and 30 mg/kg i.p. | Mouse | [7] |
ID50: Dose that inhibits the response by 50%; MED: Minimal efficacious dose; MEC: Minimal efficacious concentration; i.p.: Intraperitoneal; ASST: Attentional Set-Shifting Task; EPSCs: Excitatory Postsynaptic Currents; PCP: Phencyclidine.
Detailed Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments. The methodologies for these are detailed below.
In Vitro Glycine Uptake Assay
This assay quantifies the ability of this compound to inhibit the uptake of glycine into cells expressing GlyT1.
-
Cell Lines: Human SK-N-MC or rat C6 glioma cells, which endogenously express GlyT1.
-
Protocol:
-
Cells are cultured to confluence in appropriate media.
-
On the day of the experiment, cells are washed with a Krebs-HEPES buffer.
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 15 nM - 86 µM) for a defined period (e.g., 10 minutes) at 37°C.[5]
-
Radiolabeled [¹⁴C]glycine is added to the buffer and incubated for a short period (e.g., 10-20 minutes) to allow for uptake.
-
The incubation is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [¹⁴C]glycine.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor or by incubation at 4°C.
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
The concentration of this compound that inhibits 50% of the specific glycine uptake (IC50) is determined by non-linear regression analysis.
-
In Vivo Microdialysis for Extracellular Glycine Measurement
This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the prefrontal cortex.
-
Animals are allowed to recover for several days.
-
-
Microdialysis Protocol:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.1-5 µL/min).[4]
-
After a stabilization period to establish a baseline, this compound (e.g., 3-10 mg/kg) is administered via intraperitoneal (i.p.) injection.[1]
-
Dialysate samples are collected at regular intervals (e.g., every 15-30 minutes) both before and after drug administration.
-
The concentration of glycine in the dialysate is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.
-
Changes in extracellular glycine levels are expressed as a percentage of the pre-drug baseline.
-
Electrophysiological Recording of NMDA-Mediated EPSCs
This method directly assesses the functional consequence of increased synaptic glycine on NMDA receptor activity in brain tissue.
-
Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rats.
-
Recording:
-
Slices are maintained in an interface or submerged recording chamber perfused with aCSF.
-
Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.
-
To isolate NMDA receptor-mediated currents, AMPA receptor antagonists (e.g., CNQX) are included in the aCSF, and the cell is voltage-clamped at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.
-
Excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of the Schaffer collateral pathway.
-
A stable baseline of NMDA-mediated EPSCs is recorded.
-
This compound (e.g., 0.5 µM) is bath-applied, and the amplitude and kinetics of the EPSCs are recorded.[1]
-
Potentiation of the NMDA-mediated current by this compound is quantified.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a process that is often deficient in individuals with schizophrenia. This behavioral paradigm assesses the ability of a weak sensory stimulus (prepulse) to inhibit the motor response to a subsequent strong stimulus (pulse).
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (e.g., a mouse).
-
Protocol:
-
The animal is placed in the chamber and allowed to acclimate for a period (e.g., 5 minutes) with background white noise.
-
This compound or vehicle is administered at a specified time before the test (e.g., 30 minutes).
-
The test session consists of several trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a baseline startle response.
-
Prepulse-pulse trials: The strong pulse is preceded by a weak, non-startling stimulus (e.g., 75-85 dB).
-
No-stimulus trials: Only background noise to measure baseline movement.
-
-
The startle amplitude is recorded for each trial.
-
Percent PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
-
The effect of this compound on PPI is evaluated by comparing the percent PPI in drug-treated animals to vehicle-treated controls.
-
The workflow for a typical PPI experiment is illustrated below:
Caption: Workflow for a Prepulse Inhibition (PPI) experiment to assess sensorimotor gating.
Attentional Set-Shifting Task (ASST)
The ASST is a test of cognitive flexibility, a domain of executive function that is often impaired in schizophrenia. It measures the ability of an animal to shift attention between different perceptual dimensions.
-
Apparatus: A testing arena with two digging pots. The pots can contain different digging media (e.g., sand, sawdust) and be scented with different odors. A food reward is buried in one of the pots.
-
Protocol:
-
Animals (e.g., rats) are mildly food-deprived to motivate digging.
-
This compound (e.g., 3 or 10 mg/kg) or vehicle is administered before the test.[8]
-
The task consists of a series of discriminations where the animal must learn a rule to find the reward. The rule is based on either the digging medium or the odor.
-
The key stage is the Extra-Dimensional (ED) Shift . Prior to this stage, the animal learns that one dimension (e.g., digging medium) is relevant for finding the reward. In the ED shift, the previously irrelevant dimension (e.g., odor) becomes the new relevant cue.
-
The number of trials required to reach a criterion of correct choices (e.g., 6 consecutive correct digs) is recorded for each stage.
-
Impaired cognitive flexibility is indicated by a significantly higher number of trials to reach criterion during the ED shift compared to a preceding Intra-Dimensional (ID) shift (where the relevant dimension remains the same, but the exemplars change).
-
The ability of this compound to improve cognitive flexibility is demonstrated by a reduction in the number of trials to criterion specifically in the ED shift stage.[6]
-
Other Pharmacological Effects
In addition to its primary mechanism, studies have revealed other effects of this compound:
-
Dopamine Modulation: this compound has been shown to increase extracellular dopamine levels in the rat prefrontal cortex.[1] This may contribute to its effects on cognition and negative symptoms in schizophrenia.
-
Anti-epileptic Potential: In some preclinical models, this compound increased the threshold for seizures, suggesting a potential role in epilepsy treatment.[9][10] However, it did not affect neurotransmitter levels in the context of seizures in these studies.[9][10]
-
Inflammatory Markers: One study reported that this compound increased the levels of several inflammatory markers in the serum of mice.[9][10] The implications of this finding require further investigation.
Summary and Future Directions
This compound is a well-characterized GlyT1 inhibitor that enhances NMDA receptor function by increasing extracellular glycine concentrations. This mechanism has been validated through a range of in vitro and in vivo experiments, demonstrating the compound's potential to ameliorate deficits associated with glutamatergic hypofunction. The preclinical data strongly support its investigation for schizophrenia, where it may address not only positive symptoms but also the challenging domains of negative and cognitive symptoms.[1][2] While early clinical development was initiated, the current status is not publicly known.[4] Further research is warranted to fully understand the therapeutic window, the long-term effects of GlyT1 inhibition, and the clinical translatability of the robust preclinical findings.
References
- 1. This compound enhances basal expression of prepulse inhibition but exacerbates the disruption of prepulse inhibition by apomorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ftp.sanger.ac.uk [ftp.sanger.ac.uk]
- 7. The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
SSR504734: A Technical Guide to its Mechanism of Action as a Glycine Transporter-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR504734 is a potent, selective, and reversible inhibitor of the glycine transporter-1 (GlyT1). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular interactions, impact on glutamatergic neurotransmission, and the experimental evidence supporting its potential as a therapeutic agent for central nervous system (CNS) disorders. Quantitative pharmacological data are presented for comparative analysis, and key experimental methodologies are described to facilitate reproducibility and further investigation.
Core Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
The primary mechanism of action of this compound is the inhibition of the glycine transporter-1 (GlyT1).[1][2] GlyT1 is a critical protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentrations.[3] Glycine serves a dual role in the CNS; it is an inhibitory neurotransmitter at its own receptors and, crucially, acts as an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[2][4]
By blocking GlyT1, this compound effectively increases the concentration of glycine in the vicinity of the synapse.[1] This elevated glycine level enhances the activation of NMDA receptors by the primary agonist, glutamate.[2] The potentiation of NMDA receptor-mediated glutamatergic neurotransmission is the foundational principle behind the therapeutic potential of this compound, particularly in conditions hypothesized to involve NMDA receptor hypofunction, such as schizophrenia.[1][2]
The signaling pathway is visualized in the diagram below:
Caption: this compound inhibits GlyT1, increasing synaptic glycine and potentiating NMDA receptor function.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of Glycine Transporter-1 (GlyT1)
| Species | IC50 (nM) | Reference |
| Human | 18 | [1][5] |
| Rat | 15 | [1][5] |
| Mouse | 38 | [1][5] |
IC50: Half maximal inhibitory concentration.
Table 2: In Vivo Efficacy and Potency
| Model | Parameter | Dose/Concentration | Species | Reference |
| Ex vivo Glycine Uptake (cortical homogenates) | ID50 | 5 mg/kg i.p. | Mouse | [1] |
| Increase in Extracellular Glycine (prefrontal cortex) | MED | 3 mg/kg i.p. | Rat | [1] |
| Potentiation of NMDA-mediated EPSCs (hippocampal slices) | MEC | 0.5 µM | Rat | [1] |
| Reversal of MK-801-induced Hyperactivity | MED | 10-30 mg/kg i.p. | Mouse/Rat | [1] |
| Normalization of Prepulse Inhibition Deficit (DBA/2 mice) | MED | 15 mg/kg i.p. | Mouse | [1] |
| Reversal of PCP-induced Attentional Deficits | MED | 1-3 mg/kg i.p. | Rat | [1] |
| Increase in Extracellular Dopamine (prefrontal cortex) | MED | 10 mg/kg i.p. | Rat | [1] |
| Promotion of Cognitive Flexibility (ASST) | Effective Dose | 3 and 10 mg/kg i.p. | Rat | [6] |
| Enhancement of Working Memory (Delayed Alternation Task) | Effective Dose | 10 and 30 mg/kg i.p. | Mouse | [7] |
ID50: Dose that inhibits the response by 50%; MED: Minimal efficacious dose; MEC: Minimal efficacious concentration; i.p.: Intraperitoneal; ASST: Attentional Set-Shifting Task; EPSCs: Excitatory Postsynaptic Currents; PCP: Phencyclidine.
Detailed Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments. The methodologies for these are detailed below.
In Vitro Glycine Uptake Assay
This assay quantifies the ability of this compound to inhibit the uptake of glycine into cells expressing GlyT1.
-
Cell Lines: Human SK-N-MC or rat C6 glioma cells, which endogenously express GlyT1.
-
Protocol:
-
Cells are cultured to confluence in appropriate media.
-
On the day of the experiment, cells are washed with a Krebs-HEPES buffer.
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 15 nM - 86 µM) for a defined period (e.g., 10 minutes) at 37°C.[5]
-
Radiolabeled [¹⁴C]glycine is added to the buffer and incubated for a short period (e.g., 10-20 minutes) to allow for uptake.
-
The incubation is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [¹⁴C]glycine.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor or by incubation at 4°C.
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
The concentration of this compound that inhibits 50% of the specific glycine uptake (IC50) is determined by non-linear regression analysis.
-
In Vivo Microdialysis for Extracellular Glycine Measurement
This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the prefrontal cortex.
-
Animals are allowed to recover for several days.
-
-
Microdialysis Protocol:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.1-5 µL/min).[4]
-
After a stabilization period to establish a baseline, this compound (e.g., 3-10 mg/kg) is administered via intraperitoneal (i.p.) injection.[1]
-
Dialysate samples are collected at regular intervals (e.g., every 15-30 minutes) both before and after drug administration.
-
The concentration of glycine in the dialysate is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.
-
Changes in extracellular glycine levels are expressed as a percentage of the pre-drug baseline.
-
Electrophysiological Recording of NMDA-Mediated EPSCs
This method directly assesses the functional consequence of increased synaptic glycine on NMDA receptor activity in brain tissue.
-
Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rats.
-
Recording:
-
Slices are maintained in an interface or submerged recording chamber perfused with aCSF.
-
Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.
-
To isolate NMDA receptor-mediated currents, AMPA receptor antagonists (e.g., CNQX) are included in the aCSF, and the cell is voltage-clamped at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.
-
Excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of the Schaffer collateral pathway.
-
A stable baseline of NMDA-mediated EPSCs is recorded.
-
This compound (e.g., 0.5 µM) is bath-applied, and the amplitude and kinetics of the EPSCs are recorded.[1]
-
Potentiation of the NMDA-mediated current by this compound is quantified.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a process that is often deficient in individuals with schizophrenia. This behavioral paradigm assesses the ability of a weak sensory stimulus (prepulse) to inhibit the motor response to a subsequent strong stimulus (pulse).
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (e.g., a mouse).
-
Protocol:
-
The animal is placed in the chamber and allowed to acclimate for a period (e.g., 5 minutes) with background white noise.
-
This compound or vehicle is administered at a specified time before the test (e.g., 30 minutes).
-
The test session consists of several trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a baseline startle response.
-
Prepulse-pulse trials: The strong pulse is preceded by a weak, non-startling stimulus (e.g., 75-85 dB).
-
No-stimulus trials: Only background noise to measure baseline movement.
-
-
The startle amplitude is recorded for each trial.
-
Percent PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
-
The effect of this compound on PPI is evaluated by comparing the percent PPI in drug-treated animals to vehicle-treated controls.
-
The workflow for a typical PPI experiment is illustrated below:
Caption: Workflow for a Prepulse Inhibition (PPI) experiment to assess sensorimotor gating.
Attentional Set-Shifting Task (ASST)
The ASST is a test of cognitive flexibility, a domain of executive function that is often impaired in schizophrenia. It measures the ability of an animal to shift attention between different perceptual dimensions.
-
Apparatus: A testing arena with two digging pots. The pots can contain different digging media (e.g., sand, sawdust) and be scented with different odors. A food reward is buried in one of the pots.
-
Protocol:
-
Animals (e.g., rats) are mildly food-deprived to motivate digging.
-
This compound (e.g., 3 or 10 mg/kg) or vehicle is administered before the test.[8]
-
The task consists of a series of discriminations where the animal must learn a rule to find the reward. The rule is based on either the digging medium or the odor.
-
The key stage is the Extra-Dimensional (ED) Shift . Prior to this stage, the animal learns that one dimension (e.g., digging medium) is relevant for finding the reward. In the ED shift, the previously irrelevant dimension (e.g., odor) becomes the new relevant cue.
-
The number of trials required to reach a criterion of correct choices (e.g., 6 consecutive correct digs) is recorded for each stage.
-
Impaired cognitive flexibility is indicated by a significantly higher number of trials to reach criterion during the ED shift compared to a preceding Intra-Dimensional (ID) shift (where the relevant dimension remains the same, but the exemplars change).
-
The ability of this compound to improve cognitive flexibility is demonstrated by a reduction in the number of trials to criterion specifically in the ED shift stage.[6]
-
Other Pharmacological Effects
In addition to its primary mechanism, studies have revealed other effects of this compound:
-
Dopamine Modulation: this compound has been shown to increase extracellular dopamine levels in the rat prefrontal cortex.[1] This may contribute to its effects on cognition and negative symptoms in schizophrenia.
-
Anti-epileptic Potential: In some preclinical models, this compound increased the threshold for seizures, suggesting a potential role in epilepsy treatment.[9][10] However, it did not affect neurotransmitter levels in the context of seizures in these studies.[9][10]
-
Inflammatory Markers: One study reported that this compound increased the levels of several inflammatory markers in the serum of mice.[9][10] The implications of this finding require further investigation.
Summary and Future Directions
This compound is a well-characterized GlyT1 inhibitor that enhances NMDA receptor function by increasing extracellular glycine concentrations. This mechanism has been validated through a range of in vitro and in vivo experiments, demonstrating the compound's potential to ameliorate deficits associated with glutamatergic hypofunction. The preclinical data strongly support its investigation for schizophrenia, where it may address not only positive symptoms but also the challenging domains of negative and cognitive symptoms.[1][2] While early clinical development was initiated, the current status is not publicly known.[4] Further research is warranted to fully understand the therapeutic window, the long-term effects of GlyT1 inhibition, and the clinical translatability of the robust preclinical findings.
References
- 1. This compound enhances basal expression of prepulse inhibition but exacerbates the disruption of prepulse inhibition by apomorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ftp.sanger.ac.uk [ftp.sanger.ac.uk]
- 7. The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
SSR504734: A Deep Dive into its Function as a Selective Glycine Transporter-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR504734 is a potent and selective inhibitor of the glycine (B1666218) transporter-1 (GlyT1).[1] This technical guide delineates the core function of this compound, its mechanism of action, and its potential therapeutic applications. By blocking the reuptake of glycine, this compound increases extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission.[1][2] This modulation of the glutamatergic system underlies its observed efficacy in preclinical models of schizophrenia, anxiety, and depression.[1] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.
Core Function and Mechanism of Action
This compound functions as a selective and reversible inhibitor of GlyT1 in humans, rats, and mice.[1] The primary mechanism of action of this compound is the potentiation of glutamatergic neurotransmission through the enhancement of NMDA receptor function.[1] Glycine is an essential co-agonist for the activation of NMDA receptors by glutamate.[2] By inhibiting GlyT1, this compound effectively increases the concentration of glycine in the synaptic cleft.[1] This elevated glycine level leads to greater occupancy of the glycine binding site on the NMDA receptor, resulting in enhanced receptor activation and improved glutamatergic signaling.[1][2] This targeted action on the glutamatergic system, particularly in brain regions where it may be hypoactive, is thought to be the basis for its therapeutic potential in various central nervous system (CNS) disorders.[1][2]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro and Ex Vivo Potency
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| IC₅₀ | Human | - | 18 nM | [1] |
| Rat | - | 15 nM | [1] | |
| Mouse | - | 38 nM | [1] | |
| ID₅₀ | Mouse | Cortical Homogenates | 5 mg/kg (i.p.) | [1] |
| MEC | Rat | Hippocampal Slices | 10 nM (for [³H]acetylcholine release) | [1] |
| Rat | Hippocampal Slices | 0.5 µM (for NMDA-mediated EPSCs) | [1] |
IC₅₀: Half maximal inhibitory concentration; ID₅₀: Half maximal inhibitory dose; MEC: Minimal efficacious concentration; i.p.: Intraperitoneal.
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Effect | MED/Dose | Route | Reference |
| Glycine Levels | Rat | Increased extracellular glycine in PFC | 3 mg/kg | i.p. | [1] |
| Schizophrenia-like behaviors | |||||
| Prepulse Inhibition Deficit | DBA/2 Mice | Normalized deficit | 15 mg/kg | i.p. | [1] |
| Amphetamine-induced Hyperactivity | Rats (neonatal PCP treatment) | Reversed hyperactivity | 1-3 mg/kg | i.p. | [1] |
| Selective Attention Deficits | Rats (neonatal PCP treatment) | Reversed deficits | 1-3 mg/kg | i.p. | [1] |
| MK-801-induced Hyperactivity | Mice & Rats | Reversed hyperactivity | 10-30 mg/kg | i.p. | [1] |
| Intrastriatal Glycine-induced Rotations | Mice | Potentiated rotations | 1 mg/kg | i.p. | [1] |
| Anxiety/Depression-like behaviors | |||||
| Ultrasonic Distress Calls | Rat Pups | Reduced calls | 1 mg/kg | s.c. | [1] |
| Chronic Mild Stress | Mice | Antidepressant-like effect | 10 mg/kg | i.p. | [1] |
| Paradoxical Sleep Latency | Rats | Increased latency | 30 mg/kg | i.p. | [1] |
| Contextual Conditioned Fear | Rats | Attenuated acquisition and expression | 30 mg/kg | i.p. | [3] |
| Cognitive Enhancement | |||||
| Attentional Set-Shifting Task | Rats | Improved cognitive flexibility | 3 and 10 mg/kg | i.p. | [4] |
| Continuous Delayed Alternation Task | C57BL/6 Mice | Enhanced working memory | 10 and 30 mg/kg | i.p. | [5] |
| Other | |||||
| PFC Neuron Firing Reduction | Rats | Reversed reduction | 0.3 mg/kg | i.v. | [1] |
| Extracellular Dopamine (B1211576) in PFC | Rat | Increased dopamine levels | 10 mg/kg | i.p. | [1] |
MED: Minimal efficacious dose; PFC: Prefrontal cortex; PCP: Phencyclidine; i.p.: Intraperitoneal; s.c.: Subcutaneous; i.v.: Intravenous.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Attentional Set-Shifting Task (ASST) in Rats
This task assesses cognitive flexibility, a key executive function often impaired in schizophrenia.[4]
-
Apparatus: A testing box with two compartments, allowing for the presentation of two digging pots.
-
Stimuli: Different digging media (e.g., sawdust, shredded paper) and distinct odors (e.g., vanilla, peppermint) are used to create different dimensions for discrimination.
-
Procedure:
-
Habituation and Training: Rats are food-deprived to 85-90% of their free-feeding body weight and habituated to the testing apparatus and digging for a food reward (e.g., a small piece of cereal).
-
Discrimination Phases: The task consists of a series of discrimination problems where the rat must learn a rule to find the food reward. The rules are based on either the digging medium or the odor.
-
Simple Discrimination (SD): The rat learns to discriminate between two digging media.
-
Compound Discrimination (CD): Irrelevant odor cues are introduced, but the rule (digging medium) remains the same.
-
Intra-dimensional Shift (IDS): New exemplars of digging media and odors are introduced, but the relevant dimension (medium) remains the same.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension (odor) becomes the relevant rule for finding the reward. This is the key measure of cognitive flexibility.
-
Reversal Learning: The previously correct and incorrect exemplars within a dimension are reversed.
-
-
Drug Administration: this compound (e.g., 3 and 10 mg/kg) is administered intraperitoneally at a specified time (e.g., 30 minutes) before the testing session.[4]
-
-
Data Analysis: The primary measure is the number of trials required to reach a criterion of a set number of consecutive correct choices (e.g., 6). A significant reduction in the number of trials to criterion in the EDS phase for the drug-treated group compared to the vehicle group indicates improved cognitive flexibility.[4]
Experimental Workflow: Attentional Set-Shifting Task
Prepulse Inhibition (PPI) of Acoustic Startle in Mice
PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Procedure:
-
Acclimation: The mouse is placed in the startle chamber for a brief acclimation period with background white noise.
-
Test Session: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-90 dB) is presented shortly before the startling pulse (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Drug Administration: this compound (e.g., 15 mg/kg) is administered intraperitoneally prior to the test session.[1]
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100). An increase in %PPI in the drug-treated group compared to a deficit model (e.g., DBA/2 mice) indicates a restoration of sensorimotor gating.[1]
Clinical Development
This compound was reported to have entered Phase I clinical trials for schizophrenia.[6] However, no data from these trials have been publicly reported, and the current development status of the compound is unknown.[6]
Discussion and Future Directions
This compound has demonstrated a robust preclinical profile, suggesting its potential as a therapeutic agent for CNS disorders characterized by glutamatergic hypofunction. Its ability to enhance NMDA receptor signaling through a novel mechanism offers a promising alternative to traditional antipsychotic and antidepressant medications. The compound has shown efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia, as well as in models of anxiety and depression.[1]
Further research is warranted to fully elucidate the therapeutic potential of this compound. The lack of publicly available clinical trial data makes it difficult to assess its efficacy and safety in humans. Future studies should aim to confirm the promising preclinical findings in well-designed clinical trials. Additionally, exploring the potential of this compound in other neurological conditions associated with NMDA receptor dysfunction could be a valuable avenue for future research. The investigation of biomarkers to identify patient populations most likely to respond to GlyT1 inhibition could also enhance the potential for successful clinical development.
Conclusion
This compound is a selective GlyT1 inhibitor that enhances NMDA receptor function by increasing synaptic glycine levels. Its comprehensive preclinical data package demonstrates its potential in treating a range of CNS disorders, most notably schizophrenia. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. While the clinical development path remains unclear, the underlying mechanism of action of this compound continues to be a highly relevant and promising target for novel therapeutic interventions in psychiatry.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glycine transporter 1 inhibitor this compound enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SSR504734: A Deep Dive into its Function as a Selective Glycine Transporter-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR504734 is a potent and selective inhibitor of the glycine transporter-1 (GlyT1).[1] This technical guide delineates the core function of this compound, its mechanism of action, and its potential therapeutic applications. By blocking the reuptake of glycine, this compound increases extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission.[1][2] This modulation of the glutamatergic system underlies its observed efficacy in preclinical models of schizophrenia, anxiety, and depression.[1] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.
Core Function and Mechanism of Action
This compound functions as a selective and reversible inhibitor of GlyT1 in humans, rats, and mice.[1] The primary mechanism of action of this compound is the potentiation of glutamatergic neurotransmission through the enhancement of NMDA receptor function.[1] Glycine is an essential co-agonist for the activation of NMDA receptors by glutamate.[2] By inhibiting GlyT1, this compound effectively increases the concentration of glycine in the synaptic cleft.[1] This elevated glycine level leads to greater occupancy of the glycine binding site on the NMDA receptor, resulting in enhanced receptor activation and improved glutamatergic signaling.[1][2] This targeted action on the glutamatergic system, particularly in brain regions where it may be hypoactive, is thought to be the basis for its therapeutic potential in various central nervous system (CNS) disorders.[1][2]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro and Ex Vivo Potency
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| IC₅₀ | Human | - | 18 nM | [1] |
| Rat | - | 15 nM | [1] | |
| Mouse | - | 38 nM | [1] | |
| ID₅₀ | Mouse | Cortical Homogenates | 5 mg/kg (i.p.) | [1] |
| MEC | Rat | Hippocampal Slices | 10 nM (for [³H]acetylcholine release) | [1] |
| Rat | Hippocampal Slices | 0.5 µM (for NMDA-mediated EPSCs) | [1] |
IC₅₀: Half maximal inhibitory concentration; ID₅₀: Half maximal inhibitory dose; MEC: Minimal efficacious concentration; i.p.: Intraperitoneal.
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Effect | MED/Dose | Route | Reference |
| Glycine Levels | Rat | Increased extracellular glycine in PFC | 3 mg/kg | i.p. | [1] |
| Schizophrenia-like behaviors | |||||
| Prepulse Inhibition Deficit | DBA/2 Mice | Normalized deficit | 15 mg/kg | i.p. | [1] |
| Amphetamine-induced Hyperactivity | Rats (neonatal PCP treatment) | Reversed hyperactivity | 1-3 mg/kg | i.p. | [1] |
| Selective Attention Deficits | Rats (neonatal PCP treatment) | Reversed deficits | 1-3 mg/kg | i.p. | [1] |
| MK-801-induced Hyperactivity | Mice & Rats | Reversed hyperactivity | 10-30 mg/kg | i.p. | [1] |
| Intrastriatal Glycine-induced Rotations | Mice | Potentiated rotations | 1 mg/kg | i.p. | [1] |
| Anxiety/Depression-like behaviors | |||||
| Ultrasonic Distress Calls | Rat Pups | Reduced calls | 1 mg/kg | s.c. | [1] |
| Chronic Mild Stress | Mice | Antidepressant-like effect | 10 mg/kg | i.p. | [1] |
| Paradoxical Sleep Latency | Rats | Increased latency | 30 mg/kg | i.p. | [1] |
| Contextual Conditioned Fear | Rats | Attenuated acquisition and expression | 30 mg/kg | i.p. | [3] |
| Cognitive Enhancement | |||||
| Attentional Set-Shifting Task | Rats | Improved cognitive flexibility | 3 and 10 mg/kg | i.p. | [4] |
| Continuous Delayed Alternation Task | C57BL/6 Mice | Enhanced working memory | 10 and 30 mg/kg | i.p. | [5] |
| Other | |||||
| PFC Neuron Firing Reduction | Rats | Reversed reduction | 0.3 mg/kg | i.v. | [1] |
| Extracellular Dopamine in PFC | Rat | Increased dopamine levels | 10 mg/kg | i.p. | [1] |
MED: Minimal efficacious dose; PFC: Prefrontal cortex; PCP: Phencyclidine; i.p.: Intraperitoneal; s.c.: Subcutaneous; i.v.: Intravenous.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Attentional Set-Shifting Task (ASST) in Rats
This task assesses cognitive flexibility, a key executive function often impaired in schizophrenia.[4]
-
Apparatus: A testing box with two compartments, allowing for the presentation of two digging pots.
-
Stimuli: Different digging media (e.g., sawdust, shredded paper) and distinct odors (e.g., vanilla, peppermint) are used to create different dimensions for discrimination.
-
Procedure:
-
Habituation and Training: Rats are food-deprived to 85-90% of their free-feeding body weight and habituated to the testing apparatus and digging for a food reward (e.g., a small piece of cereal).
-
Discrimination Phases: The task consists of a series of discrimination problems where the rat must learn a rule to find the food reward. The rules are based on either the digging medium or the odor.
-
Simple Discrimination (SD): The rat learns to discriminate between two digging media.
-
Compound Discrimination (CD): Irrelevant odor cues are introduced, but the rule (digging medium) remains the same.
-
Intra-dimensional Shift (IDS): New exemplars of digging media and odors are introduced, but the relevant dimension (medium) remains the same.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension (odor) becomes the relevant rule for finding the reward. This is the key measure of cognitive flexibility.
-
Reversal Learning: The previously correct and incorrect exemplars within a dimension are reversed.
-
-
Drug Administration: this compound (e.g., 3 and 10 mg/kg) is administered intraperitoneally at a specified time (e.g., 30 minutes) before the testing session.[4]
-
-
Data Analysis: The primary measure is the number of trials required to reach a criterion of a set number of consecutive correct choices (e.g., 6). A significant reduction in the number of trials to criterion in the EDS phase for the drug-treated group compared to the vehicle group indicates improved cognitive flexibility.[4]
Experimental Workflow: Attentional Set-Shifting Task
Prepulse Inhibition (PPI) of Acoustic Startle in Mice
PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Procedure:
-
Acclimation: The mouse is placed in the startle chamber for a brief acclimation period with background white noise.
-
Test Session: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-90 dB) is presented shortly before the startling pulse (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Drug Administration: this compound (e.g., 15 mg/kg) is administered intraperitoneally prior to the test session.[1]
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100). An increase in %PPI in the drug-treated group compared to a deficit model (e.g., DBA/2 mice) indicates a restoration of sensorimotor gating.[1]
Clinical Development
This compound was reported to have entered Phase I clinical trials for schizophrenia.[6] However, no data from these trials have been publicly reported, and the current development status of the compound is unknown.[6]
Discussion and Future Directions
This compound has demonstrated a robust preclinical profile, suggesting its potential as a therapeutic agent for CNS disorders characterized by glutamatergic hypofunction. Its ability to enhance NMDA receptor signaling through a novel mechanism offers a promising alternative to traditional antipsychotic and antidepressant medications. The compound has shown efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia, as well as in models of anxiety and depression.[1]
Further research is warranted to fully elucidate the therapeutic potential of this compound. The lack of publicly available clinical trial data makes it difficult to assess its efficacy and safety in humans. Future studies should aim to confirm the promising preclinical findings in well-designed clinical trials. Additionally, exploring the potential of this compound in other neurological conditions associated with NMDA receptor dysfunction could be a valuable avenue for future research. The investigation of biomarkers to identify patient populations most likely to respond to GlyT1 inhibition could also enhance the potential for successful clinical development.
Conclusion
This compound is a selective GlyT1 inhibitor that enhances NMDA receptor function by increasing synaptic glycine levels. Its comprehensive preclinical data package demonstrates its potential in treating a range of CNS disorders, most notably schizophrenia. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. While the clinical development path remains unclear, the underlying mechanism of action of this compound continues to be a highly relevant and promising target for novel therapeutic interventions in psychiatry.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glycine transporter 1 inhibitor this compound enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SSR504734: A Technical Guide for the Selective GlyT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR504734 is a potent, selective, and reversible inhibitor of the glycine (B1666218) transporter 1 (GlyT1). By blocking the reuptake of glycine, this compound elevates extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission. This mechanism of action has positioned this compound as a compound of significant interest for the therapeutic intervention of central nervous system (CNS) disorders, particularly schizophrenia, where NMDA receptor hypofunction is implicated. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols relevant to its study.
Introduction
Glycine is an essential co-agonist at the NMDA receptor, a key player in synaptic plasticity, learning, and memory. The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters, primarily GlyT1, which is predominantly expressed in glial cells and presynaptic glutamatergic terminals in the forebrain. Inhibition of GlyT1 represents a promising therapeutic strategy to enhance NMDA receptor function and address the cognitive and negative symptoms associated with schizophrenia. This compound has emerged as a valuable research tool and potential therapeutic agent in this context.
Mechanism of Action
This compound acts as a competitive and reversible inhibitor of GlyT1.[1] By binding to the transporter, it blocks the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. This leads to an accumulation of extracellular glycine, which in turn enhances the activation of NMDA receptors by the primary agonist, glutamate. The potentiation of NMDA receptor signaling is the cornerstone of the pharmacological effects of this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value (nM) | Reference |
| IC₅₀ | Human | 18 | [1] |
| IC₅₀ | Rat | 15 | [1] |
| IC₅₀ | Mouse | 38 | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dose | Effect | Reference |
| Ex vivo Glycine Uptake | Mouse | ID₅₀: 5.0 mg/kg (i.p.) | Inhibition of glycine uptake in cortical homogenates | [1] |
| Extracellular Glycine Levels | Rat | 10 mg/kg (i.p.) | Increased glycine in prefrontal cortex | [1] |
| Working Memory (Delayed Alternation) | Mouse | 10, 30 mg/kg (i.p.) | Improved choice accuracy | [2] |
| Cognitive Flexibility (Set-Shifting) | Rat | 3, 10 mg/kg (i.p.) | Fewer trials to criterion in extra-dimensional shift | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Route | Dose (mg/kg) | Value |
| Cmax | Oral | 10 | ~1 µg/mL |
| Tmax | Oral | 10 | ~1 hour |
| Half-life (t½) | Oral | 10 | ~3 hours |
| Brain-to-Plasma Ratio | Oral | 10 | ~1 |
Note: Specific pharmacokinetic values can vary between studies and experimental conditions.
Experimental Protocols
[³H]Glycine Uptake Assay in CHO-K1 Cells Stably Expressing Human GlyT1a
This protocol is adapted from established methods for assessing GlyT1 inhibitor activity.[4]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on human GlyT1a.
Materials:
-
CHO-K1 cells stably expressing human GlyT1a (CHO-K1/hGlyT1a)
-
Culture medium: Ham's F-12K with 10% FBS and a selection antibiotic (e.g., puromycin)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution
-
[³H]Glycine (specific activity ~15-30 Ci/mmol)
-
Unlabeled glycine
-
This compound
-
Scintillation cocktail
-
Multi-well plates (e.g., 96-well or 384-well)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture CHO-K1/hGlyT1a cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent cultures.
-
Cell Plating: Seed cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere and grow for 24-48 hours.
-
Assay Preparation:
-
Prepare a stock solution of [³H]Glycine in assay buffer. The final concentration in the assay will typically be around the Kₘ value for glycine at GlyT1 (e.g., 20-50 nM).
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Uptake Assay:
-
Aspirate the culture medium from the wells and wash the cells twice with pre-warmed assay buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the uptake by adding the [³H]Glycine solution to each well.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. This incubation time should be within the linear range of glycine uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution from the wells.
-
Wash the cells three times with ice-cold assay buffer to remove unbound radioactivity.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor like sarcosine) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo Microdialysis in the Rat Prefrontal Cortex
This protocol outlines the general procedure for measuring extracellular glycine levels in the prefrontal cortex of freely moving rats following this compound administration.
Objective: To assess the effect of this compound on extracellular glycine concentrations in the rat prefrontal cortex.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4
-
This compound
-
HPLC system with fluorescence detection
-
Derivatizing agent for glycine (e.g., o-phthalaldehyde/β-mercaptoethanol)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Mount the rat in a stereotaxic apparatus.
-
Implant a guide cannula targeted to the medial prefrontal cortex using stereotaxic coordinates.
-
Secure the guide cannula to the skull with dental cement.
-
Allow the rat to recover from surgery for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the prefrontal cortex.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular glycine.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a fraction collector.
-
Collect at least three baseline samples before drug administration.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Glycine Analysis by HPLC:
-
Derivatize the glycine in the dialysate samples with a fluorescent agent.
-
Inject the derivatized samples into an HPLC system equipped with a fluorescence detector.
-
Separate the amino acids using a reverse-phase column and an appropriate mobile phase gradient.
-
Quantify the glycine concentration in each sample by comparing the peak area to that of known standards.
-
-
Data Analysis:
-
Express the glycine concentrations as a percentage of the mean baseline concentration.
-
Compare the glycine levels in the this compound-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).
-
Signaling Pathways
The primary downstream effect of this compound-mediated GlyT1 inhibition is the potentiation of NMDA receptor signaling. Activation of NMDA receptors leads to an influx of Ca²⁺ into the postsynaptic neuron, which triggers a cascade of intracellular signaling events. Key downstream pathways include the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. These pathways are crucial for synaptic plasticity, gene expression, and neuronal survival.
References
- 1. NMDA receptor-mediated CaMKII/ERK activation contributes to renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction Between αCaMKII and GluN2B Controls ERK-Dependent Plasticity | Journal of Neuroscience [jneurosci.org]
- 3. The Role of CaMKII and ERK Signaling in Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
SSR504734: A Technical Guide for the Selective GlyT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR504734 is a potent, selective, and reversible inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine, this compound elevates extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission. This mechanism of action has positioned this compound as a compound of significant interest for the therapeutic intervention of central nervous system (CNS) disorders, particularly schizophrenia, where NMDA receptor hypofunction is implicated. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols relevant to its study.
Introduction
Glycine is an essential co-agonist at the NMDA receptor, a key player in synaptic plasticity, learning, and memory. The concentration of glycine in the synaptic cleft is tightly regulated by glycine transporters, primarily GlyT1, which is predominantly expressed in glial cells and presynaptic glutamatergic terminals in the forebrain. Inhibition of GlyT1 represents a promising therapeutic strategy to enhance NMDA receptor function and address the cognitive and negative symptoms associated with schizophrenia. This compound has emerged as a valuable research tool and potential therapeutic agent in this context.
Mechanism of Action
This compound acts as a competitive and reversible inhibitor of GlyT1.[1] By binding to the transporter, it blocks the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. This leads to an accumulation of extracellular glycine, which in turn enhances the activation of NMDA receptors by the primary agonist, glutamate. The potentiation of NMDA receptor signaling is the cornerstone of the pharmacological effects of this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value (nM) | Reference |
| IC₅₀ | Human | 18 | [1] |
| IC₅₀ | Rat | 15 | [1] |
| IC₅₀ | Mouse | 38 | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dose | Effect | Reference |
| Ex vivo Glycine Uptake | Mouse | ID₅₀: 5.0 mg/kg (i.p.) | Inhibition of glycine uptake in cortical homogenates | [1] |
| Extracellular Glycine Levels | Rat | 10 mg/kg (i.p.) | Increased glycine in prefrontal cortex | [1] |
| Working Memory (Delayed Alternation) | Mouse | 10, 30 mg/kg (i.p.) | Improved choice accuracy | [2] |
| Cognitive Flexibility (Set-Shifting) | Rat | 3, 10 mg/kg (i.p.) | Fewer trials to criterion in extra-dimensional shift | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Route | Dose (mg/kg) | Value |
| Cmax | Oral | 10 | ~1 µg/mL |
| Tmax | Oral | 10 | ~1 hour |
| Half-life (t½) | Oral | 10 | ~3 hours |
| Brain-to-Plasma Ratio | Oral | 10 | ~1 |
Note: Specific pharmacokinetic values can vary between studies and experimental conditions.
Experimental Protocols
[³H]Glycine Uptake Assay in CHO-K1 Cells Stably Expressing Human GlyT1a
This protocol is adapted from established methods for assessing GlyT1 inhibitor activity.[4]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on human GlyT1a.
Materials:
-
CHO-K1 cells stably expressing human GlyT1a (CHO-K1/hGlyT1a)
-
Culture medium: Ham's F-12K with 10% FBS and a selection antibiotic (e.g., puromycin)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution
-
[³H]Glycine (specific activity ~15-30 Ci/mmol)
-
Unlabeled glycine
-
This compound
-
Scintillation cocktail
-
Multi-well plates (e.g., 96-well or 384-well)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture CHO-K1/hGlyT1a cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂. Passage cells every 2-3 days to maintain sub-confluent cultures.
-
Cell Plating: Seed cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere and grow for 24-48 hours.
-
Assay Preparation:
-
Prepare a stock solution of [³H]Glycine in assay buffer. The final concentration in the assay will typically be around the Kₘ value for glycine at GlyT1 (e.g., 20-50 nM).
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Uptake Assay:
-
Aspirate the culture medium from the wells and wash the cells twice with pre-warmed assay buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the uptake by adding the [³H]Glycine solution to each well.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. This incubation time should be within the linear range of glycine uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution from the wells.
-
Wash the cells three times with ice-cold assay buffer to remove unbound radioactivity.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor like sarcosine) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo Microdialysis in the Rat Prefrontal Cortex
This protocol outlines the general procedure for measuring extracellular glycine levels in the prefrontal cortex of freely moving rats following this compound administration.
Objective: To assess the effect of this compound on extracellular glycine concentrations in the rat prefrontal cortex.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4
-
This compound
-
HPLC system with fluorescence detection
-
Derivatizing agent for glycine (e.g., o-phthalaldehyde/β-mercaptoethanol)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Mount the rat in a stereotaxic apparatus.
-
Implant a guide cannula targeted to the medial prefrontal cortex using stereotaxic coordinates.
-
Secure the guide cannula to the skull with dental cement.
-
Allow the rat to recover from surgery for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the prefrontal cortex.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular glycine.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a fraction collector.
-
Collect at least three baseline samples before drug administration.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Glycine Analysis by HPLC:
-
Derivatize the glycine in the dialysate samples with a fluorescent agent.
-
Inject the derivatized samples into an HPLC system equipped with a fluorescence detector.
-
Separate the amino acids using a reverse-phase column and an appropriate mobile phase gradient.
-
Quantify the glycine concentration in each sample by comparing the peak area to that of known standards.
-
-
Data Analysis:
-
Express the glycine concentrations as a percentage of the mean baseline concentration.
-
Compare the glycine levels in the this compound-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).
-
Signaling Pathways
The primary downstream effect of this compound-mediated GlyT1 inhibition is the potentiation of NMDA receptor signaling. Activation of NMDA receptors leads to an influx of Ca²⁺ into the postsynaptic neuron, which triggers a cascade of intracellular signaling events. Key downstream pathways include the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. These pathways are crucial for synaptic plasticity, gene expression, and neuronal survival.
References
- 1. NMDA receptor-mediated CaMKII/ERK activation contributes to renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction Between αCaMKII and GluN2B Controls ERK-Dependent Plasticity | Journal of Neuroscience [jneurosci.org]
- 3. The Role of CaMKII and ERK Signaling in Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of SSR504734: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR504734 is a potent, selective, and reversible inhibitor of the glycine (B1666218) transporter-1 (GlyT1). By blocking the reuptake of glycine, this compound elevates extracellular glycine levels in the synapse, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission. This mechanism of action has positioned this compound as a promising therapeutic agent for CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, in vitro and in vivo efficacy, and the underlying signaling pathways. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding for research and development professionals.
Core Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
This compound exerts its pharmacological effects by selectively inhibiting the glycine transporter-1 (GlyT1)[1]. GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons[2]. Glycine is an essential co-agonist for the activation of NMDA receptors, a subtype of ionotropic glutamate (B1630785) receptors critical for synaptic plasticity and neurotransmission[2][3][4].
By inhibiting GlyT1, this compound leads to an increase in the synaptic concentration of glycine. This enhanced availability of glycine potentiates the function of NMDA receptors, which are often hypoactive in conditions like schizophrenia[1][3]. The potentiation of NMDA receptor activity is the primary mechanism through which this compound is thought to exert its therapeutic effects, including antipsychotic, anxiolytic, and antidepressant-like activities observed in preclinical models[1].
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Glycine Uptake Inhibition
| Parameter | Species | IC50 (nM) | Reference |
| GlyT1 Inhibition | Human | 18 | [1][5] |
| Rat | 15 | [1][5] | |
| Mouse | 38 | [1][5] | |
| GlyT1 Binding (Rat Brain Cortex) | Rat | Moderate inhibition at 0.1 µM, significant at 20 µM and 100 µM | [6] |
Table 2: Ex Vivo and In Vivo Efficacy
| Parameter | Model | MED/MEC/ID50 | Route | Reference |
| Ex Vivo Glycine Uptake Inhibition | Mouse Cortical Homogenates | ID50: 5 mg/kg | i.p. | [1] |
| Mouse Cortical Homogenates | ID50: 4.6 mg/kg | p.o. | [5] | |
| Increased Extracellular Glycine | Rat Prefrontal Cortex | MED: 3 mg/kg | i.p. | [1] |
| Potentiation of NMDA-mediated EPSCs | Rat Hippocampal Slices | MEC: 0.5 µM | - | [1] |
| Reversal of decreased [3H]ACh release | Rat Hippocampal Slices | MEC: 10 nM | - | [1] |
| Reversal of reduced PFC neuron firing | Rat | MED: 0.3 mg/kg | i.v. | [1] |
| Reversal of MK-801-induced hyperactivity | Mice and Rats | MED: 10-30 mg/kg | i.p. | [1] |
| Normalization of prepulse inhibition deficit | DBA/2 Mice | MED: 15 mg/kg | i.p. | [1] |
| Reversal of phencyclidine-induced deficits | Rats | MED: 1-3 mg/kg | i.p. | [1][3] |
| Increased Extracellular Dopamine | Rat Prefrontal Cortex | MED: 10 mg/kg | i.p. | [1] |
| Antidepressant-like effects (chronic mild stress) | Mice | 10 mg/kg | i.p. | [1] |
| Anxiolytic-like effects (ultrasonic distress calls) | Rat Pups | MED: 1 mg/kg | s.c. | [1] |
| Increased latency of paradoxical sleep | Rats | MED: 30 mg/kg | i.p. | [1] |
| Promotion of cognitive flexibility (ASST) | Rats | 3 and 10 mg/kg | i.p. | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize this compound.
In Vitro Glycine Uptake Assay
Objective: To determine the inhibitory potency of this compound on glycine uptake by GlyT1.
Methodology:
-
Cell Culture: Human SK-N-MC or rat C6 cells, which endogenously express GlyT1, are cultured to confluence in appropriate media.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in assay buffer.
-
Assay Procedure:
-
Cells are washed with buffer and pre-incubated with different concentrations of this compound or vehicle for a specified time (e.g., 10 minutes)[5].
-
[¹⁴C]glycine is added to the cells and incubated for a short period to allow for uptake.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Cells are lysed, and the amount of radioactivity incorporated into the cells is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition of glycine uptake at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a concentration-response curve.
Ex Vivo Glycine Uptake Assay
Objective: To assess the in vivo target engagement of this compound after systemic administration.
Methodology:
-
Animal Dosing: Mice are administered this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route[1][5].
-
Tissue Collection: At a specified time post-dosing (e.g., 30 minutes for i.p., 60 minutes for p.o.), animals are euthanized, and the cerebral cortex is rapidly dissected[7].
-
Homogenate Preparation: The cortical tissue is homogenized in a suitable buffer.
-
Uptake Assay:
-
The homogenate is incubated with [¹⁴C]glycine in the presence and absence of a high concentration of a known GlyT1 inhibitor to determine specific and non-specific uptake.
-
The reaction is terminated, and the amount of radioactivity in the homogenate is quantified.
-
-
Data Analysis: The specific glycine uptake in the this compound-treated group is compared to the vehicle-treated group to determine the percentage of inhibition. The ID50 value is calculated from the dose-response curve[7].
Electrophysiology in Hippocampal Slices
Objective: To measure the effect of this compound on NMDA receptor-mediated synaptic currents.
Methodology:
-
Slice Preparation: Hippocampal slices are prepared from rat brains.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on pyramidal neurons in the CA1 region.
-
Stimulation: Excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of the Schaffer collaterals.
-
NMDA Receptor Isolation: NMDA receptor-mediated EPSCs are isolated pharmacologically by blocking AMPA receptors and in the presence of low extracellular magnesium.
-
Drug Application: this compound is bath-applied at various concentrations (e.g., 0.5 µM)[1].
-
Data Analysis: The amplitude and kinetics of the NMDA receptor-mediated EPSCs are measured before and after the application of this compound to determine the degree of potentiation.
Animal Models of Schizophrenia
Objective: To evaluate the antipsychotic-like potential of this compound.
3.4.1. MK-801-Induced Hyperactivity
-
Rationale: The NMDA receptor antagonist MK-801 induces hyperactivity in rodents, which is considered a model for the positive symptoms of schizophrenia[1][8].
-
Protocol:
-
Animals are pre-treated with this compound (e.g., 10-30 mg/kg, i.p.) or vehicle.
-
After a specified pre-treatment time, animals are administered MK-801.
-
Locomotor activity is then measured in an open-field arena.
-
A reversal of MK-801-induced hyperactivity by this compound indicates antipsychotic-like efficacy[1].
-
3.4.2. Prepulse Inhibition (PPI) Deficit
-
Rationale: Deficits in sensorimotor gating, measured by PPI of the startle reflex, are observed in schizophrenic patients. The DBA/2 mouse strain exhibits a natural deficit in PPI[1][3].
-
Protocol:
-
DBA/2 mice are treated with this compound (e.g., 15 mg/kg, i.p.) or vehicle.
-
Animals are placed in a startle chamber, and their startle response to a loud acoustic stimulus is measured with and without a preceding weaker prepulse.
-
Normalization of the PPI deficit by this compound suggests efficacy in improving sensorimotor gating[1].
-
Concluding Summary
This compound is a well-characterized GlyT1 inhibitor with a robust preclinical data package supporting its potential as a novel therapeutic for schizophrenia and other CNS disorders. Its mechanism of action, centered on the potentiation of NMDA receptor function through increased synaptic glycine, addresses the hypoglutamatergic hypothesis of schizophrenia[1][3]. The compound has demonstrated target engagement and efficacy across a range of in vitro and in vivo models. The data presented in this guide provide a solid foundation for further research and development of GlyT1 inhibitors as a therapeutic class.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Glycine Transporter-1 Inhibitor SSR103800 Displays a Selective and Specific Antipsychotic-like Profile in Normal and Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of SSR504734: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR504734 is a potent, selective, and reversible inhibitor of the glycine transporter-1 (GlyT1). By blocking the reuptake of glycine, this compound elevates extracellular glycine levels in the synapse, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission. This mechanism of action has positioned this compound as a promising therapeutic agent for CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, in vitro and in vivo efficacy, and the underlying signaling pathways. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding for research and development professionals.
Core Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
This compound exerts its pharmacological effects by selectively inhibiting the glycine transporter-1 (GlyT1)[1]. GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons[2]. Glycine is an essential co-agonist for the activation of NMDA receptors, a subtype of ionotropic glutamate receptors critical for synaptic plasticity and neurotransmission[2][3][4].
By inhibiting GlyT1, this compound leads to an increase in the synaptic concentration of glycine. This enhanced availability of glycine potentiates the function of NMDA receptors, which are often hypoactive in conditions like schizophrenia[1][3]. The potentiation of NMDA receptor activity is the primary mechanism through which this compound is thought to exert its therapeutic effects, including antipsychotic, anxiolytic, and antidepressant-like activities observed in preclinical models[1].
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Glycine Uptake Inhibition
| Parameter | Species | IC50 (nM) | Reference |
| GlyT1 Inhibition | Human | 18 | [1][5] |
| Rat | 15 | [1][5] | |
| Mouse | 38 | [1][5] | |
| GlyT1 Binding (Rat Brain Cortex) | Rat | Moderate inhibition at 0.1 µM, significant at 20 µM and 100 µM | [6] |
Table 2: Ex Vivo and In Vivo Efficacy
| Parameter | Model | MED/MEC/ID50 | Route | Reference |
| Ex Vivo Glycine Uptake Inhibition | Mouse Cortical Homogenates | ID50: 5 mg/kg | i.p. | [1] |
| Mouse Cortical Homogenates | ID50: 4.6 mg/kg | p.o. | [5] | |
| Increased Extracellular Glycine | Rat Prefrontal Cortex | MED: 3 mg/kg | i.p. | [1] |
| Potentiation of NMDA-mediated EPSCs | Rat Hippocampal Slices | MEC: 0.5 µM | - | [1] |
| Reversal of decreased [3H]ACh release | Rat Hippocampal Slices | MEC: 10 nM | - | [1] |
| Reversal of reduced PFC neuron firing | Rat | MED: 0.3 mg/kg | i.v. | [1] |
| Reversal of MK-801-induced hyperactivity | Mice and Rats | MED: 10-30 mg/kg | i.p. | [1] |
| Normalization of prepulse inhibition deficit | DBA/2 Mice | MED: 15 mg/kg | i.p. | [1] |
| Reversal of phencyclidine-induced deficits | Rats | MED: 1-3 mg/kg | i.p. | [1][3] |
| Increased Extracellular Dopamine | Rat Prefrontal Cortex | MED: 10 mg/kg | i.p. | [1] |
| Antidepressant-like effects (chronic mild stress) | Mice | 10 mg/kg | i.p. | [1] |
| Anxiolytic-like effects (ultrasonic distress calls) | Rat Pups | MED: 1 mg/kg | s.c. | [1] |
| Increased latency of paradoxical sleep | Rats | MED: 30 mg/kg | i.p. | [1] |
| Promotion of cognitive flexibility (ASST) | Rats | 3 and 10 mg/kg | i.p. | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize this compound.
In Vitro Glycine Uptake Assay
Objective: To determine the inhibitory potency of this compound on glycine uptake by GlyT1.
Methodology:
-
Cell Culture: Human SK-N-MC or rat C6 cells, which endogenously express GlyT1, are cultured to confluence in appropriate media.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in assay buffer.
-
Assay Procedure:
-
Cells are washed with buffer and pre-incubated with different concentrations of this compound or vehicle for a specified time (e.g., 10 minutes)[5].
-
[¹⁴C]glycine is added to the cells and incubated for a short period to allow for uptake.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Cells are lysed, and the amount of radioactivity incorporated into the cells is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition of glycine uptake at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a concentration-response curve.
Ex Vivo Glycine Uptake Assay
Objective: To assess the in vivo target engagement of this compound after systemic administration.
Methodology:
-
Animal Dosing: Mice are administered this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route[1][5].
-
Tissue Collection: At a specified time post-dosing (e.g., 30 minutes for i.p., 60 minutes for p.o.), animals are euthanized, and the cerebral cortex is rapidly dissected[7].
-
Homogenate Preparation: The cortical tissue is homogenized in a suitable buffer.
-
Uptake Assay:
-
The homogenate is incubated with [¹⁴C]glycine in the presence and absence of a high concentration of a known GlyT1 inhibitor to determine specific and non-specific uptake.
-
The reaction is terminated, and the amount of radioactivity in the homogenate is quantified.
-
-
Data Analysis: The specific glycine uptake in the this compound-treated group is compared to the vehicle-treated group to determine the percentage of inhibition. The ID50 value is calculated from the dose-response curve[7].
Electrophysiology in Hippocampal Slices
Objective: To measure the effect of this compound on NMDA receptor-mediated synaptic currents.
Methodology:
-
Slice Preparation: Hippocampal slices are prepared from rat brains.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on pyramidal neurons in the CA1 region.
-
Stimulation: Excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of the Schaffer collaterals.
-
NMDA Receptor Isolation: NMDA receptor-mediated EPSCs are isolated pharmacologically by blocking AMPA receptors and in the presence of low extracellular magnesium.
-
Drug Application: this compound is bath-applied at various concentrations (e.g., 0.5 µM)[1].
-
Data Analysis: The amplitude and kinetics of the NMDA receptor-mediated EPSCs are measured before and after the application of this compound to determine the degree of potentiation.
Animal Models of Schizophrenia
Objective: To evaluate the antipsychotic-like potential of this compound.
3.4.1. MK-801-Induced Hyperactivity
-
Rationale: The NMDA receptor antagonist MK-801 induces hyperactivity in rodents, which is considered a model for the positive symptoms of schizophrenia[1][8].
-
Protocol:
-
Animals are pre-treated with this compound (e.g., 10-30 mg/kg, i.p.) or vehicle.
-
After a specified pre-treatment time, animals are administered MK-801.
-
Locomotor activity is then measured in an open-field arena.
-
A reversal of MK-801-induced hyperactivity by this compound indicates antipsychotic-like efficacy[1].
-
3.4.2. Prepulse Inhibition (PPI) Deficit
-
Rationale: Deficits in sensorimotor gating, measured by PPI of the startle reflex, are observed in schizophrenic patients. The DBA/2 mouse strain exhibits a natural deficit in PPI[1][3].
-
Protocol:
-
DBA/2 mice are treated with this compound (e.g., 15 mg/kg, i.p.) or vehicle.
-
Animals are placed in a startle chamber, and their startle response to a loud acoustic stimulus is measured with and without a preceding weaker prepulse.
-
Normalization of the PPI deficit by this compound suggests efficacy in improving sensorimotor gating[1].
-
Concluding Summary
This compound is a well-characterized GlyT1 inhibitor with a robust preclinical data package supporting its potential as a novel therapeutic for schizophrenia and other CNS disorders. Its mechanism of action, centered on the potentiation of NMDA receptor function through increased synaptic glycine, addresses the hypoglutamatergic hypothesis of schizophrenia[1][3]. The compound has demonstrated target engagement and efficacy across a range of in vitro and in vivo models. The data presented in this guide provide a solid foundation for further research and development of GlyT1 inhibitors as a therapeutic class.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Glycine Transporter-1 Inhibitor SSR103800 Displays a Selective and Specific Antipsychotic-like Profile in Normal and Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of SSR504734: A GlyT1 Inhibitor for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SSR504734 is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1), a key protein responsible for regulating glycine levels in the synaptic cleft. By blocking GlyT1, this compound increases the concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This potentiation of NMDA receptor function has positioned this compound as a promising therapeutic candidate for a range of central nervous system (CNS) disorders, including schizophrenia, where NMDA receptor hypofunction is implicated. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its mechanism of action, key in vitro and in vivo experimental findings, and the methodologies employed in its characterization.
Introduction
The glutamatergic system, particularly the NMDA receptor, plays a critical role in synaptic plasticity, learning, and memory.[1] Glycine is an obligatory co-agonist for the activation of NMDA receptors, and its concentration in the synapse is tightly regulated by glycine transporters.[1][2] GlyT1 has emerged as a significant drug target for enhancing NMDA receptor function.[2] The inhibition of GlyT1 leads to an elevation of extracellular glycine, thereby potentiating NMDA receptor-mediated neurotransmission.[3] This approach is hypothesized to be beneficial in conditions associated with NMDA receptor hypofunction, such as the cognitive and negative symptoms of schizophrenia.[1][3] this compound was developed as a selective and reversible inhibitor of GlyT1 to test this hypothesis.[3]
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and inhibiting the glycine transporter 1. This action leads to a decrease in the reuptake of glycine from the synaptic cleft, resulting in an increased concentration of this amino acid in the vicinity of NMDA receptors. The elevated glycine levels enhance the activation of NMDA receptors by the primary agonist, glutamate. This modulation of the glutamatergic system is the fundamental mechanism through which this compound is believed to exert its therapeutic effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Species | Cell Line/Tissue | IC50 (nM) | Reference |
| GlyT1 Inhibition | Human | SK-N-MC cells | 18 | [3][4] |
| GlyT1 Inhibition | Rat | C6 cells | 15 | [3][4] |
| GlyT1 Inhibition | Mouse | 38 | [3][4] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Minimal Efficacious Dose (MED) / ID50 | Reference |
| Ex vivo Glycine Uptake | Mouse | Cortical Homogenates | ID50: 5 mg/kg i.p. | [3] |
| Glycine Levels in PFC | Rat | In vivo microdialysis | 3 mg/kg i.p. | [3] |
| NMDA-mediated EPSCs | Rat | Hippocampal Slices | 0.5 µM | [3] |
| Intrastriatal Glycine-induced Rotations | Mouse | 1 mg/kg i.p. | [3] | |
| MK-801-induced Hyperactivity | Mouse/Rat | Reversal of hyperactivity | 10-30 mg/kg i.p. | [3] |
| Prepulse Inhibition Deficit | Mouse (DBA/2) | Normalization of PPI | 15 mg/kg i.p. | [3] |
| Attentional Set-Shifting Task | Rat | Improved cognitive flexibility | 3 and 10 mg/kg i.p. | [5] |
| Contextual Conditioned Fear | Rat | Attenuation of freezing | 30 mg/kg i.p. | [6] |
Experimental Protocols
GlyT1 Binding Assay
This protocol is a representative method for determining the binding affinity of this compound to GlyT1.
-
Materials:
-
Membrane preparations from cells expressing human GlyT1c.
-
Radioligand: [³H]N-methyl-SSR504734.
-
Assay Buffer: 120 mM NaCl, 2 mM KCl, 10 mM HEPES, 1 mM MgCl₂, and 1 mM CaCl₂, pH 7.5.
-
Unlabeled this compound for competition experiments.
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
To each well of a 96-well plate, add 100 µL of the membrane suspension in assay buffer.
-
Add 80 µL of [³H]N-methyl-SSR504734 in assay buffer to achieve a final concentration of 0.5 nM.
-
For competition experiments, add 10 µL of either buffer or a solution of unlabeled this compound at various concentrations.
-
The final volume in each well should be 200 µL, with a final DMSO concentration of 1%.
-
Incubate the plates.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percent inhibition of specific binding at each concentration of the unlabeled compound to determine the IC50 value.
-
Glycine Uptake Assay
This assay measures the functional inhibition of GlyT1 by this compound.
-
Materials:
-
Human neuroblastoma (SK-N-MC) or rat astrocytoma (C6) cells.[7]
-
[³H]glycine.
-
This compound at various concentrations.
-
Cell culture medium.
-
-
Procedure:
-
Culture the cells to confluency in appropriate plates.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 10 minutes).[7]
-
Add [³H]glycine (e.g., 200 nM) to the medium and incubate for a period within the linear range of uptake (e.g., 90-120 minutes).
-
Wash the cells with ice-cold buffer to remove extracellular [³H]glycine.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific glycine uptake (IC50).
-
In Vivo Microdialysis
This technique is used to measure extracellular glycine levels in the brain of freely moving animals.
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system for glycine detection.
-
-
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex) of an anesthetized rat.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.1-5 µL/min).
-
Collect dialysate samples at regular intervals.
-
Administer this compound (e.g., 3 mg/kg, i.p.) and continue collecting dialysate samples.[3]
-
Analyze the concentration of glycine in the dialysate samples using HPLC.
-
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility in rats.[5][8]
-
Apparatus:
-
A testing apparatus with a starting compartment and two choice compartments, each containing a digging pot.
-
-
Procedure:
-
Habituation and Training: Rats are food-restricted to motivate them to dig for a food reward. They are trained to discriminate between different digging media (e.g., sawdust vs. woodchips) and different odors.
-
Testing: The task consists of a series of discriminations where the rule for finding the reward changes.
-
Intra-dimensional shift (IDS): The relevant dimension (e.g., digging medium) remains the same, but the specific exemplars are changed.
-
Extra-dimensional shift (EDS): The previously relevant dimension becomes irrelevant, and the rat must now attend to a new dimension (e.g., odor) to find the reward.
-
-
Drug Administration: this compound (e.g., 3 and 10 mg/kg, i.p.) is administered before the testing session.[5][8]
-
Measurement: The primary measure is the number of trials required to reach a criterion of correct choices for each discrimination phase. A reduction in the number of trials to criterion in the EDS phase indicates improved cognitive flexibility.[5][8]
-
Prepulse Inhibition (PPI) Test
This test measures sensorimotor gating, which is often deficient in schizophrenia.
-
Apparatus:
-
A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
-
Procedure:
-
Acclimation: The mouse is placed in the startle chamber and allowed to acclimate for a short period with background white noise.
-
Testing Session: The session consists of different trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weak, non-startling stimulus (e.g., 75-85 dB) is presented.
-
Prepulse-pulse trials: The weak prepulse precedes the strong startling stimulus by a short interval (e.g., 100 ms).
-
-
Drug Administration: this compound (e.g., 15 mg/kg, i.p.) is administered before the test.[3]
-
Measurement: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
-
MK-801-Induced Hyperactivity
This is a common animal model used to screen for antipsychotic-like activity.
-
Apparatus:
-
An open-field arena equipped with automated activity monitoring systems.
-
-
Procedure:
-
Habituation: The animal (mouse or rat) is placed in the open-field arena to habituate for a period (e.g., 30-60 minutes).
-
Drug Administration:
-
This compound (e.g., 10-30 mg/kg, i.p.) or vehicle is administered.[3]
-
After a pretreatment interval, the NMDA receptor antagonist MK-801 (e.g., 0.15-0.3 mg/kg) is administered to induce hyperlocomotion.
-
-
Measurement: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60-120 minutes) after MK-801 administration. A reduction in MK-801-induced hyperactivity suggests potential antipsychotic efficacy.
-
Signaling Pathway
The primary signaling pathway modulated by this compound is the glutamatergic pathway involving the NMDA receptor. By increasing synaptic glycine, this compound enhances the probability of NMDA receptor activation in the presence of glutamate. This leads to an influx of Ca²⁺ into the postsynaptic neuron, triggering a cascade of downstream signaling events that are crucial for synaptic plasticity and other neuronal functions.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of GlyT1. The preclinical data strongly support its mechanism of action in potentiating NMDA receptor function through the elevation of synaptic glycine. The compound has demonstrated efficacy in a variety of animal models relevant to the cognitive and negative symptoms of schizophrenia. Although clinical trial data for this compound is not publicly available, the discovery and preclinical development of this compound have significantly advanced our understanding of the therapeutic potential of GlyT1 inhibition for treating CNS disorders. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of neuroscience and drug discovery.
References
- 1. mmpc.org [mmpc.org]
- 2. b-neuro.com [b-neuro.com]
- 3. Attentional Set-Shifting Paradigm in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ftp.sanger.ac.uk [ftp.sanger.ac.uk]
- 5. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of SSR504734: A GlyT1 Inhibitor for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SSR504734 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), a key protein responsible for regulating glycine levels in the synaptic cleft. By blocking GlyT1, this compound increases the concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This potentiation of NMDA receptor function has positioned this compound as a promising therapeutic candidate for a range of central nervous system (CNS) disorders, including schizophrenia, where NMDA receptor hypofunction is implicated. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its mechanism of action, key in vitro and in vivo experimental findings, and the methodologies employed in its characterization.
Introduction
The glutamatergic system, particularly the NMDA receptor, plays a critical role in synaptic plasticity, learning, and memory.[1] Glycine is an obligatory co-agonist for the activation of NMDA receptors, and its concentration in the synapse is tightly regulated by glycine transporters.[1][2] GlyT1 has emerged as a significant drug target for enhancing NMDA receptor function.[2] The inhibition of GlyT1 leads to an elevation of extracellular glycine, thereby potentiating NMDA receptor-mediated neurotransmission.[3] This approach is hypothesized to be beneficial in conditions associated with NMDA receptor hypofunction, such as the cognitive and negative symptoms of schizophrenia.[1][3] this compound was developed as a selective and reversible inhibitor of GlyT1 to test this hypothesis.[3]
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and inhibiting the glycine transporter 1. This action leads to a decrease in the reuptake of glycine from the synaptic cleft, resulting in an increased concentration of this amino acid in the vicinity of NMDA receptors. The elevated glycine levels enhance the activation of NMDA receptors by the primary agonist, glutamate. This modulation of the glutamatergic system is the fundamental mechanism through which this compound is believed to exert its therapeutic effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Species | Cell Line/Tissue | IC50 (nM) | Reference |
| GlyT1 Inhibition | Human | SK-N-MC cells | 18 | [3][4] |
| GlyT1 Inhibition | Rat | C6 cells | 15 | [3][4] |
| GlyT1 Inhibition | Mouse | 38 | [3][4] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Minimal Efficacious Dose (MED) / ID50 | Reference |
| Ex vivo Glycine Uptake | Mouse | Cortical Homogenates | ID50: 5 mg/kg i.p. | [3] |
| Glycine Levels in PFC | Rat | In vivo microdialysis | 3 mg/kg i.p. | [3] |
| NMDA-mediated EPSCs | Rat | Hippocampal Slices | 0.5 µM | [3] |
| Intrastriatal Glycine-induced Rotations | Mouse | 1 mg/kg i.p. | [3] | |
| MK-801-induced Hyperactivity | Mouse/Rat | Reversal of hyperactivity | 10-30 mg/kg i.p. | [3] |
| Prepulse Inhibition Deficit | Mouse (DBA/2) | Normalization of PPI | 15 mg/kg i.p. | [3] |
| Attentional Set-Shifting Task | Rat | Improved cognitive flexibility | 3 and 10 mg/kg i.p. | [5] |
| Contextual Conditioned Fear | Rat | Attenuation of freezing | 30 mg/kg i.p. | [6] |
Experimental Protocols
GlyT1 Binding Assay
This protocol is a representative method for determining the binding affinity of this compound to GlyT1.
-
Materials:
-
Membrane preparations from cells expressing human GlyT1c.
-
Radioligand: [³H]N-methyl-SSR504734.
-
Assay Buffer: 120 mM NaCl, 2 mM KCl, 10 mM HEPES, 1 mM MgCl₂, and 1 mM CaCl₂, pH 7.5.
-
Unlabeled this compound for competition experiments.
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
To each well of a 96-well plate, add 100 µL of the membrane suspension in assay buffer.
-
Add 80 µL of [³H]N-methyl-SSR504734 in assay buffer to achieve a final concentration of 0.5 nM.
-
For competition experiments, add 10 µL of either buffer or a solution of unlabeled this compound at various concentrations.
-
The final volume in each well should be 200 µL, with a final DMSO concentration of 1%.
-
Incubate the plates.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percent inhibition of specific binding at each concentration of the unlabeled compound to determine the IC50 value.
-
Glycine Uptake Assay
This assay measures the functional inhibition of GlyT1 by this compound.
-
Materials:
-
Human neuroblastoma (SK-N-MC) or rat astrocytoma (C6) cells.[7]
-
[³H]glycine.
-
This compound at various concentrations.
-
Cell culture medium.
-
-
Procedure:
-
Culture the cells to confluency in appropriate plates.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 10 minutes).[7]
-
Add [³H]glycine (e.g., 200 nM) to the medium and incubate for a period within the linear range of uptake (e.g., 90-120 minutes).
-
Wash the cells with ice-cold buffer to remove extracellular [³H]glycine.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific glycine uptake (IC50).
-
In Vivo Microdialysis
This technique is used to measure extracellular glycine levels in the brain of freely moving animals.
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system for glycine detection.
-
-
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex) of an anesthetized rat.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.1-5 µL/min).
-
Collect dialysate samples at regular intervals.
-
Administer this compound (e.g., 3 mg/kg, i.p.) and continue collecting dialysate samples.[3]
-
Analyze the concentration of glycine in the dialysate samples using HPLC.
-
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility in rats.[5][8]
-
Apparatus:
-
A testing apparatus with a starting compartment and two choice compartments, each containing a digging pot.
-
-
Procedure:
-
Habituation and Training: Rats are food-restricted to motivate them to dig for a food reward. They are trained to discriminate between different digging media (e.g., sawdust vs. woodchips) and different odors.
-
Testing: The task consists of a series of discriminations where the rule for finding the reward changes.
-
Intra-dimensional shift (IDS): The relevant dimension (e.g., digging medium) remains the same, but the specific exemplars are changed.
-
Extra-dimensional shift (EDS): The previously relevant dimension becomes irrelevant, and the rat must now attend to a new dimension (e.g., odor) to find the reward.
-
-
Drug Administration: this compound (e.g., 3 and 10 mg/kg, i.p.) is administered before the testing session.[5][8]
-
Measurement: The primary measure is the number of trials required to reach a criterion of correct choices for each discrimination phase. A reduction in the number of trials to criterion in the EDS phase indicates improved cognitive flexibility.[5][8]
-
Prepulse Inhibition (PPI) Test
This test measures sensorimotor gating, which is often deficient in schizophrenia.
-
Apparatus:
-
A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
-
Procedure:
-
Acclimation: The mouse is placed in the startle chamber and allowed to acclimate for a short period with background white noise.
-
Testing Session: The session consists of different trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weak, non-startling stimulus (e.g., 75-85 dB) is presented.
-
Prepulse-pulse trials: The weak prepulse precedes the strong startling stimulus by a short interval (e.g., 100 ms).
-
-
Drug Administration: this compound (e.g., 15 mg/kg, i.p.) is administered before the test.[3]
-
Measurement: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
-
MK-801-Induced Hyperactivity
This is a common animal model used to screen for antipsychotic-like activity.
-
Apparatus:
-
An open-field arena equipped with automated activity monitoring systems.
-
-
Procedure:
-
Habituation: The animal (mouse or rat) is placed in the open-field arena to habituate for a period (e.g., 30-60 minutes).
-
Drug Administration:
-
This compound (e.g., 10-30 mg/kg, i.p.) or vehicle is administered.[3]
-
After a pretreatment interval, the NMDA receptor antagonist MK-801 (e.g., 0.15-0.3 mg/kg) is administered to induce hyperlocomotion.
-
-
Measurement: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60-120 minutes) after MK-801 administration. A reduction in MK-801-induced hyperactivity suggests potential antipsychotic efficacy.
-
Signaling Pathway
The primary signaling pathway modulated by this compound is the glutamatergic pathway involving the NMDA receptor. By increasing synaptic glycine, this compound enhances the probability of NMDA receptor activation in the presence of glutamate. This leads to an influx of Ca²⁺ into the postsynaptic neuron, triggering a cascade of downstream signaling events that are crucial for synaptic plasticity and other neuronal functions.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of GlyT1. The preclinical data strongly support its mechanism of action in potentiating NMDA receptor function through the elevation of synaptic glycine. The compound has demonstrated efficacy in a variety of animal models relevant to the cognitive and negative symptoms of schizophrenia. Although clinical trial data for this compound is not publicly available, the discovery and preclinical development of this compound have significantly advanced our understanding of the therapeutic potential of GlyT1 inhibition for treating CNS disorders. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of neuroscience and drug discovery.
References
- 1. mmpc.org [mmpc.org]
- 2. b-neuro.com [b-neuro.com]
- 3. Attentional Set-Shifting Paradigm in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ftp.sanger.ac.uk [ftp.sanger.ac.uk]
- 5. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of SSR504734: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR504734 is a potent and selective inhibitor of the glycine (B1666218) transporter-1 (GlyT1) that has demonstrated significant therapeutic potential in a range of preclinical models for neuropsychiatric and neurological disorders. By increasing the synaptic availability of glycine, an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, this compound enhances glutamatergic neurotransmission.[1][2] This mechanism of action underlies its observed efficacy in models of schizophrenia, anxiety, depression, and epilepsy, as well as its ability to improve cognitive function. This technical guide provides an in-depth overview of the core preclinical data, detailed experimental methodologies for key studies, and visual representations of the compound's mechanism and experimental workflows. The quantitative data are summarized for comparative analysis, and signaling pathways are illustrated to facilitate a deeper understanding of this compound's therapeutic potential.
Core Mechanism of Action: Glycine Transporter-1 Inhibition
This compound is a selective and reversible inhibitor of human, rat, and mouse GlyT1.[1][3] Its primary mechanism involves blocking the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations.[1] This elevation of synaptic glycine potentiates the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[4][5] The hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia, making GlyT1 inhibitors like this compound a promising therapeutic strategy.[2][6]
Quantitative Preclinical Efficacy
The following tables summarize the key quantitative data from preclinical studies of this compound across various therapeutic areas.
Table 1: In Vitro and Ex Vivo Potency
| Parameter | Species | Value | Reference |
| IC₅₀ (GlyT1 Inhibition) | Human | 18 nM | [1][3] |
| Rat | 15 nM | [1][3] | |
| Mouse | 38 nM | [1][3] | |
| ID₅₀ (Ex vivo Glycine Uptake) | Mouse (cortical homogenates) | 5 mg/kg i.p. | [1] |
Table 2: Efficacy in Schizophrenia Models
| Model | Species | Endpoint | Minimal Efficacious Dose (MED) / Concentration (MEC) | Reference |
| NMDA Receptor Potentiation | Rat (hippocampal slices) | Potentiation of NMDA-mediated EPSCs | 0.5 µM (MEC) | [1] |
| Intrastriatal Glycine-Induced Rotations | Mouse | Increased rotations | 1 mg/kg i.p. | [1] |
| Prepulse Inhibition Deficit | DBA/2 Mice | Normalization of deficit | 15 mg/kg i.p. | [1] |
| d-amphetamine-induced Hyperactivity | Rat (neonatal PCP treatment) | Reversal of hypersensitivity | 1-3 mg/kg i.p. | [1] |
| Selective Attention Deficits | Rat (neonatal PCP treatment) | Reversal of deficits | 1-3 mg/kg i.p. | [1] |
| MK-801-induced Hyperactivity | Mouse | Reversal of hyperactivity | 10-30 mg/kg i.p. | [1] |
| Extracellular Dopamine Levels | Rat (Prefrontal Cortex) | Increased dopamine | 10 mg/kg i.p. | [1] |
Table 3: Efficacy in Anxiety and Depression Models
| Model | Species | Endpoint | Minimal Efficacious Dose (MED) | Reference |
| Chronic Mild Stress | Mouse | Antidepressant-like effects | 10 mg/kg i.p. | [1] |
| Ultrasonic Distress Calls | Rat Pups | Reduction in calls | 1 mg/kg s.c. | [1] |
| Paradoxical Sleep Latency | Rat | Increased latency | 30 mg/kg i.p. | [1] |
| Contextual Conditioned Fear | Rat | Attenuation of acquisition and expression | 30 mg/kg i.p. | [7] |
Table 4: Efficacy in Epilepsy and Cognition Models
| Model | Species | Endpoint | Effective Dose | Reference |
| Maximal Electroshock Seizure Threshold (MEST) | Mouse | Increased seizure threshold | 30 mg/kg i.p. | [8] |
| Attentional Set-Shifting Task (ASST) | Rat | Improved cognitive flexibility | 3 and 10 mg/kg i.p. | [4] |
Detailed Experimental Protocols
Schizophrenia Models
This test assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.[9]
-
Animals: Male DBA/2 mice, known for their naturally low PPI, are used.[8]
-
Apparatus: A startle response system (e.g., San Diego Instruments SR-Lab) consisting of a sound-attenuating chamber with a speaker for delivering acoustic stimuli and a sensor to measure the startle response.[9]
-
Procedure:
-
Acclimation: Mice are placed in the startle chamber and allowed to acclimate for a period (e.g., 5 minutes) with background white noise (e.g., 70 dB).
-
Stimuli: The test consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weaker, non-startling acoustic prepulse (e.g., 74, 78, 82, or 90 dB for 20 ms) precedes the startling pulse by a short interval (e.g., 100 ms).[9][10]
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Dosing: this compound (e.g., 30 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a specified time before the test session.[8]
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].
Anxiety and Depression Models
This is a translationally relevant model for inducing depressive-like symptoms, such as anhedonia, in rodents.[7][11]
-
Animals: Male mice or rats.
-
Procedure:
-
Stress Regimen: For several weeks (e.g., 4-8 weeks), animals are subjected to a series of mild, unpredictable stressors on a daily basis.[4][7] The stressors are varied to prevent habituation and can include:
-
Damp bedding
-
Cage tilt (e.g., 45 degrees)
-
Reversal of the light/dark cycle
-
Social stress (e.g., housing with different partners)
-
Shallow water bath
-
Predator sounds or smells
-
Removal of bedding[7]
-
-
Dosing: During the final weeks of the stress regimen, animals are treated with this compound (e.g., 10 mg/kg i.p.) or vehicle.[1]
-
-
Behavioral Assessment: Anhedonia is typically assessed using the Sucrose (B13894) Preference Test (SPT), where the consumption of a sucrose solution versus water is measured.[4][11] A decrease in sucrose preference in stressed animals is indicative of anhedonia, and reversal of this deficit by this compound suggests antidepressant-like activity.
This model assesses fear-related learning and memory, which are relevant to anxiety disorders.[3][12]
-
Animals: Male rats.[1]
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a system for recording freezing behavior.
-
Procedure:
-
Fear Acquisition:
-
Fear Expression:
-
24 hours later, the animals are returned to the same chamber (context) without the footshock.
-
Freezing behavior (complete immobility except for respiration) is measured as an index of conditioned fear.[1]
-
-
-
Data Analysis: The duration of freezing is quantified. A reduction in freezing time in the this compound-treated group indicates an attenuation of fear memory.
Epilepsy Models
This test is used to evaluate the anticonvulsant properties of a compound by determining the current intensity required to induce a tonic hindlimb extension seizure.[5][13]
-
Animals: Male mice.
-
Apparatus: An electroshock device with corneal or ear-clip electrodes.
-
Procedure:
-
Data Analysis: The seizure threshold (in mA) is determined for each animal. An increase in the seizure threshold in the this compound-treated group indicates an anticonvulsant effect.[2]
Cognition Models
This task assesses cognitive flexibility, a form of executive function that is often impaired in schizophrenia.[6][14][15]
-
Animals: Male rats.
-
Apparatus: A testing apparatus with two digging pots that can be filled with different digging media and scented with various odors.
-
Procedure:
-
Habituation and Training: Animals are food-deprived and trained to dig in the pots to find a food reward.
-
Discrimination Phases: The task consists of a series of discrimination problems where the animal must learn a rule to find the reward. The relevant dimension (e.g., digging medium or odor) changes across different phases of the task.
-
Intra-dimensional shift (IDS): The animal must learn a new set of stimuli within the same dimension (e.g., new digging media).
-
Extra-dimensional shift (EDS): The animal must shift its attention to a previously irrelevant dimension (e.g., from digging medium to odor).[6]
-
-
Dosing: this compound (e.g., 3 and 10 mg/kg i.p.) or vehicle is administered before the test session.[14]
-
-
Data Analysis: The number of trials required to reach a criterion (e.g., 6 consecutive correct choices) is recorded for each phase. A reduction in the number of trials to criterion in the EDS phase for the this compound-treated group indicates improved cognitive flexibility.[14]
Experimental Workflow Visualizations
Conclusion
This compound has a robust preclinical profile, demonstrating efficacy in a variety of animal models relevant to schizophrenia, anxiety, depression, and epilepsy. Its mechanism of action, centered on the enhancement of NMDA receptor function through GlyT1 inhibition, provides a strong rationale for its therapeutic potential. The compound's ability to improve cognitive flexibility further broadens its applicability to disorders characterized by cognitive deficits. While this compound was reported to be in Phase I clinical trials for schizophrenia, no data has been publicly reported, and its current development status is unknown.[5] Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prepulse inhibition of the startle reflex and response to antipsychotic treatments in two outbred mouse strains in comparison to the inbred DBA/2 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 10. Prepulse Inhibition Deficits and Perseverative Motor Patterns in Dopamine Transporter Knock-Out Mice: Differential Effects of D1 and D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchwithrowan.com [researchwithrowan.com]
- 14. researchgate.net [researchgate.net]
- 15. One moment, please... [b-neuro.com]
Potential Therapeutic Applications of SSR504734: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSR504734 is a potent and selective inhibitor of the glycine transporter-1 (GlyT1) that has demonstrated significant therapeutic potential in a range of preclinical models for neuropsychiatric and neurological disorders. By increasing the synaptic availability of glycine, an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, this compound enhances glutamatergic neurotransmission.[1][2] This mechanism of action underlies its observed efficacy in models of schizophrenia, anxiety, depression, and epilepsy, as well as its ability to improve cognitive function. This technical guide provides an in-depth overview of the core preclinical data, detailed experimental methodologies for key studies, and visual representations of the compound's mechanism and experimental workflows. The quantitative data are summarized for comparative analysis, and signaling pathways are illustrated to facilitate a deeper understanding of this compound's therapeutic potential.
Core Mechanism of Action: Glycine Transporter-1 Inhibition
This compound is a selective and reversible inhibitor of human, rat, and mouse GlyT1.[1][3] Its primary mechanism involves blocking the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations.[1] This elevation of synaptic glycine potentiates the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[4][5] The hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia, making GlyT1 inhibitors like this compound a promising therapeutic strategy.[2][6]
Quantitative Preclinical Efficacy
The following tables summarize the key quantitative data from preclinical studies of this compound across various therapeutic areas.
Table 1: In Vitro and Ex Vivo Potency
| Parameter | Species | Value | Reference |
| IC₅₀ (GlyT1 Inhibition) | Human | 18 nM | [1][3] |
| Rat | 15 nM | [1][3] | |
| Mouse | 38 nM | [1][3] | |
| ID₅₀ (Ex vivo Glycine Uptake) | Mouse (cortical homogenates) | 5 mg/kg i.p. | [1] |
Table 2: Efficacy in Schizophrenia Models
| Model | Species | Endpoint | Minimal Efficacious Dose (MED) / Concentration (MEC) | Reference |
| NMDA Receptor Potentiation | Rat (hippocampal slices) | Potentiation of NMDA-mediated EPSCs | 0.5 µM (MEC) | [1] |
| Intrastriatal Glycine-Induced Rotations | Mouse | Increased rotations | 1 mg/kg i.p. | [1] |
| Prepulse Inhibition Deficit | DBA/2 Mice | Normalization of deficit | 15 mg/kg i.p. | [1] |
| d-amphetamine-induced Hyperactivity | Rat (neonatal PCP treatment) | Reversal of hypersensitivity | 1-3 mg/kg i.p. | [1] |
| Selective Attention Deficits | Rat (neonatal PCP treatment) | Reversal of deficits | 1-3 mg/kg i.p. | [1] |
| MK-801-induced Hyperactivity | Mouse | Reversal of hyperactivity | 10-30 mg/kg i.p. | [1] |
| Extracellular Dopamine Levels | Rat (Prefrontal Cortex) | Increased dopamine | 10 mg/kg i.p. | [1] |
Table 3: Efficacy in Anxiety and Depression Models
| Model | Species | Endpoint | Minimal Efficacious Dose (MED) | Reference |
| Chronic Mild Stress | Mouse | Antidepressant-like effects | 10 mg/kg i.p. | [1] |
| Ultrasonic Distress Calls | Rat Pups | Reduction in calls | 1 mg/kg s.c. | [1] |
| Paradoxical Sleep Latency | Rat | Increased latency | 30 mg/kg i.p. | [1] |
| Contextual Conditioned Fear | Rat | Attenuation of acquisition and expression | 30 mg/kg i.p. | [7] |
Table 4: Efficacy in Epilepsy and Cognition Models
| Model | Species | Endpoint | Effective Dose | Reference |
| Maximal Electroshock Seizure Threshold (MEST) | Mouse | Increased seizure threshold | 30 mg/kg i.p. | [8] |
| Attentional Set-Shifting Task (ASST) | Rat | Improved cognitive flexibility | 3 and 10 mg/kg i.p. | [4] |
Detailed Experimental Protocols
Schizophrenia Models
This test assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.[9]
-
Animals: Male DBA/2 mice, known for their naturally low PPI, are used.[8]
-
Apparatus: A startle response system (e.g., San Diego Instruments SR-Lab) consisting of a sound-attenuating chamber with a speaker for delivering acoustic stimuli and a sensor to measure the startle response.[9]
-
Procedure:
-
Acclimation: Mice are placed in the startle chamber and allowed to acclimate for a period (e.g., 5 minutes) with background white noise (e.g., 70 dB).
-
Stimuli: The test consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weaker, non-startling acoustic prepulse (e.g., 74, 78, 82, or 90 dB for 20 ms) precedes the startling pulse by a short interval (e.g., 100 ms).[9][10]
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Dosing: this compound (e.g., 30 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a specified time before the test session.[8]
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].
Anxiety and Depression Models
This is a translationally relevant model for inducing depressive-like symptoms, such as anhedonia, in rodents.[7][11]
-
Animals: Male mice or rats.
-
Procedure:
-
Stress Regimen: For several weeks (e.g., 4-8 weeks), animals are subjected to a series of mild, unpredictable stressors on a daily basis.[4][7] The stressors are varied to prevent habituation and can include:
-
Damp bedding
-
Cage tilt (e.g., 45 degrees)
-
Reversal of the light/dark cycle
-
Social stress (e.g., housing with different partners)
-
Shallow water bath
-
Predator sounds or smells
-
Removal of bedding[7]
-
-
Dosing: During the final weeks of the stress regimen, animals are treated with this compound (e.g., 10 mg/kg i.p.) or vehicle.[1]
-
-
Behavioral Assessment: Anhedonia is typically assessed using the Sucrose Preference Test (SPT), where the consumption of a sucrose solution versus water is measured.[4][11] A decrease in sucrose preference in stressed animals is indicative of anhedonia, and reversal of this deficit by this compound suggests antidepressant-like activity.
This model assesses fear-related learning and memory, which are relevant to anxiety disorders.[3][12]
-
Animals: Male rats.[1]
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a system for recording freezing behavior.
-
Procedure:
-
Fear Acquisition:
-
Fear Expression:
-
24 hours later, the animals are returned to the same chamber (context) without the footshock.
-
Freezing behavior (complete immobility except for respiration) is measured as an index of conditioned fear.[1]
-
-
-
Data Analysis: The duration of freezing is quantified. A reduction in freezing time in the this compound-treated group indicates an attenuation of fear memory.
Epilepsy Models
This test is used to evaluate the anticonvulsant properties of a compound by determining the current intensity required to induce a tonic hindlimb extension seizure.[5][13]
-
Animals: Male mice.
-
Apparatus: An electroshock device with corneal or ear-clip electrodes.
-
Procedure:
-
Data Analysis: The seizure threshold (in mA) is determined for each animal. An increase in the seizure threshold in the this compound-treated group indicates an anticonvulsant effect.[2]
Cognition Models
This task assesses cognitive flexibility, a form of executive function that is often impaired in schizophrenia.[6][14][15]
-
Animals: Male rats.
-
Apparatus: A testing apparatus with two digging pots that can be filled with different digging media and scented with various odors.
-
Procedure:
-
Habituation and Training: Animals are food-deprived and trained to dig in the pots to find a food reward.
-
Discrimination Phases: The task consists of a series of discrimination problems where the animal must learn a rule to find the reward. The relevant dimension (e.g., digging medium or odor) changes across different phases of the task.
-
Intra-dimensional shift (IDS): The animal must learn a new set of stimuli within the same dimension (e.g., new digging media).
-
Extra-dimensional shift (EDS): The animal must shift its attention to a previously irrelevant dimension (e.g., from digging medium to odor).[6]
-
-
Dosing: this compound (e.g., 3 and 10 mg/kg i.p.) or vehicle is administered before the test session.[14]
-
-
Data Analysis: The number of trials required to reach a criterion (e.g., 6 consecutive correct choices) is recorded for each phase. A reduction in the number of trials to criterion in the EDS phase for the this compound-treated group indicates improved cognitive flexibility.[14]
Experimental Workflow Visualizations
Conclusion
This compound has a robust preclinical profile, demonstrating efficacy in a variety of animal models relevant to schizophrenia, anxiety, depression, and epilepsy. Its mechanism of action, centered on the enhancement of NMDA receptor function through GlyT1 inhibition, provides a strong rationale for its therapeutic potential. The compound's ability to improve cognitive flexibility further broadens its applicability to disorders characterized by cognitive deficits. While this compound was reported to be in Phase I clinical trials for schizophrenia, no data has been publicly reported, and its current development status is unknown.[5] Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prepulse inhibition of the startle reflex and response to antipsychotic treatments in two outbred mouse strains in comparison to the inbred DBA/2 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 10. Prepulse Inhibition Deficits and Perseverative Motor Patterns in Dopamine Transporter Knock-Out Mice: Differential Effects of D1 and D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchwithrowan.com [researchwithrowan.com]
- 14. researchgate.net [researchgate.net]
- 15. One moment, please... [b-neuro.com]
Preclinical Profile of SSR504734: A Glycine Transporter-1 Inhibitor
This technical guide provides an in-depth overview of the preclinical data for SSR504734, a selective and reversible inhibitor of the glycine (B1666218) transporter type 1 (GlyT1). The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism of action, pharmacokinetic profile, and efficacy in various animal models.
Core Mechanism and Pharmacological Profile
This compound exerts its effects by blocking the reuptake of glycine, an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1] By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, thereby potentiating glutamatergic neurotransmission via the NMDA receptor.[1][2] This mechanism is the foundation for its potential therapeutic applications in disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[1]
Data Presentation: In Vitro and Ex Vivo Potency
The potency of this compound has been quantified across different species and experimental conditions. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Inhibitory Potency (IC₅₀)
| Target | Species | Cell Line/Preparation | IC₅₀ (nM) | Reference |
| GlyT1 | Human | SK-N-MC cells | 18 | [1][3] |
| GlyT1 | Rat | C6 cells | 15 | [1][3] |
| GlyT1 | Mouse | - | 38 | [1] |
Table 2: Ex Vivo and In Vivo Pharmacological Activity
| Parameter | Species | Administration | Dose/Concentration | Effect | Reference |
| Glycine Uptake Inhibition (ID₅₀) | Mouse | i.p. | 5.0 mg/kg | 50% inhibition of ex vivo glycine uptake in cortical homogenates. | [1] |
| Glycine Uptake Inhibition (ID₅₀) | Mouse | p.o. | 4.6 mg/kg | 50% inhibition of ex vivo glycine uptake in cortical homogenates. | [3] |
| Extracellular Glycine Increase | Rat | i.p. | 3 mg/kg (MED) | Increased glycine levels in the prefrontal cortex (PFC). | [1] |
| NMDA-mediated EPSC Potentiation | Rat | In vitro | 0.5 µM (MEC) | Potentiation of excitatory postsynaptic currents in hippocampal slices. | [1] |
| Extracellular Dopamine (B1211576) Increase | Rat | i.p. | 10 mg/kg (MED) | Increased dopamine levels in the prefrontal cortex. | [1] |
IC₅₀: Half maximal inhibitory concentration; ID₅₀: Half maximal inhibitory dose; MED: Minimal Efficacious Dose; MEC: Minimal Efficacious Concentration; i.p.: Intraperitoneal; p.o.: Per os (oral).
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by this compound involves the enhancement of NMDA receptor function. This has downstream consequences on other neurotransmitter systems, notably the dopaminergic system in the prefrontal cortex.
The preclinical evaluation of this compound involves a series of established behavioral and neurochemical assays. The general workflow for testing a novel compound like this compound in a model of schizophrenia is depicted below.
Efficacy in Animal Models of Schizophrenia
This compound has demonstrated efficacy in several rodent models that recapitulate symptoms of schizophrenia. These models are crucial for establishing proof-of-concept and determining effective dose ranges.
Table 3: Efficacy in Preclinical Models
| Model | Species | Symptom Modeled | Dose Range (i.p.) | Effect | Reference |
| MK-801-Induced Hyperactivity | Mouse/Rat | Positive Symptoms | 10-30 mg/kg (MED) | Reverses hyperactivity. | [1] |
| d-Amphetamine-Induced Hyperactivity | Rat | Positive Symptoms | 1-3 mg/kg (MED) | Reverses hypersensitivity to locomotor effects. | [1] |
| Prepulse Inhibition (PPI) Deficit | DBA/2 Mouse | Sensorimotor Gating Deficit | 15 mg/kg (MED) | Normalizes spontaneous PPI deficit. | [1] |
| Attentional Set-Shifting Task (ASST) | Rat | Cognitive Deficits | 3-10 mg/kg | Improves cognitive flexibility (reduces trials to criterion in ED shift). | [4][5] |
| Contextual Fear Conditioning | Rat | Anxiety/Fear Memory | 30 mg/kg | Attenuates acquisition and expression of conditioned fear. | [6] |
MED: Minimal Efficacious Dose; ED: Extra-dimensional.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are synthesized protocols for key experiments involving this compound.
NMDA Antagonist-Induced Hyperactivity
This model assesses the potential of a compound to mitigate the psychotomimetic effects of NMDA receptor antagonists like MK-801 (dizocilpine).[7][8]
-
Animals: Male BALB/c or C57BL/6 mice, or Sprague-Dawley rats.[7][9]
-
Apparatus: Open-field arenas or automated locomotor activity cages equipped with infrared beams to detect movement.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes.
-
Animals are pre-treated with this compound (e.g., 10-30 mg/kg, i.p.) or vehicle. The pre-treatment time is typically 30-60 minutes.[1]
-
Animals are placed in the activity cages for a habituation period (e.g., 30-60 minutes).[10]
-
The NMDA antagonist MK-801 (e.g., 0.1-0.32 mg/kg, i.p.) or saline is administered.[7][8]
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a subsequent period of 75-120 minutes.[7]
-
-
Primary Endpoint: A significant reduction in the total distance traveled in the this compound + MK-801 group compared to the vehicle + MK-801 group.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. The DBA/2 mouse strain exhibits a naturally low level of PPI and is sensitive to antipsychotic drugs.[11][12]
-
Animals: Male DBA/2 mice are commonly used due to their inherent PPI deficits.[11]
-
Apparatus: A startle response system (e.g., SR-LAB) consisting of a small animal enclosure within a sound-attenuated chamber. A piezoelectric accelerometer detects the whole-body startle response.[13]
-
Procedure:
-
This compound (e.g., 15-30 mg/kg, i.p.) or vehicle is administered 30-60 minutes before testing.[1][11]
-
The mouse is placed in the enclosure and allowed to acclimate for 5 minutes with background white noise (e.g., 70 dB).[13]
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40-50 ms (B15284909) duration) to elicit a startle response.
-
Prepulse-pulse trials: A weak, non-startling acoustic prepulse (e.g., 73-85 dB, 20-30 ms duration) precedes the startling pulse by a short interval (e.g., 100 ms).[13]
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The startle magnitude is recorded for each trial.
-
-
Primary Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: [% PPI = 100 * (Pulse-alone - Prepulse-pulse) / Pulse-alone]. An increase in %PPI in the this compound group indicates improved sensorimotor gating.
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility, an executive function dependent on the prefrontal cortex that is often impaired in schizophrenia.[14][15]
-
Animals: Male Sprague-Dawley or Lister Hooded rats.
-
Apparatus: A testing box with a starting compartment and a choice area containing two digging pots. The pots can vary in digging medium and scent.
-
Procedure:
-
Habituation & Training: Rats are food-restricted to motivate digging for a food reward (e.g., a piece of cereal) and are trained to discriminate between different stimuli (e.g., digging media).[14]
-
Testing: this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle is administered 30 minutes before the test session.[4] The test consists of a series of discrimination problems:
-
Simple Discrimination (SD): Discriminate between two stimuli of one dimension (e.g., medium A vs. medium B).
-
Compound Discrimination (CD): An irrelevant dimension (e.g., odor) is introduced. The rat must continue to use the initial dimension (medium) to find the reward.
-
Intra-Dimensional (ID) Shift: New exemplars of the same dimensions are used (e.g., medium C vs. D; odor X vs. Y). The relevant dimension remains the same (medium).
-
Extra-Dimensional (ED) Shift: The previously irrelevant dimension now becomes relevant (e.g., the reward is now associated with a specific odor, regardless of the medium). This is the key measure of cognitive flexibility.
-
-
The number of trials required to reach a criterion (e.g., 6 consecutive correct trials) is recorded for each stage.
-
-
Primary Endpoint: A significant reduction in the number of trials to reach criterion during the ED shift phase for the this compound-treated group compared to the vehicle group.[4]
Contextual Fear Conditioning
This paradigm is used to study the effects of a compound on the acquisition and expression of fear-related memories, which can be relevant to the anxiety and stress components of various psychiatric disorders.[6]
-
Animals: Male Sprague-Dawley rats.[6]
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, housed within a sound-attenuating box.[16]
-
Procedure:
-
Acquisition Phase:
-
Rats are administered this compound (e.g., 3-30 mg/kg, i.p.) or vehicle 1 hour before conditioning.[6]
-
The rat is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 3 minutes).[17]
-
An unconditioned stimulus (US), typically an inescapable footshock (e.g., 1 mA for 1 second), is delivered one or more times.[16]
-
The rat is removed from the chamber after a set period.
-
-
Expression (Testing) Phase:
-
24 hours after conditioning, the rat is returned to the same chamber (the context).
-
No footshock is delivered.
-
Behavior is recorded for a period (e.g., 3-5 minutes), and the amount of time spent "freezing" (a species-typical fear response characterized by complete immobility except for respiration) is scored.[17]
-
-
-
Primary Endpoint: A significant reduction in the percentage of time spent freezing in the this compound-treated group compared to the vehicle group, indicating an attenuation of the conditioned fear response.[6]
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MK-801-induced and scopolamine-induced hyperactivity in rats neonatally treated chronically with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MK801-induced hyperactivity: duration of effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prepulse inhibition of the startle reflex and response to antipsychotic treatments in two outbred mouse strains in comparison to the inbred DBA/2 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 14. b-neuro.com [b-neuro.com]
- 15. Attentional Set-Shifting Paradigm in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Modulation of Gene Expression in Contextual Fear Conditioning in the Rat | PLOS One [journals.plos.org]
Preclinical Profile of SSR504734: A Glycine Transporter-1 Inhibitor
This technical guide provides an in-depth overview of the preclinical data for SSR504734, a selective and reversible inhibitor of the glycine transporter type 1 (GlyT1). The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism of action, pharmacokinetic profile, and efficacy in various animal models.
Core Mechanism and Pharmacological Profile
This compound exerts its effects by blocking the reuptake of glycine, an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1] By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, thereby potentiating glutamatergic neurotransmission via the NMDA receptor.[1][2] This mechanism is the foundation for its potential therapeutic applications in disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[1]
Data Presentation: In Vitro and Ex Vivo Potency
The potency of this compound has been quantified across different species and experimental conditions. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Inhibitory Potency (IC₅₀)
| Target | Species | Cell Line/Preparation | IC₅₀ (nM) | Reference |
| GlyT1 | Human | SK-N-MC cells | 18 | [1][3] |
| GlyT1 | Rat | C6 cells | 15 | [1][3] |
| GlyT1 | Mouse | - | 38 | [1] |
Table 2: Ex Vivo and In Vivo Pharmacological Activity
| Parameter | Species | Administration | Dose/Concentration | Effect | Reference |
| Glycine Uptake Inhibition (ID₅₀) | Mouse | i.p. | 5.0 mg/kg | 50% inhibition of ex vivo glycine uptake in cortical homogenates. | [1] |
| Glycine Uptake Inhibition (ID₅₀) | Mouse | p.o. | 4.6 mg/kg | 50% inhibition of ex vivo glycine uptake in cortical homogenates. | [3] |
| Extracellular Glycine Increase | Rat | i.p. | 3 mg/kg (MED) | Increased glycine levels in the prefrontal cortex (PFC). | [1] |
| NMDA-mediated EPSC Potentiation | Rat | In vitro | 0.5 µM (MEC) | Potentiation of excitatory postsynaptic currents in hippocampal slices. | [1] |
| Extracellular Dopamine Increase | Rat | i.p. | 10 mg/kg (MED) | Increased dopamine levels in the prefrontal cortex. | [1] |
IC₅₀: Half maximal inhibitory concentration; ID₅₀: Half maximal inhibitory dose; MED: Minimal Efficacious Dose; MEC: Minimal Efficacious Concentration; i.p.: Intraperitoneal; p.o.: Per os (oral).
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by this compound involves the enhancement of NMDA receptor function. This has downstream consequences on other neurotransmitter systems, notably the dopaminergic system in the prefrontal cortex.
The preclinical evaluation of this compound involves a series of established behavioral and neurochemical assays. The general workflow for testing a novel compound like this compound in a model of schizophrenia is depicted below.
Efficacy in Animal Models of Schizophrenia
This compound has demonstrated efficacy in several rodent models that recapitulate symptoms of schizophrenia. These models are crucial for establishing proof-of-concept and determining effective dose ranges.
Table 3: Efficacy in Preclinical Models
| Model | Species | Symptom Modeled | Dose Range (i.p.) | Effect | Reference |
| MK-801-Induced Hyperactivity | Mouse/Rat | Positive Symptoms | 10-30 mg/kg (MED) | Reverses hyperactivity. | [1] |
| d-Amphetamine-Induced Hyperactivity | Rat | Positive Symptoms | 1-3 mg/kg (MED) | Reverses hypersensitivity to locomotor effects. | [1] |
| Prepulse Inhibition (PPI) Deficit | DBA/2 Mouse | Sensorimotor Gating Deficit | 15 mg/kg (MED) | Normalizes spontaneous PPI deficit. | [1] |
| Attentional Set-Shifting Task (ASST) | Rat | Cognitive Deficits | 3-10 mg/kg | Improves cognitive flexibility (reduces trials to criterion in ED shift). | [4][5] |
| Contextual Fear Conditioning | Rat | Anxiety/Fear Memory | 30 mg/kg | Attenuates acquisition and expression of conditioned fear. | [6] |
MED: Minimal Efficacious Dose; ED: Extra-dimensional.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are synthesized protocols for key experiments involving this compound.
NMDA Antagonist-Induced Hyperactivity
This model assesses the potential of a compound to mitigate the psychotomimetic effects of NMDA receptor antagonists like MK-801 (dizocilpine).[7][8]
-
Animals: Male BALB/c or C57BL/6 mice, or Sprague-Dawley rats.[7][9]
-
Apparatus: Open-field arenas or automated locomotor activity cages equipped with infrared beams to detect movement.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes.
-
Animals are pre-treated with this compound (e.g., 10-30 mg/kg, i.p.) or vehicle. The pre-treatment time is typically 30-60 minutes.[1]
-
Animals are placed in the activity cages for a habituation period (e.g., 30-60 minutes).[10]
-
The NMDA antagonist MK-801 (e.g., 0.1-0.32 mg/kg, i.p.) or saline is administered.[7][8]
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a subsequent period of 75-120 minutes.[7]
-
-
Primary Endpoint: A significant reduction in the total distance traveled in the this compound + MK-801 group compared to the vehicle + MK-801 group.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. The DBA/2 mouse strain exhibits a naturally low level of PPI and is sensitive to antipsychotic drugs.[11][12]
-
Animals: Male DBA/2 mice are commonly used due to their inherent PPI deficits.[11]
-
Apparatus: A startle response system (e.g., SR-LAB) consisting of a small animal enclosure within a sound-attenuated chamber. A piezoelectric accelerometer detects the whole-body startle response.[13]
-
Procedure:
-
This compound (e.g., 15-30 mg/kg, i.p.) or vehicle is administered 30-60 minutes before testing.[1][11]
-
The mouse is placed in the enclosure and allowed to acclimate for 5 minutes with background white noise (e.g., 70 dB).[13]
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40-50 ms duration) to elicit a startle response.
-
Prepulse-pulse trials: A weak, non-startling acoustic prepulse (e.g., 73-85 dB, 20-30 ms duration) precedes the startling pulse by a short interval (e.g., 100 ms).[13]
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The startle magnitude is recorded for each trial.
-
-
Primary Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: [% PPI = 100 * (Pulse-alone - Prepulse-pulse) / Pulse-alone]. An increase in %PPI in the this compound group indicates improved sensorimotor gating.
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility, an executive function dependent on the prefrontal cortex that is often impaired in schizophrenia.[14][15]
-
Animals: Male Sprague-Dawley or Lister Hooded rats.
-
Apparatus: A testing box with a starting compartment and a choice area containing two digging pots. The pots can vary in digging medium and scent.
-
Procedure:
-
Habituation & Training: Rats are food-restricted to motivate digging for a food reward (e.g., a piece of cereal) and are trained to discriminate between different stimuli (e.g., digging media).[14]
-
Testing: this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle is administered 30 minutes before the test session.[4] The test consists of a series of discrimination problems:
-
Simple Discrimination (SD): Discriminate between two stimuli of one dimension (e.g., medium A vs. medium B).
-
Compound Discrimination (CD): An irrelevant dimension (e.g., odor) is introduced. The rat must continue to use the initial dimension (medium) to find the reward.
-
Intra-Dimensional (ID) Shift: New exemplars of the same dimensions are used (e.g., medium C vs. D; odor X vs. Y). The relevant dimension remains the same (medium).
-
Extra-Dimensional (ED) Shift: The previously irrelevant dimension now becomes relevant (e.g., the reward is now associated with a specific odor, regardless of the medium). This is the key measure of cognitive flexibility.
-
-
The number of trials required to reach a criterion (e.g., 6 consecutive correct trials) is recorded for each stage.
-
-
Primary Endpoint: A significant reduction in the number of trials to reach criterion during the ED shift phase for the this compound-treated group compared to the vehicle group.[4]
Contextual Fear Conditioning
This paradigm is used to study the effects of a compound on the acquisition and expression of fear-related memories, which can be relevant to the anxiety and stress components of various psychiatric disorders.[6]
-
Animals: Male Sprague-Dawley rats.[6]
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, housed within a sound-attenuating box.[16]
-
Procedure:
-
Acquisition Phase:
-
Rats are administered this compound (e.g., 3-30 mg/kg, i.p.) or vehicle 1 hour before conditioning.[6]
-
The rat is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 3 minutes).[17]
-
An unconditioned stimulus (US), typically an inescapable footshock (e.g., 1 mA for 1 second), is delivered one or more times.[16]
-
The rat is removed from the chamber after a set period.
-
-
Expression (Testing) Phase:
-
24 hours after conditioning, the rat is returned to the same chamber (the context).
-
No footshock is delivered.
-
Behavior is recorded for a period (e.g., 3-5 minutes), and the amount of time spent "freezing" (a species-typical fear response characterized by complete immobility except for respiration) is scored.[17]
-
-
-
Primary Endpoint: A significant reduction in the percentage of time spent freezing in the this compound-treated group compared to the vehicle group, indicating an attenuation of the conditioned fear response.[6]
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MK-801-induced and scopolamine-induced hyperactivity in rats neonatally treated chronically with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MK801-induced hyperactivity: duration of effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prepulse inhibition of the startle reflex and response to antipsychotic treatments in two outbred mouse strains in comparison to the inbred DBA/2 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 14. b-neuro.com [b-neuro.com]
- 15. Attentional Set-Shifting Paradigm in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Modulation of Gene Expression in Contextual Fear Conditioning in the Rat | PLOS One [journals.plos.org]
SSR504734: A GlyT1 Inhibitor for Potentiation of NMDA Receptor Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SSR504734, a selective and reversible inhibitor of the glycine (B1666218) transporter 1 (GlyT1). Contrary to being an NMDA receptor antagonist, this compound acts as a potentiator of NMDA receptor function by increasing the synaptic concentration of the co-agonist glycine. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides in-depth experimental protocols for pivotal assays, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for central nervous system disorders where enhancement of NMDA receptor signaling is desirable.
Introduction
N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels that play a critical role in synaptic plasticity, learning, and memory. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia. Direct agonism of the NMDA receptor carries a risk of excitotoxicity. An alternative therapeutic strategy is to enhance NMDA receptor function by modulating the availability of its co-agonists, such as glycine.
This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), the primary regulator of glycine levels in the synaptic cleft. By blocking GlyT1, this compound elevates extracellular glycine concentrations, thereby enhancing the activation of NMDA receptors. This guide provides a detailed examination of the preclinical data and methodologies used to characterize the effects of this compound on NMDA receptor function.
Mechanism of Action
This compound's primary mechanism of action is the selective and reversible inhibition of GlyT1. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft. Glycine acts as an obligatory co-agonist at the NMDA receptor, meaning that both glutamate (B1630785) and glycine (or D-serine) must bind to the receptor for it to be activated. By increasing the availability of glycine, this compound potentiates NMDA receptor-mediated neurotransmission. This enhancement of glutamatergic signaling is the basis for its potential therapeutic effects in conditions associated with NMDA receptor hypofunction.[1]
Signaling Pathway
The potentiation of NMDA receptor function by this compound initiates a cascade of downstream signaling events crucial for synaptic plasticity.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies of this compound.
Table 1: In Vitro and Ex Vivo Potency
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| IC50 (GlyT1 Inhibition) | Human | SK-N-MC cells | 18 nM | [1] |
| Rat | C6 cells | 15 nM | [1] | |
| Mouse | Cortical Homogenates | 38 nM | [1] | |
| ID50 (Ex Vivo Glycine Uptake) | Mouse | Cortical Homogenates | 5.0 mg/kg (i.p.) | [1] |
| Mouse | Cortical Homogenates | 4.6 mg/kg (p.o.) | [2] |
Table 2: In Vivo Efficacy in Animal Models
| Experimental Model | Species | Endpoint | Minimal Efficacious Dose (MED) / Effective Dose | Reference |
| Extracellular Glycine Levels | Rat | Increase in prefrontal cortex | 3 mg/kg (i.p.) | [1] |
| NMDA-mediated EPSCs | Rat | Potentiation in hippocampal slices | 0.5 µM | [1] |
| Attentional Set-Shifting Task | Rat | Improved cognitive flexibility | 3 mg/kg (i.p.) | [3] |
| MK-801-Induced Hyperactivity | Mouse | Reversal of hyperactivity | 10-30 mg/kg (i.p.) | [1] |
| Neonatal PCP Model | Rat | Reversal of attention deficits | 1-3 mg/kg (i.p.) | [1] |
| Working Memory | Mouse | Improved choice accuracy | 10 mg/kg (i.p.) | [4] |
Table 3: Pharmacokinetic Properties
| Parameter | Species | Route | Value | Reference |
| Time to Peak Effect (MEST test) | Mouse | i.p. (30 mg/kg) | 60-120 min | [5] |
| Duration of Action (Ex Vivo Glycine Uptake) | Mouse | p.o. (30 mg/kg) | ~80% inhibition for 1-7 h | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Ex Vivo [14C]Glycine Uptake Assay
This protocol is adapted from Depoortere et al., 2005.[1]
Objective: To determine the ex vivo potency of this compound in inhibiting glycine uptake in mouse cortical homogenates.
Materials:
-
This compound
-
Male CD-1 mice (20-25 g)
-
[14C]Glycine
-
Krebs-bicarbonate buffer (pH 7.4)
-
Scintillation fluid
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Administer this compound (or vehicle) to mice via intraperitoneal (i.p.) or oral (p.o.) route.
-
At a specified time post-administration, euthanize the mice and rapidly dissect the cerebral cortex on ice.
-
Homogenize the cortical tissue in ice-cold Krebs-bicarbonate buffer.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer.
-
Pre-incubate aliquots of the homogenate for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding [14C]Glycine to a final concentration of 10 µM.
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific uptake as the difference between total uptake and non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor).
-
Determine the ID50 value by non-linear regression analysis of the dose-response curve.
Electrophysiology: NMDA-Mediated Excitatory Postsynaptic Currents (EPSCs)
This protocol is a general representation based on the description in Depoortere et al., 2005.[1]
Objective: To assess the effect of this compound on NMDA-mediated EPSCs in rat hippocampal slices.
Materials:
-
Male Sprague-Dawley rats (100-150 g)
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Patch-clamp setup (amplifier, micromanipulator, recording chamber)
-
Glass micropipettes
-
Bicuculline (B1666979) methiodide (GABAA receptor antagonist)
-
CNQX (AMPA/kainate receptor antagonist)
Procedure:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 350-400 µm thick coronal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Place a single slice in the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Isolate NMDA receptor-mediated currents by including bicuculline (10 µM) and CNQX (10 µM) in the aCSF and holding the membrane potential at +40 mV to relieve the magnesium block.
-
Evoke EPSCs by stimulating the Schaffer collaterals with a bipolar electrode.
-
Establish a stable baseline of NMDA-mediated EPSCs.
-
Bath-apply this compound at various concentrations and record the changes in the EPSC amplitude.
-
Analyze the data by comparing the average EPSC amplitude in the presence of this compound to the baseline amplitude.
Attentional Set-Shifting Task (ASST)
This protocol is based on the methodology described by Nikiforuk et al., 2011.[3]
Objective: To evaluate the effect of this compound on cognitive flexibility in rats.
Materials:
-
Male Lister Hooded rats
-
This compound
-
Testing apparatus with two digging pots
-
Various digging media (e.g., sawdust, shredded paper, gravel)
-
Various odors (e.g., vanilla, almond, lemon)
-
Food rewards (e.g., a small piece of a sugary cereal)
Procedure:
-
Habituation and Training:
-
Food restrict the rats to 85-90% of their free-feeding body weight.
-
Habituate the rats to the testing apparatus and to digging for a food reward in neutral pots.
-
Train the rats on a series of simple discriminations (e.g., one digging medium is always baited).
-
-
Testing Phases: The task consists of a series of discrimination problems:
-
Simple Discrimination (SD): Discriminate between two digging media.
-
Compound Discrimination (CD): The two digging media from the SD phase are now scented with irrelevant odors. The rat must continue to use the digging medium as the relevant cue.
-
Intra-dimensional Shift (IDS): New digging media and new odors are introduced. The relevant dimension remains the digging medium.
-
Intra-dimensional Reversal (IDR): The previously unrewarded digging medium from the IDS phase is now rewarded.
-
Extra-dimensional Shift (EDS): New digging media and new odors are introduced. The relevant dimension is now the odor, and the digging medium becomes irrelevant. This is the key measure of cognitive flexibility.
-
Extra-dimensional Reversal (EDR): The previously unrewarded odor from the EDS phase is now rewarded.
-
-
Drug Administration: Administer this compound (or vehicle) i.p. 30 minutes before the start of the testing session.
-
Data Collection: Record the number of trials required to reach a criterion of six consecutive correct choices for each phase.
-
Analysis: Compare the number of trials to criterion in the EDS phase between the this compound-treated and vehicle-treated groups.
Experimental Workflow Diagram
Clinical Development Status
This compound was reported to be in Phase I clinical trials for schizophrenia.[6] However, no data from these trials have been publicly reported, and the current development status of the compound is unknown.[6]
Safety and Tolerability
Preclinical safety data for this compound is limited in the public domain. One study in mice indicated the potential for hepatotoxicity at higher doses.[7] Further studies would be required to fully characterize the safety and tolerability profile of this compound in humans.
Conclusion
This compound is a well-characterized GlyT1 inhibitor that effectively potentiates NMDA receptor function by increasing synaptic glycine levels. Preclinical studies have demonstrated its efficacy in various animal models of cognitive dysfunction and schizophrenia. The detailed experimental protocols provided in this guide offer a foundation for researchers seeking to further investigate the therapeutic potential of GlyT1 inhibitors. While the clinical development of this compound appears to have stalled, the compound remains a valuable pharmacological tool for exploring the role of the glycinergic system in health and disease. Future research could focus on the downstream signaling consequences of prolonged GlyT1 inhibition and the long-term safety of this therapeutic approach.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
SSR504734: A GlyT1 Inhibitor for Potentiation of NMDA Receptor Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SSR504734, a selective and reversible inhibitor of the glycine transporter 1 (GlyT1). Contrary to being an NMDA receptor antagonist, this compound acts as a potentiator of NMDA receptor function by increasing the synaptic concentration of the co-agonist glycine. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides in-depth experimental protocols for pivotal assays, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for central nervous system disorders where enhancement of NMDA receptor signaling is desirable.
Introduction
N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels that play a critical role in synaptic plasticity, learning, and memory. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia. Direct agonism of the NMDA receptor carries a risk of excitotoxicity. An alternative therapeutic strategy is to enhance NMDA receptor function by modulating the availability of its co-agonists, such as glycine.
This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), the primary regulator of glycine levels in the synaptic cleft. By blocking GlyT1, this compound elevates extracellular glycine concentrations, thereby enhancing the activation of NMDA receptors. This guide provides a detailed examination of the preclinical data and methodologies used to characterize the effects of this compound on NMDA receptor function.
Mechanism of Action
This compound's primary mechanism of action is the selective and reversible inhibition of GlyT1. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft. Glycine acts as an obligatory co-agonist at the NMDA receptor, meaning that both glutamate and glycine (or D-serine) must bind to the receptor for it to be activated. By increasing the availability of glycine, this compound potentiates NMDA receptor-mediated neurotransmission. This enhancement of glutamatergic signaling is the basis for its potential therapeutic effects in conditions associated with NMDA receptor hypofunction.[1]
Signaling Pathway
The potentiation of NMDA receptor function by this compound initiates a cascade of downstream signaling events crucial for synaptic plasticity.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies of this compound.
Table 1: In Vitro and Ex Vivo Potency
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| IC50 (GlyT1 Inhibition) | Human | SK-N-MC cells | 18 nM | [1] |
| Rat | C6 cells | 15 nM | [1] | |
| Mouse | Cortical Homogenates | 38 nM | [1] | |
| ID50 (Ex Vivo Glycine Uptake) | Mouse | Cortical Homogenates | 5.0 mg/kg (i.p.) | [1] |
| Mouse | Cortical Homogenates | 4.6 mg/kg (p.o.) | [2] |
Table 2: In Vivo Efficacy in Animal Models
| Experimental Model | Species | Endpoint | Minimal Efficacious Dose (MED) / Effective Dose | Reference |
| Extracellular Glycine Levels | Rat | Increase in prefrontal cortex | 3 mg/kg (i.p.) | [1] |
| NMDA-mediated EPSCs | Rat | Potentiation in hippocampal slices | 0.5 µM | [1] |
| Attentional Set-Shifting Task | Rat | Improved cognitive flexibility | 3 mg/kg (i.p.) | [3] |
| MK-801-Induced Hyperactivity | Mouse | Reversal of hyperactivity | 10-30 mg/kg (i.p.) | [1] |
| Neonatal PCP Model | Rat | Reversal of attention deficits | 1-3 mg/kg (i.p.) | [1] |
| Working Memory | Mouse | Improved choice accuracy | 10 mg/kg (i.p.) | [4] |
Table 3: Pharmacokinetic Properties
| Parameter | Species | Route | Value | Reference |
| Time to Peak Effect (MEST test) | Mouse | i.p. (30 mg/kg) | 60-120 min | [5] |
| Duration of Action (Ex Vivo Glycine Uptake) | Mouse | p.o. (30 mg/kg) | ~80% inhibition for 1-7 h | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Ex Vivo [14C]Glycine Uptake Assay
This protocol is adapted from Depoortere et al., 2005.[1]
Objective: To determine the ex vivo potency of this compound in inhibiting glycine uptake in mouse cortical homogenates.
Materials:
-
This compound
-
Male CD-1 mice (20-25 g)
-
[14C]Glycine
-
Krebs-bicarbonate buffer (pH 7.4)
-
Scintillation fluid
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Administer this compound (or vehicle) to mice via intraperitoneal (i.p.) or oral (p.o.) route.
-
At a specified time post-administration, euthanize the mice and rapidly dissect the cerebral cortex on ice.
-
Homogenize the cortical tissue in ice-cold Krebs-bicarbonate buffer.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer.
-
Pre-incubate aliquots of the homogenate for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding [14C]Glycine to a final concentration of 10 µM.
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific uptake as the difference between total uptake and non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor).
-
Determine the ID50 value by non-linear regression analysis of the dose-response curve.
Electrophysiology: NMDA-Mediated Excitatory Postsynaptic Currents (EPSCs)
This protocol is a general representation based on the description in Depoortere et al., 2005.[1]
Objective: To assess the effect of this compound on NMDA-mediated EPSCs in rat hippocampal slices.
Materials:
-
Male Sprague-Dawley rats (100-150 g)
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Patch-clamp setup (amplifier, micromanipulator, recording chamber)
-
Glass micropipettes
-
Bicuculline methiodide (GABAA receptor antagonist)
-
CNQX (AMPA/kainate receptor antagonist)
Procedure:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 350-400 µm thick coronal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Place a single slice in the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Isolate NMDA receptor-mediated currents by including bicuculline (10 µM) and CNQX (10 µM) in the aCSF and holding the membrane potential at +40 mV to relieve the magnesium block.
-
Evoke EPSCs by stimulating the Schaffer collaterals with a bipolar electrode.
-
Establish a stable baseline of NMDA-mediated EPSCs.
-
Bath-apply this compound at various concentrations and record the changes in the EPSC amplitude.
-
Analyze the data by comparing the average EPSC amplitude in the presence of this compound to the baseline amplitude.
Attentional Set-Shifting Task (ASST)
This protocol is based on the methodology described by Nikiforuk et al., 2011.[3]
Objective: To evaluate the effect of this compound on cognitive flexibility in rats.
Materials:
-
Male Lister Hooded rats
-
This compound
-
Testing apparatus with two digging pots
-
Various digging media (e.g., sawdust, shredded paper, gravel)
-
Various odors (e.g., vanilla, almond, lemon)
-
Food rewards (e.g., a small piece of a sugary cereal)
Procedure:
-
Habituation and Training:
-
Food restrict the rats to 85-90% of their free-feeding body weight.
-
Habituate the rats to the testing apparatus and to digging for a food reward in neutral pots.
-
Train the rats on a series of simple discriminations (e.g., one digging medium is always baited).
-
-
Testing Phases: The task consists of a series of discrimination problems:
-
Simple Discrimination (SD): Discriminate between two digging media.
-
Compound Discrimination (CD): The two digging media from the SD phase are now scented with irrelevant odors. The rat must continue to use the digging medium as the relevant cue.
-
Intra-dimensional Shift (IDS): New digging media and new odors are introduced. The relevant dimension remains the digging medium.
-
Intra-dimensional Reversal (IDR): The previously unrewarded digging medium from the IDS phase is now rewarded.
-
Extra-dimensional Shift (EDS): New digging media and new odors are introduced. The relevant dimension is now the odor, and the digging medium becomes irrelevant. This is the key measure of cognitive flexibility.
-
Extra-dimensional Reversal (EDR): The previously unrewarded odor from the EDS phase is now rewarded.
-
-
Drug Administration: Administer this compound (or vehicle) i.p. 30 minutes before the start of the testing session.
-
Data Collection: Record the number of trials required to reach a criterion of six consecutive correct choices for each phase.
-
Analysis: Compare the number of trials to criterion in the EDS phase between the this compound-treated and vehicle-treated groups.
Experimental Workflow Diagram
Clinical Development Status
This compound was reported to be in Phase I clinical trials for schizophrenia.[6] However, no data from these trials have been publicly reported, and the current development status of the compound is unknown.[6]
Safety and Tolerability
Preclinical safety data for this compound is limited in the public domain. One study in mice indicated the potential for hepatotoxicity at higher doses.[7] Further studies would be required to fully characterize the safety and tolerability profile of this compound in humans.
Conclusion
This compound is a well-characterized GlyT1 inhibitor that effectively potentiates NMDA receptor function by increasing synaptic glycine levels. Preclinical studies have demonstrated its efficacy in various animal models of cognitive dysfunction and schizophrenia. The detailed experimental protocols provided in this guide offer a foundation for researchers seeking to further investigate the therapeutic potential of GlyT1 inhibitors. While the clinical development of this compound appears to have stalled, the compound remains a valuable pharmacological tool for exploring the role of the glycinergic system in health and disease. Future research could focus on the downstream signaling consequences of prolonged GlyT1 inhibition and the long-term safety of this therapeutic approach.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
SSR504734: A Glycine Transporter-1 Inhibitor for Anxiety and Depression Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SSR504734 is a selective and reversible inhibitor of the glycine (B1666218) transporter-1 (GlyT1). By blocking GlyT1, this compound increases the extracellular concentration of glycine, a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of glutamatergic neurotransmission through NMDA receptors has positioned this compound as a compound of interest for treating central nervous system disorders, including schizophrenia, anxiety, and depression. This technical guide provides a comprehensive overview of the preclinical data supporting the anxiolytic and antidepressant-like effects of this compound, with a focus on experimental methodologies and quantitative outcomes.
Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
The primary mechanism of action of this compound is the inhibition of GlyT1. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this transporter, this compound elevates synaptic glycine levels, leading to enhanced activation of NMDA receptors. This modulation of the glutamatergic system is believed to underlie its therapeutic potential in mood and anxiety disorders.
Caption: this compound mechanism of action.
Preclinical Efficacy in Anxiety and Depression Models
This compound has demonstrated efficacy in several well-established animal models of anxiety and depression. The following sections detail the experimental protocols and summarize the quantitative findings.
Contextual Fear Conditioning
The contextual fear conditioning paradigm is a widely used model to study fear learning and memory, which are key components of anxiety disorders.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a video camera for recording behavior.
-
Acquisition Phase (Day 1):
-
Rats are placed in the conditioning chamber.
-
After an acclimation period, one or more inescapable footshocks (e.g., 0.5-1.0 mA for 1-2 seconds) are delivered.
-
This compound (3, 10, or 30 mg/kg, intraperitoneal) or vehicle is administered 60 minutes before the acquisition phase.
-
-
Context Test (Day 2):
-
24 hours after the acquisition phase, rats are returned to the same conditioning chamber.
-
No footshocks are delivered.
-
Freezing behavior (i.e., the complete absence of movement except for respiration) is recorded and scored for a set duration (e.g., 5-8 minutes).
-
The percentage of time spent freezing is used as the primary measure of fear.
-
Caption: Contextual Fear Conditioning Workflow.
| Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result | Reference |
| This compound | 3 | % Time Freezing | No significant effect | [1] |
| This compound | 10 | % Time Freezing | No significant effect | [1] |
| This compound | 30 | % Time Freezing | Significantly inhibited contextual conditioned freezing | [1] |
Chronic Mild Stress (CMS)
The CMS model is a widely accepted paradigm for inducing depressive-like behaviors in rodents, including anhedonia (a core symptom of depression).
Disclaimer: The following is a generalized protocol for the Chronic Mild Stress model. Specific details of the protocol used in the this compound study were not available.
-
Animals: Male mice are typically used.
-
Stress Regimen (4-8 weeks):
-
Animals are subjected to a variable sequence of mild, unpredictable stressors.
-
Examples of stressors include: cage tilt (45°), damp bedding, soiled cage, predator sounds/smells, social stress, and alterations in the light/dark cycle.
-
Each stressor is applied for a period of several hours to overnight.
-
-
This compound Administration:
-
This compound (10 mg/kg, i.p.) or vehicle is administered daily during the final weeks of the stress regimen.[2]
-
-
Behavioral Assessment (Sucrose Preference Test):
-
Anhedonia is assessed by measuring the preference for a sweetened solution (e.g., 1% sucrose) over water.
-
Mice are presented with two bottles, one containing sucrose (B13894) solution and the other containing water, for a set period (e.g., 24 hours).
-
Sucrose preference is calculated as: (Sucrose Intake / Total Fluid Intake) x 100.
-
Caption: Chronic Mild Stress Workflow.
| Treatment Group | Dose (mg/kg, i.p.) | Model | Outcome Measure | Result | Reference |
| This compound | 10 | Chronic Mild Stress (mice) | Anhedonia-like behavior | Showed activity in the model | [2] |
Note: The original source material states "activity in depression/anxiety models, such as the chronic mild stress in mice (10 mg/kg i.p.)" but does not provide specific quantitative data on the reversal of anhedonia.
Ultrasonic Distress Calls
Rat pups separated from their mother and littermates emit ultrasonic vocalizations (USVs), which are considered a measure of anxiety and distress.
Disclaimer: The following is a generalized protocol for the Ultrasonic Distress Call model. Specific details of the protocol used in the this compound study were not available.
-
Animals: Rat pups (e.g., postnatal days 8-12).
-
Procedure:
-
Pups are removed from their home cage and separated from their mother and littermates.
-
Each pup is placed individually in a clean, isolated chamber.
-
This compound (1 mg/kg, s.c.) or vehicle is administered prior to the separation.[2]
-
USVs are recorded for a set duration (e.g., 5 minutes) using a specialized microphone and software.
-
-
Data Analysis:
-
The number and duration of USV calls are quantified.
-
A reduction in the number and/or duration of USVs is indicative of an anxiolytic effect.
-
References
- 1. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
SSR504734: A Glycine Transporter-1 Inhibitor for Anxiety and Depression Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SSR504734 is a selective and reversible inhibitor of the glycine transporter-1 (GlyT1). By blocking GlyT1, this compound increases the extracellular concentration of glycine, a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of glutamatergic neurotransmission through NMDA receptors has positioned this compound as a compound of interest for treating central nervous system disorders, including schizophrenia, anxiety, and depression. This technical guide provides a comprehensive overview of the preclinical data supporting the anxiolytic and antidepressant-like effects of this compound, with a focus on experimental methodologies and quantitative outcomes.
Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
The primary mechanism of action of this compound is the inhibition of GlyT1. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this transporter, this compound elevates synaptic glycine levels, leading to enhanced activation of NMDA receptors. This modulation of the glutamatergic system is believed to underlie its therapeutic potential in mood and anxiety disorders.
Caption: this compound mechanism of action.
Preclinical Efficacy in Anxiety and Depression Models
This compound has demonstrated efficacy in several well-established animal models of anxiety and depression. The following sections detail the experimental protocols and summarize the quantitative findings.
Contextual Fear Conditioning
The contextual fear conditioning paradigm is a widely used model to study fear learning and memory, which are key components of anxiety disorders.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a video camera for recording behavior.
-
Acquisition Phase (Day 1):
-
Rats are placed in the conditioning chamber.
-
After an acclimation period, one or more inescapable footshocks (e.g., 0.5-1.0 mA for 1-2 seconds) are delivered.
-
This compound (3, 10, or 30 mg/kg, intraperitoneal) or vehicle is administered 60 minutes before the acquisition phase.
-
-
Context Test (Day 2):
-
24 hours after the acquisition phase, rats are returned to the same conditioning chamber.
-
No footshocks are delivered.
-
Freezing behavior (i.e., the complete absence of movement except for respiration) is recorded and scored for a set duration (e.g., 5-8 minutes).
-
The percentage of time spent freezing is used as the primary measure of fear.
-
Caption: Contextual Fear Conditioning Workflow.
| Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result | Reference |
| This compound | 3 | % Time Freezing | No significant effect | [1] |
| This compound | 10 | % Time Freezing | No significant effect | [1] |
| This compound | 30 | % Time Freezing | Significantly inhibited contextual conditioned freezing | [1] |
Chronic Mild Stress (CMS)
The CMS model is a widely accepted paradigm for inducing depressive-like behaviors in rodents, including anhedonia (a core symptom of depression).
Disclaimer: The following is a generalized protocol for the Chronic Mild Stress model. Specific details of the protocol used in the this compound study were not available.
-
Animals: Male mice are typically used.
-
Stress Regimen (4-8 weeks):
-
Animals are subjected to a variable sequence of mild, unpredictable stressors.
-
Examples of stressors include: cage tilt (45°), damp bedding, soiled cage, predator sounds/smells, social stress, and alterations in the light/dark cycle.
-
Each stressor is applied for a period of several hours to overnight.
-
-
This compound Administration:
-
This compound (10 mg/kg, i.p.) or vehicle is administered daily during the final weeks of the stress regimen.[2]
-
-
Behavioral Assessment (Sucrose Preference Test):
-
Anhedonia is assessed by measuring the preference for a sweetened solution (e.g., 1% sucrose) over water.
-
Mice are presented with two bottles, one containing sucrose solution and the other containing water, for a set period (e.g., 24 hours).
-
Sucrose preference is calculated as: (Sucrose Intake / Total Fluid Intake) x 100.
-
Caption: Chronic Mild Stress Workflow.
| Treatment Group | Dose (mg/kg, i.p.) | Model | Outcome Measure | Result | Reference |
| This compound | 10 | Chronic Mild Stress (mice) | Anhedonia-like behavior | Showed activity in the model | [2] |
Note: The original source material states "activity in depression/anxiety models, such as the chronic mild stress in mice (10 mg/kg i.p.)" but does not provide specific quantitative data on the reversal of anhedonia.
Ultrasonic Distress Calls
Rat pups separated from their mother and littermates emit ultrasonic vocalizations (USVs), which are considered a measure of anxiety and distress.
Disclaimer: The following is a generalized protocol for the Ultrasonic Distress Call model. Specific details of the protocol used in the this compound study were not available.
-
Animals: Rat pups (e.g., postnatal days 8-12).
-
Procedure:
-
Pups are removed from their home cage and separated from their mother and littermates.
-
Each pup is placed individually in a clean, isolated chamber.
-
This compound (1 mg/kg, s.c.) or vehicle is administered prior to the separation.[2]
-
USVs are recorded for a set duration (e.g., 5 minutes) using a specialized microphone and software.
-
-
Data Analysis:
-
The number and duration of USV calls are quantified.
-
A reduction in the number and/or duration of USVs is indicative of an anxiolytic effect.
-
References
- 1. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SSR504734 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of SSR504734, a selective Glycine (B1666218) Transporter Type 1 (GlyT1) inhibitor, in mice. The following sections detail its mechanism of action, pharmacokinetic profile, and established protocols for investigating its effects on various behavioral and neurological parameters.
Mechanism of Action
This compound is a potent and selective inhibitor of the Glycine Transporter Type 1 (GlyT1).[1][2][3] GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft in various brain regions. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine.[2][3] Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][4][5] The elevated glycine levels enhance NMDA receptor-mediated glutamatergic neurotransmission.[1][2] This mechanism is believed to underlie its potential therapeutic effects in disorders associated with NMDA receptor hypofunction, such as schizophrenia.[1][2][6]
References
- 1. Interactions between the glycine transporter 1(GlyT1) inhibitor this compound and psychoactive drugs in mouse motor behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SSR504734 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of SSR504734, a selective Glycine Transporter Type 1 (GlyT1) inhibitor, in mice. The following sections detail its mechanism of action, pharmacokinetic profile, and established protocols for investigating its effects on various behavioral and neurological parameters.
Mechanism of Action
This compound is a potent and selective inhibitor of the Glycine Transporter Type 1 (GlyT1).[1][2][3] GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft in various brain regions. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine.[2][3] Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][4][5] The elevated glycine levels enhance NMDA receptor-mediated glutamatergic neurotransmission.[1][2] This mechanism is believed to underlie its potential therapeutic effects in disorders associated with NMDA receptor hypofunction, such as schizophrenia.[1][2][6]
References
- 1. Interactions between the glycine transporter 1(GlyT1) inhibitor this compound and psychoactive drugs in mouse motor behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of SSR504734 in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: SSR504734 is a selective and reversible inhibitor of the glycine (B1666218) transporter-1 (GlyT1).[1] By blocking GlyT1, this compound increases the extracellular concentration of glycine, which acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] This potentiation of glutamatergic neurotransmission is thought to be the mechanism underlying its potential therapeutic effects.[1] this compound has been investigated for its potential as an antipsychotic, with efficacy in models of schizophrenia, anxiety, and depression.[1] These application notes provide a summary of the quantitative data from in vivo studies in rats and detailed protocols for key experiments.
Quantitative Data Summary
The following tables summarize the doses, administration routes, and observed effects of this compound in various rat models.
Table 1: In Vivo Efficacy of this compound in Rat Models
| Model/Assay | Species | Dose Range (mg/kg) | Route | Key Findings | Reference |
| Contextual Fear Conditioning (Acquisition) | Sprague-Dawley Rat | 3-30 | i.p. | 30 mg/kg significantly inhibited contextual conditioned freezing.[3] | [3] |
| Contextual Fear Conditioning (Expression) | Sprague-Dawley Rat | 3-30 | i.p. | 30 mg/kg significantly inhibited contextual conditioned freezing.[3] | [3] |
| Attentional Set-Shifting Task (ASST) | Sprague-Dawley Rat | 1, 3, 10 | i.p. | 3 and 10 mg/kg significantly improved cognitive flexibility.[2][4] | [2][4] |
| Nicotine-Seeking Behavior | Rat | 10 | i.p. | Acute pre-treatment reduced nicotine-seeking behavior.[4] | [4] |
| MK-801-Induced Hyperactivity | Rat | 10-30 | i.p. | Reversed MK-801-induced hyperactivity.[1] | [1] |
| d-amphetamine-induced hyperlocomotion (in PCP-treated rats) | Rat | 1-3 | i.p. | Reversed hypersensitivity to locomotor effects of d-amphetamine.[1] | [1] |
| Selective Attention Deficits (in PCP-treated rats) | Rat | 1-3 | i.p. | Reversed selective attention deficits.[1] | [1] |
| Ultrasonic Distress Calls | Rat Pups | 1 | s.c. | Reduced ultrasonic distress calls in maternally separated pups.[1][5] | [1] |
| Paradoxical Sleep Latency | Rat | 30 | i.p. | Increased the latency of paradoxical sleep.[1] | [1] |
| Prefrontal Cortex (PFC) Neuron Firing | Rat | 0.3 | i.v. | Reversed the reduction of PFC neuron firing.[1] | [1] |
Table 2: Neurochemical Effects of this compound in Rats
| Effect | Species | Dose (mg/kg) | Route | Measurement Method | Key Findings | Reference |
| Extracellular Glycine Levels | Rat | 3 | i.p. | In vivo microdialysis | Increased extracellular glycine in the prefrontal cortex (PFC).[1] | [1] |
| Extracellular Dopamine (B1211576) Levels | Rat | 10 | i.p. | In vivo microdialysis | Increased extracellular dopamine in the PFC.[1] | [1] |
| NMDA-mediated EPSCs | Rat | 0.5 µM (in vitro) | N/A | Hippocampal slices | Potentiated NMDA-mediated excitatory postsynaptic currents.[1] | [1] |
Experimental Protocols
Contextual Fear Conditioning
This protocol is used to assess the anxiolytic effects of this compound by measuring its impact on conditioned fear.[3]
Materials:
-
Male Sprague-Dawley rats
-
This compound solution (dissolved in appropriate vehicle)
-
Fear conditioning chamber with a grid floor connected to a shock generator
-
Video recording and analysis software
Procedure:
Fear Acquisition Experiment:
-
Administer this compound (3-30 mg/kg, i.p.) or vehicle to the rats.[3]
-
One hour after administration, place each rat in the fear conditioning chamber.[3]
-
Allow a 2-minute habituation period.
-
Deliver an inescapable footshock (e.g., 0.5 mA for 2 seconds).
-
Return the rat to its home cage.
-
Twenty-four hours later, place the rat back into the same chamber without delivering a footshock.
-
Record the rat's behavior for a set period (e.g., 5 minutes).
-
Analyze the duration of freezing behavior as a measure of conditioned fear.[3] A significant reduction in freezing in the this compound-treated group indicates attenuation of fear acquisition.[3]
Fear Expression Experiment:
-
Condition the rats as described above (steps 2-4) without any drug administration.
-
Twenty-three hours after the conditioning session, administer this compound (3-30 mg/kg, i.p.) or vehicle.[3]
-
One hour after the injection (24 hours post-conditioning), place the rat back into the conditioning chamber.[3]
-
Record and analyze the duration of freezing behavior as described above. A reduction in freezing indicates attenuation of fear expression.[3]
Attentional Set-Shifting Task (ASST)
This protocol assesses cognitive flexibility, a prefrontal cortex-dependent function, and is used to evaluate the pro-cognitive effects of this compound.[2]
Materials:
-
Male Sprague-Dawley rats[2]
-
This compound solution
-
Testing apparatus with two digging pots
-
Different digging media (e.g., sand, shredded paper) and distinct odors for cues
Procedure:
-
Habituate the rats to the testing apparatus and teach them to dig in the pots for a food reward.
-
Administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the test.[4]
-
The task consists of a series of discriminations where the rat must learn a rule to find the reward. The key phases are:
-
Intra-dimensional Shift (IDs): The relevant dimension (e.g., odor) remains the same, but the specific cues are new.
-
Extra-dimensional Shift (EDs): The previously relevant dimension becomes irrelevant, and the rat must shift its attention to a new dimension (e.g., digging medium).[2]
-
-
Record the number of trials required to reach a criterion of 6 consecutive correct trials for each phase.[4]
-
A significant reduction in the number of trials to criterion in the EDs phase for the this compound-treated group indicates enhanced cognitive flexibility.[2]
In Vivo Microdialysis for Neurotransmitter Levels
This protocol allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving rats.
Materials:
-
Male rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system for analysis of glycine and dopamine
-
This compound solution
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).
-
Allow the rat to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., 3 or 10 mg/kg, i.p.).[1]
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of glycine and/or dopamine in the dialysate samples using HPLC.
-
Express the post-injection neurotransmitter levels as a percentage of the baseline levels.
Visualizations
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of SSR504734 in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: SSR504734 is a selective and reversible inhibitor of the glycine transporter-1 (GlyT1).[1] By blocking GlyT1, this compound increases the extracellular concentration of glycine, which acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] This potentiation of glutamatergic neurotransmission is thought to be the mechanism underlying its potential therapeutic effects.[1] this compound has been investigated for its potential as an antipsychotic, with efficacy in models of schizophrenia, anxiety, and depression.[1] These application notes provide a summary of the quantitative data from in vivo studies in rats and detailed protocols for key experiments.
Quantitative Data Summary
The following tables summarize the doses, administration routes, and observed effects of this compound in various rat models.
Table 1: In Vivo Efficacy of this compound in Rat Models
| Model/Assay | Species | Dose Range (mg/kg) | Route | Key Findings | Reference |
| Contextual Fear Conditioning (Acquisition) | Sprague-Dawley Rat | 3-30 | i.p. | 30 mg/kg significantly inhibited contextual conditioned freezing.[3] | [3] |
| Contextual Fear Conditioning (Expression) | Sprague-Dawley Rat | 3-30 | i.p. | 30 mg/kg significantly inhibited contextual conditioned freezing.[3] | [3] |
| Attentional Set-Shifting Task (ASST) | Sprague-Dawley Rat | 1, 3, 10 | i.p. | 3 and 10 mg/kg significantly improved cognitive flexibility.[2][4] | [2][4] |
| Nicotine-Seeking Behavior | Rat | 10 | i.p. | Acute pre-treatment reduced nicotine-seeking behavior.[4] | [4] |
| MK-801-Induced Hyperactivity | Rat | 10-30 | i.p. | Reversed MK-801-induced hyperactivity.[1] | [1] |
| d-amphetamine-induced hyperlocomotion (in PCP-treated rats) | Rat | 1-3 | i.p. | Reversed hypersensitivity to locomotor effects of d-amphetamine.[1] | [1] |
| Selective Attention Deficits (in PCP-treated rats) | Rat | 1-3 | i.p. | Reversed selective attention deficits.[1] | [1] |
| Ultrasonic Distress Calls | Rat Pups | 1 | s.c. | Reduced ultrasonic distress calls in maternally separated pups.[1][5] | [1] |
| Paradoxical Sleep Latency | Rat | 30 | i.p. | Increased the latency of paradoxical sleep.[1] | [1] |
| Prefrontal Cortex (PFC) Neuron Firing | Rat | 0.3 | i.v. | Reversed the reduction of PFC neuron firing.[1] | [1] |
Table 2: Neurochemical Effects of this compound in Rats
| Effect | Species | Dose (mg/kg) | Route | Measurement Method | Key Findings | Reference |
| Extracellular Glycine Levels | Rat | 3 | i.p. | In vivo microdialysis | Increased extracellular glycine in the prefrontal cortex (PFC).[1] | [1] |
| Extracellular Dopamine Levels | Rat | 10 | i.p. | In vivo microdialysis | Increased extracellular dopamine in the PFC.[1] | [1] |
| NMDA-mediated EPSCs | Rat | 0.5 µM (in vitro) | N/A | Hippocampal slices | Potentiated NMDA-mediated excitatory postsynaptic currents.[1] | [1] |
Experimental Protocols
Contextual Fear Conditioning
This protocol is used to assess the anxiolytic effects of this compound by measuring its impact on conditioned fear.[3]
Materials:
-
Male Sprague-Dawley rats
-
This compound solution (dissolved in appropriate vehicle)
-
Fear conditioning chamber with a grid floor connected to a shock generator
-
Video recording and analysis software
Procedure:
Fear Acquisition Experiment:
-
Administer this compound (3-30 mg/kg, i.p.) or vehicle to the rats.[3]
-
One hour after administration, place each rat in the fear conditioning chamber.[3]
-
Allow a 2-minute habituation period.
-
Deliver an inescapable footshock (e.g., 0.5 mA for 2 seconds).
-
Return the rat to its home cage.
-
Twenty-four hours later, place the rat back into the same chamber without delivering a footshock.
-
Record the rat's behavior for a set period (e.g., 5 minutes).
-
Analyze the duration of freezing behavior as a measure of conditioned fear.[3] A significant reduction in freezing in the this compound-treated group indicates attenuation of fear acquisition.[3]
Fear Expression Experiment:
-
Condition the rats as described above (steps 2-4) without any drug administration.
-
Twenty-three hours after the conditioning session, administer this compound (3-30 mg/kg, i.p.) or vehicle.[3]
-
One hour after the injection (24 hours post-conditioning), place the rat back into the conditioning chamber.[3]
-
Record and analyze the duration of freezing behavior as described above. A reduction in freezing indicates attenuation of fear expression.[3]
Attentional Set-Shifting Task (ASST)
This protocol assesses cognitive flexibility, a prefrontal cortex-dependent function, and is used to evaluate the pro-cognitive effects of this compound.[2]
Materials:
-
Male Sprague-Dawley rats[2]
-
This compound solution
-
Testing apparatus with two digging pots
-
Different digging media (e.g., sand, shredded paper) and distinct odors for cues
Procedure:
-
Habituate the rats to the testing apparatus and teach them to dig in the pots for a food reward.
-
Administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the test.[4]
-
The task consists of a series of discriminations where the rat must learn a rule to find the reward. The key phases are:
-
Intra-dimensional Shift (IDs): The relevant dimension (e.g., odor) remains the same, but the specific cues are new.
-
Extra-dimensional Shift (EDs): The previously relevant dimension becomes irrelevant, and the rat must shift its attention to a new dimension (e.g., digging medium).[2]
-
-
Record the number of trials required to reach a criterion of 6 consecutive correct trials for each phase.[4]
-
A significant reduction in the number of trials to criterion in the EDs phase for the this compound-treated group indicates enhanced cognitive flexibility.[2]
In Vivo Microdialysis for Neurotransmitter Levels
This protocol allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving rats.
Materials:
-
Male rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system for analysis of glycine and dopamine
-
This compound solution
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).
-
Allow the rat to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., 3 or 10 mg/kg, i.p.).[1]
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of glycine and/or dopamine in the dialysate samples using HPLC.
-
Express the post-injection neurotransmitter levels as a percentage of the baseline levels.
Visualizations
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SSR504734 in Behavioral Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SSR504734, a selective glycine (B1666218) transporter-1 (GlyT1) inhibitor, in behavioral research. The provided protocols are based on established preclinical studies and are intended to serve as a detailed starting point for investigating the effects of this compound on various behavioral domains.
Mechanism of Action
This compound is a potent and selective inhibitor of the glycine transporter-1 (GlyT1).[1] GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft, particularly at glutamatergic synapses.[2] By inhibiting GlyT1, this compound increases the extracellular concentration of glycine.[1] Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[3][4] Therefore, elevated glycine levels enhance NMDA receptor-mediated glutamatergic neurotransmission.[1][3] This mechanism of action underlies the observed effects of this compound in models of schizophrenia, anxiety, depression, and cognitive deficits.[1]
Signaling Pathway
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro and Ex Vivo Potency
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| IC₅₀ (GlyT1 Inhibition) | Human | 18 nM | [1] | |
| IC₅₀ (GlyT1 Inhibition) | Rat | 15 nM | [1] | |
| IC₅₀ (GlyT1 Inhibition) | Mouse | 38 nM | [1] | |
| ID₅₀ (Ex vivo Glycine Uptake) | Mouse | Cortical Homogenates | 5 mg/kg (i.p.) | [1] |
Table 2: Pharmacokinetic Parameters in Mice (30 mg/kg, i.p.)
| Parameter | Value | Unit | Reference |
| Cₘₐₓ (Brain) | 5.15 | µg/g | [5] |
| tₘₐₓ (Brain) | 30 | min | [5] |
| Kₚ (Brain/Serum) | 3.05 | [5] |
Table 3: Effective Dosages in Behavioral Studies
| Behavioral Model | Species | Route | Effective Dose (MED) | Observed Effect | Reference |
| Schizophrenia Models | |||||
| MK-801-induced Hyperactivity | Mouse/Rat | i.p. | 10-30 mg/kg | Reversal of hyperactivity | [1] |
| Prepulse Inhibition Deficit (DBA/2 mice) | Mouse | i.p. | 15 mg/kg | Normalization of deficit | [1] |
| Amphetamine-induced Hyperlocomotion | Rat (PCP model) | i.p. | 1-3 mg/kg | Reversal of hypersensitivity | [1] |
| Attentional Set-Shifting Task | Rat | i.p. | 3-10 mg/kg | Improved cognitive flexibility | [4][6] |
| Anxiety/Depression Models | |||||
| Chronic Mild Stress | Mouse | i.p. | 10 mg/kg | Antidepressant-like effects | [1] |
| Ultrasonic Distress Calls | Rat Pups | s.c. | 1 mg/kg | Reduction in distress calls | [1] |
| Contextual Fear Conditioning (Acquisition) | Rat | i.p. | 30 mg/kg | Inhibition of conditioned freezing | [7] |
| Contextual Fear Conditioning (Expression) | Rat | i.p. | 30 mg/kg | Inhibition of conditioned freezing | [7] |
| Cognitive Enhancement Models | |||||
| Delayed Alternation Task | Mouse | i.p. | 30 mg/kg | Enhanced working memory | [8][9] |
Experimental Protocols
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility, a key component of executive function.
Materials:
-
Testing apparatus with two digging pots.
-
Different digging media (e.g., sawdust, sand).
-
Different odors (e.g., vanilla, peppermint).
-
Food rewards (e.g., small piece of cereal).
-
This compound solution.
-
Vehicle solution (e.g., saline).
Procedure:
-
Pre-training:
-
One week prior to testing, mildly food-restrict the animals to motivate them to dig for the reward.
-
Habituate the animals to the testing arena.
-
-
Training Day:
-
Train the animals on a simple discrimination task (e.g., reward is always in the pot with sawdust, regardless of odor).
-
Once the animal reaches the criterion (e.g., 6 consecutive correct trials), introduce a compound discrimination task where an irrelevant cue (odor) is present.
-
-
Testing Day:
-
Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose (e.g., 3 or 10 mg/kg) 30 minutes before testing.[9]
-
The test consists of a series of discriminations:
-
Simple Discrimination (SD): As in training.
-
Compound Discrimination (CD): Irrelevant cue present.
-
Reversal (REV): The previously rewarded stimulus within the same dimension becomes unrewarded, and vice versa.
-
Intradimensional Shift (IDS): New exemplars of the same dimension are introduced.
-
Extradimensional Shift (EDS): The previously irrelevant dimension becomes the relevant dimension for reward.
-
-
Record the number of trials required to reach the criterion for each phase. A reduction in trials to criterion in the EDS phase by this compound indicates enhanced cognitive flexibility.[4]
-
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, which is often deficient in schizophrenia.
Materials:
-
Acoustic startle response system.
-
Animal enclosure.
-
This compound solution.
-
Vehicle solution.
Procedure:
-
Administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle.
-
Place the animal in the startle chamber for a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 70-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (amplitude of the animal's flinch) is recorded for each trial.
-
Calculate the percentage of PPI as follows: %PPI = 100 - [(startle response on prepulse+pulse trial / startle response on pulse-alone trial) x 100]. An increase in %PPI indicates an enhancement of sensorimotor gating.[7]
Contextual Fear Conditioning
This paradigm assesses fear-based learning and memory.
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator.
-
Video camera and software for recording and scoring freezing behavior.
-
This compound solution.
-
Vehicle solution.
Procedure:
-
Fear Acquisition:
-
Administer this compound (e.g., 3-30 mg/kg, i.p.) or vehicle 1 hour before conditioning.[7]
-
Place the animal in the conditioning chamber.
-
After a short habituation period, deliver one or more brief, inescapable footshocks (e.g., 0.5 mA for 2 seconds).
-
Return the animal to its home cage.
-
-
Fear Expression (24 hours later):
-
To test the effect on the expression of fear, administer this compound (e.g., 3-30 mg/kg, i.p.) or vehicle 1 hour before the test.[7]
-
Place the animal back into the same conditioning chamber where the shock was delivered.
-
Record the animal's behavior for a set period (e.g., 5 minutes).
-
Score the amount of time the animal spends "freezing" (complete immobility except for respiration). A significant reduction in freezing time in the this compound-treated group indicates an attenuation of fear memory.[7]
-
References
- 1. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 3. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound enhances basal expression of prepulse inhibition but exacerbates the disruption of prepulse inhibition by apomorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for SSR504734 in Behavioral Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SSR504734, a selective glycine transporter-1 (GlyT1) inhibitor, in behavioral research. The provided protocols are based on established preclinical studies and are intended to serve as a detailed starting point for investigating the effects of this compound on various behavioral domains.
Mechanism of Action
This compound is a potent and selective inhibitor of the glycine transporter-1 (GlyT1).[1] GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft, particularly at glutamatergic synapses.[2] By inhibiting GlyT1, this compound increases the extracellular concentration of glycine.[1] Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[3][4] Therefore, elevated glycine levels enhance NMDA receptor-mediated glutamatergic neurotransmission.[1][3] This mechanism of action underlies the observed effects of this compound in models of schizophrenia, anxiety, depression, and cognitive deficits.[1]
Signaling Pathway
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro and Ex Vivo Potency
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| IC₅₀ (GlyT1 Inhibition) | Human | 18 nM | [1] | |
| IC₅₀ (GlyT1 Inhibition) | Rat | 15 nM | [1] | |
| IC₅₀ (GlyT1 Inhibition) | Mouse | 38 nM | [1] | |
| ID₅₀ (Ex vivo Glycine Uptake) | Mouse | Cortical Homogenates | 5 mg/kg (i.p.) | [1] |
Table 2: Pharmacokinetic Parameters in Mice (30 mg/kg, i.p.)
| Parameter | Value | Unit | Reference |
| Cₘₐₓ (Brain) | 5.15 | µg/g | [5] |
| tₘₐₓ (Brain) | 30 | min | [5] |
| Kₚ (Brain/Serum) | 3.05 | [5] |
Table 3: Effective Dosages in Behavioral Studies
| Behavioral Model | Species | Route | Effective Dose (MED) | Observed Effect | Reference |
| Schizophrenia Models | |||||
| MK-801-induced Hyperactivity | Mouse/Rat | i.p. | 10-30 mg/kg | Reversal of hyperactivity | [1] |
| Prepulse Inhibition Deficit (DBA/2 mice) | Mouse | i.p. | 15 mg/kg | Normalization of deficit | [1] |
| Amphetamine-induced Hyperlocomotion | Rat (PCP model) | i.p. | 1-3 mg/kg | Reversal of hypersensitivity | [1] |
| Attentional Set-Shifting Task | Rat | i.p. | 3-10 mg/kg | Improved cognitive flexibility | [4][6] |
| Anxiety/Depression Models | |||||
| Chronic Mild Stress | Mouse | i.p. | 10 mg/kg | Antidepressant-like effects | [1] |
| Ultrasonic Distress Calls | Rat Pups | s.c. | 1 mg/kg | Reduction in distress calls | [1] |
| Contextual Fear Conditioning (Acquisition) | Rat | i.p. | 30 mg/kg | Inhibition of conditioned freezing | [7] |
| Contextual Fear Conditioning (Expression) | Rat | i.p. | 30 mg/kg | Inhibition of conditioned freezing | [7] |
| Cognitive Enhancement Models | |||||
| Delayed Alternation Task | Mouse | i.p. | 30 mg/kg | Enhanced working memory | [8][9] |
Experimental Protocols
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility, a key component of executive function.
Materials:
-
Testing apparatus with two digging pots.
-
Different digging media (e.g., sawdust, sand).
-
Different odors (e.g., vanilla, peppermint).
-
Food rewards (e.g., small piece of cereal).
-
This compound solution.
-
Vehicle solution (e.g., saline).
Procedure:
-
Pre-training:
-
One week prior to testing, mildly food-restrict the animals to motivate them to dig for the reward.
-
Habituate the animals to the testing arena.
-
-
Training Day:
-
Train the animals on a simple discrimination task (e.g., reward is always in the pot with sawdust, regardless of odor).
-
Once the animal reaches the criterion (e.g., 6 consecutive correct trials), introduce a compound discrimination task where an irrelevant cue (odor) is present.
-
-
Testing Day:
-
Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose (e.g., 3 or 10 mg/kg) 30 minutes before testing.[9]
-
The test consists of a series of discriminations:
-
Simple Discrimination (SD): As in training.
-
Compound Discrimination (CD): Irrelevant cue present.
-
Reversal (REV): The previously rewarded stimulus within the same dimension becomes unrewarded, and vice versa.
-
Intradimensional Shift (IDS): New exemplars of the same dimension are introduced.
-
Extradimensional Shift (EDS): The previously irrelevant dimension becomes the relevant dimension for reward.
-
-
Record the number of trials required to reach the criterion for each phase. A reduction in trials to criterion in the EDS phase by this compound indicates enhanced cognitive flexibility.[4]
-
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, which is often deficient in schizophrenia.
Materials:
-
Acoustic startle response system.
-
Animal enclosure.
-
This compound solution.
-
Vehicle solution.
Procedure:
-
Administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle.
-
Place the animal in the startle chamber for a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 70-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (amplitude of the animal's flinch) is recorded for each trial.
-
Calculate the percentage of PPI as follows: %PPI = 100 - [(startle response on prepulse+pulse trial / startle response on pulse-alone trial) x 100]. An increase in %PPI indicates an enhancement of sensorimotor gating.[7]
Contextual Fear Conditioning
This paradigm assesses fear-based learning and memory.
Materials:
-
Fear conditioning chamber with a grid floor connected to a shock generator.
-
Video camera and software for recording and scoring freezing behavior.
-
This compound solution.
-
Vehicle solution.
Procedure:
-
Fear Acquisition:
-
Administer this compound (e.g., 3-30 mg/kg, i.p.) or vehicle 1 hour before conditioning.[7]
-
Place the animal in the conditioning chamber.
-
After a short habituation period, deliver one or more brief, inescapable footshocks (e.g., 0.5 mA for 2 seconds).
-
Return the animal to its home cage.
-
-
Fear Expression (24 hours later):
-
To test the effect on the expression of fear, administer this compound (e.g., 3-30 mg/kg, i.p.) or vehicle 1 hour before the test.[7]
-
Place the animal back into the same conditioning chamber where the shock was delivered.
-
Record the animal's behavior for a set period (e.g., 5 minutes).
-
Score the amount of time the animal spends "freezing" (complete immobility except for respiration). A significant reduction in freezing time in the this compound-treated group indicates an attenuation of fear memory.[7]
-
References
- 1. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 3. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound enhances basal expression of prepulse inhibition but exacerbates the disruption of prepulse inhibition by apomorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preparing SSR504734 Solutions for Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR504734 is a selective and reversible inhibitor of the glycine (B1666218) transporter 1 (GlyT1). By blocking GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4][5][6][7] This potentiation of NMDA receptor-mediated neurotransmission makes this compound a valuable tool for research in various neurological and psychiatric disorders, including schizophrenia.[1][2][3] Proper preparation of this compound solutions is critical for ensuring accurate dosing and obtaining reliable results in preclinical studies. These application notes provide detailed protocols for the preparation of this compound solutions for in vivo injection.
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Source |
| Molecular Weight | 433.29 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | ||
| DMSO | 100 mg/mL (230.79 mM) | MedChemExpress |
| In various vehicles | ≥ 2.5 mg/mL | [8] |
Table 2: Recommended Vehicles for this compound Injection Solutions
| Vehicle Composition | Resulting Solution | Recommended Use | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspended solution | Oral and intraperitoneal injection | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Clear solution | Intraperitoneal injection | [8] |
| 10% DMSO, 90% Corn Oil | Clear solution | Oral and intraperitoneal injection | [8] |
| Saline | Solution | Intraperitoneal injection | [4][9] |
Table 3: Reported In Vivo Dosages of this compound
| Animal Model | Dosage Range (mg/kg) | Administration Route | Reference |
| Rats | 3 - 10 mg/kg | Intraperitoneal (IP) | [3] |
| Mice | 10 - 30 mg/kg | Intraperitoneal (IP) | [2] |
| Rats | 1 - 100 mg/kg | Intraperitoneal (IP) and Oral (p.o.) | MedChemExpress |
Signaling Pathway of this compound
This compound's mechanism of action involves the inhibition of the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1] This inhibition leads to an accumulation of extracellular glycine. Glycine acts as a mandatory co-agonist for the activation of NMDA receptors by glutamate.[1][4] By increasing the availability of glycine, this compound potentiates NMDA receptor activity, thereby enhancing glutamatergic neurotransmission.[2][3]
References
- 1. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Preparing SSR504734 Solutions for Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR504734 is a selective and reversible inhibitor of the glycine transporter 1 (GlyT1). By blocking GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4][5][6][7] This potentiation of NMDA receptor-mediated neurotransmission makes this compound a valuable tool for research in various neurological and psychiatric disorders, including schizophrenia.[1][2][3] Proper preparation of this compound solutions is critical for ensuring accurate dosing and obtaining reliable results in preclinical studies. These application notes provide detailed protocols for the preparation of this compound solutions for in vivo injection.
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Source |
| Molecular Weight | 433.29 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | ||
| DMSO | 100 mg/mL (230.79 mM) | MedChemExpress |
| In various vehicles | ≥ 2.5 mg/mL | [8] |
Table 2: Recommended Vehicles for this compound Injection Solutions
| Vehicle Composition | Resulting Solution | Recommended Use | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspended solution | Oral and intraperitoneal injection | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Clear solution | Intraperitoneal injection | [8] |
| 10% DMSO, 90% Corn Oil | Clear solution | Oral and intraperitoneal injection | [8] |
| Saline | Solution | Intraperitoneal injection | [4][9] |
Table 3: Reported In Vivo Dosages of this compound
| Animal Model | Dosage Range (mg/kg) | Administration Route | Reference |
| Rats | 3 - 10 mg/kg | Intraperitoneal (IP) | [3] |
| Mice | 10 - 30 mg/kg | Intraperitoneal (IP) | [2] |
| Rats | 1 - 100 mg/kg | Intraperitoneal (IP) and Oral (p.o.) | MedChemExpress |
Signaling Pathway of this compound
This compound's mechanism of action involves the inhibition of the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1] This inhibition leads to an accumulation of extracellular glycine. Glycine acts as a mandatory co-agonist for the activation of NMDA receptors by glutamate.[1][4] By increasing the availability of glycine, this compound potentiates NMDA receptor activity, thereby enhancing glutamatergic neurotransmission.[2][3]
References
- 1. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for SSR504734 in Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR504734 is a selective inhibitor of the glycine (B1666218) transporter-1 (GlyT1). By blocking the reuptake of glycine in the synaptic cleft, this compound enhances glycinergic neurotransmission and potentiates the function of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This mechanism is of significant interest in neuroscience research, particularly in the study of learning and memory processes, including fear conditioning. Fear conditioning is a widely used behavioral paradigm to study the neural and molecular basis of fear and anxiety.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in fear conditioning paradigms, based on available scientific literature.
Mechanism of Action in Fear Conditioning
This compound's primary mechanism of action relevant to fear conditioning is the potentiation of NMDA receptor activity. Glycine acts as a co-agonist at the NMDA receptor, and by inhibiting its reuptake, this compound increases the synaptic concentration of glycine, leading to enhanced NMDA receptor activation upon glutamate (B1630785) binding. NMDA receptors are critical for synaptic plasticity, a cellular mechanism underlying learning and memory formation, including the acquisition and consolidation of fear memories within brain regions such as the amygdala and hippocampus.[7][8] Studies have shown that this compound can attenuate both the acquisition and expression of contextual conditioned fear in rats, suggesting that modulation of glycinergic neurotransmission plays a crucial role in fear memory processes.[9]
Data Presentation
The following tables summarize the reported effects of this compound on contextual fear conditioning in rats. Please note that while the primary study by Nishikawa et al. (2010) reported statistically significant effects, the exact quantitative data (e.g., mean freezing percentages and standard error) were not available in the reviewed literature. The tables reflect the qualitative outcomes.[9]
Table 1: Effect of this compound on the Acquisition of Contextual Conditioned Fear
| Treatment Group | Dose (mg/kg, i.p.) | Administration Time | Outcome on Freezing Behavior |
| Vehicle | N/A | 1 hour before conditioning | Control level of freezing |
| This compound | 3 | 1 hour before conditioning | No significant effect |
| This compound | 10 | 1 hour before conditioning | No significant effect |
| This compound | 30 | 1 hour before conditioning | Significant inhibition |
Table 2: Effect of this compound on the Expression of Contextual Conditioned Fear
| Treatment Group | Dose (mg/kg, i.p.) | Administration Time | Outcome on Freezing Behavior |
| Vehicle | N/A | 23 hours after conditioning | Control level of freezing |
| This compound | 3 | 23 hours after conditioning | No significant effect |
| This compound | 10 | 23 hours after conditioning | No significant effect |
| This compound | 30 | 23 hours after conditioning | Significant inhibition |
Experimental Protocols
The following are detailed protocols for conducting contextual fear conditioning experiments in rats to evaluate the effects of this compound. These protocols are synthesized from established methodologies in the field.[4][6][10]
Protocol 1: Investigating the Effect of this compound on the Acquisition of Contextual Fear
Objective: To determine if this compound administered before fear conditioning affects the formation of contextual fear memory.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80)
-
Fear conditioning apparatus (a chamber with a grid floor connected to a shock generator)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
-
Timers
-
Video recording and analysis software for scoring freezing behavior
Procedure:
-
Habituation (Day 1):
-
Handle the rats for 5 minutes each to acclimate them to the experimenter.
-
Place each rat in the conditioning chamber for 5 minutes without any stimuli to allow for exploration and reduce novelty-induced stress on the conditioning day.
-
-
Drug Administration (Day 2):
-
Fear Conditioning (Day 2):
-
Place a rat in the conditioning chamber.
-
Allow a 2-3 minute exploration period.
-
Deliver a series of inescapable footshocks (e.g., 2-3 shocks of 0.5-1.0 mA intensity, each lasting 1-2 seconds, with an inter-shock interval of 1-2 minutes).
-
Leave the rat in the chamber for an additional 1-2 minutes after the final shock.
-
Return the rat to its home cage.
-
Clean the chamber thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
-
Contextual Fear Memory Test (Day 3):
-
24 hours after conditioning, place each rat back into the same conditioning chamber.
-
Do not deliver any footshocks.
-
Record the rat's behavior for a 5-8 minute period.
-
Analyze the recording for freezing behavior, defined as the complete absence of movement except for respiration. The duration of freezing is typically expressed as a percentage of the total observation time.
-
Protocol 2: Investigating the Effect of this compound on the Expression of Contextual Fear
Objective: To determine if this compound administered before the memory test affects the expression of a previously acquired contextual fear memory.
Procedure:
-
Habituation and Fear Conditioning (Days 1 & 2):
-
Follow steps 1 and 3 from Protocol 1. No drug is administered on these days.
-
-
Drug Administration (Day 3):
-
23 hours after the conditioning session, weigh each rat and calculate the appropriate dose of this compound or vehicle.
-
Administer this compound (30 mg/kg, i.p.) or vehicle.[9]
-
-
Contextual Fear Memory Test (Day 3):
-
1 hour after the drug administration (24 hours after conditioning), place each rat back into the conditioning chamber.
-
Follow step 4 from Protocol 1 to record and analyze freezing behavior.
-
Visualizations
Signaling Pathway of this compound in Fear Memory Consolidation
Caption: Signaling cascade initiated by this compound in fear memory.
Experimental Workflow for Acquisition Study
Caption: Workflow for this compound's effect on fear acquisition.
Experimental Workflow for Expression Study
Caption: Workflow for this compound's effect on fear expression.
References
- 1. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Contextual Fear Conditioning Alter Microglia Number and Morphology in the Rat Dorsal Hippocampus [frontiersin.org]
- 5. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Hippocampal NMDA receptor blockade impairs CREB phosphorylation in amygdala after contextual fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hippocampal NMDA receptor subunits differentially regulate fear memory formation and neuronal signal propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols for SSR504734 in Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR504734 is a selective inhibitor of the glycine transporter-1 (GlyT1). By blocking the reuptake of glycine in the synaptic cleft, this compound enhances glycinergic neurotransmission and potentiates the function of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] This mechanism is of significant interest in neuroscience research, particularly in the study of learning and memory processes, including fear conditioning. Fear conditioning is a widely used behavioral paradigm to study the neural and molecular basis of fear and anxiety.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in fear conditioning paradigms, based on available scientific literature.
Mechanism of Action in Fear Conditioning
This compound's primary mechanism of action relevant to fear conditioning is the potentiation of NMDA receptor activity. Glycine acts as a co-agonist at the NMDA receptor, and by inhibiting its reuptake, this compound increases the synaptic concentration of glycine, leading to enhanced NMDA receptor activation upon glutamate binding. NMDA receptors are critical for synaptic plasticity, a cellular mechanism underlying learning and memory formation, including the acquisition and consolidation of fear memories within brain regions such as the amygdala and hippocampus.[7][8] Studies have shown that this compound can attenuate both the acquisition and expression of contextual conditioned fear in rats, suggesting that modulation of glycinergic neurotransmission plays a crucial role in fear memory processes.[9]
Data Presentation
The following tables summarize the reported effects of this compound on contextual fear conditioning in rats. Please note that while the primary study by Nishikawa et al. (2010) reported statistically significant effects, the exact quantitative data (e.g., mean freezing percentages and standard error) were not available in the reviewed literature. The tables reflect the qualitative outcomes.[9]
Table 1: Effect of this compound on the Acquisition of Contextual Conditioned Fear
| Treatment Group | Dose (mg/kg, i.p.) | Administration Time | Outcome on Freezing Behavior |
| Vehicle | N/A | 1 hour before conditioning | Control level of freezing |
| This compound | 3 | 1 hour before conditioning | No significant effect |
| This compound | 10 | 1 hour before conditioning | No significant effect |
| This compound | 30 | 1 hour before conditioning | Significant inhibition |
Table 2: Effect of this compound on the Expression of Contextual Conditioned Fear
| Treatment Group | Dose (mg/kg, i.p.) | Administration Time | Outcome on Freezing Behavior |
| Vehicle | N/A | 23 hours after conditioning | Control level of freezing |
| This compound | 3 | 23 hours after conditioning | No significant effect |
| This compound | 10 | 23 hours after conditioning | No significant effect |
| This compound | 30 | 23 hours after conditioning | Significant inhibition |
Experimental Protocols
The following are detailed protocols for conducting contextual fear conditioning experiments in rats to evaluate the effects of this compound. These protocols are synthesized from established methodologies in the field.[4][6][10]
Protocol 1: Investigating the Effect of this compound on the Acquisition of Contextual Fear
Objective: To determine if this compound administered before fear conditioning affects the formation of contextual fear memory.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80)
-
Fear conditioning apparatus (a chamber with a grid floor connected to a shock generator)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
-
Timers
-
Video recording and analysis software for scoring freezing behavior
Procedure:
-
Habituation (Day 1):
-
Handle the rats for 5 minutes each to acclimate them to the experimenter.
-
Place each rat in the conditioning chamber for 5 minutes without any stimuli to allow for exploration and reduce novelty-induced stress on the conditioning day.
-
-
Drug Administration (Day 2):
-
Fear Conditioning (Day 2):
-
Place a rat in the conditioning chamber.
-
Allow a 2-3 minute exploration period.
-
Deliver a series of inescapable footshocks (e.g., 2-3 shocks of 0.5-1.0 mA intensity, each lasting 1-2 seconds, with an inter-shock interval of 1-2 minutes).
-
Leave the rat in the chamber for an additional 1-2 minutes after the final shock.
-
Return the rat to its home cage.
-
Clean the chamber thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
-
-
Contextual Fear Memory Test (Day 3):
-
24 hours after conditioning, place each rat back into the same conditioning chamber.
-
Do not deliver any footshocks.
-
Record the rat's behavior for a 5-8 minute period.
-
Analyze the recording for freezing behavior, defined as the complete absence of movement except for respiration. The duration of freezing is typically expressed as a percentage of the total observation time.
-
Protocol 2: Investigating the Effect of this compound on the Expression of Contextual Fear
Objective: To determine if this compound administered before the memory test affects the expression of a previously acquired contextual fear memory.
Procedure:
-
Habituation and Fear Conditioning (Days 1 & 2):
-
Follow steps 1 and 3 from Protocol 1. No drug is administered on these days.
-
-
Drug Administration (Day 3):
-
23 hours after the conditioning session, weigh each rat and calculate the appropriate dose of this compound or vehicle.
-
Administer this compound (30 mg/kg, i.p.) or vehicle.[9]
-
-
Contextual Fear Memory Test (Day 3):
-
1 hour after the drug administration (24 hours after conditioning), place each rat back into the conditioning chamber.
-
Follow step 4 from Protocol 1 to record and analyze freezing behavior.
-
Visualizations
Signaling Pathway of this compound in Fear Memory Consolidation
Caption: Signaling cascade initiated by this compound in fear memory.
Experimental Workflow for Acquisition Study
Caption: Workflow for this compound's effect on fear acquisition.
Experimental Workflow for Expression Study
Caption: Workflow for this compound's effect on fear expression.
References
- 1. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Contextual Fear Conditioning Alter Microglia Number and Morphology in the Rat Dorsal Hippocampus [frontiersin.org]
- 5. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Hippocampal NMDA receptor blockade impairs CREB phosphorylation in amygdala after contextual fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hippocampal NMDA receptor subunits differentially regulate fear memory formation and neuronal signal propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols for SSR504734 in Working Memory Tasks
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR504734 is a selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2] By blocking GlyT1, this compound increases the extracellular concentration of glycine in the central nervous system.[1][2] Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability enhances NMDA receptor-mediated glutamatergic neurotransmission.[1][2] This mechanism of action has positioned this compound as a promising compound for cognitive enhancement, particularly in the domain of working memory.[1][2][3] Preclinical studies have demonstrated its potential to improve performance in various working memory and cognitive flexibility tasks.[3][4]
These application notes provide detailed protocols for utilizing this compound in two key behavioral paradigms for assessing working memory and cognitive flexibility in rodents: the Continuous Delayed Alternation Task in mice and the Attentional Set-Shifting Task in rats.
Mechanism of Action: Signaling Pathway
The primary mechanism of this compound involves the potentiation of NMDA receptor signaling through the inhibition of glycine reuptake.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on performance in working memory tasks as reported in preclinical studies.
Table 1: Continuous Delayed Alternation Task in Mice
| Dose (mg/kg, i.p.) | Inter-Trial Interval (ITI) | % Correct Responses (Mean ± SEM) | Statistical Significance vs. Vehicle | Reference |
| Vehicle | 12 s | Approx. 60% | - | [5] |
| 3 | 12 s | No significant effect | Not Significant | [6] |
| 10 | 12 s | Intermediate enhancement | p < 0.05 | [6] |
| 30 | 12 s | Approx. 70% | p < 0.02 | [5] |
| 30 | 16 s | Approx. 70% | p < 0.02 | [5] |
Table 2: Attentional Set-Shifting Task in Rats
| Dose (mg/kg, i.p.) | Task Phase | Trials to Criterion (Mean ± SEM) | Statistical Significance vs. Vehicle | Reference |
| Vehicle | Extra-Dimensional Shift (EDS) | ~25 | - | [3] |
| 3 | Extra-Dimensional Shift (EDS) | ~15 | p < 0.001 | [3] |
| 10 | Extra-Dimensional Shift (EDS) | ~15 | p < 0.001 | [3] |
Experimental Protocols
Protocol 1: Continuous Delayed Alternation Task for Working Memory in Mice
This protocol is adapted from studies investigating the effects of this compound on working memory in C57BL/6 mice.[1][5][6]
1. Apparatus
-
Operant chambers equipped with two retractable levers, two food magazines with associated stimulus lights, and a central house light.
-
A computer with appropriate software for controlling the apparatus and recording data.
2. Animal Preparation
-
Male C57BL/6 mice are singly housed and gradually food-restricted to 85-90% of their free-feeding body weight. Water is available ad libitum.
-
Allow at least one week of acclimatization to the housing conditions before the start of the experiment.
3. Experimental Workflow
4. Detailed Procedure
-
Habituation and Pre-training:
-
Habituate mice to the operant chamber for 30 minutes.
-
Train mice to press a lever for a food reward (e.g., 45 mg pellet) on a fixed-ratio 1 schedule.
-
Train mice to associate the food magazine light with the delivery of a reward.
-
-
Delayed Alternation Training:
-
A trial starts with the presentation of a central lever. A press on this lever initiates a "forced trial" where one of the two food magazines is illuminated.
-
A nose poke into the illuminated magazine results in a food reward.
-
This is followed by an inter-trial interval (ITI) where the levers are retracted and lights are off.
-
After the ITI, the central lever is presented again. A press initiates a "choice trial" where both food magazines are illuminated.
-
A correct response is a nose poke into the magazine opposite to the one rewarded in the forced trial (win-shift strategy). A correct response is rewarded.
-
An incorrect response results in a time-out period (e.g., 5 minutes) before the next forced trial.
-
Initially, train with a short ITI (e.g., 1 second) until a stable performance criterion is reached (e.g., >75% correct).
-
-
This compound Testing:
-
Once stable performance is achieved, administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle 30 minutes before the test session.
-
During testing, vary the ITI (e.g., 1s, 4s, 8s, 12s, 16s) to manipulate the working memory load.
-
A Latin square design should be used to counterbalance the order of drug doses.
-
-
Data Analysis:
-
The primary measure is the percentage of correct choices at each ITI.
-
Secondary measures can include response latencies and the number of lever presses.
-
Use repeated measures ANOVA to analyze the effects of drug dose and ITI on performance.
-
Protocol 2: Attentional Set-Shifting Task for Cognitive Flexibility in Rats
This protocol is based on the task used to assess the effects of this compound on cognitive flexibility in rats.[3]
1. Apparatus
-
A testing apparatus consisting of a starting compartment and a choice area with two digging pots.
-
A variety of digging media (e.g., sawdust, shredded paper) and distinct odors (e.g., vanilla, almond extract) are required.
2. Animal Preparation
-
Male rats (e.g., Sprague-Dawley) are mildly food-restricted to maintain motivation for the food reward (e.g., a piece of cereal).
-
Handle the rats for several days before the start of training.
3. Experimental Workflow
4. Detailed Procedure
-
Training (Day 1):
-
Habituate the rats to the testing apparatus and train them to dig in the pots for a food reward.
-
Train the rats on a series of simple discriminations (e.g., discriminating between two different digging media, then between two different odors) until they reach a criterion of 6 consecutive correct trials.
-
-
Testing (Day 2):
-
Administer this compound (e.g., 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the start of the testing session.
-
The testing session consists of a series of discriminations:
-
Compound Discrimination (CD): The previously relevant dimension (e.g., media) is paired with an irrelevant dimension (odor).
-
Reversal 1 (Rev1): The reward contingency for the relevant dimension is reversed.
-
Intra-Dimensional Shift (IDS): New exemplars of the same dimension are introduced.
-
Reversal 2 (Rev2): The reward contingency for the new exemplars is reversed.
-
Extra-Dimensional Shift (EDS): The previously irrelevant dimension (e.g., odor) now becomes the relevant dimension. This is the key measure of cognitive flexibility.
-
Reversal 3 (Rev3): The reward contingency for the new relevant dimension is reversed.
-
-
-
Data Analysis:
-
The primary measure is the number of trials required to reach the criterion of 6 consecutive correct trials for each phase of the task.
-
Pay particular attention to the number of trials to criterion in the EDS phase, as this is where cognitive enhancers are expected to have the most significant effect.
-
Use ANOVA to compare the performance of the this compound-treated groups with the vehicle control group for each phase of the task.
-
Conclusion
This compound has shown promise as a cognitive enhancer in preclinical models of working memory. The protocols outlined above provide a framework for researchers to investigate the efficacy of this compound and similar compounds. Careful implementation of these behavioral paradigms, with appropriate controls and data analysis, is crucial for obtaining reliable and interpretable results in the development of novel therapeutics for cognitive deficits.
References
- 1. researchgate.net [researchgate.net]
- 2. b-neuro.com [b-neuro.com]
- 3. researchgate.net [researchgate.net]
- 4. Attentional Set-Shifting Paradigm in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. The glycine transporter 1 inhibitor this compound enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SSR504734 in Working Memory Tasks
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR504734 is a selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] By blocking GlyT1, this compound increases the extracellular concentration of glycine in the central nervous system.[1][2] Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability enhances NMDA receptor-mediated glutamatergic neurotransmission.[1][2] This mechanism of action has positioned this compound as a promising compound for cognitive enhancement, particularly in the domain of working memory.[1][2][3] Preclinical studies have demonstrated its potential to improve performance in various working memory and cognitive flexibility tasks.[3][4]
These application notes provide detailed protocols for utilizing this compound in two key behavioral paradigms for assessing working memory and cognitive flexibility in rodents: the Continuous Delayed Alternation Task in mice and the Attentional Set-Shifting Task in rats.
Mechanism of Action: Signaling Pathway
The primary mechanism of this compound involves the potentiation of NMDA receptor signaling through the inhibition of glycine reuptake.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on performance in working memory tasks as reported in preclinical studies.
Table 1: Continuous Delayed Alternation Task in Mice
| Dose (mg/kg, i.p.) | Inter-Trial Interval (ITI) | % Correct Responses (Mean ± SEM) | Statistical Significance vs. Vehicle | Reference |
| Vehicle | 12 s | Approx. 60% | - | [5] |
| 3 | 12 s | No significant effect | Not Significant | [6] |
| 10 | 12 s | Intermediate enhancement | p < 0.05 | [6] |
| 30 | 12 s | Approx. 70% | p < 0.02 | [5] |
| 30 | 16 s | Approx. 70% | p < 0.02 | [5] |
Table 2: Attentional Set-Shifting Task in Rats
| Dose (mg/kg, i.p.) | Task Phase | Trials to Criterion (Mean ± SEM) | Statistical Significance vs. Vehicle | Reference |
| Vehicle | Extra-Dimensional Shift (EDS) | ~25 | - | [3] |
| 3 | Extra-Dimensional Shift (EDS) | ~15 | p < 0.001 | [3] |
| 10 | Extra-Dimensional Shift (EDS) | ~15 | p < 0.001 | [3] |
Experimental Protocols
Protocol 1: Continuous Delayed Alternation Task for Working Memory in Mice
This protocol is adapted from studies investigating the effects of this compound on working memory in C57BL/6 mice.[1][5][6]
1. Apparatus
-
Operant chambers equipped with two retractable levers, two food magazines with associated stimulus lights, and a central house light.
-
A computer with appropriate software for controlling the apparatus and recording data.
2. Animal Preparation
-
Male C57BL/6 mice are singly housed and gradually food-restricted to 85-90% of their free-feeding body weight. Water is available ad libitum.
-
Allow at least one week of acclimatization to the housing conditions before the start of the experiment.
3. Experimental Workflow
4. Detailed Procedure
-
Habituation and Pre-training:
-
Habituate mice to the operant chamber for 30 minutes.
-
Train mice to press a lever for a food reward (e.g., 45 mg pellet) on a fixed-ratio 1 schedule.
-
Train mice to associate the food magazine light with the delivery of a reward.
-
-
Delayed Alternation Training:
-
A trial starts with the presentation of a central lever. A press on this lever initiates a "forced trial" where one of the two food magazines is illuminated.
-
A nose poke into the illuminated magazine results in a food reward.
-
This is followed by an inter-trial interval (ITI) where the levers are retracted and lights are off.
-
After the ITI, the central lever is presented again. A press initiates a "choice trial" where both food magazines are illuminated.
-
A correct response is a nose poke into the magazine opposite to the one rewarded in the forced trial (win-shift strategy). A correct response is rewarded.
-
An incorrect response results in a time-out period (e.g., 5 minutes) before the next forced trial.
-
Initially, train with a short ITI (e.g., 1 second) until a stable performance criterion is reached (e.g., >75% correct).
-
-
This compound Testing:
-
Once stable performance is achieved, administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle 30 minutes before the test session.
-
During testing, vary the ITI (e.g., 1s, 4s, 8s, 12s, 16s) to manipulate the working memory load.
-
A Latin square design should be used to counterbalance the order of drug doses.
-
-
Data Analysis:
-
The primary measure is the percentage of correct choices at each ITI.
-
Secondary measures can include response latencies and the number of lever presses.
-
Use repeated measures ANOVA to analyze the effects of drug dose and ITI on performance.
-
Protocol 2: Attentional Set-Shifting Task for Cognitive Flexibility in Rats
This protocol is based on the task used to assess the effects of this compound on cognitive flexibility in rats.[3]
1. Apparatus
-
A testing apparatus consisting of a starting compartment and a choice area with two digging pots.
-
A variety of digging media (e.g., sawdust, shredded paper) and distinct odors (e.g., vanilla, almond extract) are required.
2. Animal Preparation
-
Male rats (e.g., Sprague-Dawley) are mildly food-restricted to maintain motivation for the food reward (e.g., a piece of cereal).
-
Handle the rats for several days before the start of training.
3. Experimental Workflow
4. Detailed Procedure
-
Training (Day 1):
-
Habituate the rats to the testing apparatus and train them to dig in the pots for a food reward.
-
Train the rats on a series of simple discriminations (e.g., discriminating between two different digging media, then between two different odors) until they reach a criterion of 6 consecutive correct trials.
-
-
Testing (Day 2):
-
Administer this compound (e.g., 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the start of the testing session.
-
The testing session consists of a series of discriminations:
-
Compound Discrimination (CD): The previously relevant dimension (e.g., media) is paired with an irrelevant dimension (odor).
-
Reversal 1 (Rev1): The reward contingency for the relevant dimension is reversed.
-
Intra-Dimensional Shift (IDS): New exemplars of the same dimension are introduced.
-
Reversal 2 (Rev2): The reward contingency for the new exemplars is reversed.
-
Extra-Dimensional Shift (EDS): The previously irrelevant dimension (e.g., odor) now becomes the relevant dimension. This is the key measure of cognitive flexibility.
-
Reversal 3 (Rev3): The reward contingency for the new relevant dimension is reversed.
-
-
-
Data Analysis:
-
The primary measure is the number of trials required to reach the criterion of 6 consecutive correct trials for each phase of the task.
-
Pay particular attention to the number of trials to criterion in the EDS phase, as this is where cognitive enhancers are expected to have the most significant effect.
-
Use ANOVA to compare the performance of the this compound-treated groups with the vehicle control group for each phase of the task.
-
Conclusion
This compound has shown promise as a cognitive enhancer in preclinical models of working memory. The protocols outlined above provide a framework for researchers to investigate the efficacy of this compound and similar compounds. Careful implementation of these behavioral paradigms, with appropriate controls and data analysis, is crucial for obtaining reliable and interpretable results in the development of novel therapeutics for cognitive deficits.
References
- 1. researchgate.net [researchgate.net]
- 2. b-neuro.com [b-neuro.com]
- 3. researchgate.net [researchgate.net]
- 4. Attentional Set-Shifting Paradigm in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. The glycine transporter 1 inhibitor this compound enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: SSR504734 for Prepulse Inhibition Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR504734 is a selective and reversible inhibitor of the glycine (B1666218) transporter-1 (GlyT1).[1][2] Its mechanism of action is centered on potentiating N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission by increasing the synaptic availability of the co-agonist glycine.[1][3][4] Prepulse inhibition (PPI) is a neurological phenomenon where a weak sensory stimulus (prepulse) reduces the startle response to a subsequent strong stimulus.[5][6] As a measure of sensorimotor gating, PPI is commonly used in translational research for psychiatric disorders.[7][8] Deficits in PPI are a key endophenotype in schizophrenia, a condition linked to NMDA receptor hypofunction.[1][9][10]
These notes provide a comprehensive guide to using this compound in PPI experiments, including its mechanism of action, effective dosages, and detailed experimental protocols. This compound has been shown to normalize spontaneous PPI deficits in relevant animal models, such as the DBA/2 mouse strain, making it a valuable tool for investigating potential antipsychotic therapies targeting the glutamatergic system.[1][11]
Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
The primary mechanism by which this compound affects neuronal activity is through the blockade of GlyT1.[1] GlyT1 is a transporter located on glial cells and presynaptic terminals that is responsible for the reuptake of glycine from the synaptic cleft.[12] Glycine is an essential co-agonist, along with glutamate, for the activation of the NMDA receptor.[11][13]
By inhibiting GlyT1, this compound leads to an increase in extracellular glycine concentrations.[1] This elevated glycine level enhances the binding to the glycine modulatory site on the NMDA receptor, thereby potentiating glutamatergic neurotransmission.[1][3] This potentiation is thought to counteract the hypoglutamatergic state associated with schizophrenia.[1][11]
Quantitative Data Summary
The potency and effective doses of this compound have been characterized in various assays and animal models.
Table 1: In Vitro and Ex Vivo Potency of this compound
| Target | Species | Assay | Value (IC50 / ID50) | Citation |
|---|---|---|---|---|
| GlyT1 | Human | In Vitro Inhibition | 18 nM | [1][2] |
| GlyT1 | Rat | In Vitro Inhibition | 15 nM | [1][2] |
| GlyT1 | Mouse | In Vitro Inhibition | 38 nM | [1][2] |
| Glycine Uptake | Mouse | Ex Vivo (Cortical Homogenates) | 5.0 mg/kg (i.p.) | [1][2] |
| Glycine Uptake | Mouse | Ex Vivo (Cortical Homogenates) | 4.6 mg/kg (p.o.) |[2] |
Table 2: Effective In Vivo Doses of this compound in Rodent Models
| Animal Model | Endpoint | Route | Dose (Minimal Efficacious Dose) | Citation |
|---|---|---|---|---|
| DBA/2 Mice | Normalization of PPI Deficit | i.p. | 15 mg/kg | [1] |
| C57BL/6 Mice | Enhancement of Basal PPI | i.p. | 30 mg/kg | [14] |
| Rats | Increase in Extracellular Glycine (PFC) | i.p. | 3 mg/kg | [1] |
| Mice | Reversal of MK-801-induced Hyperactivity | i.p. | 10-30 mg/kg | [1] |
| Rats (Neonatal PCP) | Reversal of Attention Deficits | i.p. | 1-3 mg/kg | [1] |
| Rats | Promotion of Cognitive Flexibility | i.p. | 3-10 mg/kg |[13] |
Experimental Protocols for Prepulse Inhibition
This section provides a detailed methodology for conducting PPI experiments to evaluate the effects of this compound.
Materials and Reagents
-
Compound: this compound
-
Vehicle: Saline or other appropriate vehicle.
-
Animals:
-
DBA/2 mice (to assess reversal of inherent PPI deficits).[1]
-
C57BL/6 mice or Wistar rats (to assess enhancement of basal PPI or reversal of pharmacologically-induced deficits, e.g., with apomorphine (B128758) or NMDA antagonists).[14][15]
-
-
Apparatus:
-
Acoustic startle response chambers (e.g., SR-LAB, San Diego Instruments).[16]
-
Each chamber should consist of an animal holder (Plexiglas tube) on a piezoelectric platform within a sound-attenuated, ventilated enclosure.[16][17]
-
High-frequency speaker for delivering acoustic stimuli.
-
Calibrated sound level meter.
-
Animal Preparation and Drug Administration
-
Animal Acclimation: House animals under standard laboratory conditions with a 12-hour light/dark cycle. Allow at least one week of acclimation to the facility before testing.
-
Handling: Handle animals for several days prior to the experiment to reduce stress.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration.
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.[1]
-
Typical doses for PPI studies range from 10 mg/kg to 30 mg/kg.[1][14]
-
The injection volume should be appropriate for the animal's weight (e.g., 10 ml/kg for mice).
-
Pre-treatment Time: Conduct behavioral testing 30 to 60 minutes after injection, which corresponds to the window of significant brain penetration and target engagement.[12]
-
Prepulse Inhibition Measurement Protocol
The following workflow outlines the key stages of a PPI experiment.
Step-by-Step Procedure:
-
Apparatus Calibration: Calibrate the sound levels within each startle chamber using a sound level meter before starting the experiments.[8][18]
-
Chamber Acclimation: Place the animal in the holder inside the sound-attenuated chamber. Allow a 5-minute acclimation period with only the background noise present.[16]
-
Session Parameters: A typical PPI session involves multiple trial types presented in a pseudo-random order.
-
Background Noise: Constant 65-70 dB white noise throughout the session.[5][16]
-
Startle Pulse: 120 dB white noise for a 40 ms (B15284909) duration.[5][17]
-
Prepulse: 20 ms white noise at intensities of 3, 6, 9, 12, or 15 dB above the background noise (e.g., 73, 76, 79, 82, 85 dB).[16]
-
Lead Interval (ISI): The time from the onset of the prepulse to the onset of the startle pulse is typically set to 100 ms.[16]
-
-
Trial Structure: The session begins with several startle pulse-alone trials to habituate the response, followed by a randomized sequence of the following trial types:
-
Pulse-Alone: The 120 dB startle stimulus is presented alone.
-
Prepulse + Pulse: A prepulse stimulus precedes the 120 dB startle pulse.
-
Prepulse-Alone: Only the prepulse stimuli are presented to ensure they do not elicit a startle response on their own.
-
No-Stimulus: Background noise only, to measure baseline movement.
-
-
Data Collection: The system records the whole-body startle response via the piezoelectric sensor for a set duration (e.g., 100-160 ms) following the stimulus onset.[16] The maximum startle amplitude is the key dependent variable.[17]
Data Analysis
-
Calculate Average Startle Response: For each animal, calculate the average maximum startle amplitude for pulse-alone trials and for each prepulse + pulse trial type.
-
Calculate Percent PPI: Use the following formula for each prepulse intensity:
-
% PPI = 100 x [ (Average Pulse-Alone Startle) – (Average Prepulse + Pulse Startle) ] / (Average Pulse-Alone Startle) [17]
-
-
Statistical Analysis:
-
Analyze startle amplitude data using a t-test or ANOVA to ensure no baseline differences between treatment groups.
-
Analyze % PPI data using a two-way ANOVA with treatment (e.g., Vehicle vs. This compound) as a between-subjects factor and prepulse intensity as a within-subjects factor.
-
Follow up with post-hoc tests (e.g., Dunnett's or Sidak's) to compare specific group differences where appropriate.
-
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The glycine transporter 1 inhibitor this compound enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 6. Robust and replicable measurement for prepulse inhibition of the acoustic startle response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents [protocols.io]
- 9. Mouse genetic models for prepulse inhibition: an early review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMDA receptor function, memory, and brain aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound enhances basal expression of prepulse inhibition but exacerbates the disruption of prepulse inhibition by apomorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 17. web.mousephenotype.org [web.mousephenotype.org]
- 18. mmpc.org [mmpc.org]
Application Notes: SSR504734 for Prepulse Inhibition Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR504734 is a selective and reversible inhibitor of the glycine transporter-1 (GlyT1).[1][2] Its mechanism of action is centered on potentiating N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission by increasing the synaptic availability of the co-agonist glycine.[1][3][4] Prepulse inhibition (PPI) is a neurological phenomenon where a weak sensory stimulus (prepulse) reduces the startle response to a subsequent strong stimulus.[5][6] As a measure of sensorimotor gating, PPI is commonly used in translational research for psychiatric disorders.[7][8] Deficits in PPI are a key endophenotype in schizophrenia, a condition linked to NMDA receptor hypofunction.[1][9][10]
These notes provide a comprehensive guide to using this compound in PPI experiments, including its mechanism of action, effective dosages, and detailed experimental protocols. This compound has been shown to normalize spontaneous PPI deficits in relevant animal models, such as the DBA/2 mouse strain, making it a valuable tool for investigating potential antipsychotic therapies targeting the glutamatergic system.[1][11]
Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
The primary mechanism by which this compound affects neuronal activity is through the blockade of GlyT1.[1] GlyT1 is a transporter located on glial cells and presynaptic terminals that is responsible for the reuptake of glycine from the synaptic cleft.[12] Glycine is an essential co-agonist, along with glutamate, for the activation of the NMDA receptor.[11][13]
By inhibiting GlyT1, this compound leads to an increase in extracellular glycine concentrations.[1] This elevated glycine level enhances the binding to the glycine modulatory site on the NMDA receptor, thereby potentiating glutamatergic neurotransmission.[1][3] This potentiation is thought to counteract the hypoglutamatergic state associated with schizophrenia.[1][11]
Quantitative Data Summary
The potency and effective doses of this compound have been characterized in various assays and animal models.
Table 1: In Vitro and Ex Vivo Potency of this compound
| Target | Species | Assay | Value (IC50 / ID50) | Citation |
|---|---|---|---|---|
| GlyT1 | Human | In Vitro Inhibition | 18 nM | [1][2] |
| GlyT1 | Rat | In Vitro Inhibition | 15 nM | [1][2] |
| GlyT1 | Mouse | In Vitro Inhibition | 38 nM | [1][2] |
| Glycine Uptake | Mouse | Ex Vivo (Cortical Homogenates) | 5.0 mg/kg (i.p.) | [1][2] |
| Glycine Uptake | Mouse | Ex Vivo (Cortical Homogenates) | 4.6 mg/kg (p.o.) |[2] |
Table 2: Effective In Vivo Doses of this compound in Rodent Models
| Animal Model | Endpoint | Route | Dose (Minimal Efficacious Dose) | Citation |
|---|---|---|---|---|
| DBA/2 Mice | Normalization of PPI Deficit | i.p. | 15 mg/kg | [1] |
| C57BL/6 Mice | Enhancement of Basal PPI | i.p. | 30 mg/kg | [14] |
| Rats | Increase in Extracellular Glycine (PFC) | i.p. | 3 mg/kg | [1] |
| Mice | Reversal of MK-801-induced Hyperactivity | i.p. | 10-30 mg/kg | [1] |
| Rats (Neonatal PCP) | Reversal of Attention Deficits | i.p. | 1-3 mg/kg | [1] |
| Rats | Promotion of Cognitive Flexibility | i.p. | 3-10 mg/kg |[13] |
Experimental Protocols for Prepulse Inhibition
This section provides a detailed methodology for conducting PPI experiments to evaluate the effects of this compound.
Materials and Reagents
-
Compound: this compound
-
Vehicle: Saline or other appropriate vehicle.
-
Animals:
-
Apparatus:
-
Acoustic startle response chambers (e.g., SR-LAB, San Diego Instruments).[16]
-
Each chamber should consist of an animal holder (Plexiglas tube) on a piezoelectric platform within a sound-attenuated, ventilated enclosure.[16][17]
-
High-frequency speaker for delivering acoustic stimuli.
-
Calibrated sound level meter.
-
Animal Preparation and Drug Administration
-
Animal Acclimation: House animals under standard laboratory conditions with a 12-hour light/dark cycle. Allow at least one week of acclimation to the facility before testing.
-
Handling: Handle animals for several days prior to the experiment to reduce stress.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration.
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.[1]
-
Typical doses for PPI studies range from 10 mg/kg to 30 mg/kg.[1][14]
-
The injection volume should be appropriate for the animal's weight (e.g., 10 ml/kg for mice).
-
Pre-treatment Time: Conduct behavioral testing 30 to 60 minutes after injection, which corresponds to the window of significant brain penetration and target engagement.[12]
-
Prepulse Inhibition Measurement Protocol
The following workflow outlines the key stages of a PPI experiment.
Step-by-Step Procedure:
-
Apparatus Calibration: Calibrate the sound levels within each startle chamber using a sound level meter before starting the experiments.[8][18]
-
Chamber Acclimation: Place the animal in the holder inside the sound-attenuated chamber. Allow a 5-minute acclimation period with only the background noise present.[16]
-
Session Parameters: A typical PPI session involves multiple trial types presented in a pseudo-random order.
-
Background Noise: Constant 65-70 dB white noise throughout the session.[5][16]
-
Startle Pulse: 120 dB white noise for a 40 ms duration.[5][17]
-
Prepulse: 20 ms white noise at intensities of 3, 6, 9, 12, or 15 dB above the background noise (e.g., 73, 76, 79, 82, 85 dB).[16]
-
Lead Interval (ISI): The time from the onset of the prepulse to the onset of the startle pulse is typically set to 100 ms.[16]
-
-
Trial Structure: The session begins with several startle pulse-alone trials to habituate the response, followed by a randomized sequence of the following trial types:
-
Pulse-Alone: The 120 dB startle stimulus is presented alone.
-
Prepulse + Pulse: A prepulse stimulus precedes the 120 dB startle pulse.
-
Prepulse-Alone: Only the prepulse stimuli are presented to ensure they do not elicit a startle response on their own.
-
No-Stimulus: Background noise only, to measure baseline movement.
-
-
Data Collection: The system records the whole-body startle response via the piezoelectric sensor for a set duration (e.g., 100-160 ms) following the stimulus onset.[16] The maximum startle amplitude is the key dependent variable.[17]
Data Analysis
-
Calculate Average Startle Response: For each animal, calculate the average maximum startle amplitude for pulse-alone trials and for each prepulse + pulse trial type.
-
Calculate Percent PPI: Use the following formula for each prepulse intensity:
-
% PPI = 100 x [ (Average Pulse-Alone Startle) – (Average Prepulse + Pulse Startle) ] / (Average Pulse-Alone Startle) [17]
-
-
Statistical Analysis:
-
Analyze startle amplitude data using a t-test or ANOVA to ensure no baseline differences between treatment groups.
-
Analyze % PPI data using a two-way ANOVA with treatment (e.g., Vehicle vs. This compound) as a between-subjects factor and prepulse intensity as a within-subjects factor.
-
Follow up with post-hoc tests (e.g., Dunnett's or Sidak's) to compare specific group differences where appropriate.
-
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The glycine transporter 1 inhibitor this compound enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 6. Robust and replicable measurement for prepulse inhibition of the acoustic startle response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents [protocols.io]
- 9. Mouse genetic models for prepulse inhibition: an early review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMDA receptor function, memory, and brain aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound enhances basal expression of prepulse inhibition but exacerbates the disruption of prepulse inhibition by apomorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 17. web.mousephenotype.org [web.mousephenotype.org]
- 18. mmpc.org [mmpc.org]
Application Notes and Protocols for Electrophysiology Studies with SSR504734
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological applications of SSR504734, a selective inhibitor of the glycine (B1666218) transporter type 1 (GlyT1). By increasing extracellular glycine concentrations, this compound potentiates N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission, making it a valuable tool for studying glutamatergic signaling and its role in various physiological and pathological processes.[1][2] This document outlines detailed protocols for key electrophysiology experiments and presents quantitative data to guide researchers in their study design.
Introduction
This compound is a potent and selective antagonist of the GlyT1, a key regulator of glycine levels in the synaptic cleft.[1] Glycine acts as a mandatory co-agonist at the NMDA receptor, and its availability is a critical determinant of NMDA receptor function.[2][3] By inhibiting glycine reuptake, this compound enhances NMDA receptor activity, which has been shown to be beneficial in models of schizophrenia, cognitive deficits, and other neurological disorders where hypoglutamatergic function is implicated.[1][2][4] Electrophysiology studies are crucial for elucidating the precise mechanisms of action of this compound on neuronal and network activity.
Data Presentation
The following tables summarize the quantitative data from various electrophysiology and related studies involving this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Preparation | Value | Reference |
| GlyT1 Inhibition (IC50) | Human | Recombinant | 18 nM | [1] |
| Rat | Recombinant | 15 nM | [1] | |
| Mouse | Recombinant | 38 nM | [1] | |
| Glycine Uptake Inhibition (ID50) | Mouse | Cortical Homogenates (ex vivo) | 5 mg/kg i.p. | [1] |
| Potentiation of NMDA-mediated EPSCs (MEC) | Rat | Hippocampal Slices | 0.5 µM | [1] |
| Reversal of decreased Acetylcholine Release (MEC) | Rat | Hippocampal Slices | 10 nM | [1] |
IC50: Half-maximal inhibitory concentration; ID50: Half-maximal inhibitory dose; MEC: Minimal efficacious concentration; EPSCs: Excitatory postsynaptic currents.
Table 2: In Vivo Efficacy of this compound
| Parameter | Species | Model | Value (MED) | Reference |
| Increase in extracellular Glycine | Rat | Prefrontal Cortex (PFC) | 3 mg/kg i.p. | [1] |
| Reversal of reduced PFC Neuron Firing | Rat | PFC Hypofunction | 0.3 mg/kg i.v. | [1] |
| Reversal of MK-801-induced EEG changes | Rat | Schizophrenia Model | 10-30 mg/kg i.p. | [1] |
| Normalization of Prepulse Inhibition Deficit | Mouse (DBA/2) | Schizophrenia Model | 15 mg/kg i.p. | [1] |
| Reversal of Amphetamine-induced Locomotor Hypersensitivity | Rat | Schizophrenia Model | 1-3 mg/kg i.p. | [1] |
| Improvement in Cognitive Flexibility | Rat | Attentional Set-Shifting Task | 3 and 10 mg/kg i.p. | [2] |
MED: Minimal efficacious dose; PFC: Prefrontal Cortex; EEG: Electroencephalogram.
Experimental Protocols
In Vitro Patch-Clamp Electrophysiology in Hippocampal Slices
Objective: To measure the potentiation of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by this compound.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Recording electrodes (patch pipettes)
-
Vibratome
-
Patch-clamp amplifier and data acquisition system
-
Rat brain (hippocampus)
Protocol:
-
Prepare 300-400 µm thick coronal hippocampal slices from a rat brain using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Isolate NMDA receptor-mediated EPSCs by holding the neuron at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., CNQX) and a GABA-A receptor antagonist (e.g., picrotoxin).
-
Evoke EPSCs by stimulating Schaffer collaterals with a bipolar electrode.
-
Establish a stable baseline of NMDA-mediated EPSCs.
-
Bath-apply this compound at various concentrations (e.g., 0.1, 0.5, 1, 5 µM) and record the changes in the EPSC amplitude.[1]
-
Wash out the drug to observe the reversibility of the effect.
-
Analyze the data by comparing the EPSC amplitude before, during, and after this compound application.
In Vivo Extracellular Recordings in the Prefrontal Cortex
Objective: To assess the effect of this compound on the firing rate of neurons in the prefrontal cortex (PFC) in an animal model of PFC hypofunction.
Materials:
-
This compound
-
Anesthetics
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Amplifier and data acquisition system
-
Rat model of PFC hypofunction (e.g., induced by a CB1 receptor agonist)[1]
Protocol:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy over the PFC.
-
Slowly lower a recording microelectrode into the PFC to record spontaneous neuronal firing.
-
Once a stable, spontaneously active neuron is identified, record its baseline firing rate for several minutes.
-
Induce PFC hypofunction (e.g., by administering a CB1 receptor agonist) and record the change in neuronal firing.[1]
-
Administer this compound intravenously (e.g., at 0.3 mg/kg) and continue to record the neuronal firing rate.[1]
-
Monitor the firing rate for an extended period to observe the onset and duration of the drug's effect.
-
Analyze the data by calculating the firing rate (spikes/second) before and after drug administration.
Electroencephalogram (EEG) Recording in a Pharmacological Model of Schizophrenia
Objective: To evaluate the effect of this compound on EEG abnormalities induced by an NMDA receptor antagonist like MK-801.
Materials:
-
This compound
-
MK-801
-
EEG recording system (electrodes, amplifier, software)
-
Stereotaxic apparatus
-
Male rats
Protocol:
-
Surgically implant EEG electrodes over the cortex of the rats under anesthesia. Allow for a recovery period of at least one week.
-
Habituate the animals to the recording chamber.
-
Record baseline EEG activity for a defined period.
-
Administer this compound (e.g., 10-30 mg/kg, i.p.) or vehicle.[1]
-
After a pre-determined time (e.g., 30 minutes), administer MK-801 to induce EEG changes characteristic of NMDA receptor hypofunction.[1]
-
Record EEG activity for a subsequent period (e.g., 1-2 hours).
-
Perform spectral analysis on the EEG data to quantify the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).
-
Compare the spectral power changes induced by MK-801 in vehicle-treated versus this compound-treated animals.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for in vitro patch-clamp experiments.
Caption: Logical flow for in vivo EEG studies.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Studies with SSR504734
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological applications of SSR504734, a selective inhibitor of the glycine transporter type 1 (GlyT1). By increasing extracellular glycine concentrations, this compound potentiates N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission, making it a valuable tool for studying glutamatergic signaling and its role in various physiological and pathological processes.[1][2] This document outlines detailed protocols for key electrophysiology experiments and presents quantitative data to guide researchers in their study design.
Introduction
This compound is a potent and selective antagonist of the GlyT1, a key regulator of glycine levels in the synaptic cleft.[1] Glycine acts as a mandatory co-agonist at the NMDA receptor, and its availability is a critical determinant of NMDA receptor function.[2][3] By inhibiting glycine reuptake, this compound enhances NMDA receptor activity, which has been shown to be beneficial in models of schizophrenia, cognitive deficits, and other neurological disorders where hypoglutamatergic function is implicated.[1][2][4] Electrophysiology studies are crucial for elucidating the precise mechanisms of action of this compound on neuronal and network activity.
Data Presentation
The following tables summarize the quantitative data from various electrophysiology and related studies involving this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Preparation | Value | Reference |
| GlyT1 Inhibition (IC50) | Human | Recombinant | 18 nM | [1] |
| Rat | Recombinant | 15 nM | [1] | |
| Mouse | Recombinant | 38 nM | [1] | |
| Glycine Uptake Inhibition (ID50) | Mouse | Cortical Homogenates (ex vivo) | 5 mg/kg i.p. | [1] |
| Potentiation of NMDA-mediated EPSCs (MEC) | Rat | Hippocampal Slices | 0.5 µM | [1] |
| Reversal of decreased Acetylcholine Release (MEC) | Rat | Hippocampal Slices | 10 nM | [1] |
IC50: Half-maximal inhibitory concentration; ID50: Half-maximal inhibitory dose; MEC: Minimal efficacious concentration; EPSCs: Excitatory postsynaptic currents.
Table 2: In Vivo Efficacy of this compound
| Parameter | Species | Model | Value (MED) | Reference |
| Increase in extracellular Glycine | Rat | Prefrontal Cortex (PFC) | 3 mg/kg i.p. | [1] |
| Reversal of reduced PFC Neuron Firing | Rat | PFC Hypofunction | 0.3 mg/kg i.v. | [1] |
| Reversal of MK-801-induced EEG changes | Rat | Schizophrenia Model | 10-30 mg/kg i.p. | [1] |
| Normalization of Prepulse Inhibition Deficit | Mouse (DBA/2) | Schizophrenia Model | 15 mg/kg i.p. | [1] |
| Reversal of Amphetamine-induced Locomotor Hypersensitivity | Rat | Schizophrenia Model | 1-3 mg/kg i.p. | [1] |
| Improvement in Cognitive Flexibility | Rat | Attentional Set-Shifting Task | 3 and 10 mg/kg i.p. | [2] |
MED: Minimal efficacious dose; PFC: Prefrontal Cortex; EEG: Electroencephalogram.
Experimental Protocols
In Vitro Patch-Clamp Electrophysiology in Hippocampal Slices
Objective: To measure the potentiation of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by this compound.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Recording electrodes (patch pipettes)
-
Vibratome
-
Patch-clamp amplifier and data acquisition system
-
Rat brain (hippocampus)
Protocol:
-
Prepare 300-400 µm thick coronal hippocampal slices from a rat brain using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Isolate NMDA receptor-mediated EPSCs by holding the neuron at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., CNQX) and a GABA-A receptor antagonist (e.g., picrotoxin).
-
Evoke EPSCs by stimulating Schaffer collaterals with a bipolar electrode.
-
Establish a stable baseline of NMDA-mediated EPSCs.
-
Bath-apply this compound at various concentrations (e.g., 0.1, 0.5, 1, 5 µM) and record the changes in the EPSC amplitude.[1]
-
Wash out the drug to observe the reversibility of the effect.
-
Analyze the data by comparing the EPSC amplitude before, during, and after this compound application.
In Vivo Extracellular Recordings in the Prefrontal Cortex
Objective: To assess the effect of this compound on the firing rate of neurons in the prefrontal cortex (PFC) in an animal model of PFC hypofunction.
Materials:
-
This compound
-
Anesthetics
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Amplifier and data acquisition system
-
Rat model of PFC hypofunction (e.g., induced by a CB1 receptor agonist)[1]
Protocol:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy over the PFC.
-
Slowly lower a recording microelectrode into the PFC to record spontaneous neuronal firing.
-
Once a stable, spontaneously active neuron is identified, record its baseline firing rate for several minutes.
-
Induce PFC hypofunction (e.g., by administering a CB1 receptor agonist) and record the change in neuronal firing.[1]
-
Administer this compound intravenously (e.g., at 0.3 mg/kg) and continue to record the neuronal firing rate.[1]
-
Monitor the firing rate for an extended period to observe the onset and duration of the drug's effect.
-
Analyze the data by calculating the firing rate (spikes/second) before and after drug administration.
Electroencephalogram (EEG) Recording in a Pharmacological Model of Schizophrenia
Objective: To evaluate the effect of this compound on EEG abnormalities induced by an NMDA receptor antagonist like MK-801.
Materials:
-
This compound
-
MK-801
-
EEG recording system (electrodes, amplifier, software)
-
Stereotaxic apparatus
-
Male rats
Protocol:
-
Surgically implant EEG electrodes over the cortex of the rats under anesthesia. Allow for a recovery period of at least one week.
-
Habituate the animals to the recording chamber.
-
Record baseline EEG activity for a defined period.
-
Administer this compound (e.g., 10-30 mg/kg, i.p.) or vehicle.[1]
-
After a pre-determined time (e.g., 30 minutes), administer MK-801 to induce EEG changes characteristic of NMDA receptor hypofunction.[1]
-
Record EEG activity for a subsequent period (e.g., 1-2 hours).
-
Perform spectral analysis on the EEG data to quantify the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).
-
Compare the spectral power changes induced by MK-801 in vehicle-treated versus this compound-treated animals.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for in vitro patch-clamp experiments.
Caption: Logical flow for in vivo EEG studies.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
Measuring Glycine Levels Following SSR504734 Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR504734 is a selective and reversible inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[3][4] By inhibiting GlyT1, this compound effectively increases the concentration of glycine in the vicinity of N-methyl-D-aspartate (NMDA) receptors.[1][5] Glycine acts as a mandatory co-agonist at the NMDA receptor, and its increased availability potentiates NMDA receptor-mediated glutamatergic neurotransmission.[6][7] This mechanism of action has positioned this compound and other GlyT1 inhibitors as promising therapeutic agents for neurological and psychiatric disorders associated with NMDA receptor hypofunction, such as schizophrenia.[1][4][8]
Accurate measurement of glycine levels in various biological matrices is crucial for understanding the pharmacodynamics of this compound, establishing dose-response relationships, and assessing its target engagement in preclinical and clinical studies. These application notes provide detailed protocols for the quantification of glycine in plasma, cerebrospinal fluid (CSF), and brain tissue samples following the administration of this compound.
Data Presentation: Quantitative Effects of GlyT1 Inhibition on Glycine Levels
The following tables summarize the expected quantitative changes in glycine levels based on preclinical studies with this compound and other GlyT1 inhibitors. These values can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: Effect of this compound on Extracellular Glycine Levels in Rat Prefrontal Cortex (PFC)
| Treatment Group | Time Post-injection (min) | Mean Glycine Level (% of Basal) |
| Vehicle | 0 - 180 | ~100% |
| This compound (10 mg/kg, i.p.) | 45 | ~150% |
| 90 | ~199%[9] | |
| 180 | ~160% |
Data adapted from Depoortère et al. (2005).[1]
Table 2: Effect of a GlyT1 Inhibitor (LY2365109) on Glycine Levels in Rat Striatal Microdialysates and CSF
| Biological Matrix | Treatment Group | Basal Glycine (µM) | Peak Glycine (µM) | Fold Increase |
| Striatal Microdialysate | LY2365109 (10 mg/kg, p.o.) | 1.52 | 3.6 | ~2.4[10] |
| Cerebrospinal Fluid (CSF) | LY2365109 (10 mg/kg, p.o.) | 10.38 | 36 | ~3.5[10] |
Data from Voehringer et al. (2013) illustrates the expected magnitude of change in different CNS compartments following GlyT1 inhibition.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the administration of this compound and the subsequent measurement of glycine levels.
Protocol 1: Animal Handling and Administration of this compound
1.1. Animals:
-
Specify the species, strain, sex, and age of the animals to be used (e.g., male Sprague-Dawley rats, 8-10 weeks old).
-
House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the housing conditions for at least one week before the experiment.
1.2. This compound Preparation:
-
This compound can be synthesized or obtained from a commercial supplier.
-
For intraperitoneal (i.p.) injection, dissolve this compound in a suitable vehicle, such as sterile saline (0.9% NaCl). The final concentration should be calculated based on the desired dose (e.g., 3 or 10 mg/kg) and the injection volume.[8]
1.3. Administration:
-
Weigh each animal accurately on the day of the experiment to calculate the precise volume of the drug solution to be administered.
-
Administer this compound or the vehicle via intraperitoneal injection.
-
The volume of injection should be consistent across all animals (e.g., 1 ml/kg).
Protocol 2: Sample Collection
2.1. Plasma Collection:
-
At the desired time points after this compound administration, anesthetize the animals.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at approximately 1000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
2.2. Cerebrospinal Fluid (CSF) Collection:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Expose the cisterna magna by making a midline incision on the back of the neck.
-
Carefully insert a glass capillary tube or a fine needle attached to a syringe into the cisterna magna to collect CSF. Avoid blood contamination.
-
Immediately freeze the collected CSF on dry ice and store it at -80°C.
2.3. Brain Tissue Collection and Homogenization:
-
Following CSF collection (if applicable) or at the designated endpoint, euthanize the animal by an approved method (e.g., decapitation).
-
Rapidly dissect the brain region of interest (e.g., prefrontal cortex, hippocampus) on an ice-cold surface.
-
Weigh the tissue sample.
-
Homogenize the tissue in a suitable ice-cold buffer (e.g., 10 volumes of assay buffer from a commercial kit or a buffer appropriate for the chosen analytical method).[11]
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant and store it at -80°C until analysis. For some assays, deproteinization using a 10 kDa molecular weight cut-off spin filter may be necessary.
Protocol 3: Glycine Quantification Methods
Choose one of the following methods based on available equipment and required sensitivity.
3.1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method requires derivatization of glycine to make it fluorescent.
-
Derivatization:
-
Several derivatizing agents can be used, including phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[12][13]
-
PITC Derivatization (Example): Mix the sample (or standard) with a solution of PITC in a suitable solvent (e.g., ethanol:water:triethylamine) and incubate at room temperature. Dry the mixture under vacuum and reconstitute in the mobile phase for injection.
-
-
HPLC System:
-
A standard HPLC system with a fluorescence detector is required.
-
Column: A C18 reversed-phase column is commonly used.[12]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.[13]
-
Flow Rate: A typical flow rate is around 1 ml/min.[14]
-
Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification:
-
Prepare a standard curve with known concentrations of glycine.
-
Inject the derivatized samples and standards into the HPLC system.
-
Quantify the glycine concentration in the samples by comparing their peak areas to the standard curve.
-
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method that may not require derivatization.[10]
-
Sample Preparation:
-
For plasma or CSF, a simple protein precipitation step with a solvent like acetonitrile (B52724) may be sufficient.[15]
-
For brain homogenates, the supernatant from the homogenization and centrifugation steps can often be directly diluted and injected.
-
-
LC-MS/MS System:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer is required.
-
Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[10]
-
Mobile Phase: The mobile phase will depend on the column used and typically consists of a mixture of an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[16]
-
Mass Spectrometry: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for glycine and an internal standard (e.g., ¹³C₂, ¹⁵N-glycine) need to be determined and optimized.[17][18]
-
-
Quantification:
-
Prepare a standard curve using a surrogate matrix (e.g., artificial CSF for CSF samples) or by the standard addition method.[18]
-
Spike all samples and standards with a known concentration of the internal standard.
-
Inject the samples and standards into the LC-MS/MS system.
-
Quantify glycine by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve.
-
3.3. Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits offer a convenient and high-throughput method for glycine quantification.
-
Procedure:
-
Follow the manufacturer's instructions provided with the specific glycine ELISA kit.
-
Typically, the protocol involves the following steps:
-
Preparation of reagents, standards, and samples.
-
Addition of standards and samples to the wells of a microplate pre-coated with a glycine-specific antibody.
-
Addition of a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP).
-
Incubation steps to allow for antibody-antigen binding.
-
Washing steps to remove unbound reagents.
-
Addition of a substrate that reacts with the enzyme to produce a colorimetric or fluorometric signal.[19]
-
Stopping the reaction and measuring the absorbance or fluorescence using a microplate reader.
-
-
-
Quantification:
-
Generate a standard curve by plotting the signal intensity versus the concentration of the glycine standards.
-
Determine the glycine concentration in the samples by interpolating their signal intensity on the standard curve.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits GlyT1, increasing synaptic glycine and potentiating NMDA receptor activity.
Experimental Workflow
Caption: Workflow for measuring glycine levels after this compound administration.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship Between Glycine Transporter 1 Inhibition as Measured with Positron Emission Tomography and Changes in Cognitive Performances in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 6. Frontiers | Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? [frontiersin.org]
- 7. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Assay of plasma glycine by HPLC with electrochemical detection in patients undergoing glycine irrigation during gynaecological surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kjpp.net [kjpp.net]
- 14. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 15. LC-MS/MS analysis of twelve neurotransmitters and amino acids in mouse cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. Bioanalytical method development and validation for the determination of glycine in human cerebrospinal fluid by ion-pair reversed-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neurobiology ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Measuring Glycine Levels Following SSR504734 Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR504734 is a selective and reversible inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[3][4] By inhibiting GlyT1, this compound effectively increases the concentration of glycine in the vicinity of N-methyl-D-aspartate (NMDA) receptors.[1][5] Glycine acts as a mandatory co-agonist at the NMDA receptor, and its increased availability potentiates NMDA receptor-mediated glutamatergic neurotransmission.[6][7] This mechanism of action has positioned this compound and other GlyT1 inhibitors as promising therapeutic agents for neurological and psychiatric disorders associated with NMDA receptor hypofunction, such as schizophrenia.[1][4][8]
Accurate measurement of glycine levels in various biological matrices is crucial for understanding the pharmacodynamics of this compound, establishing dose-response relationships, and assessing its target engagement in preclinical and clinical studies. These application notes provide detailed protocols for the quantification of glycine in plasma, cerebrospinal fluid (CSF), and brain tissue samples following the administration of this compound.
Data Presentation: Quantitative Effects of GlyT1 Inhibition on Glycine Levels
The following tables summarize the expected quantitative changes in glycine levels based on preclinical studies with this compound and other GlyT1 inhibitors. These values can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: Effect of this compound on Extracellular Glycine Levels in Rat Prefrontal Cortex (PFC)
| Treatment Group | Time Post-injection (min) | Mean Glycine Level (% of Basal) |
| Vehicle | 0 - 180 | ~100% |
| This compound (10 mg/kg, i.p.) | 45 | ~150% |
| 90 | ~199%[9] | |
| 180 | ~160% |
Data adapted from Depoortère et al. (2005).[1]
Table 2: Effect of a GlyT1 Inhibitor (LY2365109) on Glycine Levels in Rat Striatal Microdialysates and CSF
| Biological Matrix | Treatment Group | Basal Glycine (µM) | Peak Glycine (µM) | Fold Increase |
| Striatal Microdialysate | LY2365109 (10 mg/kg, p.o.) | 1.52 | 3.6 | ~2.4[10] |
| Cerebrospinal Fluid (CSF) | LY2365109 (10 mg/kg, p.o.) | 10.38 | 36 | ~3.5[10] |
Data from Voehringer et al. (2013) illustrates the expected magnitude of change in different CNS compartments following GlyT1 inhibition.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the administration of this compound and the subsequent measurement of glycine levels.
Protocol 1: Animal Handling and Administration of this compound
1.1. Animals:
-
Specify the species, strain, sex, and age of the animals to be used (e.g., male Sprague-Dawley rats, 8-10 weeks old).
-
House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the housing conditions for at least one week before the experiment.
1.2. This compound Preparation:
-
This compound can be synthesized or obtained from a commercial supplier.
-
For intraperitoneal (i.p.) injection, dissolve this compound in a suitable vehicle, such as sterile saline (0.9% NaCl). The final concentration should be calculated based on the desired dose (e.g., 3 or 10 mg/kg) and the injection volume.[8]
1.3. Administration:
-
Weigh each animal accurately on the day of the experiment to calculate the precise volume of the drug solution to be administered.
-
Administer this compound or the vehicle via intraperitoneal injection.
-
The volume of injection should be consistent across all animals (e.g., 1 ml/kg).
Protocol 2: Sample Collection
2.1. Plasma Collection:
-
At the desired time points after this compound administration, anesthetize the animals.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at approximately 1000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
2.2. Cerebrospinal Fluid (CSF) Collection:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Expose the cisterna magna by making a midline incision on the back of the neck.
-
Carefully insert a glass capillary tube or a fine needle attached to a syringe into the cisterna magna to collect CSF. Avoid blood contamination.
-
Immediately freeze the collected CSF on dry ice and store it at -80°C.
2.3. Brain Tissue Collection and Homogenization:
-
Following CSF collection (if applicable) or at the designated endpoint, euthanize the animal by an approved method (e.g., decapitation).
-
Rapidly dissect the brain region of interest (e.g., prefrontal cortex, hippocampus) on an ice-cold surface.
-
Weigh the tissue sample.
-
Homogenize the tissue in a suitable ice-cold buffer (e.g., 10 volumes of assay buffer from a commercial kit or a buffer appropriate for the chosen analytical method).[11]
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant and store it at -80°C until analysis. For some assays, deproteinization using a 10 kDa molecular weight cut-off spin filter may be necessary.
Protocol 3: Glycine Quantification Methods
Choose one of the following methods based on available equipment and required sensitivity.
3.1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method requires derivatization of glycine to make it fluorescent.
-
Derivatization:
-
Several derivatizing agents can be used, including phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[12][13]
-
PITC Derivatization (Example): Mix the sample (or standard) with a solution of PITC in a suitable solvent (e.g., ethanol:water:triethylamine) and incubate at room temperature. Dry the mixture under vacuum and reconstitute in the mobile phase for injection.
-
-
HPLC System:
-
A standard HPLC system with a fluorescence detector is required.
-
Column: A C18 reversed-phase column is commonly used.[12]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.[13]
-
Flow Rate: A typical flow rate is around 1 ml/min.[14]
-
Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification:
-
Prepare a standard curve with known concentrations of glycine.
-
Inject the derivatized samples and standards into the HPLC system.
-
Quantify the glycine concentration in the samples by comparing their peak areas to the standard curve.
-
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method that may not require derivatization.[10]
-
Sample Preparation:
-
For plasma or CSF, a simple protein precipitation step with a solvent like acetonitrile may be sufficient.[15]
-
For brain homogenates, the supernatant from the homogenization and centrifugation steps can often be directly diluted and injected.
-
-
LC-MS/MS System:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer is required.
-
Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[10]
-
Mobile Phase: The mobile phase will depend on the column used and typically consists of a mixture of an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[16]
-
Mass Spectrometry: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for glycine and an internal standard (e.g., ¹³C₂, ¹⁵N-glycine) need to be determined and optimized.[17][18]
-
-
Quantification:
-
Prepare a standard curve using a surrogate matrix (e.g., artificial CSF for CSF samples) or by the standard addition method.[18]
-
Spike all samples and standards with a known concentration of the internal standard.
-
Inject the samples and standards into the LC-MS/MS system.
-
Quantify glycine by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve.
-
3.3. Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits offer a convenient and high-throughput method for glycine quantification.
-
Procedure:
-
Follow the manufacturer's instructions provided with the specific glycine ELISA kit.
-
Typically, the protocol involves the following steps:
-
Preparation of reagents, standards, and samples.
-
Addition of standards and samples to the wells of a microplate pre-coated with a glycine-specific antibody.
-
Addition of a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP).
-
Incubation steps to allow for antibody-antigen binding.
-
Washing steps to remove unbound reagents.
-
Addition of a substrate that reacts with the enzyme to produce a colorimetric or fluorometric signal.[19]
-
Stopping the reaction and measuring the absorbance or fluorescence using a microplate reader.
-
-
-
Quantification:
-
Generate a standard curve by plotting the signal intensity versus the concentration of the glycine standards.
-
Determine the glycine concentration in the samples by interpolating their signal intensity on the standard curve.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits GlyT1, increasing synaptic glycine and potentiating NMDA receptor activity.
Experimental Workflow
Caption: Workflow for measuring glycine levels after this compound administration.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship Between Glycine Transporter 1 Inhibition as Measured with Positron Emission Tomography and Changes in Cognitive Performances in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 6. Frontiers | Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? [frontiersin.org]
- 7. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Assay of plasma glycine by HPLC with electrochemical detection in patients undergoing glycine irrigation during gynaecological surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kjpp.net [kjpp.net]
- 14. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 15. LC-MS/MS analysis of twelve neurotransmitters and amino acids in mouse cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. Bioanalytical method development and validation for the determination of glycine in human cerebrospinal fluid by ion-pair reversed-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neurobiology ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for SSR504734 in Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR504734 is a selective and reversible inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1] By blocking the reuptake of glycine, this compound increases its extracellular concentration in the central nervous system.[1][2] This elevation of glycine, an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, enhances glutamatergic neurotransmission.[2][3][4] Preclinical research suggests that this mechanism holds promise for cognitive enhancement, particularly in domains affected in conditions like schizophrenia.[3][5] These application notes provide a summary of key preclinical findings and detailed protocols for the administration of this compound in cognitive enhancement research.
Mechanism of Action
This compound's primary mechanism of action is the potentiation of NMDA receptor-mediated neurotransmission through the inhibition of GlyT1.[3][4] GlyT1 is responsible for clearing glycine from the synaptic cleft. By inhibiting this transporter, this compound increases the availability of glycine to bind to its co-agonist site on the NMDA receptor, thereby facilitating receptor activation by glutamate.[2][3] This enhanced glutamatergic signaling is believed to underlie the pro-cognitive effects of the compound.[4][5]
References
- 1. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glycine transporter 1 inhibitor this compound enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SSR504734 in Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR504734 is a selective and reversible inhibitor of the glycine transporter 1 (GlyT1).[1] By blocking the reuptake of glycine, this compound increases its extracellular concentration in the central nervous system.[1][2] This elevation of glycine, an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, enhances glutamatergic neurotransmission.[2][3][4] Preclinical research suggests that this mechanism holds promise for cognitive enhancement, particularly in domains affected in conditions like schizophrenia.[3][5] These application notes provide a summary of key preclinical findings and detailed protocols for the administration of this compound in cognitive enhancement research.
Mechanism of Action
This compound's primary mechanism of action is the potentiation of NMDA receptor-mediated neurotransmission through the inhibition of GlyT1.[3][4] GlyT1 is responsible for clearing glycine from the synaptic cleft. By inhibiting this transporter, this compound increases the availability of glycine to bind to its co-agonist site on the NMDA receptor, thereby facilitating receptor activation by glutamate.[2][3] This enhanced glutamatergic signaling is believed to underlie the pro-cognitive effects of the compound.[4][5]
References
- 1. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glycine transporter 1 inhibitor this compound enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Patch-Clamp Recording with SSR504734
Audience: Researchers, scientists, and drug development professionals.
Introduction
SSR504734 is a potent and selective inhibitor of the glycine (B1666218) transporter type 1 (GlyT1). By blocking the reuptake of glycine, this compound increases the extracellular concentration of this amino acid, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This potentiation of NMDA receptor-mediated glutamatergic neurotransmission makes this compound a valuable tool for studying synaptic plasticity, neuronal excitability, and its potential as a therapeutic agent for neurological and psychiatric disorders. These application notes provide detailed protocols for investigating the effects of this compound using patch-clamp electrophysiology in rodent hippocampal slices.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of GlyT1, leading to an elevation of extracellular glycine levels. Glycine is an essential co-agonist for the activation of NMDA receptors, alongside the principal agonist glutamate. By enhancing the availability of glycine at the synaptic cleft, this compound facilitates the opening of NMDA receptor channels, thereby potentiating NMDA-mediated excitatory postsynaptic currents (EPSCs).
Figure 1: Signaling pathway of this compound action.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound from electrophysiological studies.
| Parameter | Species | Preparation | Method | Concentration | Result | Reference |
| GlyT1 Inhibition (IC₅₀) | Human | Recombinant | Radioligand Binding | 18 nM | Potent Inhibition | [1] |
| GlyT1 Inhibition (IC₅₀) | Rat | Recombinant | Radioligand Binding | 15 nM | Potent Inhibition | [1] |
| GlyT1 Inhibition (IC₅₀) | Mouse | Recombinant | Radioligand Binding | 38 nM | Potent Inhibition | [1] |
| NMDA EPSC Potentiation | Rat | Hippocampal Slices | Whole-Cell Patch-Clamp | 0.5 µM (MEC) | Potentiation of NMDA-mediated EPSCs | [1] |
| NMDA Current Enhancement (with another GlyT1 inhibitor, NFPS) | Rat | Hippocampal Slices | Whole-Cell Patch-Clamp | 100 nM | ~50% enhancement of NMDA currents in CA1 pyramidal neurons |
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a common preparation for studying synaptic transmission.
Materials:
-
Rodent (e.g., Sprague-Dawley rat, P14-P21)
-
Ice-cold, oxygenated (95% O₂ / 5% CO₂) dissection buffer (slicing solution)
-
Oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) for recovery and recording
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Recovery chamber
Solutions:
-
Dissection Buffer (Slicing Solution) (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-glucose.
-
Artificial Cerebrospinal Fluid (ACSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 D-glucose.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated dissection buffer.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Submerge the tissue in the ice-cold, oxygenated dissection buffer in the vibratome chamber.
-
Cut coronal or transverse slices (typically 300-400 µm thick).
-
Transfer the slices to a recovery chamber containing oxygenated ACSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated ACSF for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording of NMDA-Mediated EPSCs
This protocol details the whole-cell voltage-clamp recording of NMDA-mediated EPSCs from CA1 pyramidal neurons in acute hippocampal slices and the application of this compound.
Materials:
-
Prepared hippocampal slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Perfusion system
-
This compound stock solution (e.g., in DMSO) and final dilution in ACSF
Solutions:
-
ACSF (for recording): Same as above, continuously bubbled with 95% O₂ / 5% CO₂. To isolate NMDA currents, include:
-
Picrotoxin (100 µM) to block GABAA receptors.
-
CNQX or NBQX (10-20 µM) to block AMPA/kainate receptors.
-
Glycine (1-10 µM) can be included in the baseline ACSF to study the potentiation by this compound.
-
-
Internal Pipette Solution (in mM): 135 Cs-gluconate, 10 HEPES, 10 Na-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.2-7.3 with CsOH and osmolarity to 280-290 mOsm.
Procedure:
-
Transfer a hippocampal slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
-
Identify CA1 pyramidal neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and approach a target neuron.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of NMDA receptors.
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.
-
Deliver electrical stimuli (e.g., 0.1 ms (B15284909) duration at 0.05 Hz) to elicit EPSCs.
-
Record a stable baseline of NMDA-mediated EPSCs for at least 10 minutes.
-
Apply this compound (e.g., 0.5 µM) to the perfusion bath and record the potentiation of the NMDA EPSC amplitude.
-
After observing the effect, wash out the drug with control ACSF to check for reversibility.
Figure 2: Experimental workflow for patch-clamp recording.
Expected Results
Application of this compound is expected to cause a significant and reversible increase in the amplitude of NMDA-mediated EPSCs. The magnitude of this potentiation will depend on the baseline synaptic glycine concentration. In preparations where the glycine binding site of the NMDA receptor is not saturated, the effect of this compound will be more pronounced. Researchers can quantify the percentage increase in the EPSC peak amplitude and may also analyze changes in the current decay kinetics.
Troubleshooting
-
No effect of this compound:
-
Ensure the drug is properly dissolved and the final concentration is accurate.
-
The baseline glycine concentration in the slice preparation may already be saturating the NMDA receptors. Consider using a competitive NMDA receptor antagonist at the glycine site to confirm the functionality of the glycine binding site.
-
-
Unstable recordings:
-
Ensure proper slice health and recovery.
-
Check for vibrations in the setup and proper grounding to minimize electrical noise.
-
Monitor the series resistance throughout the experiment; large changes can affect the quality of the voltage clamp.
-
-
Difficulty in isolating NMDA currents:
-
Confirm the efficacy of the AMPA and GABA receptor antagonists.
-
Ensure the holding potential is sufficiently depolarized to relieve the Mg²⁺ block.
-
References
Application Notes and Protocols for Patch-Clamp Recording with SSR504734
Audience: Researchers, scientists, and drug development professionals.
Introduction
SSR504734 is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1). By blocking the reuptake of glycine, this compound increases the extracellular concentration of this amino acid, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This potentiation of NMDA receptor-mediated glutamatergic neurotransmission makes this compound a valuable tool for studying synaptic plasticity, neuronal excitability, and its potential as a therapeutic agent for neurological and psychiatric disorders. These application notes provide detailed protocols for investigating the effects of this compound using patch-clamp electrophysiology in rodent hippocampal slices.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of GlyT1, leading to an elevation of extracellular glycine levels. Glycine is an essential co-agonist for the activation of NMDA receptors, alongside the principal agonist glutamate. By enhancing the availability of glycine at the synaptic cleft, this compound facilitates the opening of NMDA receptor channels, thereby potentiating NMDA-mediated excitatory postsynaptic currents (EPSCs).
Figure 1: Signaling pathway of this compound action.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound from electrophysiological studies.
| Parameter | Species | Preparation | Method | Concentration | Result | Reference |
| GlyT1 Inhibition (IC₅₀) | Human | Recombinant | Radioligand Binding | 18 nM | Potent Inhibition | [1] |
| GlyT1 Inhibition (IC₅₀) | Rat | Recombinant | Radioligand Binding | 15 nM | Potent Inhibition | [1] |
| GlyT1 Inhibition (IC₅₀) | Mouse | Recombinant | Radioligand Binding | 38 nM | Potent Inhibition | [1] |
| NMDA EPSC Potentiation | Rat | Hippocampal Slices | Whole-Cell Patch-Clamp | 0.5 µM (MEC) | Potentiation of NMDA-mediated EPSCs | [1] |
| NMDA Current Enhancement (with another GlyT1 inhibitor, NFPS) | Rat | Hippocampal Slices | Whole-Cell Patch-Clamp | 100 nM | ~50% enhancement of NMDA currents in CA1 pyramidal neurons |
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a common preparation for studying synaptic transmission.
Materials:
-
Rodent (e.g., Sprague-Dawley rat, P14-P21)
-
Ice-cold, oxygenated (95% O₂ / 5% CO₂) dissection buffer (slicing solution)
-
Oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) for recovery and recording
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Recovery chamber
Solutions:
-
Dissection Buffer (Slicing Solution) (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-glucose.
-
Artificial Cerebrospinal Fluid (ACSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 D-glucose.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated dissection buffer.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Submerge the tissue in the ice-cold, oxygenated dissection buffer in the vibratome chamber.
-
Cut coronal or transverse slices (typically 300-400 µm thick).
-
Transfer the slices to a recovery chamber containing oxygenated ACSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated ACSF for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording of NMDA-Mediated EPSCs
This protocol details the whole-cell voltage-clamp recording of NMDA-mediated EPSCs from CA1 pyramidal neurons in acute hippocampal slices and the application of this compound.
Materials:
-
Prepared hippocampal slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Perfusion system
-
This compound stock solution (e.g., in DMSO) and final dilution in ACSF
Solutions:
-
ACSF (for recording): Same as above, continuously bubbled with 95% O₂ / 5% CO₂. To isolate NMDA currents, include:
-
Picrotoxin (100 µM) to block GABAA receptors.
-
CNQX or NBQX (10-20 µM) to block AMPA/kainate receptors.
-
Glycine (1-10 µM) can be included in the baseline ACSF to study the potentiation by this compound.
-
-
Internal Pipette Solution (in mM): 135 Cs-gluconate, 10 HEPES, 10 Na-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.2-7.3 with CsOH and osmolarity to 280-290 mOsm.
Procedure:
-
Transfer a hippocampal slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
-
Identify CA1 pyramidal neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and approach a target neuron.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of NMDA receptors.
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.
-
Deliver electrical stimuli (e.g., 0.1 ms duration at 0.05 Hz) to elicit EPSCs.
-
Record a stable baseline of NMDA-mediated EPSCs for at least 10 minutes.
-
Apply this compound (e.g., 0.5 µM) to the perfusion bath and record the potentiation of the NMDA EPSC amplitude.
-
After observing the effect, wash out the drug with control ACSF to check for reversibility.
Figure 2: Experimental workflow for patch-clamp recording.
Expected Results
Application of this compound is expected to cause a significant and reversible increase in the amplitude of NMDA-mediated EPSCs. The magnitude of this potentiation will depend on the baseline synaptic glycine concentration. In preparations where the glycine binding site of the NMDA receptor is not saturated, the effect of this compound will be more pronounced. Researchers can quantify the percentage increase in the EPSC peak amplitude and may also analyze changes in the current decay kinetics.
Troubleshooting
-
No effect of this compound:
-
Ensure the drug is properly dissolved and the final concentration is accurate.
-
The baseline glycine concentration in the slice preparation may already be saturating the NMDA receptors. Consider using a competitive NMDA receptor antagonist at the glycine site to confirm the functionality of the glycine binding site.
-
-
Unstable recordings:
-
Ensure proper slice health and recovery.
-
Check for vibrations in the setup and proper grounding to minimize electrical noise.
-
Monitor the series resistance throughout the experiment; large changes can affect the quality of the voltage clamp.
-
-
Difficulty in isolating NMDA currents:
-
Confirm the efficacy of the AMPA and GABA receptor antagonists.
-
Ensure the holding potential is sufficiently depolarized to relieve the Mg²⁺ block.
-
References
Application Notes and Protocols for Long-Term Administration of SSR504734
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration protocols for SSR504734, a selective and reversible inhibitor of the glycine (B1666218) transporter type 1 (GlyT1). The information is based on available preclinical data and is intended to guide researchers in designing long-term studies to evaluate the compound's efficacy and safety.
Mechanism of Action
This compound functions as a selective and reversible inhibitor of GlyT1.[1][2] By blocking GlyT1, the reuptake of glycine from the synaptic cleft is reduced, leading to an increase in extracellular glycine levels.[3] Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[4][5] The elevated synaptic glycine concentration potentiates glutamatergic neurotransmission via NMDA receptors.[3][6] This mechanism is believed to be the basis for its potential therapeutic effects in conditions characterized by NMDA receptor hypofunction, such as schizophrenia.[3]
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Concentrations
| Target | Species | IC50 (nM) |
|---|---|---|
| GlyT1 | Human | 18 |
| GlyT1 | Rat | 15 |
| GlyT1 | Mouse | 38 |
Data from MedchemExpress.[2]
Table 2: In Vivo Efficacy in Rodent Models
| Model | Species | Route | Effective Dose (mg/kg) | Observed Effect |
|---|---|---|---|---|
| Glycine Uptake Inhibition (ex vivo) | Mouse | i.p. | ID50: 5.0 | Inhibition of glycine uptake in cortical homogenates[3] |
| Glycine Uptake Inhibition (ex vivo) | Mouse | p.o. | ID50: 4.6 | Inhibition of glycine uptake in cortical homogenates[2] |
| MK-801-Induced Hyperactivity | Mouse/Rat | i.p. | 10-30 | Reversal of hyperactivity[3] |
| Prepulse Inhibition Deficit (DBA/2 mice) | Mouse | i.p. | 15 | Normalization of deficit[3] |
| d-amphetamine-induced hyperactivity (PCP model) | Rat | i.p. | 1-3 | Reversal of hypersensitivity[3] |
| Cognitive Flexibility (Attentional Set-Shifting) | Rat | i.p. | 3-10 | Improved performance[5] |
| Working Memory (Delayed Alternation) | Mouse | i.p. | 10-30 | Enhanced performance[7][8] |
| Contextual Conditioned Fear | Rat | i.p. | 30 | Attenuation of fear acquisition and expression[9] |
| Maximal Electroshock Seizure Test (MEST) | Mouse | i.p. | 30-50 | Increased seizure threshold (acute & 14-day)[10] |
Table 3: Pharmacokinetic Parameters in Mice (30 mg/kg, i.p.)
| Parameter | Value | Unit |
|---|---|---|
| Cmax (Brain) | 5.15 | µg/g |
| tmax (Brain) | 30 | min |
| Kp (Brain-to-Serum Partition Coefficient) | 3.05 | - |
Data from Wyska et al. (2025).[10]
Experimental Protocols
The following are representative protocols for acute and sub-chronic (as a proxy for long-term) administration of this compound in rodents, based on methodologies from published preclinical studies.
Protocol 1: Acute Administration for Behavioral Assessment
-
Objective: To assess the acute effects of this compound on a specific behavioral paradigm (e.g., cognitive task, anxiety model).
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[6][9] Animals should be housed under standard laboratory conditions with ad libitum access to food and water, unless otherwise required by the experimental design (e.g., food restriction for operant tasks).[8]
-
Compound Preparation: this compound can be dissolved in saline.[11] For oral administration or to improve solubility for intraperitoneal injection, it can be suspended in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Solutions should be prepared fresh daily.
-
Dosing:
-
Route: Intraperitoneal (i.p.) injection is common for acute studies.[3][5][9] Oral gavage (p.o.) can also be used to assess oral bioavailability.[2]
-
Dose Range: 1 mg/kg to 30 mg/kg is a typical effective range in behavioral models.[3][4] A dose-response study (e.g., 3, 10, 30 mg/kg) is recommended to determine the optimal dose for the desired effect.[7][8]
-
Control Group: A vehicle-treated control group is essential.
-
-
Procedure:
-
Administer this compound or vehicle at the chosen dose.
-
A pre-treatment time of 30 to 60 minutes before behavioral testing is typical.[4][9][11]
-
Conduct the behavioral test according to the specific paradigm's protocol.
-
Record and analyze the data. Statistical analysis, such as ANOVA followed by post-hoc tests, is appropriate for comparing treatment groups.[4]
-
Protocol 2: Sub-Chronic (14-Day) Administration for Seizure Threshold and Neurochemical Analysis
-
Objective: To evaluate the effects of repeated this compound administration on seizure susceptibility and neurochemical levels.
-
Animals: Male albino Swiss mice are a suitable model.[10]
-
Compound Preparation: As described in Protocol 1.
-
Dosing:
-
Procedure:
-
On day 1, begin daily i.p. injections of this compound or vehicle.
-
Continue daily injections for 14 days.
-
On day 14, administer the final dose 60 minutes before the experimental procedure (e.g., Maximal Electroshock Seizure Test - MEST).[11]
-
Following the behavioral test, animals can be sacrificed for tissue collection.
-
For neurochemical analysis, brain regions of interest (e.g., brainstem, cerebellum, hippocampus) can be dissected.[10]
-
For pharmacokinetic analysis, trunk blood and various tissues can be collected at different time points after the final dose.[10][11]
-
Analyze samples using appropriate methods (e.g., HPLC for neurotransmitter levels, LC-MS/MS for drug concentration).
-
Caption: General workflow for a sub-chronic this compound study.
Safety and Toxicology Considerations
-
Hepatotoxicity: In vitro studies using human liver microsomes and hepatoma HepG2 cell lines suggest a potential for hepatotoxicity at higher doses.[10] Researchers should consider including liver function tests (e.g., serum ALT/AST levels) and histological examination of the liver in long-term studies.
-
Neurotoxicity: In vitro studies on neuroblastoma SH-SY5Y cells showed a weaker toxic effect compared to hepatoma cells, with a completely safe dose of 25 µM.[10]
-
Drug Interactions: Preclinical studies have shown that this compound can potentiate the motor effects of dopaminergic agents like amphetamine and apomorphine.[6] This should be considered when designing studies involving co-administration of other psychoactive compounds.
-
Clinical Status: this compound was reportedly in Phase I clinical trials for schizophrenia, but no data has been published, and its current development status is unknown.[4] Other GlyT1 inhibitors have shown mixed results in clinical trials for schizophrenia, with some failing to show efficacy for cognitive impairment.[12]
These notes and protocols are intended to serve as a guide. Researchers should adapt the methodologies to their specific experimental questions and adhere to all relevant institutional and national guidelines for animal care and use.
References
- 1. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of SSR504734
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration protocols for SSR504734, a selective and reversible inhibitor of the glycine transporter type 1 (GlyT1). The information is based on available preclinical data and is intended to guide researchers in designing long-term studies to evaluate the compound's efficacy and safety.
Mechanism of Action
This compound functions as a selective and reversible inhibitor of GlyT1.[1][2] By blocking GlyT1, the reuptake of glycine from the synaptic cleft is reduced, leading to an increase in extracellular glycine levels.[3] Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[4][5] The elevated synaptic glycine concentration potentiates glutamatergic neurotransmission via NMDA receptors.[3][6] This mechanism is believed to be the basis for its potential therapeutic effects in conditions characterized by NMDA receptor hypofunction, such as schizophrenia.[3]
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Concentrations
| Target | Species | IC50 (nM) |
|---|---|---|
| GlyT1 | Human | 18 |
| GlyT1 | Rat | 15 |
| GlyT1 | Mouse | 38 |
Data from MedchemExpress.[2]
Table 2: In Vivo Efficacy in Rodent Models
| Model | Species | Route | Effective Dose (mg/kg) | Observed Effect |
|---|---|---|---|---|
| Glycine Uptake Inhibition (ex vivo) | Mouse | i.p. | ID50: 5.0 | Inhibition of glycine uptake in cortical homogenates[3] |
| Glycine Uptake Inhibition (ex vivo) | Mouse | p.o. | ID50: 4.6 | Inhibition of glycine uptake in cortical homogenates[2] |
| MK-801-Induced Hyperactivity | Mouse/Rat | i.p. | 10-30 | Reversal of hyperactivity[3] |
| Prepulse Inhibition Deficit (DBA/2 mice) | Mouse | i.p. | 15 | Normalization of deficit[3] |
| d-amphetamine-induced hyperactivity (PCP model) | Rat | i.p. | 1-3 | Reversal of hypersensitivity[3] |
| Cognitive Flexibility (Attentional Set-Shifting) | Rat | i.p. | 3-10 | Improved performance[5] |
| Working Memory (Delayed Alternation) | Mouse | i.p. | 10-30 | Enhanced performance[7][8] |
| Contextual Conditioned Fear | Rat | i.p. | 30 | Attenuation of fear acquisition and expression[9] |
| Maximal Electroshock Seizure Test (MEST) | Mouse | i.p. | 30-50 | Increased seizure threshold (acute & 14-day)[10] |
Table 3: Pharmacokinetic Parameters in Mice (30 mg/kg, i.p.)
| Parameter | Value | Unit |
|---|---|---|
| Cmax (Brain) | 5.15 | µg/g |
| tmax (Brain) | 30 | min |
| Kp (Brain-to-Serum Partition Coefficient) | 3.05 | - |
Data from Wyska et al. (2025).[10]
Experimental Protocols
The following are representative protocols for acute and sub-chronic (as a proxy for long-term) administration of this compound in rodents, based on methodologies from published preclinical studies.
Protocol 1: Acute Administration for Behavioral Assessment
-
Objective: To assess the acute effects of this compound on a specific behavioral paradigm (e.g., cognitive task, anxiety model).
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[6][9] Animals should be housed under standard laboratory conditions with ad libitum access to food and water, unless otherwise required by the experimental design (e.g., food restriction for operant tasks).[8]
-
Compound Preparation: this compound can be dissolved in saline.[11] For oral administration or to improve solubility for intraperitoneal injection, it can be suspended in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Solutions should be prepared fresh daily.
-
Dosing:
-
Route: Intraperitoneal (i.p.) injection is common for acute studies.[3][5][9] Oral gavage (p.o.) can also be used to assess oral bioavailability.[2]
-
Dose Range: 1 mg/kg to 30 mg/kg is a typical effective range in behavioral models.[3][4] A dose-response study (e.g., 3, 10, 30 mg/kg) is recommended to determine the optimal dose for the desired effect.[7][8]
-
Control Group: A vehicle-treated control group is essential.
-
-
Procedure:
-
Administer this compound or vehicle at the chosen dose.
-
A pre-treatment time of 30 to 60 minutes before behavioral testing is typical.[4][9][11]
-
Conduct the behavioral test according to the specific paradigm's protocol.
-
Record and analyze the data. Statistical analysis, such as ANOVA followed by post-hoc tests, is appropriate for comparing treatment groups.[4]
-
Protocol 2: Sub-Chronic (14-Day) Administration for Seizure Threshold and Neurochemical Analysis
-
Objective: To evaluate the effects of repeated this compound administration on seizure susceptibility and neurochemical levels.
-
Animals: Male albino Swiss mice are a suitable model.[10]
-
Compound Preparation: As described in Protocol 1.
-
Dosing:
-
Procedure:
-
On day 1, begin daily i.p. injections of this compound or vehicle.
-
Continue daily injections for 14 days.
-
On day 14, administer the final dose 60 minutes before the experimental procedure (e.g., Maximal Electroshock Seizure Test - MEST).[11]
-
Following the behavioral test, animals can be sacrificed for tissue collection.
-
For neurochemical analysis, brain regions of interest (e.g., brainstem, cerebellum, hippocampus) can be dissected.[10]
-
For pharmacokinetic analysis, trunk blood and various tissues can be collected at different time points after the final dose.[10][11]
-
Analyze samples using appropriate methods (e.g., HPLC for neurotransmitter levels, LC-MS/MS for drug concentration).
-
Caption: General workflow for a sub-chronic this compound study.
Safety and Toxicology Considerations
-
Hepatotoxicity: In vitro studies using human liver microsomes and hepatoma HepG2 cell lines suggest a potential for hepatotoxicity at higher doses.[10] Researchers should consider including liver function tests (e.g., serum ALT/AST levels) and histological examination of the liver in long-term studies.
-
Neurotoxicity: In vitro studies on neuroblastoma SH-SY5Y cells showed a weaker toxic effect compared to hepatoma cells, with a completely safe dose of 25 µM.[10]
-
Drug Interactions: Preclinical studies have shown that this compound can potentiate the motor effects of dopaminergic agents like amphetamine and apomorphine.[6] This should be considered when designing studies involving co-administration of other psychoactive compounds.
-
Clinical Status: this compound was reportedly in Phase I clinical trials for schizophrenia, but no data has been published, and its current development status is unknown.[4] Other GlyT1 inhibitors have shown mixed results in clinical trials for schizophrenia, with some failing to show efficacy for cognitive impairment.[12]
These notes and protocols are intended to serve as a guide. Researchers should adapt the methodologies to their specific experimental questions and adhere to all relevant institutional and national guidelines for animal care and use.
References
- 1. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SSR504734 Dosage in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SSR504734 in rodent models. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and reversible inhibitor of the glycine (B1666218) transporter type 1 (GlyT1).[1][2] By blocking GlyT1, this compound increases the extracellular concentration of glycine in the synaptic cleft.[1] Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[3] Therefore, by increasing glycine levels, this compound potentiates glutamatergic neurotransmission mediated by the NMDA receptor.[1] This mechanism is thought to underlie its potential efficacy in treating conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1][3]
Q2: What are the recommended dosage ranges for this compound in mice and rats?
A2: The effective dose of this compound can vary depending on the rodent species, the specific behavioral or physiological endpoint being measured, and the administration route. Below is a summary of reported effective doses.
| Species | Model/Effect | Route of Administration | Effective Dose Range (mg/kg) |
| Mouse | Reversal of MK-801-induced hyperactivity | i.p. | 10 - 30 |
| Normalization of prepulse inhibition deficit (DBA/2 mice) | i.p. | 15 | |
| Chronic mild stress (depression model) | i.p. | 10 | |
| Enhanced working memory | i.p. | 10 - 30 | |
| Increased seizure threshold (MEST test) | i.p. | 30 - 50 | |
| Rat | Reversal of amphetamine-induced hyperactivity | i.p. | 1 - 3 |
| Increased extracellular glycine in prefrontal cortex | i.p. | 3 | |
| Potentiation of NMDA-mediated currents (hippocampal slices) | N/A (in vitro) | 0.5 µM (MEC) | |
| Reversal of PFC neuron firing reduction | i.v. | 0.3 | |
| Ultrasonic distress calls (anxiety model) | s.c. | 1 | |
| Increased latency of paradoxical sleep | i.p. | 30 | |
| Improved cognitive flexibility | i.p. | 3 - 10 |
i.p. = intraperitoneal; i.v. = intravenous; s.c. = subcutaneous; MEST = maximal electroshock seizure threshold; MEC = minimal efficacious concentration.
Q3: How should this compound be prepared for in vivo administration?
A3: this compound can be prepared in various vehicles for intraperitoneal (i.p.) or oral (p.o.) administration. A common method for preparing a suspension for i.p. or p.o. injection is as follows:
-
Create a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the solution and mix again.
-
Finally, add 450 µL of saline (0.9% NaCl) to bring the total volume to 1 mL. This will result in a suspended solution.[4]
It is recommended to prepare the working solution fresh on the day of use.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy / No Observable Effect | Inappropriate Dosage: The selected dose may be too low for the specific animal model or behavioral paradigm. | Consult the dosage table above and literature for effective doses in similar models. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.[5] |
| Suboptimal Administration Route or Timing: The route of administration may not provide adequate bioavailability, or the timing of administration relative to testing may be incorrect. | Intraperitoneal (i.p.) injection is a common and effective route.[1] Pharmacokinetic studies show that the maximal effect of this compound after i.p. administration at 30 mg/kg in mice is observed between 60 and 120 minutes post-injection.[6] Ensure the pre-treatment time aligns with the expected peak concentration and desired effect. | |
| Vehicle or Compound Preparation Issues: Improper dissolution or suspension of this compound can lead to inaccurate dosing. | Ensure the compound is fully dissolved or evenly suspended in the vehicle. Follow the recommended preparation protocol.[4] It is advisable to sonicate the suspension to ensure homogeneity. | |
| Unexpected or Adverse Behavioral Effects | High Dosage: High doses of this compound (e.g., 50 mg/kg) have been reported to cause motor coordination impairment in a portion of tested animals.[7] Some GlyT1 inhibitors have been associated with compulsive walking or respiratory distress, although this is less reported with this compound.[2] | If motor impairments are observed, consider reducing the dose. The therapeutic window for cognitive enhancement may be lower than doses causing motor side effects.[8] |
| Strain or Species Differences: The behavioral response to GlyT1 inhibitors can vary between different mouse strains and between mice and rats. | Be aware of the genetic background of your animals. For example, DBA/2 mice are often used in prepulse inhibition studies.[1] If unexpected results are obtained in one strain, consider replicating the experiment in a different, commonly used strain like C57BL/6. | |
| Variability in Experimental Results | Inconsistent Handling and Environmental Factors: Stress from handling, time of day, and other environmental variables can significantly impact behavioral outcomes. | Handle animals consistently and allow for an acclimatization period before testing. Conduct behavioral testing at the same time of day for all animals to minimize circadian rhythm effects.[9] |
| Lack of Blinding and Randomization: Experimenter bias can influence the results. | Implement randomized assignment of animals to treatment groups and ensure that the experimenter is blind to the treatment conditions during testing and data analysis. |
Experimental Protocols
Detailed Methodology for a Behavioral Experiment (e.g., Novel Object Recognition)
-
Animal Acclimatization: House mice in the experimental room for at least one week prior to the start of the experiment to acclimate them to the environment. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Habituation: For three consecutive days, handle each mouse for 1-2 minutes per day. On the two days preceding the test, place each mouse in the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes to allow for habituation to the context.
-
Drug Preparation: Prepare this compound solution or suspension as described in the FAQ section. The vehicle control group should receive the same vehicle preparation without the active compound.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg. A typical pre-treatment time is 30-60 minutes before the training phase.[10]
-
Training (Familiarization) Phase: Place two identical objects in the testing arena. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is typically defined as the nose being oriented towards the object within a 2 cm distance.
-
Inter-trial Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 to 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for a behavioral study.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine transporter (GlyT1) inhibitors with reduced residence time increase prepulse inhibition without inducing hyperlocomotion in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Long-term application of glycine transporter inhibitors acts antineuropathic and modulates spinal N-methyl-D-aspartate receptor subunit NR-1 expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uthsc.edu [uthsc.edu]
- 7. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 8. researchgate.net [researchgate.net]
- 9. In vivo toolkit [bnacredibility.org.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SSR504734 Dosage in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SSR504734 in rodent models. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and reversible inhibitor of the glycine transporter type 1 (GlyT1).[1][2] By blocking GlyT1, this compound increases the extracellular concentration of glycine in the synaptic cleft.[1] Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[3] Therefore, by increasing glycine levels, this compound potentiates glutamatergic neurotransmission mediated by the NMDA receptor.[1] This mechanism is thought to underlie its potential efficacy in treating conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1][3]
Q2: What are the recommended dosage ranges for this compound in mice and rats?
A2: The effective dose of this compound can vary depending on the rodent species, the specific behavioral or physiological endpoint being measured, and the administration route. Below is a summary of reported effective doses.
| Species | Model/Effect | Route of Administration | Effective Dose Range (mg/kg) |
| Mouse | Reversal of MK-801-induced hyperactivity | i.p. | 10 - 30 |
| Normalization of prepulse inhibition deficit (DBA/2 mice) | i.p. | 15 | |
| Chronic mild stress (depression model) | i.p. | 10 | |
| Enhanced working memory | i.p. | 10 - 30 | |
| Increased seizure threshold (MEST test) | i.p. | 30 - 50 | |
| Rat | Reversal of amphetamine-induced hyperactivity | i.p. | 1 - 3 |
| Increased extracellular glycine in prefrontal cortex | i.p. | 3 | |
| Potentiation of NMDA-mediated currents (hippocampal slices) | N/A (in vitro) | 0.5 µM (MEC) | |
| Reversal of PFC neuron firing reduction | i.v. | 0.3 | |
| Ultrasonic distress calls (anxiety model) | s.c. | 1 | |
| Increased latency of paradoxical sleep | i.p. | 30 | |
| Improved cognitive flexibility | i.p. | 3 - 10 |
i.p. = intraperitoneal; i.v. = intravenous; s.c. = subcutaneous; MEST = maximal electroshock seizure threshold; MEC = minimal efficacious concentration.
Q3: How should this compound be prepared for in vivo administration?
A3: this compound can be prepared in various vehicles for intraperitoneal (i.p.) or oral (p.o.) administration. A common method for preparing a suspension for i.p. or p.o. injection is as follows:
-
Create a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the solution and mix again.
-
Finally, add 450 µL of saline (0.9% NaCl) to bring the total volume to 1 mL. This will result in a suspended solution.[4]
It is recommended to prepare the working solution fresh on the day of use.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy / No Observable Effect | Inappropriate Dosage: The selected dose may be too low for the specific animal model or behavioral paradigm. | Consult the dosage table above and literature for effective doses in similar models. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.[5] |
| Suboptimal Administration Route or Timing: The route of administration may not provide adequate bioavailability, or the timing of administration relative to testing may be incorrect. | Intraperitoneal (i.p.) injection is a common and effective route.[1] Pharmacokinetic studies show that the maximal effect of this compound after i.p. administration at 30 mg/kg in mice is observed between 60 and 120 minutes post-injection.[6] Ensure the pre-treatment time aligns with the expected peak concentration and desired effect. | |
| Vehicle or Compound Preparation Issues: Improper dissolution or suspension of this compound can lead to inaccurate dosing. | Ensure the compound is fully dissolved or evenly suspended in the vehicle. Follow the recommended preparation protocol.[4] It is advisable to sonicate the suspension to ensure homogeneity. | |
| Unexpected or Adverse Behavioral Effects | High Dosage: High doses of this compound (e.g., 50 mg/kg) have been reported to cause motor coordination impairment in a portion of tested animals.[7] Some GlyT1 inhibitors have been associated with compulsive walking or respiratory distress, although this is less reported with this compound.[2] | If motor impairments are observed, consider reducing the dose. The therapeutic window for cognitive enhancement may be lower than doses causing motor side effects.[8] |
| Strain or Species Differences: The behavioral response to GlyT1 inhibitors can vary between different mouse strains and between mice and rats. | Be aware of the genetic background of your animals. For example, DBA/2 mice are often used in prepulse inhibition studies.[1] If unexpected results are obtained in one strain, consider replicating the experiment in a different, commonly used strain like C57BL/6. | |
| Variability in Experimental Results | Inconsistent Handling and Environmental Factors: Stress from handling, time of day, and other environmental variables can significantly impact behavioral outcomes. | Handle animals consistently and allow for an acclimatization period before testing. Conduct behavioral testing at the same time of day for all animals to minimize circadian rhythm effects.[9] |
| Lack of Blinding and Randomization: Experimenter bias can influence the results. | Implement randomized assignment of animals to treatment groups and ensure that the experimenter is blind to the treatment conditions during testing and data analysis. |
Experimental Protocols
Detailed Methodology for a Behavioral Experiment (e.g., Novel Object Recognition)
-
Animal Acclimatization: House mice in the experimental room for at least one week prior to the start of the experiment to acclimate them to the environment. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Habituation: For three consecutive days, handle each mouse for 1-2 minutes per day. On the two days preceding the test, place each mouse in the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes to allow for habituation to the context.
-
Drug Preparation: Prepare this compound solution or suspension as described in the FAQ section. The vehicle control group should receive the same vehicle preparation without the active compound.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg. A typical pre-treatment time is 30-60 minutes before the training phase.[10]
-
Training (Familiarization) Phase: Place two identical objects in the testing arena. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is typically defined as the nose being oriented towards the object within a 2 cm distance.
-
Inter-trial Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 to 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for a behavioral study.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine transporter (GlyT1) inhibitors with reduced residence time increase prepulse inhibition without inducing hyperlocomotion in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Long-term application of glycine transporter inhibitors acts antineuropathic and modulates spinal N-methyl-D-aspartate receptor subunit NR-1 expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uthsc.edu [uthsc.edu]
- 7. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 8. researchgate.net [researchgate.net]
- 9. In vivo toolkit [bnacredibility.org.uk]
- 10. researchgate.net [researchgate.net]
SSR504734 solubility and stability issues
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SSR504734. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Glycine (B1666218) Transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this transporter, this compound increases the extracellular concentration of glycine.[1][2] Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] Therefore, by increasing available glycine, this compound potentiates NMDA receptor-mediated glutamatergic neurotransmission.[1]
Q2: My this compound is not dissolving in aqueous buffers like PBS. What should I do?
A2: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. It is standard practice to first prepare a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock into the final aqueous experimental medium. Be aware that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects on the biological system.
Q3: I observed precipitation when I diluted my DMSO stock solution into my cell culture medium. How can I prevent this?
A3: This is a common issue with poorly soluble compounds when the aqueous medium cannot maintain the compound in solution. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Use a Formulation Vehicle: For in vivo studies, or some in vitro applications, using a co-solvent system or formulation vehicle is necessary. Several have been documented for this compound (see Table 2).[6]
-
Increase Agitation: When making the dilution, vortex or mix the solution vigorously to aid dispersion.
-
Warm the Solution: Gently warming the solution to 37°C may help dissolve the compound, but be cautious of potential degradation with prolonged heat.[7]
Q4: How should I store my this compound stock solutions?
A4: Prepared stock solutions of this compound in DMSO can be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. For long-term storage, -80°C is recommended (stable for up to 6 months). For shorter periods, -20°C is suitable (stable for up to 1 month).[6] Solutions should be sealed and protected from moisture and light.[6]
Q5: What is the recommended approach for preparing this compound for animal studies (e.g., intraperitoneal injection)?
A5: For in vivo administration, this compound needs to be prepared in a vehicle that ensures its solubility and bioavailability. A common method is to create a suspension or a clear solution using a multi-component solvent system. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested to achieve a concentration of at least 2.5 mg/mL.[6] It is recommended to prepare these working solutions freshly on the day of use.[6]
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ (GlyT1) | Human | 18 nM | [1][6] |
| Rat | 15 nM | [1][6] | |
| Mouse | 38 nM | [1][6] | |
| ID₅₀ (ex vivo Glycine Uptake) | Mouse (i.p.) | 5.0 mg/kg | [1][6] |
| Mouse (p.o.) | 4.6 mg/kg | [6] | |
| Minimal Efficacious Dose (MED) | Rat (i.p.) | 3 mg/kg (to increase extracellular glycine) | [1] |
| Rat (i.p.) | 1-3 mg/kg (in schizophrenia models) | [1] | |
| Minimal Efficacious Concentration (MEC) | Rat Hippocampal Slices | 10 nM (to reverse decreased ACh release) | [1] |
| Rat Hippocampal Slices | 0.5 µM (to potentiate NMDA-mediated EPSCs) | [1] |
Table 2: Recommended Solvents and Formulations for this compound
| Protocol | Solvents (v/v) | Max Concentration | Solution Type | Notes | Reference |
| Stock Solution | 100% DMSO | 25 mg/mL | Clear Solution | Prepare stock solutions first in DMSO. | [6] |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Suspended Solution | Suitable for oral and intraperitoneal injection. | [6] |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution | SBE-β-CD acts as a solubilizing agent. | [6] |
| Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Suitable for certain in vivo studies. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh Compound: Accurately weigh out the required amount of this compound powder. (Molecular Weight: 433.88 g/mol for the free base).
-
Add Solvent: Add the calculated volume of 100% DMSO to the powder to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution vigorously. If needed, briefly warm the vial in a 37°C water bath and sonicate until the solid is completely dissolved, resulting in a clear solution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[6]
Protocol 2: Preparation of this compound Working Solution for In Vivo Administration (Suspension)
This protocol is adapted from a published formulation and yields a 1 mg/mL suspended solution.[6]
-
Start with Stock: Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare Vehicle: In a sterile conical tube, prepare the vehicle by mixing the solvents in the correct proportions. For a final volume of 1 mL:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline (0.9% NaCl)
-
-
Add Drug Stock: Add 40 µL of the 25 mg/mL this compound DMSO stock to the 960 µL of prepared vehicle to get a final volume of 1 mL.
-
Mix Thoroughly: Immediately vortex the solution vigorously for at least 1-2 minutes to ensure a homogenous suspension.
-
Administer: Use the freshly prepared suspension for administration (e.g., intraperitoneal injection). Ensure the solution is mixed well immediately before drawing it into the syringe for each animal.
Visualizations
Caption: this compound inhibits GlyT1, increasing synaptic glycine and potentiating NMDA receptor activity.
Caption: Experimental workflow for preparing this compound solutions for research use.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glycine Site of NMDA Receptor Serves as a Spatiotemporal Detector of Synaptic Activity Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
SSR504734 solubility and stability issues
This technical support center provides essential information for researchers, scientists, and drug development professionals working with SSR504734. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this transporter, this compound increases the extracellular concentration of glycine.[1][2] Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] Therefore, by increasing available glycine, this compound potentiates NMDA receptor-mediated glutamatergic neurotransmission.[1]
Q2: My this compound is not dissolving in aqueous buffers like PBS. What should I do?
A2: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. It is standard practice to first prepare a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock into the final aqueous experimental medium. Be aware that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects on the biological system.
Q3: I observed precipitation when I diluted my DMSO stock solution into my cell culture medium. How can I prevent this?
A3: This is a common issue with poorly soluble compounds when the aqueous medium cannot maintain the compound in solution. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Use a Formulation Vehicle: For in vivo studies, or some in vitro applications, using a co-solvent system or formulation vehicle is necessary. Several have been documented for this compound (see Table 2).[6]
-
Increase Agitation: When making the dilution, vortex or mix the solution vigorously to aid dispersion.
-
Warm the Solution: Gently warming the solution to 37°C may help dissolve the compound, but be cautious of potential degradation with prolonged heat.[7]
Q4: How should I store my this compound stock solutions?
A4: Prepared stock solutions of this compound in DMSO can be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. For long-term storage, -80°C is recommended (stable for up to 6 months). For shorter periods, -20°C is suitable (stable for up to 1 month).[6] Solutions should be sealed and protected from moisture and light.[6]
Q5: What is the recommended approach for preparing this compound for animal studies (e.g., intraperitoneal injection)?
A5: For in vivo administration, this compound needs to be prepared in a vehicle that ensures its solubility and bioavailability. A common method is to create a suspension or a clear solution using a multi-component solvent system. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested to achieve a concentration of at least 2.5 mg/mL.[6] It is recommended to prepare these working solutions freshly on the day of use.[6]
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ (GlyT1) | Human | 18 nM | [1][6] |
| Rat | 15 nM | [1][6] | |
| Mouse | 38 nM | [1][6] | |
| ID₅₀ (ex vivo Glycine Uptake) | Mouse (i.p.) | 5.0 mg/kg | [1][6] |
| Mouse (p.o.) | 4.6 mg/kg | [6] | |
| Minimal Efficacious Dose (MED) | Rat (i.p.) | 3 mg/kg (to increase extracellular glycine) | [1] |
| Rat (i.p.) | 1-3 mg/kg (in schizophrenia models) | [1] | |
| Minimal Efficacious Concentration (MEC) | Rat Hippocampal Slices | 10 nM (to reverse decreased ACh release) | [1] |
| Rat Hippocampal Slices | 0.5 µM (to potentiate NMDA-mediated EPSCs) | [1] |
Table 2: Recommended Solvents and Formulations for this compound
| Protocol | Solvents (v/v) | Max Concentration | Solution Type | Notes | Reference |
| Stock Solution | 100% DMSO | 25 mg/mL | Clear Solution | Prepare stock solutions first in DMSO. | [6] |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Suspended Solution | Suitable for oral and intraperitoneal injection. | [6] |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution | SBE-β-CD acts as a solubilizing agent. | [6] |
| Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Suitable for certain in vivo studies. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh Compound: Accurately weigh out the required amount of this compound powder. (Molecular Weight: 433.88 g/mol for the free base).
-
Add Solvent: Add the calculated volume of 100% DMSO to the powder to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution vigorously. If needed, briefly warm the vial in a 37°C water bath and sonicate until the solid is completely dissolved, resulting in a clear solution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[6]
Protocol 2: Preparation of this compound Working Solution for In Vivo Administration (Suspension)
This protocol is adapted from a published formulation and yields a 1 mg/mL suspended solution.[6]
-
Start with Stock: Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare Vehicle: In a sterile conical tube, prepare the vehicle by mixing the solvents in the correct proportions. For a final volume of 1 mL:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline (0.9% NaCl)
-
-
Add Drug Stock: Add 40 µL of the 25 mg/mL this compound DMSO stock to the 960 µL of prepared vehicle to get a final volume of 1 mL.
-
Mix Thoroughly: Immediately vortex the solution vigorously for at least 1-2 minutes to ensure a homogenous suspension.
-
Administer: Use the freshly prepared suspension for administration (e.g., intraperitoneal injection). Ensure the solution is mixed well immediately before drawing it into the syringe for each animal.
Visualizations
Caption: this compound inhibits GlyT1, increasing synaptic glycine and potentiating NMDA receptor activity.
Caption: Experimental workflow for preparing this compound solutions for research use.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glycine Site of NMDA Receptor Serves as a Spatiotemporal Detector of Synaptic Activity Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Potential off-target effects of SSR504734
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using SSR504734. The information is based on preclinical findings and addresses potential off-target or unexpected effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2][3] By blocking GlyT1, this compound increases the extracellular concentration of glycine in the brain.[1] Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability enhances NMDA receptor-mediated glutamatergic neurotransmission.[1][2][4] This mechanism is the basis for its potential therapeutic effects in disorders like schizophrenia, where glutamatergic hypofunction is implicated.[1][2]
Q2: How selective is this compound for GlyT1?
A2: this compound is a highly selective and reversible inhibitor of GlyT1.[1][3] Its inhibitory activity is potent against human, rat, and mouse GlyT1, as indicated by its low IC50 values.
Troubleshooting Guide
Issue 1: Unexpected motor activity or behavioral changes in animal models.
-
Question: I am observing unexpected changes in locomotor activity in my animal models treated with this compound, particularly when co-administered with dopaminergic agents. Why might this be happening?
-
Answer: While this compound is a selective GlyT1 inhibitor, it can indirectly modulate dopaminergic systems. By enhancing NMDA receptor function, this compound can influence the intricate glutamate-dopamine interactions in the brain.[5] Preclinical studies have shown that this compound can potentiate the motor stimulant effects of amphetamine and the motor depressant effects of apomorphine (B128758).[5] Therefore, if your experimental design involves the dopaminergic system, it is crucial to consider these potential downstream effects.
Issue 2: Evidence of an inflammatory response in treated subjects.
-
Question: My in vivo experiments with this compound show an increase in circulating inflammatory markers. Is this a known effect?
-
Answer: Yes, this is a potential off-target effect that has been observed in preclinical studies. In one study, administration of this compound to mice resulted in increased serum levels of several inflammatory markers, including TNF-α, IL-1β, IL-6, IL-10, and TLR4.[6][7][8] It is advisable to monitor for inflammatory responses in your experiments, especially in chronic dosing paradigms.
Issue 3: Signs of cytotoxicity or hepatotoxicity in vitro or in vivo.
-
Question: I am observing decreased cell viability in my in vitro assays or signs of liver toxicity in my animal models at higher concentrations of this compound. Is this expected?
-
Answer: There is evidence to suggest a potential for hepatotoxicity at higher doses of this compound. In vitro studies using the HepG2 human liver cell line showed a significant decrease in cell viability at higher concentrations of the compound.[7][9] While this compound has suitable drug-like properties, including good brain penetration, the potential for hepatotoxicity should be considered when determining dosing regimens.[6][7][8]
Issue 4: Altered neurotransmitter levels in control animals.
-
Question: I am measuring neurotransmitter levels in the brain tissue of my control animals (not challenged with a disease model) and see a decrease in glutamate (B1630785) and adenosine (B11128) in the brainstem after this compound administration. Is this a documented effect?
-
Answer: Yes, a study in mice reported that acute treatment with this compound led to a decrease in the concentration of glutamate and adenosine in the brainstem of control animals (i.e., those without seizures).[6][7][8] This suggests that even in a non-pathological state, this compound can influence basal neurotransmitter levels in specific brain regions.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Reference |
| GlyT1 | Human | 18 | [1][3] |
| GlyT1 | Rat | 15 | [1][3] |
| GlyT1 | Mouse | 38 | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Effect | Minimal Efficacious Dose (MED) / ID50 | Reference |
| Ex vivo glycine uptake | Mouse | Inhibition | ID50: 5 mg/kg i.p. | [1] |
| Extracellular glycine levels (PFC) | Rat | Increase | MED: 3 mg/kg i.p. | [1] |
| Intrastriatal glycine-induced rotations | Mouse | Potentiation | MED: 1 mg/kg i.p. | [1] |
| MK-801-induced hyperactivity | Mouse/Rat | Reversal | MED: 10-30 mg/kg i.p. | [1] |
| d-amphetamine-induced locomotor effects | Rat | Reversal | MED: 1-3 mg/kg i.p. | [1] |
| Extracellular dopamine (B1211576) levels (PFC) | Rat | Increase | MED: 10 mg/kg i.p. | [1] |
Key Experimental Protocols
Protocol 1: Assessment of Locomotor Activity
-
Animals: Male C57BL/6 mice.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at desired doses (e.g., 10, 30 mg/kg).
-
Co-administration (Optional): To assess interactions with the dopaminergic system, administer amphetamine (e.g., 2.5 mg/kg, i.p.) or apomorphine (e.g., 0.75 mg/kg, s.c.) at appropriate time points relative to this compound administration.
-
Apparatus: Use an open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).
-
Procedure: Place individual mice in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).
-
Data Analysis: Analyze the data to compare locomotor activity between treatment groups.
Protocol 2: Measurement of Serum Inflammatory Markers
-
Animals: As per experimental design.
-
Drug Administration: Administer this compound at the desired dose and route.
-
Sample Collection: At a predetermined time point after administration, collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein).
-
Serum Preparation: Allow blood to clot and then centrifuge to separate the serum.
-
Cytokine/Chemokine Analysis: Use a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISAs to quantify the levels of TNF-α, IL-1β, IL-6, IL-10, and other relevant inflammatory markers in the serum.
-
Data Analysis: Compare the concentrations of inflammatory markers between treatment and control groups.
Protocol 3: In Vitro Hepatotoxicity Assay
-
Cell Line: Human hepatoma cell line (HepG2).
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and, after attachment, treat with a range of concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 72 hours). Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay or a commercial cell viability kit (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the concentration at which a significant decrease in viability is observed.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro hepatotoxicity testing.
Caption: Overview of potential off-target effects.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of SSR504734
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using SSR504734. The information is based on preclinical findings and addresses potential off-target or unexpected effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3] By blocking GlyT1, this compound increases the extracellular concentration of glycine in the brain.[1] Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability enhances NMDA receptor-mediated glutamatergic neurotransmission.[1][2][4] This mechanism is the basis for its potential therapeutic effects in disorders like schizophrenia, where glutamatergic hypofunction is implicated.[1][2]
Q2: How selective is this compound for GlyT1?
A2: this compound is a highly selective and reversible inhibitor of GlyT1.[1][3] Its inhibitory activity is potent against human, rat, and mouse GlyT1, as indicated by its low IC50 values.
Troubleshooting Guide
Issue 1: Unexpected motor activity or behavioral changes in animal models.
-
Question: I am observing unexpected changes in locomotor activity in my animal models treated with this compound, particularly when co-administered with dopaminergic agents. Why might this be happening?
-
Answer: While this compound is a selective GlyT1 inhibitor, it can indirectly modulate dopaminergic systems. By enhancing NMDA receptor function, this compound can influence the intricate glutamate-dopamine interactions in the brain.[5] Preclinical studies have shown that this compound can potentiate the motor stimulant effects of amphetamine and the motor depressant effects of apomorphine.[5] Therefore, if your experimental design involves the dopaminergic system, it is crucial to consider these potential downstream effects.
Issue 2: Evidence of an inflammatory response in treated subjects.
-
Question: My in vivo experiments with this compound show an increase in circulating inflammatory markers. Is this a known effect?
-
Answer: Yes, this is a potential off-target effect that has been observed in preclinical studies. In one study, administration of this compound to mice resulted in increased serum levels of several inflammatory markers, including TNF-α, IL-1β, IL-6, IL-10, and TLR4.[6][7][8] It is advisable to monitor for inflammatory responses in your experiments, especially in chronic dosing paradigms.
Issue 3: Signs of cytotoxicity or hepatotoxicity in vitro or in vivo.
-
Question: I am observing decreased cell viability in my in vitro assays or signs of liver toxicity in my animal models at higher concentrations of this compound. Is this expected?
-
Answer: There is evidence to suggest a potential for hepatotoxicity at higher doses of this compound. In vitro studies using the HepG2 human liver cell line showed a significant decrease in cell viability at higher concentrations of the compound.[7][9] While this compound has suitable drug-like properties, including good brain penetration, the potential for hepatotoxicity should be considered when determining dosing regimens.[6][7][8]
Issue 4: Altered neurotransmitter levels in control animals.
-
Question: I am measuring neurotransmitter levels in the brain tissue of my control animals (not challenged with a disease model) and see a decrease in glutamate and adenosine in the brainstem after this compound administration. Is this a documented effect?
-
Answer: Yes, a study in mice reported that acute treatment with this compound led to a decrease in the concentration of glutamate and adenosine in the brainstem of control animals (i.e., those without seizures).[6][7][8] This suggests that even in a non-pathological state, this compound can influence basal neurotransmitter levels in specific brain regions.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Reference |
| GlyT1 | Human | 18 | [1][3] |
| GlyT1 | Rat | 15 | [1][3] |
| GlyT1 | Mouse | 38 | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Effect | Minimal Efficacious Dose (MED) / ID50 | Reference |
| Ex vivo glycine uptake | Mouse | Inhibition | ID50: 5 mg/kg i.p. | [1] |
| Extracellular glycine levels (PFC) | Rat | Increase | MED: 3 mg/kg i.p. | [1] |
| Intrastriatal glycine-induced rotations | Mouse | Potentiation | MED: 1 mg/kg i.p. | [1] |
| MK-801-induced hyperactivity | Mouse/Rat | Reversal | MED: 10-30 mg/kg i.p. | [1] |
| d-amphetamine-induced locomotor effects | Rat | Reversal | MED: 1-3 mg/kg i.p. | [1] |
| Extracellular dopamine levels (PFC) | Rat | Increase | MED: 10 mg/kg i.p. | [1] |
Key Experimental Protocols
Protocol 1: Assessment of Locomotor Activity
-
Animals: Male C57BL/6 mice.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at desired doses (e.g., 10, 30 mg/kg).
-
Co-administration (Optional): To assess interactions with the dopaminergic system, administer amphetamine (e.g., 2.5 mg/kg, i.p.) or apomorphine (e.g., 0.75 mg/kg, s.c.) at appropriate time points relative to this compound administration.
-
Apparatus: Use an open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).
-
Procedure: Place individual mice in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).
-
Data Analysis: Analyze the data to compare locomotor activity between treatment groups.
Protocol 2: Measurement of Serum Inflammatory Markers
-
Animals: As per experimental design.
-
Drug Administration: Administer this compound at the desired dose and route.
-
Sample Collection: At a predetermined time point after administration, collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein).
-
Serum Preparation: Allow blood to clot and then centrifuge to separate the serum.
-
Cytokine/Chemokine Analysis: Use a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISAs to quantify the levels of TNF-α, IL-1β, IL-6, IL-10, and other relevant inflammatory markers in the serum.
-
Data Analysis: Compare the concentrations of inflammatory markers between treatment and control groups.
Protocol 3: In Vitro Hepatotoxicity Assay
-
Cell Line: Human hepatoma cell line (HepG2).
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and, after attachment, treat with a range of concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 72 hours). Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay or a commercial cell viability kit (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the concentration at which a significant decrease in viability is observed.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro hepatotoxicity testing.
Caption: Overview of potential off-target effects.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SSR504734 and Dopaminergic System Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interactions between SSR504734 and the dopaminergic system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Glycine (B1666218) Transporter 1 (GlyT1). By blocking GlyT1, this compound increases the extracellular concentration of glycine, which acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This enhances NMDA receptor-mediated glutamatergic neurotransmission.[1][2]
Q2: Does this compound directly bind to the dopamine (B1211576) transporter (DAT)?
A2: Based on available preclinical data, there is no evidence to suggest that this compound directly binds to the dopamine transporter (DAT). Its effects on the dopaminergic system are considered to be indirect, occurring downstream of its primary action on GlyT1 and subsequent modulation of glutamatergic pathways that influence dopamine release.
Q3: How does this compound influence dopamine levels in the brain?
A3: this compound has been shown to increase extracellular dopamine levels, particularly in the prefrontal cortex (PFC).[1][2] The proposed mechanism involves the enhancement of NMDA receptor function on glutamatergic neurons that project to and modulate the activity of dopaminergic neurons in the ventral tegmental area (VTA) and other dopaminergic pathways.
Q4: What are the observed behavioral effects of this compound related to the dopaminergic system?
A4: In preclinical models, this compound has been shown to reverse the hypersensitivity to the locomotor effects of d-amphetamine in rats treated neonatally with phencyclidine (PCP), a model relevant to schizophrenia.[2]
Q5: What is the clinical development status of this compound?
A5: this compound was reported to be in Phase I clinical trials for schizophrenia. However, no data has been publicly reported, and the current development status of the compound is unknown.
Troubleshooting Guides
Problem 1: Inconsistent results in amphetamine-induced hyperlocomotion studies.
-
Possible Cause 1: Inappropriate dosage of this compound.
-
Troubleshooting Tip: The minimal efficacious dose (MED) for reversing d-amphetamine-induced hypersensitivity in PCP-treated rats is reported to be 1-3 mg/kg, i.p.[2] Ensure your dose range is appropriate for the animal model and research question. A full dose-response curve may be necessary to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause 2: Timing of drug administration.
-
Troubleshooting Tip: The pharmacokinetic profile of this compound in mice shows a time to maximum concentration (Tmax) in the brain of approximately 30 minutes following intraperitoneal (i.p.) injection. Pre-treatment times should be optimized based on the species and route of administration to ensure the compound has reached its target at the time of the behavioral challenge.
-
-
Possible Cause 3: Animal model variability.
-
Troubleshooting Tip: The effect of this compound on amphetamine-induced locomotion has been specifically noted in a neurodevelopmental model of schizophrenia (neonatal PCP treatment). The effects may differ in naive animals or other disease models. Ensure the chosen animal model is appropriate for the hypothesis being tested.
-
Problem 2: Failure to detect a significant increase in prefrontal cortex dopamine levels via in vivo microdialysis.
-
Possible Cause 1: Insufficient dose of this compound.
-
Troubleshooting Tip: The minimal efficacious dose (MED) to increase extracellular dopamine in the rat prefrontal cortex is reported to be 10 mg/kg, i.p.[2] Lower doses may not produce a detectable effect.
-
-
Possible Cause 2: Suboptimal microdialysis probe placement.
-
Troubleshooting Tip: Accurate stereotaxic placement of the microdialysis probe in the prefrontal cortex is critical. Verify probe placement histologically at the end of each experiment.
-
-
Possible Cause 3: Analytical sensitivity.
-
Troubleshooting Tip: Ensure that the analytical method used to quantify dopamine in the dialysate (e.g., HPLC with electrochemical detection) has sufficient sensitivity to detect baseline and drug-induced changes in dopamine levels.
-
Data Presentation
Table 1: In Vitro and Ex Vivo Potency of this compound
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| IC50 (GlyT1) | Human | - | 18 nM | [2] |
| Rat | - | 15 nM | [2] | |
| Mouse | - | 38 nM | [2] | |
| ID50 (ex vivo glycine uptake) | Mouse | Cortical Homogenates | 5 mg/kg i.p. | [2] |
Table 2: In Vivo Pharmacokinetic and Efficacious Doses of this compound
| Parameter | Species | Route | Value | Reference |
| Tmax (Brain) | Mouse | i.p. | ~30 min | |
| Cmax (Brain) | Mouse | i.p. (30 mg/kg) | Not specified | |
| MED (reversal of d-amphetamine hypersensitivity) | Rat (PCP model) | i.p. | 1-3 mg/kg | [2] |
| MED (increase in PFC dopamine) | Rat | i.p. | 10 mg/kg | [2] |
Mandatory Visualization
Caption: Indirect mechanism of this compound on dopamine release.
Caption: Experimental workflow for amphetamine-induced hyperlocomotion.
Experimental Protocols
1. Amphetamine-Induced Hyperlocomotion in a PCP Neurodevelopmental Rat Model
-
Animal Model: Male Sprague-Dawley rats are treated with phencyclidine (PCP) or vehicle on postnatal days 7, 9, and 11. Animals are then weaned and housed until adulthood for behavioral testing.
-
Drug Preparation:
-
This compound is dissolved in a suitable vehicle (e.g., sterile water or saline).
-
d-amphetamine is dissolved in saline.
-
-
Experimental Procedure:
-
Adult PCP-treated rats are habituated to the locomotor activity chambers (e.g., transparent boxes with infrared beam arrays) for a set period (e.g., 30-60 minutes).
-
Animals are administered this compound (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After a pre-treatment interval (e.g., 30 minutes), animals are challenged with d-amphetamine (e.g., 1 mg/kg, s.c.).
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a subsequent period (e.g., 60-120 minutes).
-
-
Data Analysis: Total locomotor activity counts are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment to vehicle controls.
2. In Vivo Microdialysis for Dopamine Measurement in the Rat Prefrontal Cortex
-
Surgical Procedure:
-
Adult male rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the medial prefrontal cortex. The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery for a specified period (e.g., 5-7 days).
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to obtain a baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
This compound (e.g., 10 mg/kg, i.p.) or vehicle is administered.
-
Dialysate collection continues for a set period post-injection (e.g., 2-3 hours).
-
-
Dopamine Analysis:
-
Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Results are typically expressed as a percentage of the average baseline dopamine concentration.
-
3. Dopamine Transporter (DAT) Binding Assay (General Protocol)
-
Objective: To determine if a test compound (in this case, this compound) binds to the dopamine transporter.
-
Materials:
-
Rat striatal tissue homogenates or cells expressing recombinant DAT.
-
A radioligand that specifically binds to DAT (e.g., [³H]WIN 35,428).
-
A non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).
-
Assay buffer.
-
-
Procedure:
-
Incubate the tissue homogenate or cell membranes with the radioligand in the presence of varying concentrations of the test compound (this compound).
-
A parallel incubation is performed with the radioligand and the non-specific binding control to determine non-specific binding.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation. Note: As of the current literature, there is no published evidence of this compound binding to DAT.
References
- 1. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SSR504734 and Dopaminergic System Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interactions between SSR504734 and the dopaminergic system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1). By blocking GlyT1, this compound increases the extracellular concentration of glycine, which acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This enhances NMDA receptor-mediated glutamatergic neurotransmission.[1][2]
Q2: Does this compound directly bind to the dopamine transporter (DAT)?
A2: Based on available preclinical data, there is no evidence to suggest that this compound directly binds to the dopamine transporter (DAT). Its effects on the dopaminergic system are considered to be indirect, occurring downstream of its primary action on GlyT1 and subsequent modulation of glutamatergic pathways that influence dopamine release.
Q3: How does this compound influence dopamine levels in the brain?
A3: this compound has been shown to increase extracellular dopamine levels, particularly in the prefrontal cortex (PFC).[1][2] The proposed mechanism involves the enhancement of NMDA receptor function on glutamatergic neurons that project to and modulate the activity of dopaminergic neurons in the ventral tegmental area (VTA) and other dopaminergic pathways.
Q4: What are the observed behavioral effects of this compound related to the dopaminergic system?
A4: In preclinical models, this compound has been shown to reverse the hypersensitivity to the locomotor effects of d-amphetamine in rats treated neonatally with phencyclidine (PCP), a model relevant to schizophrenia.[2]
Q5: What is the clinical development status of this compound?
A5: this compound was reported to be in Phase I clinical trials for schizophrenia. However, no data has been publicly reported, and the current development status of the compound is unknown.
Troubleshooting Guides
Problem 1: Inconsistent results in amphetamine-induced hyperlocomotion studies.
-
Possible Cause 1: Inappropriate dosage of this compound.
-
Troubleshooting Tip: The minimal efficacious dose (MED) for reversing d-amphetamine-induced hypersensitivity in PCP-treated rats is reported to be 1-3 mg/kg, i.p.[2] Ensure your dose range is appropriate for the animal model and research question. A full dose-response curve may be necessary to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause 2: Timing of drug administration.
-
Troubleshooting Tip: The pharmacokinetic profile of this compound in mice shows a time to maximum concentration (Tmax) in the brain of approximately 30 minutes following intraperitoneal (i.p.) injection. Pre-treatment times should be optimized based on the species and route of administration to ensure the compound has reached its target at the time of the behavioral challenge.
-
-
Possible Cause 3: Animal model variability.
-
Troubleshooting Tip: The effect of this compound on amphetamine-induced locomotion has been specifically noted in a neurodevelopmental model of schizophrenia (neonatal PCP treatment). The effects may differ in naive animals or other disease models. Ensure the chosen animal model is appropriate for the hypothesis being tested.
-
Problem 2: Failure to detect a significant increase in prefrontal cortex dopamine levels via in vivo microdialysis.
-
Possible Cause 1: Insufficient dose of this compound.
-
Troubleshooting Tip: The minimal efficacious dose (MED) to increase extracellular dopamine in the rat prefrontal cortex is reported to be 10 mg/kg, i.p.[2] Lower doses may not produce a detectable effect.
-
-
Possible Cause 2: Suboptimal microdialysis probe placement.
-
Troubleshooting Tip: Accurate stereotaxic placement of the microdialysis probe in the prefrontal cortex is critical. Verify probe placement histologically at the end of each experiment.
-
-
Possible Cause 3: Analytical sensitivity.
-
Troubleshooting Tip: Ensure that the analytical method used to quantify dopamine in the dialysate (e.g., HPLC with electrochemical detection) has sufficient sensitivity to detect baseline and drug-induced changes in dopamine levels.
-
Data Presentation
Table 1: In Vitro and Ex Vivo Potency of this compound
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| IC50 (GlyT1) | Human | - | 18 nM | [2] |
| Rat | - | 15 nM | [2] | |
| Mouse | - | 38 nM | [2] | |
| ID50 (ex vivo glycine uptake) | Mouse | Cortical Homogenates | 5 mg/kg i.p. | [2] |
Table 2: In Vivo Pharmacokinetic and Efficacious Doses of this compound
| Parameter | Species | Route | Value | Reference |
| Tmax (Brain) | Mouse | i.p. | ~30 min | |
| Cmax (Brain) | Mouse | i.p. (30 mg/kg) | Not specified | |
| MED (reversal of d-amphetamine hypersensitivity) | Rat (PCP model) | i.p. | 1-3 mg/kg | [2] |
| MED (increase in PFC dopamine) | Rat | i.p. | 10 mg/kg | [2] |
Mandatory Visualization
Caption: Indirect mechanism of this compound on dopamine release.
Caption: Experimental workflow for amphetamine-induced hyperlocomotion.
Experimental Protocols
1. Amphetamine-Induced Hyperlocomotion in a PCP Neurodevelopmental Rat Model
-
Animal Model: Male Sprague-Dawley rats are treated with phencyclidine (PCP) or vehicle on postnatal days 7, 9, and 11. Animals are then weaned and housed until adulthood for behavioral testing.
-
Drug Preparation:
-
This compound is dissolved in a suitable vehicle (e.g., sterile water or saline).
-
d-amphetamine is dissolved in saline.
-
-
Experimental Procedure:
-
Adult PCP-treated rats are habituated to the locomotor activity chambers (e.g., transparent boxes with infrared beam arrays) for a set period (e.g., 30-60 minutes).
-
Animals are administered this compound (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After a pre-treatment interval (e.g., 30 minutes), animals are challenged with d-amphetamine (e.g., 1 mg/kg, s.c.).
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a subsequent period (e.g., 60-120 minutes).
-
-
Data Analysis: Total locomotor activity counts are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment to vehicle controls.
2. In Vivo Microdialysis for Dopamine Measurement in the Rat Prefrontal Cortex
-
Surgical Procedure:
-
Adult male rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the medial prefrontal cortex. The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery for a specified period (e.g., 5-7 days).
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to obtain a baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
This compound (e.g., 10 mg/kg, i.p.) or vehicle is administered.
-
Dialysate collection continues for a set period post-injection (e.g., 2-3 hours).
-
-
Dopamine Analysis:
-
Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Results are typically expressed as a percentage of the average baseline dopamine concentration.
-
3. Dopamine Transporter (DAT) Binding Assay (General Protocol)
-
Objective: To determine if a test compound (in this case, this compound) binds to the dopamine transporter.
-
Materials:
-
Rat striatal tissue homogenates or cells expressing recombinant DAT.
-
A radioligand that specifically binds to DAT (e.g., [³H]WIN 35,428).
-
A non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).
-
Assay buffer.
-
-
Procedure:
-
Incubate the tissue homogenate or cell membranes with the radioligand in the presence of varying concentrations of the test compound (this compound).
-
A parallel incubation is performed with the radioligand and the non-specific binding control to determine non-specific binding.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation. Note: As of the current literature, there is no published evidence of this compound binding to DAT.
References
- 1. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with SSR504734: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies encountered during experiments with SSR504734. By offering detailed experimental protocols and clarifying the compound's mechanism of action, this guide aims to ensure more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the glycine (B1666218) transporter-1 (GlyT1).[1][2] Its primary mechanism of action involves blocking the reuptake of glycine in the brain. This action increases the extracellular concentration of glycine, which then acts as a co-agonist at NMDA receptors, thereby enhancing glutamatergic neurotransmission.[1][2] This modulation of the NMDA receptor system is believed to be the basis for its potential therapeutic effects in conditions like schizophrenia, anxiety, and depression.[1]
Q2: We are observing variable efficacy of this compound in our behavioral experiments. What could be the cause?
Inconsistent results with this compound in behavioral studies can stem from several factors, most notably dose selection and the specific animal model or behavioral paradigm being used.
-
Dose-Dependency: The effects of this compound are often highly dose-dependent, and the optimal dose can vary significantly between different experimental models. For instance, in rodent models of schizophrenia, effective doses have been reported to range from 1 mg/kg to 30 mg/kg (i.p.).[1] A dose of 30 mg/kg was found to enhance prepulse inhibition (PPI), while a lower dose of 10 mg/kg exacerbated apomorphine-induced PPI disruption.[3] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
-
Animal Model and Strain: The choice of animal model and even the strain of the animal can influence the outcome. For example, this compound has shown efficacy in normalizing deficits in DBA/2 mice, a strain with a spontaneous PPI deficit.[1] Different mouse or rat strains may exhibit varied responses.
-
Behavioral Paradigm: The specific behavioral test being conducted is a critical factor. This compound has demonstrated varied effects across different assays, including models of schizophrenia, anxiety, and cognitive function.[1][4][5] The timing of drug administration relative to the behavioral test is also a key parameter that needs to be optimized.[6]
Q3: Our in vitro results with this compound are not consistent. What are some potential issues?
For in vitro experiments, inconsistencies can often be traced back to compound handling, solubility, and the specifics of the cell-based or tissue assays.
-
Solubility and Stability: this compound has specific solubility characteristics. It is soluble in DMSO and water.[7] For in vivo studies, various formulations using solvents like PEG300, Tween-80, and saline have been reported.[8] Improper dissolution or precipitation of the compound can lead to inaccurate concentrations in your assays. It is recommended to prepare fresh working solutions for each experiment.[8] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[8]
-
Cell Line/Tissue Preparation: The type of cells or tissue preparation used can impact the results. This compound has been shown to inhibit glycine uptake in human SK-N-MC and rat C6 cells.[8] The expression levels of GlyT1 in your chosen in vitro system will directly affect the observed potency of the inhibitor.
-
Assay Conditions: Factors such as incubation time, temperature, and the concentration of other relevant molecules (like glycine and NMDA) in the assay buffer can all influence the outcome. A minimal efficacious concentration of 0.5 µM was observed to potentiate NMDA-mediated excitatory postsynaptic currents in rat hippocampal slices.[1]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Reference |
| GlyT1 | Human | 18 | [1][8] |
| GlyT1 | Rat | 15 | [1][8] |
| GlyT1 | Mouse | 38 | [1][8] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Dose Range (Route) | Effect | Reference |
| Prepulse Inhibition (DBA/2 mice) | Mouse | 15 mg/kg (i.p.) | Normalized deficit | [1] |
| d-amphetamine-induced hyperactivity | Rat | 1-3 mg/kg (i.p.) | Reversed hyperactivity | [1] |
| Attentional Set-Shifting Task | Rat | 3 and 10 mg/kg (i.p.) | Improved cognitive flexibility | [4] |
| Contextual Conditioned Fear | Rat | 30 mg/kg (i.p.) | Attenuated acquisition and expression | [5] |
| Working Memory (Delayed Alternation) | Mouse | 30 mg/kg | Enhanced performance | [9] |
| Maximal Electroshock Seizure Threshold (MEST) | Mouse | 30 and 50 mg/kg (i.p.) | Increased seizure threshold | [6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use.
Caption: Mechanism of action of this compound in the synapse.
Caption: General experimental workflow for using this compound.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments frequently performed with this compound.
In Vivo Pharmacokinetic Study Protocol
This protocol is adapted from a study investigating the pharmacokinetic profile of this compound in mice.[6]
-
Animal Model: Adult male CD-1 mice.
-
Compound Preparation: Dissolve this compound in saline for intraperitoneal (i.p.) injection. Prepare fresh on the day of the experiment.
-
Administration: Administer this compound at the desired dose (e.g., 30 mg/kg) via i.p. injection.
-
Sample Collection:
-
Sacrifice mice by decapitation at various time points post-injection (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Collect trunk blood into polypropylene (B1209903) tubes and allow it to clot at room temperature.
-
Centrifuge the blood at 5600 rpm for 10 minutes to separate the serum.
-
Immediately following decapitation, dissect the brain and other tissues of interest. Wash tissues with cold 0.9% NaCl.
-
-
Sample Analysis: Analyze the concentration of this compound in serum and tissue homogenates using an appropriate analytical method, such as LC-MS/MS.
Behavioral Study: Attentional Set-Shifting Task (ASST)
This protocol is based on a study evaluating the effect of this compound on cognitive flexibility in rats.[4]
-
Animal Model: Adult male rats.
-
Compound Preparation: Dissolve this compound in a suitable vehicle for i.p. injection.
-
Administration: Administer this compound (e.g., 3 or 10 mg/kg, i.p.) at a predetermined time before the start of the behavioral task. A control group should receive the vehicle only.
-
ASST Procedure:
-
Habituate the animals to the testing apparatus.
-
The task involves a series of discriminations where the rat must learn to associate a reward with a specific stimulus dimension (e.g., odor or texture).
-
The key phase for assessing cognitive flexibility is the extra-dimensional shift (EDs), where the previously relevant stimulus dimension becomes irrelevant, and the rat must shift its attention to the new relevant dimension.
-
-
Data Analysis: The primary measure is the number of trials required to reach a set criterion of correct choices during each phase of the task. A reduction in the number of trials to criterion during the EDs phase indicates improved cognitive flexibility.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. research-collection.ethz.ch [research-collection.ethz.ch]
Troubleshooting Inconsistent Results with SSR504734: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies encountered during experiments with SSR504734. By offering detailed experimental protocols and clarifying the compound's mechanism of action, this guide aims to ensure more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the glycine transporter-1 (GlyT1).[1][2] Its primary mechanism of action involves blocking the reuptake of glycine in the brain. This action increases the extracellular concentration of glycine, which then acts as a co-agonist at NMDA receptors, thereby enhancing glutamatergic neurotransmission.[1][2] This modulation of the NMDA receptor system is believed to be the basis for its potential therapeutic effects in conditions like schizophrenia, anxiety, and depression.[1]
Q2: We are observing variable efficacy of this compound in our behavioral experiments. What could be the cause?
Inconsistent results with this compound in behavioral studies can stem from several factors, most notably dose selection and the specific animal model or behavioral paradigm being used.
-
Dose-Dependency: The effects of this compound are often highly dose-dependent, and the optimal dose can vary significantly between different experimental models. For instance, in rodent models of schizophrenia, effective doses have been reported to range from 1 mg/kg to 30 mg/kg (i.p.).[1] A dose of 30 mg/kg was found to enhance prepulse inhibition (PPI), while a lower dose of 10 mg/kg exacerbated apomorphine-induced PPI disruption.[3] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
-
Animal Model and Strain: The choice of animal model and even the strain of the animal can influence the outcome. For example, this compound has shown efficacy in normalizing deficits in DBA/2 mice, a strain with a spontaneous PPI deficit.[1] Different mouse or rat strains may exhibit varied responses.
-
Behavioral Paradigm: The specific behavioral test being conducted is a critical factor. This compound has demonstrated varied effects across different assays, including models of schizophrenia, anxiety, and cognitive function.[1][4][5] The timing of drug administration relative to the behavioral test is also a key parameter that needs to be optimized.[6]
Q3: Our in vitro results with this compound are not consistent. What are some potential issues?
For in vitro experiments, inconsistencies can often be traced back to compound handling, solubility, and the specifics of the cell-based or tissue assays.
-
Solubility and Stability: this compound has specific solubility characteristics. It is soluble in DMSO and water.[7] For in vivo studies, various formulations using solvents like PEG300, Tween-80, and saline have been reported.[8] Improper dissolution or precipitation of the compound can lead to inaccurate concentrations in your assays. It is recommended to prepare fresh working solutions for each experiment.[8] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[8]
-
Cell Line/Tissue Preparation: The type of cells or tissue preparation used can impact the results. This compound has been shown to inhibit glycine uptake in human SK-N-MC and rat C6 cells.[8] The expression levels of GlyT1 in your chosen in vitro system will directly affect the observed potency of the inhibitor.
-
Assay Conditions: Factors such as incubation time, temperature, and the concentration of other relevant molecules (like glycine and NMDA) in the assay buffer can all influence the outcome. A minimal efficacious concentration of 0.5 µM was observed to potentiate NMDA-mediated excitatory postsynaptic currents in rat hippocampal slices.[1]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) | Reference |
| GlyT1 | Human | 18 | [1][8] |
| GlyT1 | Rat | 15 | [1][8] |
| GlyT1 | Mouse | 38 | [1][8] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Dose Range (Route) | Effect | Reference |
| Prepulse Inhibition (DBA/2 mice) | Mouse | 15 mg/kg (i.p.) | Normalized deficit | [1] |
| d-amphetamine-induced hyperactivity | Rat | 1-3 mg/kg (i.p.) | Reversed hyperactivity | [1] |
| Attentional Set-Shifting Task | Rat | 3 and 10 mg/kg (i.p.) | Improved cognitive flexibility | [4] |
| Contextual Conditioned Fear | Rat | 30 mg/kg (i.p.) | Attenuated acquisition and expression | [5] |
| Working Memory (Delayed Alternation) | Mouse | 30 mg/kg | Enhanced performance | [9] |
| Maximal Electroshock Seizure Threshold (MEST) | Mouse | 30 and 50 mg/kg (i.p.) | Increased seizure threshold | [6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use.
Caption: Mechanism of action of this compound in the synapse.
Caption: General experimental workflow for using this compound.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments frequently performed with this compound.
In Vivo Pharmacokinetic Study Protocol
This protocol is adapted from a study investigating the pharmacokinetic profile of this compound in mice.[6]
-
Animal Model: Adult male CD-1 mice.
-
Compound Preparation: Dissolve this compound in saline for intraperitoneal (i.p.) injection. Prepare fresh on the day of the experiment.
-
Administration: Administer this compound at the desired dose (e.g., 30 mg/kg) via i.p. injection.
-
Sample Collection:
-
Sacrifice mice by decapitation at various time points post-injection (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Collect trunk blood into polypropylene tubes and allow it to clot at room temperature.
-
Centrifuge the blood at 5600 rpm for 10 minutes to separate the serum.
-
Immediately following decapitation, dissect the brain and other tissues of interest. Wash tissues with cold 0.9% NaCl.
-
-
Sample Analysis: Analyze the concentration of this compound in serum and tissue homogenates using an appropriate analytical method, such as LC-MS/MS.
Behavioral Study: Attentional Set-Shifting Task (ASST)
This protocol is based on a study evaluating the effect of this compound on cognitive flexibility in rats.[4]
-
Animal Model: Adult male rats.
-
Compound Preparation: Dissolve this compound in a suitable vehicle for i.p. injection.
-
Administration: Administer this compound (e.g., 3 or 10 mg/kg, i.p.) at a predetermined time before the start of the behavioral task. A control group should receive the vehicle only.
-
ASST Procedure:
-
Habituate the animals to the testing apparatus.
-
The task involves a series of discriminations where the rat must learn to associate a reward with a specific stimulus dimension (e.g., odor or texture).
-
The key phase for assessing cognitive flexibility is the extra-dimensional shift (EDs), where the previously relevant stimulus dimension becomes irrelevant, and the rat must shift its attention to the new relevant dimension.
-
-
Data Analysis: The primary measure is the number of trials required to reach a set criterion of correct choices during each phase of the task. A reduction in the number of trials to criterion during the EDs phase indicates improved cognitive flexibility.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. research-collection.ethz.ch [research-collection.ethz.ch]
Addressing hepatotoxicity of SSR504734 at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GlyT1 inhibitor, SSR504734. The information provided is intended to help address potential issues, particularly the observation of hepatotoxicity at high doses during in vitro and in vivo experiments.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in in vitro Hepatic Cell Models (e.g., HepG2 cells)
Symptoms:
-
Reduced cell viability in this compound-treated groups compared to vehicle controls.
-
Altered cell morphology, such as rounding or detachment.
-
Increased lactate (B86563) dehydrogenase (LDH) release in the culture medium.
Possible Causes and Troubleshooting Steps:
-
High Concentration of this compound: this compound may induce cytotoxicity at high concentrations. A study has evaluated its effects on HepG2 cells in a concentration range of 0.1–100 μM.
-
Recommendation: Perform a dose-response curve to determine the IC50 value in your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow it down to identify the threshold for toxicity.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Recommendation: Ensure the final concentration of the solvent in the culture medium is consistent across all wells, including vehicle controls, and is below the known toxic threshold for your cell line (typically <0.5% for DMSO).
-
-
Contamination: Bacterial or fungal contamination can lead to cell death.
-
Recommendation: Regularly check your cell cultures for signs of contamination. Use sterile techniques and periodically test your cells for mycoplasma.
-
-
Assay Interference: The compound may interfere with the readout of your viability assay (e.g., MTT, MTS).
-
Recommendation: Use an orthogonal method to confirm cytotoxicity. For example, if you observe a decrease in viability with an MTT assay, confirm the finding with an LDH release assay or a live/dead cell stain.
-
Issue 2: Elevated Liver Enzymes in in vivo Animal Models
Symptoms:
-
Increased serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in animals treated with high doses of this compound.
-
Histopathological changes in the liver, such as necrosis or inflammation.
Possible Causes and Troubleshooting Steps:
-
High Dose of this compound: In vivo studies in mice have used doses ranging from 3 mg/kg to 50 mg/kg.[1] Higher doses are more likely to induce hepatotoxicity.
-
Recommendation: Conduct a dose-ranging study to identify the maximum tolerated dose (MTD) in your animal model. Monitor serum ALT and AST levels at multiple time points after administration.
-
-
Vehicle Effects: The vehicle used for in vivo administration may have its own effects.
-
Recommendation: Include a vehicle-only control group in your study design to differentiate vehicle effects from compound-specific toxicity.
-
-
Underlying Health Status of Animals: Pre-existing health conditions in animals can make them more susceptible to drug-induced liver injury.
-
Recommendation: Use healthy animals from a reputable supplier and allow for an acclimatization period before starting the experiment.
-
-
Inflammatory Response: this compound has been shown to increase the levels of inflammatory markers such as TNF-α, Il-1β, and IL-6 in the serum of mice, which could contribute to liver injury.[2]
-
Recommendation: In addition to liver enzymes, consider measuring key inflammatory cytokines in the serum or liver tissue to assess the role of inflammation in the observed hepatotoxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and reversible inhibitor of the glycine (B1666218) transporter 1 (GlyT1). By blocking GlyT1, it increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, thereby enhancing NMDA receptor-mediated neurotransmission.
Q2: At what doses has hepatotoxicity of this compound been observed?
A2: While specific dose-dependent hepatotoxicity data for this compound is not extensively published, a study noted that possible hepatotoxicity at higher doses should be considered.[2] In mouse studies for other endpoints, doses up to 30 mg/kg and 50 mg/kg have been used.[1] Researchers should establish a dose-response relationship for hepatotoxicity in their specific model.
Q3: What are the potential mechanisms of this compound-induced hepatotoxicity?
A3: The exact signaling pathway for this compound-induced hepatotoxicity has not been fully elucidated. However, based on general principles of drug-induced liver injury, potential mechanisms may include:
-
Oxidative Stress: Formation of reactive oxygen species (ROS) that can damage hepatocytes.
-
Mitochondrial Dysfunction: Impairment of mitochondrial function, leading to decreased ATP production and cell death.
-
Inflammatory Response: As this compound has been observed to increase pro-inflammatory cytokines, an inflammatory response in the liver could contribute to tissue damage.[2]
Q4: Are there any proposed strategies to mitigate the hepatotoxicity of this compound?
A4: While no specific mitigation strategies for this compound have been published, general approaches to ameliorate drug-induced liver injury could be explored in a research setting:
-
Co-administration with Antioxidants: N-acetylcysteine (NAC) is a well-known antioxidant that can protect against drug-induced liver injury by replenishing glutathione (B108866) stores.[3][4][5][6] Other antioxidants could also be investigated.[7][8][9][10][11]
-
Dose Adjustment: The most straightforward approach is to use the lowest effective dose of this compound to minimize off-target effects.
Q5: What in vitro and in vivo models are recommended for assessing the hepatotoxicity of this compound?
A5:
-
In Vitro : Human hepatoma cell lines like HepG2 are commonly used for initial cytotoxicity screening.[12][13] Primary human hepatocytes are considered the gold standard for more predictive in vitro studies.
-
In Vivo : Rodent models, particularly mice, are frequently used to assess drug-induced liver injury. Key endpoints include the measurement of serum ALT and AST levels and histopathological examination of liver tissue.
Data Presentation
Table 1: Summary of this compound Doses and Concentrations Used in Preclinical Studies
| Experimental System | Dose/Concentration Range | Observed Effects/Endpoints | Reference |
| In Vitro (HepG2 cells) | 0.1 - 100 µM | Assessment of cytotoxicity | [2] |
| In Vivo (Mice) | 3, 10, 30 mg/kg (i.p.) | Dose-dependent enhancement of working memory | [1] |
| In Vivo (Mice) | 10, 30, 50 mg/kg (i.p.) | Increased seizure threshold; increased inflammatory markers | [2] |
Note: This table summarizes doses and concentrations used in various studies and is not a direct representation of hepatotoxic levels. Researchers should determine the toxic thresholds in their own experimental setups.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment in HepG2 Cells using MTT Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: In Vivo Assessment of Acute Hepatotoxicity in Mice
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Dosing: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 50, 100 mg/kg) dissolved in a suitable vehicle. Include a vehicle control group.
-
Sample Collection: At selected time points (e.g., 6, 24, and 48 hours) post-administration, collect blood via cardiac puncture for serum preparation. Euthanize the animals and collect liver tissue.
-
Biochemical Analysis: Measure serum ALT and AST levels using commercially available kits.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine the sections for signs of liver injury (e.g., necrosis, inflammation, steatosis).
-
Data Analysis: Compare the serum enzyme levels and histopathological scores between the treated and control groups.
Visualizations
References
- 1. The glycine transporter 1 inhibitor this compound enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of N-acetylcysteine in the protection against the hepatotoxicity of acetaminophen in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Antioxidant and in vivo Hepatoprotective Activities of Root Bark Extract and Solvent Fractions of Croton macrostachyus Hochst. Ex Del. (Euphorbiaceae) on Paracetamol-Induced Liver Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 11. Recent advancement in prevention against hepatotoxicity, molecular mechanisms, and bioavailability of gallic acid, a natural phenolic compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing hepatotoxicity of SSR504734 at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GlyT1 inhibitor, SSR504734. The information provided is intended to help address potential issues, particularly the observation of hepatotoxicity at high doses during in vitro and in vivo experiments.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in in vitro Hepatic Cell Models (e.g., HepG2 cells)
Symptoms:
-
Reduced cell viability in this compound-treated groups compared to vehicle controls.
-
Altered cell morphology, such as rounding or detachment.
-
Increased lactate dehydrogenase (LDH) release in the culture medium.
Possible Causes and Troubleshooting Steps:
-
High Concentration of this compound: this compound may induce cytotoxicity at high concentrations. A study has evaluated its effects on HepG2 cells in a concentration range of 0.1–100 μM.
-
Recommendation: Perform a dose-response curve to determine the IC50 value in your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow it down to identify the threshold for toxicity.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Recommendation: Ensure the final concentration of the solvent in the culture medium is consistent across all wells, including vehicle controls, and is below the known toxic threshold for your cell line (typically <0.5% for DMSO).
-
-
Contamination: Bacterial or fungal contamination can lead to cell death.
-
Recommendation: Regularly check your cell cultures for signs of contamination. Use sterile techniques and periodically test your cells for mycoplasma.
-
-
Assay Interference: The compound may interfere with the readout of your viability assay (e.g., MTT, MTS).
-
Recommendation: Use an orthogonal method to confirm cytotoxicity. For example, if you observe a decrease in viability with an MTT assay, confirm the finding with an LDH release assay or a live/dead cell stain.
-
Issue 2: Elevated Liver Enzymes in in vivo Animal Models
Symptoms:
-
Increased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in animals treated with high doses of this compound.
-
Histopathological changes in the liver, such as necrosis or inflammation.
Possible Causes and Troubleshooting Steps:
-
High Dose of this compound: In vivo studies in mice have used doses ranging from 3 mg/kg to 50 mg/kg.[1] Higher doses are more likely to induce hepatotoxicity.
-
Recommendation: Conduct a dose-ranging study to identify the maximum tolerated dose (MTD) in your animal model. Monitor serum ALT and AST levels at multiple time points after administration.
-
-
Vehicle Effects: The vehicle used for in vivo administration may have its own effects.
-
Recommendation: Include a vehicle-only control group in your study design to differentiate vehicle effects from compound-specific toxicity.
-
-
Underlying Health Status of Animals: Pre-existing health conditions in animals can make them more susceptible to drug-induced liver injury.
-
Recommendation: Use healthy animals from a reputable supplier and allow for an acclimatization period before starting the experiment.
-
-
Inflammatory Response: this compound has been shown to increase the levels of inflammatory markers such as TNF-α, Il-1β, and IL-6 in the serum of mice, which could contribute to liver injury.[2]
-
Recommendation: In addition to liver enzymes, consider measuring key inflammatory cytokines in the serum or liver tissue to assess the role of inflammation in the observed hepatotoxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and reversible inhibitor of the glycine transporter 1 (GlyT1). By blocking GlyT1, it increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, thereby enhancing NMDA receptor-mediated neurotransmission.
Q2: At what doses has hepatotoxicity of this compound been observed?
A2: While specific dose-dependent hepatotoxicity data for this compound is not extensively published, a study noted that possible hepatotoxicity at higher doses should be considered.[2] In mouse studies for other endpoints, doses up to 30 mg/kg and 50 mg/kg have been used.[1] Researchers should establish a dose-response relationship for hepatotoxicity in their specific model.
Q3: What are the potential mechanisms of this compound-induced hepatotoxicity?
A3: The exact signaling pathway for this compound-induced hepatotoxicity has not been fully elucidated. However, based on general principles of drug-induced liver injury, potential mechanisms may include:
-
Oxidative Stress: Formation of reactive oxygen species (ROS) that can damage hepatocytes.
-
Mitochondrial Dysfunction: Impairment of mitochondrial function, leading to decreased ATP production and cell death.
-
Inflammatory Response: As this compound has been observed to increase pro-inflammatory cytokines, an inflammatory response in the liver could contribute to tissue damage.[2]
Q4: Are there any proposed strategies to mitigate the hepatotoxicity of this compound?
A4: While no specific mitigation strategies for this compound have been published, general approaches to ameliorate drug-induced liver injury could be explored in a research setting:
-
Co-administration with Antioxidants: N-acetylcysteine (NAC) is a well-known antioxidant that can protect against drug-induced liver injury by replenishing glutathione stores.[3][4][5][6] Other antioxidants could also be investigated.[7][8][9][10][11]
-
Dose Adjustment: The most straightforward approach is to use the lowest effective dose of this compound to minimize off-target effects.
Q5: What in vitro and in vivo models are recommended for assessing the hepatotoxicity of this compound?
A5:
-
In Vitro : Human hepatoma cell lines like HepG2 are commonly used for initial cytotoxicity screening.[12][13] Primary human hepatocytes are considered the gold standard for more predictive in vitro studies.
-
In Vivo : Rodent models, particularly mice, are frequently used to assess drug-induced liver injury. Key endpoints include the measurement of serum ALT and AST levels and histopathological examination of liver tissue.
Data Presentation
Table 1: Summary of this compound Doses and Concentrations Used in Preclinical Studies
| Experimental System | Dose/Concentration Range | Observed Effects/Endpoints | Reference |
| In Vitro (HepG2 cells) | 0.1 - 100 µM | Assessment of cytotoxicity | [2] |
| In Vivo (Mice) | 3, 10, 30 mg/kg (i.p.) | Dose-dependent enhancement of working memory | [1] |
| In Vivo (Mice) | 10, 30, 50 mg/kg (i.p.) | Increased seizure threshold; increased inflammatory markers | [2] |
Note: This table summarizes doses and concentrations used in various studies and is not a direct representation of hepatotoxic levels. Researchers should determine the toxic thresholds in their own experimental setups.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment in HepG2 Cells using MTT Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: In Vivo Assessment of Acute Hepatotoxicity in Mice
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Dosing: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 50, 100 mg/kg) dissolved in a suitable vehicle. Include a vehicle control group.
-
Sample Collection: At selected time points (e.g., 6, 24, and 48 hours) post-administration, collect blood via cardiac puncture for serum preparation. Euthanize the animals and collect liver tissue.
-
Biochemical Analysis: Measure serum ALT and AST levels using commercially available kits.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the sections for signs of liver injury (e.g., necrosis, inflammation, steatosis).
-
Data Analysis: Compare the serum enzyme levels and histopathological scores between the treated and control groups.
Visualizations
References
- 1. The glycine transporter 1 inhibitor this compound enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of N-acetylcysteine in the protection against the hepatotoxicity of acetaminophen in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Antioxidant and in vivo Hepatoprotective Activities of Root Bark Extract and Solvent Fractions of Croton macrostachyus Hochst. Ex Del. (Euphorbiaceae) on Paracetamol-Induced Liver Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 11. Recent advancement in prevention against hepatotoxicity, molecular mechanisms, and bioavailability of gallic acid, a natural phenolic compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
SSR504734 and Its Impact on Inflammatory Markers: A Technical Resource
This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the effects of SSR504734 on inflammatory markers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reported effect of this compound on inflammatory markers?
A1: Contrary to the anti-inflammatory effects observed with glycine (B1666218), the glycine transporter type 1 (GlyT1) inhibitor this compound has been shown to increase the levels of several key inflammatory markers in the serum of mice. This includes both pro-inflammatory and anti-inflammatory cytokines, as well as a key receptor involved in the innate immune response.[1]
Q2: Which specific inflammatory markers are affected by this compound?
A2: A study by Gapińska et al. reported that this compound administration in mice led to increased serum concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), Interleukin-10 (IL-10), and Toll-like Receptor 4 (TLR4).[1]
Q3: What is the proposed mechanism for the pro-inflammatory effects of this compound?
A3: The exact mechanism is not fully elucidated. However, it is hypothesized that the inhibition of GlyT1 by this compound may lead to oxidative stress. This, in turn, could result in the production of reactive oxygen species, which may be confirmed by the observed increase in serum TLR4 concentration. TLR4 is known to be involved in promoting a Th1-type inflammatory response and orchestrating the inflammatory response under stress conditions.[1]
Q4: Does this compound affect inflammatory markers in all tissues?
A4: The primary evidence for this compound's effect on inflammatory markers is from serum samples. In the key study, no significant changes in cytokine levels were observed in the liver tissue. This suggests that the increase in serum cytokine levels may originate from other tissues or a systemic response.[1]
Q5: How does the effect of this compound on inflammation reconcile with the known anti-inflammatory properties of glycine?
A5: Glycine itself has demonstrated anti-inflammatory and cytoprotective effects. However, this compound is an inhibitor of the glycine transporter 1 (GlyT1), which increases extracellular glycine levels. The observed pro-inflammatory effects of this compound suggest that the downstream consequences of GlyT1 inhibition are complex and may not simply mimic the effects of direct glycine administration. The pro-inflammatory response could be an indirect effect or related to the specific pharmacology of this compound.
Data on Inflammatory Marker Levels Following this compound Treatment
The following table summarizes the quantitative data on the effect of a 14-day administration of this compound on serum inflammatory marker concentrations in mice, as reported by Gapińska et al.
| Inflammatory Marker | Control Group (pg/mL) | This compound-Treated Group (pg/mL) | p-value |
| TNF-α | 1.83 ± 0.42 | 4.38 ± 0.65 | p < 0.05 |
| IL-1β | 3.58 ± 0.63 | 8.21 ± 1.12 | p < 0.05 |
| IL-6 | 4.12 ± 0.78 | 9.87 ± 1.34 | p < 0.05 |
| IL-10 | 12.7 ± 2.15 | 28.4 ± 3.98 | p < 0.05 |
| TLR4 | 0.21 ± 0.04 | 0.49 ± 0.07 | p < 0.05 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Measurement of Serum Inflammatory Markers in Mice Treated with this compound
This protocol is based on the methodology described in the study by Gapińska et al.
1. Animal Model and Treatment:
- Species: Adult male Albino Swiss mice.
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimatization: Allow animals to acclimatize for at least 7 days before the experiment.
- Drug Administration: Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg once daily for 14 consecutive days. A control group should receive vehicle (e.g., saline) on the same schedule.
2. Sample Collection:
- Time Point: 24 hours after the last dose of this compound or vehicle.
- Procedure: Euthanize mice and collect trunk blood.
- Serum Preparation: Allow the blood to clot at room temperature, then centrifuge at 3000 rpm for 10 minutes to separate the serum.
- Storage: Store serum samples at -80°C until analysis.
3. Cytokine and TLR4 Measurement:
- Assay Type: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for mouse TNF-α, IL-1β, IL-6, IL-10, and TLR4.
- Procedure: Follow the manufacturer's instructions for the ELISA kits. This typically involves:
- Preparing standards and samples.
- Adding standards and samples to the antibody-coated microplate.
- Incubating and washing the plate.
- Adding a detection antibody.
- Incubating and washing the plate.
- Adding a substrate solution and stopping the reaction.
- Reading the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the concentrations of the inflammatory markers in the samples based on the standard curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytokine levels between animals in the same group. | - Improper drug administration (e.g., incorrect volume, subcutaneous instead of intraperitoneal injection).- Stress during handling and injection.- Individual differences in the immune response. | - Ensure consistent and accurate i.p. injection technique.- Handle animals gently and consistently to minimize stress.- Increase the number of animals per group to improve statistical power. |
| Low or undetectable levels of cytokines in serum. | - The chosen time point for sample collection may not be optimal for detecting peak cytokine levels.- Improper sample handling and storage leading to cytokine degradation.- Low sensitivity of the ELISA kit. | - Consider a time-course experiment to determine the optimal time for sample collection after this compound administration.- Ensure proper and prompt processing of blood samples and storage of serum at -80°C.- Use high-sensitivity ELISA kits and verify the kit's performance with positive controls. |
| Inconsistent ELISA results. | - Pipetting errors.- Inadequate washing of the microplate.- Improper preparation of standards and reagents. | - Use calibrated pipettes and ensure proper pipetting technique.- Follow the washing steps in the ELISA protocol carefully to remove unbound reagents.- Prepare fresh standards and reagents according to the manufacturer's instructions. |
| Unexpected decrease in inflammatory markers. | - This is unlikely based on the current literature, but could indicate an issue with the experimental setup.- Potential contamination of reagents or samples. | - Re-evaluate the experimental protocol and drug preparation.- Ensure all reagents and materials are sterile and free of contaminants.- Repeat the experiment with a new batch of this compound. |
Visualizations
Proposed Signaling Pathway for this compound-Induced Inflammatory Response
A diagram illustrating the proposed mechanism by which this compound may induce an inflammatory response.
Experimental Workflow for Assessing this compound's Impact on Inflammatory Markers
A flowchart outlining the key steps in the experimental procedure.
References
SSR504734 and Its Impact on Inflammatory Markers: A Technical Resource
This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the effects of SSR504734 on inflammatory markers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reported effect of this compound on inflammatory markers?
A1: Contrary to the anti-inflammatory effects observed with glycine, the glycine transporter type 1 (GlyT1) inhibitor this compound has been shown to increase the levels of several key inflammatory markers in the serum of mice. This includes both pro-inflammatory and anti-inflammatory cytokines, as well as a key receptor involved in the innate immune response.[1]
Q2: Which specific inflammatory markers are affected by this compound?
A2: A study by Gapińska et al. reported that this compound administration in mice led to increased serum concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), Interleukin-10 (IL-10), and Toll-like Receptor 4 (TLR4).[1]
Q3: What is the proposed mechanism for the pro-inflammatory effects of this compound?
A3: The exact mechanism is not fully elucidated. However, it is hypothesized that the inhibition of GlyT1 by this compound may lead to oxidative stress. This, in turn, could result in the production of reactive oxygen species, which may be confirmed by the observed increase in serum TLR4 concentration. TLR4 is known to be involved in promoting a Th1-type inflammatory response and orchestrating the inflammatory response under stress conditions.[1]
Q4: Does this compound affect inflammatory markers in all tissues?
A4: The primary evidence for this compound's effect on inflammatory markers is from serum samples. In the key study, no significant changes in cytokine levels were observed in the liver tissue. This suggests that the increase in serum cytokine levels may originate from other tissues or a systemic response.[1]
Q5: How does the effect of this compound on inflammation reconcile with the known anti-inflammatory properties of glycine?
A5: Glycine itself has demonstrated anti-inflammatory and cytoprotective effects. However, this compound is an inhibitor of the glycine transporter 1 (GlyT1), which increases extracellular glycine levels. The observed pro-inflammatory effects of this compound suggest that the downstream consequences of GlyT1 inhibition are complex and may not simply mimic the effects of direct glycine administration. The pro-inflammatory response could be an indirect effect or related to the specific pharmacology of this compound.
Data on Inflammatory Marker Levels Following this compound Treatment
The following table summarizes the quantitative data on the effect of a 14-day administration of this compound on serum inflammatory marker concentrations in mice, as reported by Gapińska et al.
| Inflammatory Marker | Control Group (pg/mL) | This compound-Treated Group (pg/mL) | p-value |
| TNF-α | 1.83 ± 0.42 | 4.38 ± 0.65 | p < 0.05 |
| IL-1β | 3.58 ± 0.63 | 8.21 ± 1.12 | p < 0.05 |
| IL-6 | 4.12 ± 0.78 | 9.87 ± 1.34 | p < 0.05 |
| IL-10 | 12.7 ± 2.15 | 28.4 ± 3.98 | p < 0.05 |
| TLR4 | 0.21 ± 0.04 | 0.49 ± 0.07 | p < 0.05 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Measurement of Serum Inflammatory Markers in Mice Treated with this compound
This protocol is based on the methodology described in the study by Gapińska et al.
1. Animal Model and Treatment:
- Species: Adult male Albino Swiss mice.
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimatization: Allow animals to acclimatize for at least 7 days before the experiment.
- Drug Administration: Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg once daily for 14 consecutive days. A control group should receive vehicle (e.g., saline) on the same schedule.
2. Sample Collection:
- Time Point: 24 hours after the last dose of this compound or vehicle.
- Procedure: Euthanize mice and collect trunk blood.
- Serum Preparation: Allow the blood to clot at room temperature, then centrifuge at 3000 rpm for 10 minutes to separate the serum.
- Storage: Store serum samples at -80°C until analysis.
3. Cytokine and TLR4 Measurement:
- Assay Type: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for mouse TNF-α, IL-1β, IL-6, IL-10, and TLR4.
- Procedure: Follow the manufacturer's instructions for the ELISA kits. This typically involves:
- Preparing standards and samples.
- Adding standards and samples to the antibody-coated microplate.
- Incubating and washing the plate.
- Adding a detection antibody.
- Incubating and washing the plate.
- Adding a substrate solution and stopping the reaction.
- Reading the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the concentrations of the inflammatory markers in the samples based on the standard curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytokine levels between animals in the same group. | - Improper drug administration (e.g., incorrect volume, subcutaneous instead of intraperitoneal injection).- Stress during handling and injection.- Individual differences in the immune response. | - Ensure consistent and accurate i.p. injection technique.- Handle animals gently and consistently to minimize stress.- Increase the number of animals per group to improve statistical power. |
| Low or undetectable levels of cytokines in serum. | - The chosen time point for sample collection may not be optimal for detecting peak cytokine levels.- Improper sample handling and storage leading to cytokine degradation.- Low sensitivity of the ELISA kit. | - Consider a time-course experiment to determine the optimal time for sample collection after this compound administration.- Ensure proper and prompt processing of blood samples and storage of serum at -80°C.- Use high-sensitivity ELISA kits and verify the kit's performance with positive controls. |
| Inconsistent ELISA results. | - Pipetting errors.- Inadequate washing of the microplate.- Improper preparation of standards and reagents. | - Use calibrated pipettes and ensure proper pipetting technique.- Follow the washing steps in the ELISA protocol carefully to remove unbound reagents.- Prepare fresh standards and reagents according to the manufacturer's instructions. |
| Unexpected decrease in inflammatory markers. | - This is unlikely based on the current literature, but could indicate an issue with the experimental setup.- Potential contamination of reagents or samples. | - Re-evaluate the experimental protocol and drug preparation.- Ensure all reagents and materials are sterile and free of contaminants.- Repeat the experiment with a new batch of this compound. |
Visualizations
Proposed Signaling Pathway for this compound-Induced Inflammatory Response
A diagram illustrating the proposed mechanism by which this compound may induce an inflammatory response.
Experimental Workflow for Assessing this compound's Impact on Inflammatory Markers
A flowchart outlining the key steps in the experimental procedure.
References
Technical Support Center: SSR504734 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GlyT1 inhibitor, SSR504734, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and reversible inhibitor of the glycine (B1666218) transporter 1 (GlyT1). By blocking GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor function is thought to be the primary mechanism underlying its potential therapeutic effects in disorders like schizophrenia.[1]
Q2: What are the potential therapeutic applications of this compound?
This compound has been investigated for its potential as a novel antipsychotic agent for the treatment of schizophrenia.[1] Additionally, preclinical studies suggest it may have therapeutic potential in anxiety and depression.[2]
Q3: In which animal models has this compound shown efficacy?
This compound has demonstrated efficacy in various preclinical models, including:
-
Schizophrenia models: It has been shown to reverse MK-801-induced hyperactivity and deficits in prepulse inhibition.[1]
-
Anxiety and Depression models: It has shown activity in models such as the contextual fear conditioning test.
-
Cognitive enhancement models: It has been shown to improve performance in the attentional set-shifting task.[3]
Troubleshooting In Vivo Experiments
This section addresses common challenges that may be encountered during in vivo experiments with this compound.
Issue 1: Difficulty with Compound Formulation and Administration
Q: How should I prepare this compound for intraperitoneal (i.p.) injection?
A common challenge in preclinical studies is the formulation of poorly soluble compounds for in vivo administration. A published protocol for preparing a suspended solution of this compound for i.p. injection is as follows:
Experimental Protocol: Formulation of this compound for Intraperitoneal Injection
-
Prepare a stock solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 25.0 mg/mL).
-
Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of polyethylene (B3416737) glycol 300 (PEG300) and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and ensure it is evenly dispersed.
-
Add Saline: Finally, add 450 µL of saline to bring the total volume to 1 mL. This will result in a suspended solution.
-
Vehicle Control: For the vehicle control group, prepare the same formulation without this compound.
Note: It is crucial to ensure the final concentration of DMSO is low to avoid toxicity.
Q: What is a suitable vehicle for dissolving this compound for i.p. injection?
Saline has been successfully used as a vehicle to dissolve this compound for intraperitoneal injections in mice.[4]
Issue 2: Unexpected Behavioral or Physiological Effects
Q: I am observing unexpected motor stimulant effects, especially when co-administering this compound with other compounds. Why is this happening?
This compound has been reported to potentiate the motor stimulant effects of dopaminergic agonists like amphetamine. This is an important consideration when designing experiments involving co-administration of drugs that modulate the dopamine (B1211576) system. Researchers should carefully monitor locomotor activity and consider this interaction when interpreting results.
Quantitative Data on Amphetamine Potentiation
| Animal Model | This compound Dose | Amphetamine Dose | Observed Effect on Locomotor Activity |
| M5 Muscarinic Receptor Knockout Mice | N/A | 2.0 mg/kg and 4.0 mg/kg | Significant increase in locomotor activity compared to wildtype mice.[4] |
| BDNF Heterozygous Mice | N/A | 5 mg/kg | Prolonged locomotor activation during the third hour after injection compared to wildtype mice.[2] |
| C57:129 Hybrid Wild-type Mice | N/A | 5 mg/kg and 20 mg/kg | Significant locomotor stimulation.[5] |
Q: Are there any concerns about inflammatory responses with this compound administration?
Yes, studies in mice have shown that this compound can increase the serum levels of several inflammatory markers.
Quantitative Data on Inflammatory Marker Increase
| Inflammatory Marker | Observation | Animal Model |
| TNF-α, IL-1β, IL-6, IL-10, TLR4 | Increased levels in serum.[6] | Mice |
Note: Specific fold-change or concentration data from the primary literature was not available in the search results. Researchers should consider quantifying these markers in their own studies if inflammation is a potential confounding factor.
Q: Is there a risk of hepatotoxicity with this compound?
Evidence suggests a potential for hepatotoxicity at higher doses of this compound. In vitro studies have shown a significant decrease in cell viability at concentrations of 25 µM and higher.[7]
Troubleshooting Guide: Monitoring for Potential Hepatotoxicity
| Step | Action | Rationale |
| 1. Dose Selection | Use the lowest effective dose determined from literature or pilot studies. | To minimize the risk of off-target effects, including hepatotoxicity. |
| 2. Monitor Liver Enzymes | Collect blood samples and measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). | Elevated ALT and AST are key indicators of liver damage.[8][9] |
| 3. Histopathology | At the end of the study, collect liver tissue for histological analysis. | To visually inspect for signs of liver damage, such as necrosis or inflammation. |
| 4. Observe Animal Health | Monitor animals for clinical signs of distress, such as weight loss, lethargy, or changes in appetite. | General health monitoring can provide early indications of adverse effects. |
Note: Specific in vivo dose-response data for hepatotoxicity (e.g., ALT/AST levels at different this compound doses) was not available in the search results. It is highly recommended to conduct pilot studies to assess the tolerability of the intended dose in your specific animal model.
Experimental Protocols
Protocol 1: Attentional Set-Shifting Task (ASST) in Rats
This task assesses cognitive flexibility, a key executive function often impaired in schizophrenia.
Methodology
-
Apparatus: A testing box with a waiting area and two choice chambers. Each choice chamber can contain a bowl with a specific digging medium and odor.
-
Habituation and Training:
-
Mildly food-restrict rats for a week prior to the task to motivate digging for a food reward.
-
Train rats to discriminate between two different digging media to find a buried reward.
-
Train rats to discriminate between two different odors to find a buried reward.
-
Criterion for successful learning in each stage is typically 6 consecutive correct choices.[7]
-
-
Testing (performed 24 hours after training):
-
The task consists of a series of discriminations where the rule for finding the reward changes. These stages include:
-
Simple Discrimination (SD): Discriminate between two media.
-
Compound Discrimination (CD): Introduce irrelevant odor cues.
-
Intra-dimensional Shift (IDS): Change the specific media but the rule (attend to media) remains the same.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward.
-
Reversals: The specific rewarded cue within a dimension is switched.
-
-
-
Data Analysis: The primary measure is the number of trials required to reach criterion for each stage. An impairment in the EDS stage is indicative of reduced cognitive flexibility.
Protocol 2: Contextual Fear Conditioning in Rats
This paradigm is used to study fear learning and memory, and can be used to assess the anxiolytic effects of compounds.
Methodology
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock (the unconditioned stimulus, US) and a system to present a neutral conditioned stimulus (CS), such as a tone.
-
Conditioning (Day 1):
-
Contextual Fear Testing (Day 2):
-
Place the rat back into the same conditioning chamber.
-
No CS or US is presented.
-
Record the amount of time the rat spends "freezing" (a state of immobility), which is the conditioned fear response to the context.
-
-
Cued Fear Testing (Day 3):
-
Place the rat in a novel context (different chamber with different visual and olfactory cues).
-
Present the CS (tone) without the US.
-
Record the amount of freezing behavior in response to the cue.
-
-
Data Analysis: The percentage of time spent freezing during the context and cue tests is the primary measure of fear memory.
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. IL-1β, IL-6, IL-10, and TNFα Single Nucleotide Polymorphisms in Human Influence the Susceptibility to Alzheimer's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphetamine-induced locomotion and gene expression are altered in BDNF heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alanine Aminotransferase (ALT) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluation of Elevated Liver Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetaminophen: Dose-Dependent Drug Hepatotoxicity and Acute Liver Failure in Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SSR504734 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GlyT1 inhibitor, SSR504734, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and reversible inhibitor of the glycine transporter 1 (GlyT1). By blocking GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor function is thought to be the primary mechanism underlying its potential therapeutic effects in disorders like schizophrenia.[1]
Q2: What are the potential therapeutic applications of this compound?
This compound has been investigated for its potential as a novel antipsychotic agent for the treatment of schizophrenia.[1] Additionally, preclinical studies suggest it may have therapeutic potential in anxiety and depression.[2]
Q3: In which animal models has this compound shown efficacy?
This compound has demonstrated efficacy in various preclinical models, including:
-
Schizophrenia models: It has been shown to reverse MK-801-induced hyperactivity and deficits in prepulse inhibition.[1]
-
Anxiety and Depression models: It has shown activity in models such as the contextual fear conditioning test.
-
Cognitive enhancement models: It has been shown to improve performance in the attentional set-shifting task.[3]
Troubleshooting In Vivo Experiments
This section addresses common challenges that may be encountered during in vivo experiments with this compound.
Issue 1: Difficulty with Compound Formulation and Administration
Q: How should I prepare this compound for intraperitoneal (i.p.) injection?
A common challenge in preclinical studies is the formulation of poorly soluble compounds for in vivo administration. A published protocol for preparing a suspended solution of this compound for i.p. injection is as follows:
Experimental Protocol: Formulation of this compound for Intraperitoneal Injection
-
Prepare a stock solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 25.0 mg/mL).
-
Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of polyethylene glycol 300 (PEG300) and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and ensure it is evenly dispersed.
-
Add Saline: Finally, add 450 µL of saline to bring the total volume to 1 mL. This will result in a suspended solution.
-
Vehicle Control: For the vehicle control group, prepare the same formulation without this compound.
Note: It is crucial to ensure the final concentration of DMSO is low to avoid toxicity.
Q: What is a suitable vehicle for dissolving this compound for i.p. injection?
Saline has been successfully used as a vehicle to dissolve this compound for intraperitoneal injections in mice.[4]
Issue 2: Unexpected Behavioral or Physiological Effects
Q: I am observing unexpected motor stimulant effects, especially when co-administering this compound with other compounds. Why is this happening?
This compound has been reported to potentiate the motor stimulant effects of dopaminergic agonists like amphetamine. This is an important consideration when designing experiments involving co-administration of drugs that modulate the dopamine system. Researchers should carefully monitor locomotor activity and consider this interaction when interpreting results.
Quantitative Data on Amphetamine Potentiation
| Animal Model | This compound Dose | Amphetamine Dose | Observed Effect on Locomotor Activity |
| M5 Muscarinic Receptor Knockout Mice | N/A | 2.0 mg/kg and 4.0 mg/kg | Significant increase in locomotor activity compared to wildtype mice.[4] |
| BDNF Heterozygous Mice | N/A | 5 mg/kg | Prolonged locomotor activation during the third hour after injection compared to wildtype mice.[2] |
| C57:129 Hybrid Wild-type Mice | N/A | 5 mg/kg and 20 mg/kg | Significant locomotor stimulation.[5] |
Q: Are there any concerns about inflammatory responses with this compound administration?
Yes, studies in mice have shown that this compound can increase the serum levels of several inflammatory markers.
Quantitative Data on Inflammatory Marker Increase
| Inflammatory Marker | Observation | Animal Model |
| TNF-α, IL-1β, IL-6, IL-10, TLR4 | Increased levels in serum.[6] | Mice |
Note: Specific fold-change or concentration data from the primary literature was not available in the search results. Researchers should consider quantifying these markers in their own studies if inflammation is a potential confounding factor.
Q: Is there a risk of hepatotoxicity with this compound?
Evidence suggests a potential for hepatotoxicity at higher doses of this compound. In vitro studies have shown a significant decrease in cell viability at concentrations of 25 µM and higher.[7]
Troubleshooting Guide: Monitoring for Potential Hepatotoxicity
| Step | Action | Rationale |
| 1. Dose Selection | Use the lowest effective dose determined from literature or pilot studies. | To minimize the risk of off-target effects, including hepatotoxicity. |
| 2. Monitor Liver Enzymes | Collect blood samples and measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). | Elevated ALT and AST are key indicators of liver damage.[8][9] |
| 3. Histopathology | At the end of the study, collect liver tissue for histological analysis. | To visually inspect for signs of liver damage, such as necrosis or inflammation. |
| 4. Observe Animal Health | Monitor animals for clinical signs of distress, such as weight loss, lethargy, or changes in appetite. | General health monitoring can provide early indications of adverse effects. |
Note: Specific in vivo dose-response data for hepatotoxicity (e.g., ALT/AST levels at different this compound doses) was not available in the search results. It is highly recommended to conduct pilot studies to assess the tolerability of the intended dose in your specific animal model.
Experimental Protocols
Protocol 1: Attentional Set-Shifting Task (ASST) in Rats
This task assesses cognitive flexibility, a key executive function often impaired in schizophrenia.
Methodology
-
Apparatus: A testing box with a waiting area and two choice chambers. Each choice chamber can contain a bowl with a specific digging medium and odor.
-
Habituation and Training:
-
Mildly food-restrict rats for a week prior to the task to motivate digging for a food reward.
-
Train rats to discriminate between two different digging media to find a buried reward.
-
Train rats to discriminate between two different odors to find a buried reward.
-
Criterion for successful learning in each stage is typically 6 consecutive correct choices.[7]
-
-
Testing (performed 24 hours after training):
-
The task consists of a series of discriminations where the rule for finding the reward changes. These stages include:
-
Simple Discrimination (SD): Discriminate between two media.
-
Compound Discrimination (CD): Introduce irrelevant odor cues.
-
Intra-dimensional Shift (IDS): Change the specific media but the rule (attend to media) remains the same.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward.
-
Reversals: The specific rewarded cue within a dimension is switched.
-
-
-
Data Analysis: The primary measure is the number of trials required to reach criterion for each stage. An impairment in the EDS stage is indicative of reduced cognitive flexibility.
Protocol 2: Contextual Fear Conditioning in Rats
This paradigm is used to study fear learning and memory, and can be used to assess the anxiolytic effects of compounds.
Methodology
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock (the unconditioned stimulus, US) and a system to present a neutral conditioned stimulus (CS), such as a tone.
-
Conditioning (Day 1):
-
Contextual Fear Testing (Day 2):
-
Place the rat back into the same conditioning chamber.
-
No CS or US is presented.
-
Record the amount of time the rat spends "freezing" (a state of immobility), which is the conditioned fear response to the context.
-
-
Cued Fear Testing (Day 3):
-
Place the rat in a novel context (different chamber with different visual and olfactory cues).
-
Present the CS (tone) without the US.
-
Record the amount of freezing behavior in response to the cue.
-
-
Data Analysis: The percentage of time spent freezing during the context and cue tests is the primary measure of fear memory.
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. IL-1β, IL-6, IL-10, and TNFα Single Nucleotide Polymorphisms in Human Influence the Susceptibility to Alzheimer's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphetamine-induced locomotion and gene expression are altered in BDNF heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alanine Aminotransferase (ALT) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluation of Elevated Liver Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetaminophen: Dose-Dependent Drug Hepatotoxicity and Acute Liver Failure in Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring consistent delivery of SSR504734 in studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the consistent delivery of SSR504734 in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and reversible inhibitor of the glycine (B1666218) transporter-1 (GlyT1).[1][2] By blocking GlyT1, this compound increases the extracellular levels of glycine, which is a necessary co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][3] This potentiation of glutamatergic neurotransmission is thought to be the basis for its potential antipsychotic, anxiolytic, and cognitive-enhancing effects.[1][3][4]
Q2: In what research areas and animal models has this compound been predominantly used?
A2: this compound has been extensively studied in preclinical models of neuropsychiatric disorders. It has shown efficacy in models of schizophrenia, anxiety, and depression.[1][4] Common animal models include rodents (mice and rats) in behavioral paradigms such as the prepulse inhibition test, contextual fear conditioning, and tasks assessing cognitive flexibility and working memory.[1][3][4][5][6]
Q3: What are the expected outcomes of successful this compound administration in relevant behavioral models?
A3: Successful administration of this compound is expected to produce a range of effects depending on the model. For instance, it can normalize deficits in prepulse inhibition, reverse hyperlocomotion induced by NMDA receptor antagonists like PCP or MK-801, and enhance performance in cognitive tasks.[1][4] In models of anxiety, it has been shown to attenuate conditioned fear.[5]
Troubleshooting Guide
Q1: I am observing inconsistent or no effects in my study. What are the common reasons for inconsistent delivery of this compound?
A1: Inconsistent delivery of this compound can stem from several factors:
-
Improper formulation: this compound has specific solubility requirements. Using an inappropriate vehicle can lead to precipitation or uneven suspension of the compound.
-
Incorrect dosage: The effective dose of this compound can vary significantly depending on the animal model and the specific behavioral test being conducted.
-
Inappropriate administration route: While this compound has good oral bioavailability, the route of administration (e.g., intraperitoneal, oral, subcutaneous) can influence its pharmacokinetics and efficacy.[2]
-
Timing of administration: The time between drug administration and behavioral testing is crucial and should be based on the pharmacokinetic profile of the compound.
Q2: My this compound solution is not clear, or the compound is precipitating. How can I properly dissolve and administer it?
A2: this compound can be dissolved in saline.[7][8] For in vivo preparations, several vehicle formulations can be used to achieve a clear solution or a fine suspension. Here are some recommended protocols:
-
For a clear solution: A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline) can yield a clear solution with a solubility of at least 2.5 mg/mL.[2]
-
For a suspended solution: A vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used.[2]
-
For oral administration: A solution in 10% DMSO and 90% Corn Oil is another option.[2]
-
General tips: To aid dissolution, gentle heating and/or sonication can be applied.[2] Always prepare fresh solutions and store them appropriately to avoid degradation. Stock solutions can be stored at -80°C for up to 6 months.[2]
Q3: I am seeing unexpected side effects or toxicity in my animals. What could be the cause?
A3: While this compound is generally well-tolerated at effective doses, higher doses may lead to adverse effects. At a high dose of 50 mg/kg, motor impairment has been observed in a small percentage of animals.[7] Additionally, studies have noted that higher doses may carry a risk of hepatotoxicity.[7][8] It is also important to note that this compound has been shown to increase the levels of some inflammatory markers in serum.[7][9] If you observe unexpected side effects, consider reducing the dose or using a different administration protocol.
Quantitative Data Summary
Table 1: In Vitro and Ex Vivo Efficacy of this compound
| Parameter | Species | System | Value | Reference |
| IC₅₀ (GlyT1 Inhibition) | Human | SK-N-MC cells | 18 nM | [1][2] |
| Rat | C6 cells | 15 nM | [1][2] | |
| Mouse | 38 nM | [1] | ||
| ID₅₀ (Ex vivo Glycine Uptake) | Mouse | Cortical homogenates (i.p.) | 5.0 mg/kg | [1][2] |
| Mouse | Cortical homogenates (p.o.) | 4.6 mg/kg | [2] |
Table 2: Effective Doses of this compound in In Vivo Models
| Animal Model | Species | Administration Route | Effective Dose | Observed Effect | Reference |
| MK-801-induced hyperactivity | Mouse/Rat | i.p. | 10-30 mg/kg | Reversal of hyperactivity | [1] |
| Prepulse inhibition deficit | DBA/2 Mice | i.p. | 15 mg/kg | Normalization of deficit | [1] |
| PCP-induced attention deficits | Rat | i.p. | 1-3 mg/kg | Reversal of deficits | [1] |
| Increase in PFC dopamine | Rat | i.p. | 10 mg/kg | Increased extracellular dopamine | [1] |
| Chronic mild stress | Mouse | i.p. | 10 mg/kg | Antidepressant-like effects | [1] |
| Ultrasonic distress calls | Rat pups | s.c. | 1 mg/kg | Anxiolytic-like effects | [1] |
| Cognitive flexibility (ASST) | Rat | i.p. | 3-10 mg/kg | Improved performance | [3] |
| Contextual fear conditioning | Rat | i.p. | 30 mg/kg | Attenuation of fear acquisition and expression | [5] |
| Working memory (Delayed alternation) | Mouse | i.p. | 30 mg/kg | Enhanced performance | [6][10] |
Table 3: Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, i.p.)
| Tissue | tₘₐₓ (min) |
| Liver | 5 |
| Heart | 15 |
| Lungs | 15 |
| Spleen | 15 |
Note: The total drug exposure was highest in the lungs, followed by the spleen and kidneys.[7]
Key Experimental Protocols
1. Contextual Fear Conditioning in Rats
-
Objective: To assess the effect of this compound on the acquisition and expression of conditioned fear.
-
Animals: Male Sprague-Dawley rats.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline) to the desired concentration.
-
Procedure for Fear Acquisition:
-
Administer this compound (3-30 mg/kg, i.p.) or vehicle 1 hour before fear conditioning.[5]
-
Place the rat in the conditioning chamber.
-
Deliver an inescapable footshock.
-
24 hours later, place the rat back into the same chamber without delivering a footshock.
-
Record and score freezing behavior as an index of fear.
-
-
Procedure for Fear Expression:
-
Condition the rats with a footshock as described above without any prior drug administration.
-
23 hours after conditioning, administer this compound (3-30 mg/kg, i.p.) or vehicle.[5]
-
1 hour after the injection (24 hours post-conditioning), place the rat back in the conditioning chamber.
-
Record and score freezing behavior.
-
2. Delayed Alternation Task for Working Memory in Mice
-
Objective: To evaluate the effect of this compound on working memory.
-
Animals: C57BL/6 mice.
-
Apparatus: An operant chamber with two retractable levers and a food magazine.
-
Drug Preparation: Prepare this compound solution for intraperitoneal injection.
-
Procedure:
-
Train the mice on a continuous delayed alternation task where a correct response is defined as pressing the lever opposite to the one pressed on the preceding trial (win-shift rule).[6]
-
Introduce varying inter-trial intervals (delays) to manipulate the demand on working memory.
-
Before the test session, administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle.[6]
-
Assess the choice accuracy at different delay intervals. An improvement in accuracy, particularly at longer delays, indicates an enhancement of working memory.[6][11]
-
Visualizations
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glycine transporter 1 inhibitor this compound enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
Ensuring consistent delivery of SSR504734 in studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the consistent delivery of SSR504734 in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and reversible inhibitor of the glycine transporter-1 (GlyT1).[1][2] By blocking GlyT1, this compound increases the extracellular levels of glycine, which is a necessary co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][3] This potentiation of glutamatergic neurotransmission is thought to be the basis for its potential antipsychotic, anxiolytic, and cognitive-enhancing effects.[1][3][4]
Q2: In what research areas and animal models has this compound been predominantly used?
A2: this compound has been extensively studied in preclinical models of neuropsychiatric disorders. It has shown efficacy in models of schizophrenia, anxiety, and depression.[1][4] Common animal models include rodents (mice and rats) in behavioral paradigms such as the prepulse inhibition test, contextual fear conditioning, and tasks assessing cognitive flexibility and working memory.[1][3][4][5][6]
Q3: What are the expected outcomes of successful this compound administration in relevant behavioral models?
A3: Successful administration of this compound is expected to produce a range of effects depending on the model. For instance, it can normalize deficits in prepulse inhibition, reverse hyperlocomotion induced by NMDA receptor antagonists like PCP or MK-801, and enhance performance in cognitive tasks.[1][4] In models of anxiety, it has been shown to attenuate conditioned fear.[5]
Troubleshooting Guide
Q1: I am observing inconsistent or no effects in my study. What are the common reasons for inconsistent delivery of this compound?
A1: Inconsistent delivery of this compound can stem from several factors:
-
Improper formulation: this compound has specific solubility requirements. Using an inappropriate vehicle can lead to precipitation or uneven suspension of the compound.
-
Incorrect dosage: The effective dose of this compound can vary significantly depending on the animal model and the specific behavioral test being conducted.
-
Inappropriate administration route: While this compound has good oral bioavailability, the route of administration (e.g., intraperitoneal, oral, subcutaneous) can influence its pharmacokinetics and efficacy.[2]
-
Timing of administration: The time between drug administration and behavioral testing is crucial and should be based on the pharmacokinetic profile of the compound.
Q2: My this compound solution is not clear, or the compound is precipitating. How can I properly dissolve and administer it?
A2: this compound can be dissolved in saline.[7][8] For in vivo preparations, several vehicle formulations can be used to achieve a clear solution or a fine suspension. Here are some recommended protocols:
-
For a clear solution: A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline) can yield a clear solution with a solubility of at least 2.5 mg/mL.[2]
-
For a suspended solution: A vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used.[2]
-
For oral administration: A solution in 10% DMSO and 90% Corn Oil is another option.[2]
-
General tips: To aid dissolution, gentle heating and/or sonication can be applied.[2] Always prepare fresh solutions and store them appropriately to avoid degradation. Stock solutions can be stored at -80°C for up to 6 months.[2]
Q3: I am seeing unexpected side effects or toxicity in my animals. What could be the cause?
A3: While this compound is generally well-tolerated at effective doses, higher doses may lead to adverse effects. At a high dose of 50 mg/kg, motor impairment has been observed in a small percentage of animals.[7] Additionally, studies have noted that higher doses may carry a risk of hepatotoxicity.[7][8] It is also important to note that this compound has been shown to increase the levels of some inflammatory markers in serum.[7][9] If you observe unexpected side effects, consider reducing the dose or using a different administration protocol.
Quantitative Data Summary
Table 1: In Vitro and Ex Vivo Efficacy of this compound
| Parameter | Species | System | Value | Reference |
| IC₅₀ (GlyT1 Inhibition) | Human | SK-N-MC cells | 18 nM | [1][2] |
| Rat | C6 cells | 15 nM | [1][2] | |
| Mouse | 38 nM | [1] | ||
| ID₅₀ (Ex vivo Glycine Uptake) | Mouse | Cortical homogenates (i.p.) | 5.0 mg/kg | [1][2] |
| Mouse | Cortical homogenates (p.o.) | 4.6 mg/kg | [2] |
Table 2: Effective Doses of this compound in In Vivo Models
| Animal Model | Species | Administration Route | Effective Dose | Observed Effect | Reference |
| MK-801-induced hyperactivity | Mouse/Rat | i.p. | 10-30 mg/kg | Reversal of hyperactivity | [1] |
| Prepulse inhibition deficit | DBA/2 Mice | i.p. | 15 mg/kg | Normalization of deficit | [1] |
| PCP-induced attention deficits | Rat | i.p. | 1-3 mg/kg | Reversal of deficits | [1] |
| Increase in PFC dopamine | Rat | i.p. | 10 mg/kg | Increased extracellular dopamine | [1] |
| Chronic mild stress | Mouse | i.p. | 10 mg/kg | Antidepressant-like effects | [1] |
| Ultrasonic distress calls | Rat pups | s.c. | 1 mg/kg | Anxiolytic-like effects | [1] |
| Cognitive flexibility (ASST) | Rat | i.p. | 3-10 mg/kg | Improved performance | [3] |
| Contextual fear conditioning | Rat | i.p. | 30 mg/kg | Attenuation of fear acquisition and expression | [5] |
| Working memory (Delayed alternation) | Mouse | i.p. | 30 mg/kg | Enhanced performance | [6][10] |
Table 3: Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, i.p.)
| Tissue | tₘₐₓ (min) |
| Liver | 5 |
| Heart | 15 |
| Lungs | 15 |
| Spleen | 15 |
Note: The total drug exposure was highest in the lungs, followed by the spleen and kidneys.[7]
Key Experimental Protocols
1. Contextual Fear Conditioning in Rats
-
Objective: To assess the effect of this compound on the acquisition and expression of conditioned fear.
-
Animals: Male Sprague-Dawley rats.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline) to the desired concentration.
-
Procedure for Fear Acquisition:
-
Administer this compound (3-30 mg/kg, i.p.) or vehicle 1 hour before fear conditioning.[5]
-
Place the rat in the conditioning chamber.
-
Deliver an inescapable footshock.
-
24 hours later, place the rat back into the same chamber without delivering a footshock.
-
Record and score freezing behavior as an index of fear.
-
-
Procedure for Fear Expression:
-
Condition the rats with a footshock as described above without any prior drug administration.
-
23 hours after conditioning, administer this compound (3-30 mg/kg, i.p.) or vehicle.[5]
-
1 hour after the injection (24 hours post-conditioning), place the rat back in the conditioning chamber.
-
Record and score freezing behavior.
-
2. Delayed Alternation Task for Working Memory in Mice
-
Objective: To evaluate the effect of this compound on working memory.
-
Animals: C57BL/6 mice.
-
Apparatus: An operant chamber with two retractable levers and a food magazine.
-
Drug Preparation: Prepare this compound solution for intraperitoneal injection.
-
Procedure:
-
Train the mice on a continuous delayed alternation task where a correct response is defined as pressing the lever opposite to the one pressed on the preceding trial (win-shift rule).[6]
-
Introduce varying inter-trial intervals (delays) to manipulate the demand on working memory.
-
Before the test session, administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle.[6]
-
Assess the choice accuracy at different delay intervals. An improvement in accuracy, particularly at longer delays, indicates an enhancement of working memory.[6][11]
-
Visualizations
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glycine transporter 1 inhibitor this compound enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
Technical Support Center: Interpreting Unexpected Behavioral Outcomes with SSR504734
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected behavioral outcomes during experiments with the Glycine (B1666218) Transporter-1 (GlyT1) inhibitor, SSR504734.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Glycine Transporter-1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which then acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, enhancing glutamatergic neurotransmission.[1][2]
Q2: What are the expected behavioral outcomes of this compound administration?
A2: Based on its mechanism of action, this compound is expected to exhibit antipsychotic and pro-cognitive effects. Preclinical studies have shown that it can reverse hyperactivity induced by NMDA receptor antagonists like MK-801 and phencyclidine (PCP), improve cognitive flexibility in tasks such as the attentional set-shifting task, and enhance working memory.[3][4]
Q3: Can this compound produce effects beyond its intended target?
A3: While this compound is a selective GlyT1 inhibitor, it can produce a range of behavioral and physiological effects that may be considered unexpected. These can be attributed to the complex role of the glutamatergic system in the brain and potential interactions with other neurotransmitter systems. Off-target effects, though not extensively documented for this compound, are a possibility with any pharmacological agent.[5]
Q4: Are there any known species-specific differences in the response to this compound?
A4: The majority of preclinical research on this compound has been conducted in rodents (mice and rats). While the fundamental mechanism of GlyT1 inhibition is conserved across species, metabolic differences and variations in neural circuitry can lead to different behavioral outcomes. Direct extrapolation of rodent data to other species, including humans, should be done with caution.
Troubleshooting Guides for Unexpected Behavioral Outcomes
Issue 1: Potentiation of Psychostimulant-Induced Hyperactivity
Unexpected Outcome: Instead of the expected attenuation of hyperactivity, my animals show an exaggerated locomotor response to amphetamine after this compound administration.
Possible Causes and Troubleshooting Steps:
-
Dopamine-Glutamate Interaction: this compound's enhancement of NMDA receptor function can modulate downstream dopamine (B1211576) signaling.[6][7] This interaction is complex and can be dose- and region-dependent.
-
Recommendation: Measure dopamine and glutamate (B1630785) levels in relevant brain regions (e.g., prefrontal cortex, striatum) to assess the neurochemical state. Consider co-administration with specific dopamine receptor antagonists to dissect the contribution of different dopamine receptor subtypes.
-
-
Dosage: The dose of this compound is critical. A dose that is effective for cognitive enhancement might have different effects on motor activity when combined with a psychostimulant.
-
Recommendation: Conduct a full dose-response study for both this compound and amphetamine to identify a therapeutic window where the desired effect is observed without motor potentiation.
-
-
Experimental Context: The specific behavioral paradigm and environmental factors can influence the outcome.
-
Recommendation: Ensure that the testing environment is consistent across all animals and experimental groups. Control for factors like lighting, noise, and handling stress.
-
Quantitative Data Summary: Locomotor Activity
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled in cm, Mean ± SEM) | Reference |
| Vehicle + Saline | - | Data not available | [6][7] |
| This compound + Saline | 10, 30 | Data not available | [6][7] |
| Vehicle + Amphetamine | 2.5 | Data not available | [6][7] |
| This compound + Amphetamine | 10, 30 + 2.5 | Potentiated locomotor stimulant effects | [6][7] |
Issue 2: Biphasic Effects on Prepulse Inhibition (PPI) with Dopaminergic Agents
Unexpected Outcome: At a low dose, this compound worsens the disruption of PPI caused by apomorphine (B128758), while at a higher dose, it enhances baseline PPI.
Possible Causes and Troubleshooting Steps:
-
Complex Dose-Response Relationship: The interaction between the glutamatergic and dopaminergic systems on sensorimotor gating is not linear. Low doses of this compound may preferentially affect certain circuits, leading to an exacerbation of dopamine-mediated PPI disruption, while higher doses may engage compensatory mechanisms or have broader effects that enhance PPI.[8]
-
Recommendation: Carefully titrate the dose of this compound in your PPI paradigm. Test a range of doses to map the full dose-response curve in the presence and absence of a dopaminergic agonist.
-
-
Baseline PPI Levels: The effect of this compound may depend on the baseline PPI levels of the animal strain being used.
-
Recommendation: Characterize the baseline PPI of your animals. If baseline PPI is already high, a ceiling effect may obscure any enhancing effects of this compound.
-
Quantitative Data Summary: Prepulse Inhibition
| Treatment Group | Dose (mg/kg) | % PPI (Mean ± SEM) | Reference |
| Vehicle | - | Data not available | [8] |
| This compound | 10 | No significant effect on basal PPI | [8] |
| This compound | 30 | Enhanced basal PPI | [8] |
| Vehicle + Apomorphine | 1 | Moderate, non-significant reduction in PPI | [8] |
| This compound + Apomorphine | 10 + 1 | Significantly reduced PPI (exacerbated disruption) | [8] |
| This compound + Apomorphine | 30 + 1 | Did not affect apomorphine-induced disruption | [8] |
Issue 3: Anxiolytic-like Effects in Fear Conditioning
Unexpected Outcome: My animals show reduced freezing in a contextual fear conditioning paradigm after this compound administration, suggesting an anxiolytic-like effect rather than a pro-cognitive one.
Possible Causes and Troubleshooting Steps:
-
Modulation of Fear Circuitry: The amygdala and hippocampus, key structures in fear memory, are rich in NMDA receptors. Enhanced glutamatergic signaling by this compound may be attenuating the acquisition or expression of fear memories.[9]
-
Recommendation: To distinguish between effects on memory acquisition, consolidation, and expression, administer this compound at different time points: before conditioning, immediately after conditioning, or before the retrieval test.
-
-
General Sedative Effects: At higher doses, this compound might have sedative effects that could be misinterpreted as reduced anxiety.
-
Recommendation: Include control experiments to assess general locomotor activity and motor coordination (e.g., open field test, rotarod test) at the doses used in the fear conditioning paradigm.
-
Quantitative Data Summary: Contextual Fear Conditioning
| Treatment Group | Dose (mg/kg, i.p.) | % Freezing (Mean ± SEM) | Reference |
| Vehicle | - | Data not available | [9] |
| This compound (Acquisition) | 3, 10 | No significant effect | [9] |
| This compound (Acquisition) | 30 | Significantly inhibited contextual conditioned freezing | [9] |
| This compound (Expression) | 3, 10 | No significant effect | [9] |
| This compound (Expression) | 30 | Significantly inhibited contextual conditioned freezing | [9] |
Issue 4: Seizure Threshold Alterations
Unexpected Outcome: this compound increases the seizure threshold in the maximal electroshock seizure threshold (MEST) test but has no effect in other seizure models (e.g., 6 Hz or PTZ).
Possible Causes and Troubleshooting Steps:
-
Seizure Model Specificity: Different seizure models rely on distinct neurobiological mechanisms. The MEST test is a model of generalized tonic-clonic seizures and is sensitive to drugs that block voltage-gated sodium channels or enhance GABAergic inhibition. The lack of effect in other models suggests that the anticonvulsant action of this compound is specific to the pathways involved in MES-induced seizures.[10]
-
Recommendation: If investigating anticonvulsant properties, test this compound in a battery of seizure models to determine its spectrum of activity.
-
-
Neurochemical Imbalance: this compound has been shown to decrease glutamate and adenosine (B11128) levels in the brainstem of control animals.[10] This alteration in the baseline neurochemical environment could contribute to its effects on seizure susceptibility.
-
Recommendation: Correlate behavioral seizure data with neurochemical analyses in relevant brain regions to understand the underlying mechanism.
-
Quantitative Data Summary: Maximal Electroshock Seizure Threshold (MEST)
| Treatment | Dose (mg/kg, i.p.) | Seizure Threshold (Current Intensity in mA, CC50) | Reference |
| Vehicle (Acute) | - | Data not available | [10] |
| This compound (Acute) | 10 | Ineffective | [10] |
| This compound (Acute) | 30 | ~1.2-fold increase | [10] |
| This compound (Acute) | 50 | ~1.6-fold increase | [10] |
| Vehicle (Repeated) | - | Data not available | [10] |
| This compound (Repeated) | 3, 10 | No changes | [10] |
| This compound (Repeated) | 30 | ~1.2-fold increase | [10] |
Issue 5: Increased Serum Inflammatory Markers
Unexpected Outcome: I observed an increase in serum levels of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) following this compound administration.
Possible Causes and Troubleshooting Steps:
-
Neuro-immune Interactions: The glutamatergic system and the immune system are interconnected. Alterations in glutamatergic signaling can influence peripheral immune responses.
-
Recommendation: Investigate the time course of the inflammatory response in relation to this compound administration. Measure a panel of cytokines and chemokines to get a comprehensive picture of the immune modulation. Consider investigating central inflammation by measuring inflammatory markers in brain tissue.
-
-
Off-target Effects or Metabolites: Although less likely for a selective compound, the parent drug or its metabolites could have off-target effects on immune cells.
-
Recommendation: Conduct in vitro assays using immune cells (e.g., PBMCs, macrophages) to determine if this compound directly stimulates cytokine production.
-
Quantitative Data Summary: Serum Inflammatory Markers
| Marker | Effect of this compound | Reference |
| TNF-α | Increased | [10] |
| IL-1β | Increased | [10] |
| IL-6 | Increased | [10] |
| IL-10 | Increased | [10] |
| TLR4 | Increased | [10] |
Experimental Protocols
Contextual Fear Conditioning Protocol (Rat)
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock.
-
Acquisition Phase:
-
Administer this compound (3, 10, or 30 mg/kg, i.p.) or vehicle 60 minutes before placing the rat in the conditioning chamber.
-
Allow the rat to explore the chamber for a baseline period (e.g., 2 minutes).
-
Deliver an inescapable footshock (e.g., 0.5-1.0 mA for 1-2 seconds).
-
Remove the rat from the chamber 30-60 seconds after the footshock.
-
-
Expression/Retrieval Phase:
-
24 hours after the acquisition phase, place the rat back into the same chamber.
-
For testing effects on expression, administer this compound or vehicle 60 minutes before this phase.
-
Record the amount of time the rat spends "freezing" (i.e., complete immobility except for respiratory movements) over a set period (e.g., 5 minutes).
-
Increased freezing is indicative of a learned fear response.
-
Maximal Electroshock Seizure Threshold (MEST) Test Protocol (Mouse)
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer this compound (10, 30, or 50 mg/kg, i.p.) or vehicle 60 minutes before the test.
-
Apply corneal electrodes moistened with saline.
-
Deliver a brief electrical stimulus (e.g., 0.2 seconds).
-
The endpoint is the presence of a tonic hindlimb extension, which signifies a maximal seizure.
-
The current intensity required to induce a tonic hindlimb extension in 50% of the animals (CC50) is determined using an up-down method, where the current is increased or decreased for the next animal based on the outcome of the previous one.
-
Visualizations
Caption: Signaling pathway of this compound and its behavioral outcomes.
Caption: Troubleshooting workflow for unexpected outcomes with this compound.
References
- 1. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound enhances basal expression of prepulse inhibition but exacerbates the disruption of prepulse inhibition by apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Behavioral Outcomes with SSR504734
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected behavioral outcomes during experiments with the Glycine Transporter-1 (GlyT1) inhibitor, SSR504734.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Glycine Transporter-1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which then acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, enhancing glutamatergic neurotransmission.[1][2]
Q2: What are the expected behavioral outcomes of this compound administration?
A2: Based on its mechanism of action, this compound is expected to exhibit antipsychotic and pro-cognitive effects. Preclinical studies have shown that it can reverse hyperactivity induced by NMDA receptor antagonists like MK-801 and phencyclidine (PCP), improve cognitive flexibility in tasks such as the attentional set-shifting task, and enhance working memory.[3][4]
Q3: Can this compound produce effects beyond its intended target?
A3: While this compound is a selective GlyT1 inhibitor, it can produce a range of behavioral and physiological effects that may be considered unexpected. These can be attributed to the complex role of the glutamatergic system in the brain and potential interactions with other neurotransmitter systems. Off-target effects, though not extensively documented for this compound, are a possibility with any pharmacological agent.[5]
Q4: Are there any known species-specific differences in the response to this compound?
A4: The majority of preclinical research on this compound has been conducted in rodents (mice and rats). While the fundamental mechanism of GlyT1 inhibition is conserved across species, metabolic differences and variations in neural circuitry can lead to different behavioral outcomes. Direct extrapolation of rodent data to other species, including humans, should be done with caution.
Troubleshooting Guides for Unexpected Behavioral Outcomes
Issue 1: Potentiation of Psychostimulant-Induced Hyperactivity
Unexpected Outcome: Instead of the expected attenuation of hyperactivity, my animals show an exaggerated locomotor response to amphetamine after this compound administration.
Possible Causes and Troubleshooting Steps:
-
Dopamine-Glutamate Interaction: this compound's enhancement of NMDA receptor function can modulate downstream dopamine signaling.[6][7] This interaction is complex and can be dose- and region-dependent.
-
Recommendation: Measure dopamine and glutamate levels in relevant brain regions (e.g., prefrontal cortex, striatum) to assess the neurochemical state. Consider co-administration with specific dopamine receptor antagonists to dissect the contribution of different dopamine receptor subtypes.
-
-
Dosage: The dose of this compound is critical. A dose that is effective for cognitive enhancement might have different effects on motor activity when combined with a psychostimulant.
-
Recommendation: Conduct a full dose-response study for both this compound and amphetamine to identify a therapeutic window where the desired effect is observed without motor potentiation.
-
-
Experimental Context: The specific behavioral paradigm and environmental factors can influence the outcome.
-
Recommendation: Ensure that the testing environment is consistent across all animals and experimental groups. Control for factors like lighting, noise, and handling stress.
-
Quantitative Data Summary: Locomotor Activity
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled in cm, Mean ± SEM) | Reference |
| Vehicle + Saline | - | Data not available | [6][7] |
| This compound + Saline | 10, 30 | Data not available | [6][7] |
| Vehicle + Amphetamine | 2.5 | Data not available | [6][7] |
| This compound + Amphetamine | 10, 30 + 2.5 | Potentiated locomotor stimulant effects | [6][7] |
Issue 2: Biphasic Effects on Prepulse Inhibition (PPI) with Dopaminergic Agents
Unexpected Outcome: At a low dose, this compound worsens the disruption of PPI caused by apomorphine, while at a higher dose, it enhances baseline PPI.
Possible Causes and Troubleshooting Steps:
-
Complex Dose-Response Relationship: The interaction between the glutamatergic and dopaminergic systems on sensorimotor gating is not linear. Low doses of this compound may preferentially affect certain circuits, leading to an exacerbation of dopamine-mediated PPI disruption, while higher doses may engage compensatory mechanisms or have broader effects that enhance PPI.[8]
-
Recommendation: Carefully titrate the dose of this compound in your PPI paradigm. Test a range of doses to map the full dose-response curve in the presence and absence of a dopaminergic agonist.
-
-
Baseline PPI Levels: The effect of this compound may depend on the baseline PPI levels of the animal strain being used.
-
Recommendation: Characterize the baseline PPI of your animals. If baseline PPI is already high, a ceiling effect may obscure any enhancing effects of this compound.
-
Quantitative Data Summary: Prepulse Inhibition
| Treatment Group | Dose (mg/kg) | % PPI (Mean ± SEM) | Reference |
| Vehicle | - | Data not available | [8] |
| This compound | 10 | No significant effect on basal PPI | [8] |
| This compound | 30 | Enhanced basal PPI | [8] |
| Vehicle + Apomorphine | 1 | Moderate, non-significant reduction in PPI | [8] |
| This compound + Apomorphine | 10 + 1 | Significantly reduced PPI (exacerbated disruption) | [8] |
| This compound + Apomorphine | 30 + 1 | Did not affect apomorphine-induced disruption | [8] |
Issue 3: Anxiolytic-like Effects in Fear Conditioning
Unexpected Outcome: My animals show reduced freezing in a contextual fear conditioning paradigm after this compound administration, suggesting an anxiolytic-like effect rather than a pro-cognitive one.
Possible Causes and Troubleshooting Steps:
-
Modulation of Fear Circuitry: The amygdala and hippocampus, key structures in fear memory, are rich in NMDA receptors. Enhanced glutamatergic signaling by this compound may be attenuating the acquisition or expression of fear memories.[9]
-
Recommendation: To distinguish between effects on memory acquisition, consolidation, and expression, administer this compound at different time points: before conditioning, immediately after conditioning, or before the retrieval test.
-
-
General Sedative Effects: At higher doses, this compound might have sedative effects that could be misinterpreted as reduced anxiety.
-
Recommendation: Include control experiments to assess general locomotor activity and motor coordination (e.g., open field test, rotarod test) at the doses used in the fear conditioning paradigm.
-
Quantitative Data Summary: Contextual Fear Conditioning
| Treatment Group | Dose (mg/kg, i.p.) | % Freezing (Mean ± SEM) | Reference |
| Vehicle | - | Data not available | [9] |
| This compound (Acquisition) | 3, 10 | No significant effect | [9] |
| This compound (Acquisition) | 30 | Significantly inhibited contextual conditioned freezing | [9] |
| This compound (Expression) | 3, 10 | No significant effect | [9] |
| This compound (Expression) | 30 | Significantly inhibited contextual conditioned freezing | [9] |
Issue 4: Seizure Threshold Alterations
Unexpected Outcome: this compound increases the seizure threshold in the maximal electroshock seizure threshold (MEST) test but has no effect in other seizure models (e.g., 6 Hz or PTZ).
Possible Causes and Troubleshooting Steps:
-
Seizure Model Specificity: Different seizure models rely on distinct neurobiological mechanisms. The MEST test is a model of generalized tonic-clonic seizures and is sensitive to drugs that block voltage-gated sodium channels or enhance GABAergic inhibition. The lack of effect in other models suggests that the anticonvulsant action of this compound is specific to the pathways involved in MES-induced seizures.[10]
-
Recommendation: If investigating anticonvulsant properties, test this compound in a battery of seizure models to determine its spectrum of activity.
-
-
Neurochemical Imbalance: this compound has been shown to decrease glutamate and adenosine levels in the brainstem of control animals.[10] This alteration in the baseline neurochemical environment could contribute to its effects on seizure susceptibility.
-
Recommendation: Correlate behavioral seizure data with neurochemical analyses in relevant brain regions to understand the underlying mechanism.
-
Quantitative Data Summary: Maximal Electroshock Seizure Threshold (MEST)
| Treatment | Dose (mg/kg, i.p.) | Seizure Threshold (Current Intensity in mA, CC50) | Reference |
| Vehicle (Acute) | - | Data not available | [10] |
| This compound (Acute) | 10 | Ineffective | [10] |
| This compound (Acute) | 30 | ~1.2-fold increase | [10] |
| This compound (Acute) | 50 | ~1.6-fold increase | [10] |
| Vehicle (Repeated) | - | Data not available | [10] |
| This compound (Repeated) | 3, 10 | No changes | [10] |
| This compound (Repeated) | 30 | ~1.2-fold increase | [10] |
Issue 5: Increased Serum Inflammatory Markers
Unexpected Outcome: I observed an increase in serum levels of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) following this compound administration.
Possible Causes and Troubleshooting Steps:
-
Neuro-immune Interactions: The glutamatergic system and the immune system are interconnected. Alterations in glutamatergic signaling can influence peripheral immune responses.
-
Recommendation: Investigate the time course of the inflammatory response in relation to this compound administration. Measure a panel of cytokines and chemokines to get a comprehensive picture of the immune modulation. Consider investigating central inflammation by measuring inflammatory markers in brain tissue.
-
-
Off-target Effects or Metabolites: Although less likely for a selective compound, the parent drug or its metabolites could have off-target effects on immune cells.
-
Recommendation: Conduct in vitro assays using immune cells (e.g., PBMCs, macrophages) to determine if this compound directly stimulates cytokine production.
-
Quantitative Data Summary: Serum Inflammatory Markers
| Marker | Effect of this compound | Reference |
| TNF-α | Increased | [10] |
| IL-1β | Increased | [10] |
| IL-6 | Increased | [10] |
| IL-10 | Increased | [10] |
| TLR4 | Increased | [10] |
Experimental Protocols
Contextual Fear Conditioning Protocol (Rat)
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock.
-
Acquisition Phase:
-
Administer this compound (3, 10, or 30 mg/kg, i.p.) or vehicle 60 minutes before placing the rat in the conditioning chamber.
-
Allow the rat to explore the chamber for a baseline period (e.g., 2 minutes).
-
Deliver an inescapable footshock (e.g., 0.5-1.0 mA for 1-2 seconds).
-
Remove the rat from the chamber 30-60 seconds after the footshock.
-
-
Expression/Retrieval Phase:
-
24 hours after the acquisition phase, place the rat back into the same chamber.
-
For testing effects on expression, administer this compound or vehicle 60 minutes before this phase.
-
Record the amount of time the rat spends "freezing" (i.e., complete immobility except for respiratory movements) over a set period (e.g., 5 minutes).
-
Increased freezing is indicative of a learned fear response.
-
Maximal Electroshock Seizure Threshold (MEST) Test Protocol (Mouse)
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer this compound (10, 30, or 50 mg/kg, i.p.) or vehicle 60 minutes before the test.
-
Apply corneal electrodes moistened with saline.
-
Deliver a brief electrical stimulus (e.g., 0.2 seconds).
-
The endpoint is the presence of a tonic hindlimb extension, which signifies a maximal seizure.
-
The current intensity required to induce a tonic hindlimb extension in 50% of the animals (CC50) is determined using an up-down method, where the current is increased or decreased for the next animal based on the outcome of the previous one.
-
Visualizations
Caption: Signaling pathway of this compound and its behavioral outcomes.
Caption: Troubleshooting workflow for unexpected outcomes with this compound.
References
- 1. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound, a glycine transporter-1 inhibitor, attenuates acquisition and expression of contextual conditioned fear in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound enhances basal expression of prepulse inhibition but exacerbates the disruption of prepulse inhibition by apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of this compound, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SSR504734 in Cognitive Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SSR504734 in cognitive assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective and reversible inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] This enhanced availability of glycine potentiates NMDA receptor-mediated glutamatergic neurotransmission, which is believed to be the primary mechanism for its pro-cognitive effects.[2][5]
Q2: In which cognitive domains has this compound shown efficacy?
A2: Preclinical studies have demonstrated the efficacy of this compound in improving cognitive functions, particularly in domains of cognitive flexibility and working memory.[5] Specifically, it has been shown to enhance performance in the Attentional Set-Shifting Task (ASST) in rats and the continuous delayed alternation task in mice.[5]
Q3: What is the recommended route of administration and timing for this compound in rodent studies?
A3: In the cited studies, this compound is typically administered via intraperitoneal (i.p.) injection. The pre-treatment time is generally 30 to 60 minutes before the commencement of the behavioral task to allow for adequate absorption and distribution to the central nervous system.
Dose-Response Data for this compound in Cognitive Assays
The following tables summarize the dose-response relationships for this compound in two commonly used cognitive assays.
Table 1: Dose-Response of this compound in the Attentional Set-Shifting Task (ASST) in Rats
| Dose (mg/kg, i.p.) | Key Findings | Reference |
| 1 | No significant effect on the number of trials to criterion in the extra-dimensional shift (EDS) phase. | [5] |
| 3 | Significantly reduced the number of trials to criterion in the EDS phase, indicating improved cognitive flexibility. | [5] |
| 10 | Significantly reduced the number of trials to criterion in the EDS phase, demonstrating enhanced cognitive flexibility. | [5] |
Table 2: Dose-Response of this compound in the Continuous Delayed Alternation Task in C57BL/6 Mice
| Dose (mg/kg, i.p.) | Key Findings | Reference |
| 3 | No significant effect on choice accuracy. | [6] |
| 10 | Intermediate enhancement in choice accuracy, particularly at longer delay intervals (12-16s). | [6] |
| 30 | Reliably enhanced working memory performance, showing a significant improvement in choice accuracy at longer delay intervals. | [6] |
Experimental Protocols
Attentional Set-Shifting Task (ASST) in Rats
This task assesses cognitive flexibility, specifically the ability to shift attention between different perceptual dimensions.
Apparatus: A testing box with two compartments, a starting area and a choice area, separated by a sliding door. Two digging pots are placed in the choice area.
Procedure:
-
Habituation: Rats are habituated to the testing apparatus and learn to dig in pots for a food reward.
-
Training: Rats are trained on a series of discriminations. They must learn to associate a food reward with a specific stimulus dimension (e.g., digging medium or odor).
-
Testing: The test consists of a series of seven discrimination problems:
-
Simple Discrimination (SD): Discriminate between two stimuli from one dimension (e.g., two different digging media).
-
Compound Discrimination (CD): The irrelevant dimension (e.g., odors) is introduced, but the rule remains the same.
-
Intra-Dimensional Shift (IDS): New stimuli from the same dimension are introduced.
-
Intra-Dimensional Reversal (IDR): The previously correct and incorrect stimuli are reversed.
-
Extra-Dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one (e.g., shift from digging media to odor). This is the key measure of cognitive flexibility.
-
Extra-Dimensional Reversal (EDR): The correct and incorrect stimuli within the new dimension are reversed.
-
-
Data Analysis: The primary measure is the number of trials required to reach a criterion of six consecutive correct choices for each stage. A significant reduction in trials to criterion in the EDS phase by this compound indicates enhanced cognitive flexibility.
Continuous Delayed Alternation Task in Mice
This task is used to evaluate spatial working memory.
Apparatus: An operant chamber with two retractable levers and a central food magazine.
Procedure:
-
Training: Mice are trained to press a lever for a food reward. They then learn the alternation rule: a press on the left lever is rewarded after a press on the right lever, and vice-versa.
-
Testing:
-
A trial begins with the presentation of one of the levers (forced choice). A press on this lever results in a food reward.
-
This is followed by a delay period of varying duration (e.g., 1, 4, 8, 12, 16 seconds).
-
After the delay, both levers are presented, and the mouse must press the opposite lever to the one it pressed in the forced-choice phase to receive a reward (choice phase).
-
-
Data Analysis: The primary measure is the percentage of correct choices in the choice phase, particularly at longer delay intervals. An increase in the percentage of correct choices with this compound treatment indicates improved working memory.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in baseline performance | - Inadequate habituation or training.- Stress or anxiety in the animals.- Individual differences in cognitive ability. | - Ensure all animals are thoroughly habituated to the apparatus and handling.- Extend the training period until stable performance is achieved.- Handle animals gently and minimize environmental stressors.- Randomize animals to treatment groups based on their baseline performance. |
| No effect of this compound at expected effective doses | - Incorrect dose preparation or administration.- Timing of administration not optimal for the specific task paradigm.- Insufficient cognitive demand in the task. | - Double-check all calculations and procedures for drug preparation and administration.- Consider adjusting the pre-treatment time based on pilot studies.- Increase the difficulty of the task (e.g., longer delays in the alternation task, more complex discriminations in the ASST). |
| Floor or ceiling effects in the data | - Task is too difficult or too easy for the animals.- Inappropriate motivational state (e.g., over- or under-satiated). | - Adjust task parameters to ensure performance is not at the extreme ends of the scale.- Carefully control food restriction to maintain motivation without causing undue stress. |
| Animals appear sedated or hyperactive | - Off-target effects of the compound at the dose used.- Interaction with other experimental variables. | - Conduct open-field or other locomotor activity tests to assess for general motor effects of this compound at the doses being used.- If motor effects are observed, consider if they could be confounding the cognitive data and adjust doses if necessary. |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits GlyT1, increasing synaptic glycine and potentiating NMDA receptor function.
Experimental Workflow for a Typical Cognitive Assay with this compound
Caption: Workflow for cognitive testing with this compound from preparation to data analysis.
References
- 1. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine transporter type 1 blockade changes NMDA receptor-mediated responses and LTP in hippocampal CA1 pyramidal cells by altering extracellular glycine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: SSR504734 in Cognitive Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SSR504734 in cognitive assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective and reversible inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] This enhanced availability of glycine potentiates NMDA receptor-mediated glutamatergic neurotransmission, which is believed to be the primary mechanism for its pro-cognitive effects.[2][5]
Q2: In which cognitive domains has this compound shown efficacy?
A2: Preclinical studies have demonstrated the efficacy of this compound in improving cognitive functions, particularly in domains of cognitive flexibility and working memory.[5] Specifically, it has been shown to enhance performance in the Attentional Set-Shifting Task (ASST) in rats and the continuous delayed alternation task in mice.[5]
Q3: What is the recommended route of administration and timing for this compound in rodent studies?
A3: In the cited studies, this compound is typically administered via intraperitoneal (i.p.) injection. The pre-treatment time is generally 30 to 60 minutes before the commencement of the behavioral task to allow for adequate absorption and distribution to the central nervous system.
Dose-Response Data for this compound in Cognitive Assays
The following tables summarize the dose-response relationships for this compound in two commonly used cognitive assays.
Table 1: Dose-Response of this compound in the Attentional Set-Shifting Task (ASST) in Rats
| Dose (mg/kg, i.p.) | Key Findings | Reference |
| 1 | No significant effect on the number of trials to criterion in the extra-dimensional shift (EDS) phase. | [5] |
| 3 | Significantly reduced the number of trials to criterion in the EDS phase, indicating improved cognitive flexibility. | [5] |
| 10 | Significantly reduced the number of trials to criterion in the EDS phase, demonstrating enhanced cognitive flexibility. | [5] |
Table 2: Dose-Response of this compound in the Continuous Delayed Alternation Task in C57BL/6 Mice
| Dose (mg/kg, i.p.) | Key Findings | Reference |
| 3 | No significant effect on choice accuracy. | [6] |
| 10 | Intermediate enhancement in choice accuracy, particularly at longer delay intervals (12-16s). | [6] |
| 30 | Reliably enhanced working memory performance, showing a significant improvement in choice accuracy at longer delay intervals. | [6] |
Experimental Protocols
Attentional Set-Shifting Task (ASST) in Rats
This task assesses cognitive flexibility, specifically the ability to shift attention between different perceptual dimensions.
Apparatus: A testing box with two compartments, a starting area and a choice area, separated by a sliding door. Two digging pots are placed in the choice area.
Procedure:
-
Habituation: Rats are habituated to the testing apparatus and learn to dig in pots for a food reward.
-
Training: Rats are trained on a series of discriminations. They must learn to associate a food reward with a specific stimulus dimension (e.g., digging medium or odor).
-
Testing: The test consists of a series of seven discrimination problems:
-
Simple Discrimination (SD): Discriminate between two stimuli from one dimension (e.g., two different digging media).
-
Compound Discrimination (CD): The irrelevant dimension (e.g., odors) is introduced, but the rule remains the same.
-
Intra-Dimensional Shift (IDS): New stimuli from the same dimension are introduced.
-
Intra-Dimensional Reversal (IDR): The previously correct and incorrect stimuli are reversed.
-
Extra-Dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one (e.g., shift from digging media to odor). This is the key measure of cognitive flexibility.
-
Extra-Dimensional Reversal (EDR): The correct and incorrect stimuli within the new dimension are reversed.
-
-
Data Analysis: The primary measure is the number of trials required to reach a criterion of six consecutive correct choices for each stage. A significant reduction in trials to criterion in the EDS phase by this compound indicates enhanced cognitive flexibility.
Continuous Delayed Alternation Task in Mice
This task is used to evaluate spatial working memory.
Apparatus: An operant chamber with two retractable levers and a central food magazine.
Procedure:
-
Training: Mice are trained to press a lever for a food reward. They then learn the alternation rule: a press on the left lever is rewarded after a press on the right lever, and vice-versa.
-
Testing:
-
A trial begins with the presentation of one of the levers (forced choice). A press on this lever results in a food reward.
-
This is followed by a delay period of varying duration (e.g., 1, 4, 8, 12, 16 seconds).
-
After the delay, both levers are presented, and the mouse must press the opposite lever to the one it pressed in the forced-choice phase to receive a reward (choice phase).
-
-
Data Analysis: The primary measure is the percentage of correct choices in the choice phase, particularly at longer delay intervals. An increase in the percentage of correct choices with this compound treatment indicates improved working memory.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in baseline performance | - Inadequate habituation or training.- Stress or anxiety in the animals.- Individual differences in cognitive ability. | - Ensure all animals are thoroughly habituated to the apparatus and handling.- Extend the training period until stable performance is achieved.- Handle animals gently and minimize environmental stressors.- Randomize animals to treatment groups based on their baseline performance. |
| No effect of this compound at expected effective doses | - Incorrect dose preparation or administration.- Timing of administration not optimal for the specific task paradigm.- Insufficient cognitive demand in the task. | - Double-check all calculations and procedures for drug preparation and administration.- Consider adjusting the pre-treatment time based on pilot studies.- Increase the difficulty of the task (e.g., longer delays in the alternation task, more complex discriminations in the ASST). |
| Floor or ceiling effects in the data | - Task is too difficult or too easy for the animals.- Inappropriate motivational state (e.g., over- or under-satiated). | - Adjust task parameters to ensure performance is not at the extreme ends of the scale.- Carefully control food restriction to maintain motivation without causing undue stress. |
| Animals appear sedated or hyperactive | - Off-target effects of the compound at the dose used.- Interaction with other experimental variables. | - Conduct open-field or other locomotor activity tests to assess for general motor effects of this compound at the doses being used.- If motor effects are observed, consider if they could be confounding the cognitive data and adjust doses if necessary. |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits GlyT1, increasing synaptic glycine and potentiating NMDA receptor function.
Experimental Workflow for a Typical Cognitive Assay with this compound
Caption: Workflow for cognitive testing with this compound from preparation to data analysis.
References
- 1. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine transporter type 1 blockade changes NMDA receptor-mediated responses and LTP in hippocampal CA1 pyramidal cells by altering extracellular glycine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of SSR504734 and Bitopertin: Glycine Transporter 1 Inhibitors at Different Stages of Clinical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective glycine (B1666218) transporter 1 (GlyT1) inhibitors: SSR504734 and bitopertin (B1667534). While both compounds share a common mechanism of action, their clinical development trajectories have diverged significantly. Bitopertin has undergone extensive clinical investigation for both schizophrenia and a rare metabolic disorder, erythropoietic protoporphyria (EPP), with mixed results. In contrast, this compound has shown promise in preclinical models of neuropsychiatric disorders, but publicly available clinical efficacy data remains limited. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive comparison for research and development purposes.
Mechanism of Action: Targeting Glycine Transporter 1 (GlyT1)
Both this compound and bitopertin are selective inhibitors of the glycine transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. By inhibiting GlyT1, these compounds increase the availability of glycine in the synapse. This has distinct therapeutic implications depending on the targeted disease.
In Schizophrenia: Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms.[1] By increasing synaptic glycine levels, GlyT1 inhibitors aim to enhance NMDA receptor function and alleviate these symptoms.
In Erythropoietic Protoporphyria (EPP): EPP is a rare genetic disorder characterized by the accumulation of protoporphyrin IX (PPIX) due to a deficiency in the enzyme ferrochelatase. Glycine is a crucial substrate for the first step in heme biosynthesis. By limiting the uptake of glycine into erythroid precursor cells, bitopertin reduces the production of heme pathway intermediates, including the toxic PPIX.
Below is a diagram illustrating the signaling pathway of GlyT1 inhibition in the context of schizophrenia.
Figure 1: Signaling pathway of GlyT1 inhibition in schizophrenia.
Efficacy of this compound: Preclinical Evidence
This compound has demonstrated efficacy in various animal models relevant to schizophrenia. Publicly available data from human clinical trials are currently lacking.
| Preclinical Model | Species | Key Findings | Minimal Effective Dose (MED) |
| Phencyclidine (PCP)-induced Hyperactivity | Rat | Reversed hypersensitivity to locomotor effects of d-amphetamine and selective attention deficits in adult rats treated neonatally with PCP.[2] | 1-3 mg/kg i.p.[2] |
| MK-801-induced Hyperactivity | Mouse/Rat | Reversed hyperactivity and increase in EEG spectral energy.[2] | 10-30 mg/kg i.p.[2] |
| Prepulse Inhibition (PPI) Deficit | DBA/2 Mice | Normalized spontaneous PPI deficit.[2] | 15 mg/kg i.p.[2] |
| Attentional Set-Shifting Task (ASST) | Rat | Improved cognitive flexibility.[3] | 3 mg/kg i.p.[3] |
| Chronic Mild Stress | Mouse | Showed activity in a model of depression.[2] | 10 mg/kg i.p.[2] |
Efficacy of Bitopertin: Clinical Trial Data
Bitopertin has been evaluated in Phase II and Phase III clinical trials for the negative symptoms of schizophrenia and in Phase II trials for erythropoietic protoporphyria.
Schizophrenia (Negative Symptoms)
A Phase II proof-of-concept study showed initial promise, but subsequent large-scale Phase III trials failed to meet their primary endpoints.
| Trial | Phase | N | Treatment Arms | Primary Endpoint | Key Findings |
| Proof-of-Concept (NCT0061678)[4] | II | 323 | Bitopertin (10, 30, 60 mg/d) or Placebo | Change from baseline in PANSS negative factor score at 8 weeks | Significant reduction in negative symptoms with 10 mg/d (p=0.049) and 30 mg/d (p=0.03) vs. placebo in the per-protocol population.[4] |
| FlashLyte (NN25310)[5] | III | 594 | Bitopertin (10, 20 mg) or Placebo | Change from baseline in PANSS negative symptom factor score at 24 weeks | No statistically significant separation from placebo.[5] |
| DayLyte (WN25309)[5] | III | 605 | Bitopertin (5, 10 mg) or Placebo | Change from baseline in PANSS negative symptom factor score at 24 weeks | No statistically significant separation from placebo.[5] |
Erythropoietic Protoporphyria (EPP)
Phase II trials have demonstrated a significant reduction in the key biomarker, PPIX, and improvements in patient-reported outcomes.
| Trial | Phase | N | Treatment Arms | Primary Endpoint | Key Findings |
| BEACON (ACTRN12622000799752)[6] | II | ~22 | Bitopertin (20, 60 mg) | Percent change in whole-blood metal-free PPIX | Interim data showed a mean reduction in PPIX of over 40%.[6] |
| AURORA (NCT05308472)[7] | II | 75 | Bitopertin (20, 60 mg) or Placebo | Change in whole blood PPIX levels at 17 weeks | Significant reduction in PPIX: -21.6% (20 mg) and -40.7% (60 mg) vs. +8.0% in placebo group.[7] 75% reduction in phototoxic reactions with pain in the 60 mg group.[7] |
Experimental Protocols
This compound: Attentional Set-Shifting Task (ASST) in Rats
The following workflow outlines a typical experimental protocol for evaluating the effect of this compound on cognitive flexibility in rats.
References
- 1. miragenews.com [miragenews.com]
- 2. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of bitopertin, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P1498: INITIAL DATA FROM THE BEACON TRIAL: A PHASE 2, RANDOMIZED, OPEN-LABEL TRIAL OF BITOPERTIN IN ERYTHROPOIETIC PROTOPORPHYRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 2 AURORA Trial: Bitopertin's Impact on EPP Patients [synapse.patsnap.com]
A Comparative Analysis of SSR504734 and Bitopertin: Glycine Transporter 1 Inhibitors at Different Stages of Clinical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective glycine transporter 1 (GlyT1) inhibitors: SSR504734 and bitopertin. While both compounds share a common mechanism of action, their clinical development trajectories have diverged significantly. Bitopertin has undergone extensive clinical investigation for both schizophrenia and a rare metabolic disorder, erythropoietic protoporphyria (EPP), with mixed results. In contrast, this compound has shown promise in preclinical models of neuropsychiatric disorders, but publicly available clinical efficacy data remains limited. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive comparison for research and development purposes.
Mechanism of Action: Targeting Glycine Transporter 1 (GlyT1)
Both this compound and bitopertin are selective inhibitors of the glycine transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. By inhibiting GlyT1, these compounds increase the availability of glycine in the synapse. This has distinct therapeutic implications depending on the targeted disease.
In Schizophrenia: Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms.[1] By increasing synaptic glycine levels, GlyT1 inhibitors aim to enhance NMDA receptor function and alleviate these symptoms.
In Erythropoietic Protoporphyria (EPP): EPP is a rare genetic disorder characterized by the accumulation of protoporphyrin IX (PPIX) due to a deficiency in the enzyme ferrochelatase. Glycine is a crucial substrate for the first step in heme biosynthesis. By limiting the uptake of glycine into erythroid precursor cells, bitopertin reduces the production of heme pathway intermediates, including the toxic PPIX.
Below is a diagram illustrating the signaling pathway of GlyT1 inhibition in the context of schizophrenia.
Figure 1: Signaling pathway of GlyT1 inhibition in schizophrenia.
Efficacy of this compound: Preclinical Evidence
This compound has demonstrated efficacy in various animal models relevant to schizophrenia. Publicly available data from human clinical trials are currently lacking.
| Preclinical Model | Species | Key Findings | Minimal Effective Dose (MED) |
| Phencyclidine (PCP)-induced Hyperactivity | Rat | Reversed hypersensitivity to locomotor effects of d-amphetamine and selective attention deficits in adult rats treated neonatally with PCP.[2] | 1-3 mg/kg i.p.[2] |
| MK-801-induced Hyperactivity | Mouse/Rat | Reversed hyperactivity and increase in EEG spectral energy.[2] | 10-30 mg/kg i.p.[2] |
| Prepulse Inhibition (PPI) Deficit | DBA/2 Mice | Normalized spontaneous PPI deficit.[2] | 15 mg/kg i.p.[2] |
| Attentional Set-Shifting Task (ASST) | Rat | Improved cognitive flexibility.[3] | 3 mg/kg i.p.[3] |
| Chronic Mild Stress | Mouse | Showed activity in a model of depression.[2] | 10 mg/kg i.p.[2] |
Efficacy of Bitopertin: Clinical Trial Data
Bitopertin has been evaluated in Phase II and Phase III clinical trials for the negative symptoms of schizophrenia and in Phase II trials for erythropoietic protoporphyria.
Schizophrenia (Negative Symptoms)
A Phase II proof-of-concept study showed initial promise, but subsequent large-scale Phase III trials failed to meet their primary endpoints.
| Trial | Phase | N | Treatment Arms | Primary Endpoint | Key Findings |
| Proof-of-Concept (NCT0061678)[4] | II | 323 | Bitopertin (10, 30, 60 mg/d) or Placebo | Change from baseline in PANSS negative factor score at 8 weeks | Significant reduction in negative symptoms with 10 mg/d (p=0.049) and 30 mg/d (p=0.03) vs. placebo in the per-protocol population.[4] |
| FlashLyte (NN25310)[5] | III | 594 | Bitopertin (10, 20 mg) or Placebo | Change from baseline in PANSS negative symptom factor score at 24 weeks | No statistically significant separation from placebo.[5] |
| DayLyte (WN25309)[5] | III | 605 | Bitopertin (5, 10 mg) or Placebo | Change from baseline in PANSS negative symptom factor score at 24 weeks | No statistically significant separation from placebo.[5] |
Erythropoietic Protoporphyria (EPP)
Phase II trials have demonstrated a significant reduction in the key biomarker, PPIX, and improvements in patient-reported outcomes.
| Trial | Phase | N | Treatment Arms | Primary Endpoint | Key Findings |
| BEACON (ACTRN12622000799752)[6] | II | ~22 | Bitopertin (20, 60 mg) | Percent change in whole-blood metal-free PPIX | Interim data showed a mean reduction in PPIX of over 40%.[6] |
| AURORA (NCT05308472)[7] | II | 75 | Bitopertin (20, 60 mg) or Placebo | Change in whole blood PPIX levels at 17 weeks | Significant reduction in PPIX: -21.6% (20 mg) and -40.7% (60 mg) vs. +8.0% in placebo group.[7] 75% reduction in phototoxic reactions with pain in the 60 mg group.[7] |
Experimental Protocols
This compound: Attentional Set-Shifting Task (ASST) in Rats
The following workflow outlines a typical experimental protocol for evaluating the effect of this compound on cognitive flexibility in rats.
References
- 1. miragenews.com [miragenews.com]
- 2. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of bitopertin, a glycine reuptake inhibitor, on negative symptoms of schizophrenia: a randomized, double-blind, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P1498: INITIAL DATA FROM THE BEACON TRIAL: A PHASE 2, RANDOMIZED, OPEN-LABEL TRIAL OF BITOPERTIN IN ERYTHROPOIETIC PROTOPORPHYRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 2 AURORA Trial: Bitopertin's Impact on EPP Patients [synapse.patsnap.com]
A Comparative Guide to Reversible and Irreversible GlyT1 Inhibitors for Neuropsychiatric Research
For researchers, scientists, and drug development professionals, understanding the nuances between reversible and irreversible glycine (B1666218) transporter 1 (GlyT1) inhibitors is critical for advancing therapeutic strategies for central nervous system disorders like schizophrenia. This guide provides an objective comparison of their performance, supported by experimental data, to inform inhibitor selection and future drug design.
GlyT1, a member of the sodium/chloride-dependent solute carrier 6 (SLC6) family, plays a pivotal role in regulating glycine levels in the synaptic cleft.[1] By controlling the reuptake of glycine, GlyT1 modulates the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning, memory, and synaptic plasticity.[2][3] Inhibition of GlyT1 is a promising therapeutic approach for conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia.[4][5] However, the mode of inhibition—reversible or irreversible—significantly impacts the pharmacological profile, efficacy, and safety of these compounds.
Performance Comparison: Reversible vs. Irreversible GlyT1 Inhibitors
The primary distinction between these two classes of inhibitors lies in their interaction with the GlyT1 transporter. Reversible inhibitors typically form non-covalent bonds, allowing for dissociation from the transporter, while irreversible inhibitors form strong, often covalent, bonds, leading to a more permanent inactivation.[1] This fundamental difference manifests in their binding affinity, potency, and in vivo effects.
Sarcosine-based compounds are often categorized as "apparently irreversible" non-competitive inhibitors, while non-sarcosine derivatives are generally reversible and competitive inhibitors.[6][7]
| Parameter | Reversible Inhibitors (Non-Sarcosine Based) | Irreversible Inhibitors (Sarcosine-Based) |
| Examples | SSR504734, Bitopertin (RG1678) | NFPS (ALX5407), Org24598, Sarcosine |
| Binding Mode | Competitive with glycine[6] | Non-competitive with glycine[6][8] |
| Potency (IC50) | This compound: 18 nM[6] Bitopertin: 30 nM[9] | NFPS: Nanomolar potency[10] Org24598: Nanomolar potency[10] |
| In Vivo Efficacy | Elevate brain glycine levels, enhance glutamatergic neurotransmission[10] | Enhance extracellular glycine levels, facilitate NMDA receptor activity[10] |
| Safety Profile | Generally considered to have a better safety profile.[11] | Associated with toxic effects, including motor and respiratory side effects, potentially due to excessive and prolonged elevation of glycine levels.[10][11] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of reversible and irreversible GlyT1 inhibition, it is essential to visualize the underlying molecular mechanisms and the experimental procedures used to characterize these inhibitors.
GlyT1 Inhibition and NMDA Receptor Modulation
GlyT1 inhibitors act by blocking the reuptake of glycine into presynaptic neurons and glial cells.[2][3] This leads to an increase in the concentration of glycine in the synaptic cleft, thereby enhancing the activation of NMDA receptors, for which glycine is an obligatory co-agonist.[2][3]
Experimental Workflow for Characterizing GlyT1 Inhibitors
The evaluation of novel GlyT1 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and functional effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of GlyT1 inhibitors.
Radioligand Binding Assay
This assay measures the affinity of a compound for GlyT1 by assessing its ability to displace a radiolabeled ligand known to bind to the transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for GlyT1.
Materials:
-
Cell membranes prepared from cells expressing human GlyT1.
-
Radioligand (e.g., [3H]NFPS).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2.5 mM CaCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through the filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.[12]
[³H]Glycine Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of glycine into cells expressing GlyT1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for GlyT1 function.
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1.
-
[³H]Glycine.
-
Test compounds at various concentrations.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Lysis buffer.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Plate the GlyT1-expressing cells in 96-well plates and allow them to adhere overnight.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Initiate the uptake by adding [³H]Glycine to the wells and incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and quantify the radioactivity.
-
Determine the IC50 value by plotting the percentage of inhibition of [³H]Glycine uptake against the concentration of the test compound.[13][14]
Conclusion
The choice between reversible and irreversible GlyT1 inhibitors involves a trade-off between sustained target engagement and potential for toxicity. While irreversible inhibitors offer prolonged pharmacodynamic effects, their use has been associated with safety concerns.[11] Reversible inhibitors, on the other hand, may offer a more favorable safety profile, which is a critical consideration for chronic conditions like schizophrenia. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel GlyT1 inhibitors, enabling researchers to make informed decisions in the pursuit of more effective and safer therapeutics for neuropsychiatric disorders.
References
- 1. d-nb.info [d-nb.info]
- 2. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 3. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in the discovery of non-sarcosine based GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discmedicine.com [discmedicine.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Reversible and Irreversible GlyT1 Inhibitors for Neuropsychiatric Research
For researchers, scientists, and drug development professionals, understanding the nuances between reversible and irreversible glycine transporter 1 (GlyT1) inhibitors is critical for advancing therapeutic strategies for central nervous system disorders like schizophrenia. This guide provides an objective comparison of their performance, supported by experimental data, to inform inhibitor selection and future drug design.
GlyT1, a member of the sodium/chloride-dependent solute carrier 6 (SLC6) family, plays a pivotal role in regulating glycine levels in the synaptic cleft.[1] By controlling the reuptake of glycine, GlyT1 modulates the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning, memory, and synaptic plasticity.[2][3] Inhibition of GlyT1 is a promising therapeutic approach for conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia.[4][5] However, the mode of inhibition—reversible or irreversible—significantly impacts the pharmacological profile, efficacy, and safety of these compounds.
Performance Comparison: Reversible vs. Irreversible GlyT1 Inhibitors
The primary distinction between these two classes of inhibitors lies in their interaction with the GlyT1 transporter. Reversible inhibitors typically form non-covalent bonds, allowing for dissociation from the transporter, while irreversible inhibitors form strong, often covalent, bonds, leading to a more permanent inactivation.[1] This fundamental difference manifests in their binding affinity, potency, and in vivo effects.
Sarcosine-based compounds are often categorized as "apparently irreversible" non-competitive inhibitors, while non-sarcosine derivatives are generally reversible and competitive inhibitors.[6][7]
| Parameter | Reversible Inhibitors (Non-Sarcosine Based) | Irreversible Inhibitors (Sarcosine-Based) |
| Examples | SSR504734, Bitopertin (RG1678) | NFPS (ALX5407), Org24598, Sarcosine |
| Binding Mode | Competitive with glycine[6] | Non-competitive with glycine[6][8] |
| Potency (IC50) | This compound: 18 nM[6] Bitopertin: 30 nM[9] | NFPS: Nanomolar potency[10] Org24598: Nanomolar potency[10] |
| In Vivo Efficacy | Elevate brain glycine levels, enhance glutamatergic neurotransmission[10] | Enhance extracellular glycine levels, facilitate NMDA receptor activity[10] |
| Safety Profile | Generally considered to have a better safety profile.[11] | Associated with toxic effects, including motor and respiratory side effects, potentially due to excessive and prolonged elevation of glycine levels.[10][11] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of reversible and irreversible GlyT1 inhibition, it is essential to visualize the underlying molecular mechanisms and the experimental procedures used to characterize these inhibitors.
GlyT1 Inhibition and NMDA Receptor Modulation
GlyT1 inhibitors act by blocking the reuptake of glycine into presynaptic neurons and glial cells.[2][3] This leads to an increase in the concentration of glycine in the synaptic cleft, thereby enhancing the activation of NMDA receptors, for which glycine is an obligatory co-agonist.[2][3]
Experimental Workflow for Characterizing GlyT1 Inhibitors
The evaluation of novel GlyT1 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and functional effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of GlyT1 inhibitors.
Radioligand Binding Assay
This assay measures the affinity of a compound for GlyT1 by assessing its ability to displace a radiolabeled ligand known to bind to the transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for GlyT1.
Materials:
-
Cell membranes prepared from cells expressing human GlyT1.
-
Radioligand (e.g., [3H]NFPS).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2.5 mM CaCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through the filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.[12]
[³H]Glycine Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of glycine into cells expressing GlyT1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for GlyT1 function.
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1.
-
[³H]Glycine.
-
Test compounds at various concentrations.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Lysis buffer.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Plate the GlyT1-expressing cells in 96-well plates and allow them to adhere overnight.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Initiate the uptake by adding [³H]Glycine to the wells and incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and quantify the radioactivity.
-
Determine the IC50 value by plotting the percentage of inhibition of [³H]Glycine uptake against the concentration of the test compound.[13][14]
Conclusion
The choice between reversible and irreversible GlyT1 inhibitors involves a trade-off between sustained target engagement and potential for toxicity. While irreversible inhibitors offer prolonged pharmacodynamic effects, their use has been associated with safety concerns.[11] Reversible inhibitors, on the other hand, may offer a more favorable safety profile, which is a critical consideration for chronic conditions like schizophrenia. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel GlyT1 inhibitors, enabling researchers to make informed decisions in the pursuit of more effective and safer therapeutics for neuropsychiatric disorders.
References
- 1. d-nb.info [d-nb.info]
- 2. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 3. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in the discovery of non-sarcosine based GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology and expression analysis of glycine transporter GlyT1 with [3H]-(N-[3-(4'-fluorophenyl)-3-(4'phenylphenoxy)propyl])sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discmedicine.com [discmedicine.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
SSR504734: A Selective Glycine Transporter 1 Inhibitor Compared to Non-Selective Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological specificity of SSR504734, a selective glycine (B1666218) transporter 1 (GlyT1) inhibitor, with non-selective compounds such as the tricyclic antidepressant amoxapine (B1665473) and ethanol. The data presented herein highlights the distinct pharmacological profile of this compound, underscoring its potential for targeted therapeutic applications.
Executive Summary
This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), a key protein responsible for regulating glycine levels in the synaptic cleft.[1][2] By blocking GlyT1, this compound increases extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission.[2] This targeted mechanism of action contrasts sharply with non-selective compounds that interact with multiple targets, leading to a broader range of physiological effects. This guide presents quantitative data from in vitro assays to illustrate the superior selectivity of this compound.
Comparative Pharmacological Data
The following table summarizes the inhibitory potency (IC50) and binding affinity (Ki) of this compound and the non-selective compounds, amoxapine and ethanol, at their primary targets and key off-targets.
| Compound | Primary Target | IC50 / Ki | Off-Target(s) | IC50 / Ki |
| This compound | GlyT1 (human) | 18 nM (IC50)[1][2] | Most neurotransmitter receptors | No significant affinity[3] |
| GlyT1 (rat) | 15 nM (IC50)[1][2] | |||
| GlyT1 (mouse) | 38 nM (IC50)[2] | |||
| Amoxapine | GlyT2a | 92 µM (IC50)[4] | GlyT1b | ~1 mM (IC50)[4] |
| Norepinephrine Transporter (NET) | 16 nM (Kd) | Serotonin Transporter (SERT) | 58 nM (Kd)[5] | |
| D2 Receptor | Antagonist activity | 5-HT2A Receptor | Antagonist activity[5] | |
| Ethanol | GlyT2a | 350 mM (IC50) | GlyT1 | No significant inhibition |
Signaling Pathway and Compound Specificity
The following diagram illustrates the targeted action of this compound on the glutamatergic synapse compared to the broader effects of non-selective compounds.
Figure 1. Mechanism of action of this compound at the glutamatergic synapse and the multi-target interactions of non-selective compounds.
Experimental Protocols
[3H]Glycine Uptake Assay
This assay measures the functional inhibition of GlyT1.
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing human GlyT1b are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 0.25 mg/ml hygromycin.
-
Cells are plated at a density of 35,000 cells per well in poly-D-lysine coated 96-well plates 24 hours prior to the assay.[6]
Assay Procedure:
-
Wash cells three times with 100 µL of assay buffer (137 mM NaCl, 5.1 mM KCl, 0.77 mM KH2PO4, 0.9 mM CaCl2, 0.5 mM MgCl2, 10 mM HEPES, 5 mM D-glucose, pH 7.4).
-
Add varying concentrations of the test compound (e.g., this compound, amoxapine) to the wells.
-
Concomitantly add 500 nM of [3H]glycine to each well.[6]
-
Incubate the plate for 15 minutes at 37°C.[6]
-
Terminate the uptake by washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with 50 µL of 1 M NaOH.
-
Add 150 µL of scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor (e.g., sarcosine).
Radioligand Binding Assay
This assay determines the binding affinity of a compound to GlyT1.
Membrane Preparation:
-
Membranes from HEK293 cells stably expressing human GlyT1c are prepared by homogenizing the cells in a cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
Assay Procedure:
-
The binding assay is performed in a 96-well plate with a final volume of 200 µL.
-
To each well, add 100 µL of the membrane suspension in assay buffer (120 mM NaCl, 2 mM KCl, 10 mM HEPES, 1 mM MgCl2, 1 mM CaCl2, pH 7.5).[6]
-
Add 80 µL of the radioligand, [3H]N-methyl-SSR504734 (final concentration 0.5 nM), to each well.[6]
-
For competition assays, add 10 µL of varying concentrations of the unlabeled test compound. The final DMSO concentration should be kept at 1%.[6]
-
Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at 30°C) with gentle agitation.[5]
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine) to separate bound from free radioligand.[5]
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GlyT1 ligand.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[5]
Logical Workflow for Assessing Compound Specificity
The following diagram outlines the experimental workflow for determining and comparing the specificity of a test compound.
Figure 2. A logical workflow for the assessment of compound selectivity.
Conclusion
The data and experimental protocols presented in this guide demonstrate the high specificity of this compound for the glycine transporter 1. In contrast to non-selective compounds like amoxapine and ethanol, which exhibit activity across multiple transporters and receptors, this compound's focused mechanism of action offers a significant advantage for therapeutic applications where target engagement is critical and off-target effects are a concern. This high degree of selectivity makes this compound a valuable tool for research into the role of GlyT1 in neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of the tricyclic antidepressant amoxapine on glycine uptake mediated by the recombinant GLYT1 and GLYT2 glycine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amoxapine | GlyT inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pubcompare.ai [pubcompare.ai]
SSR504734: A Selective Glycine Transporter 1 Inhibitor Compared to Non-Selective Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological specificity of SSR504734, a selective glycine transporter 1 (GlyT1) inhibitor, with non-selective compounds such as the tricyclic antidepressant amoxapine and ethanol. The data presented herein highlights the distinct pharmacological profile of this compound, underscoring its potential for targeted therapeutic applications.
Executive Summary
This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), a key protein responsible for regulating glycine levels in the synaptic cleft.[1][2] By blocking GlyT1, this compound increases extracellular glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-mediated glutamatergic neurotransmission.[2] This targeted mechanism of action contrasts sharply with non-selective compounds that interact with multiple targets, leading to a broader range of physiological effects. This guide presents quantitative data from in vitro assays to illustrate the superior selectivity of this compound.
Comparative Pharmacological Data
The following table summarizes the inhibitory potency (IC50) and binding affinity (Ki) of this compound and the non-selective compounds, amoxapine and ethanol, at their primary targets and key off-targets.
| Compound | Primary Target | IC50 / Ki | Off-Target(s) | IC50 / Ki |
| This compound | GlyT1 (human) | 18 nM (IC50)[1][2] | Most neurotransmitter receptors | No significant affinity[3] |
| GlyT1 (rat) | 15 nM (IC50)[1][2] | |||
| GlyT1 (mouse) | 38 nM (IC50)[2] | |||
| Amoxapine | GlyT2a | 92 µM (IC50)[4] | GlyT1b | ~1 mM (IC50)[4] |
| Norepinephrine Transporter (NET) | 16 nM (Kd) | Serotonin Transporter (SERT) | 58 nM (Kd)[5] | |
| D2 Receptor | Antagonist activity | 5-HT2A Receptor | Antagonist activity[5] | |
| Ethanol | GlyT2a | 350 mM (IC50) | GlyT1 | No significant inhibition |
Signaling Pathway and Compound Specificity
The following diagram illustrates the targeted action of this compound on the glutamatergic synapse compared to the broader effects of non-selective compounds.
Figure 1. Mechanism of action of this compound at the glutamatergic synapse and the multi-target interactions of non-selective compounds.
Experimental Protocols
[3H]Glycine Uptake Assay
This assay measures the functional inhibition of GlyT1.
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing human GlyT1b are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 0.25 mg/ml hygromycin.
-
Cells are plated at a density of 35,000 cells per well in poly-D-lysine coated 96-well plates 24 hours prior to the assay.[6]
Assay Procedure:
-
Wash cells three times with 100 µL of assay buffer (137 mM NaCl, 5.1 mM KCl, 0.77 mM KH2PO4, 0.9 mM CaCl2, 0.5 mM MgCl2, 10 mM HEPES, 5 mM D-glucose, pH 7.4).
-
Add varying concentrations of the test compound (e.g., this compound, amoxapine) to the wells.
-
Concomitantly add 500 nM of [3H]glycine to each well.[6]
-
Incubate the plate for 15 minutes at 37°C.[6]
-
Terminate the uptake by washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with 50 µL of 1 M NaOH.
-
Add 150 µL of scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor (e.g., sarcosine).
Radioligand Binding Assay
This assay determines the binding affinity of a compound to GlyT1.
Membrane Preparation:
-
Membranes from HEK293 cells stably expressing human GlyT1c are prepared by homogenizing the cells in a cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
Assay Procedure:
-
The binding assay is performed in a 96-well plate with a final volume of 200 µL.
-
To each well, add 100 µL of the membrane suspension in assay buffer (120 mM NaCl, 2 mM KCl, 10 mM HEPES, 1 mM MgCl2, 1 mM CaCl2, pH 7.5).[6]
-
Add 80 µL of the radioligand, [3H]N-methyl-SSR504734 (final concentration 0.5 nM), to each well.[6]
-
For competition assays, add 10 µL of varying concentrations of the unlabeled test compound. The final DMSO concentration should be kept at 1%.[6]
-
Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at 30°C) with gentle agitation.[5]
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine) to separate bound from free radioligand.[5]
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GlyT1 ligand.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[5]
Logical Workflow for Assessing Compound Specificity
The following diagram outlines the experimental workflow for determining and comparing the specificity of a test compound.
Figure 2. A logical workflow for the assessment of compound selectivity.
Conclusion
The data and experimental protocols presented in this guide demonstrate the high specificity of this compound for the glycine transporter 1. In contrast to non-selective compounds like amoxapine and ethanol, which exhibit activity across multiple transporters and receptors, this compound's focused mechanism of action offers a significant advantage for therapeutic applications where target engagement is critical and off-target effects are a concern. This high degree of selectivity makes this compound a valuable tool for research into the role of GlyT1 in neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of the tricyclic antidepressant amoxapine on glycine uptake mediated by the recombinant GLYT1 and GLYT2 glycine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amoxapine | GlyT inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pubcompare.ai [pubcompare.ai]
Cross-Study Validation of SSR504734's Cognitive Benefits: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the cognitive benefits of the glycine (B1666218) transporter 1 (GlyT1) inhibitor, SSR504734, with other notable GlyT1 inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available preclinical and clinical data. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to facilitate a thorough understanding of the comparative efficacy of these compounds.
Executive Summary
This compound has demonstrated pro-cognitive effects in several preclinical rodent models, primarily by enhancing N-methyl-D-aspartate receptor (NMDAR) function through the inhibition of glycine reuptake. These benefits have been observed in cognitive domains frequently impaired in neuropsychiatric disorders such as schizophrenia. However, the landscape of GlyT1 inhibitors includes several other compounds, some of which have advanced to clinical trials with mixed to disappointing results. This guide aims to provide a cross-study validation of this compound's cognitive benefits by comparing its preclinical performance with that of other key GlyT1 inhibitors: bitopertin (B1667534), sarcosine, and iclepertin (B6604116). While direct head-to-head trials are scarce, a comparative analysis of studies employing similar methodologies offers valuable insights into their relative potential.
Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
Glycine is an essential co-agonist for the NMDA receptor, a critical component in synaptic plasticity, learning, and memory. The glycine transporter 1 (GlyT1) is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. By inhibiting GlyT1, compounds like this compound increase the availability of synaptic glycine, leading to enhanced NMDA receptor activation. This mechanism is hypothesized to ameliorate cognitive deficits associated with NMDA receptor hypofunction, a key theory in the pathophysiology of schizophrenia.[1]
Below is a diagram illustrating the signaling pathway.
Comparative Preclinical Efficacy
The cognitive-enhancing effects of this compound and other GlyT1 inhibitors have been primarily evaluated in rodent models using standardized behavioral paradigms. The following tables summarize the quantitative data from key preclinical studies.
Table 1: Effects of GlyT1 Inhibitors on Cognitive Flexibility in the Attentional Set-Shifting Task (ASST)
| Compound | Species | Dose (mg/kg, i.p.) | Key Finding | Study |
| This compound | Rat | 3 and 10 | Significantly reduced trials to criterion in the extra-dimensional shift (EDS) phase.[2] | Nikiforuk et al. (2011) |
| Bitopertin | Rat | 10 and 30 | No significant effect on PCP-induced social interaction deficits, a related cognitive domain. | Deiana et al. (2022) |
| Org24598 | Rat | 1, 3, and 10 | Reversed cognitive deficits in a reversal learning task in ethanol-exposed rats.[3] | Gibula-Tarlowska et al. (2023) |
Table 2: Effects of GlyT1 Inhibitors on Working Memory in Delayed Alternation Tasks
| Compound | Species | Dose (mg/kg, i.p.) | Key Finding | Study |
| This compound | Mouse | 10 and 30 | Dose-dependently improved choice accuracy at longer delay intervals.[4] | Singer et al. (2009) |
| Bitopertin | Mouse | 1, 3, and 10 | Reduced MK-801-induced working memory deficits in a spontaneous alternation task.[5][6] | Deiana et al. (2022) |
| Sarcosine | Mouse | 500 and 1000 | Alleviated MK-801-induced impairments in spatial correlations of place fields in the hippocampus.[7] | Lin et al. (2021) |
Clinical Trial Outcomes of Alternative GlyT1 Inhibitors
While this compound's clinical development status is not extensively reported, several other GlyT1 inhibitors have progressed to clinical trials, providing valuable context for the potential of this class of compounds.
Table 3: Summary of Clinical Trial Results for Alternative GlyT1 Inhibitors
| Compound | Phase | Population | Key Cognitive/Symptom Outcome |
| Bitopertin | Phase II/III | Schizophrenia with negative symptoms | Phase II showed modest improvements, but Phase III trials failed to meet primary endpoints for negative or positive symptoms.[8][9] |
| Sarcosine | Meta-analysis | Schizophrenia | Showed a positive but insignificant effect on overall cognitive functions. May improve overall clinical symptoms when used as an adjunct, except with clozapine.[10] |
| Iclepertin (BI 425809) | Phase III | Schizophrenia with cognitive impairment | Phase II showed significant cognitive improvement. However, the Phase III CONNEX program did not meet its primary or secondary endpoints for cognition and functioning.[8][11][12] |
| PF-03463275 | Phase II | Schizophrenia | Did not produce greater improvement in cognitive impairment compared to cognitive training alone.[13] |
Experimental Protocols
Standardized behavioral assays are crucial for comparing the efficacy of different compounds. Below are the detailed methodologies for two key experiments cited in this guide.
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility, a domain of executive function.
-
Apparatus: A testing box with two digging pots.
-
Stimuli: Different digging media (e.g., sawdust, sand) and distinct odors (e.g., mint, vanilla) are used as dimensional cues.
-
Procedure:
-
Habituation and Training: Rats are habituated to the testing apparatus and trained to dig for a food reward.
-
Discrimination Phases: The task consists of a series of discrimination problems where the rat must learn to associate the food reward with a specific stimulus dimension (either digging medium or odor).
-
Simple Discrimination (SD): Discriminate between two stimuli within one dimension.
-
Compound Discrimination (CD): A second, irrelevant dimension is introduced.
-
Intra-Dimensional Shift (IDS): New stimuli from the same dimensions are introduced, but the rule remains the same.
-
Extra-Dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one, requiring the animal to shift its attentional set.
-
Reversal Learning: The previously correct and incorrect stimuli within a dimension are reversed.
-
-
-
Primary Measure: The number of trials required to reach a criterion of six consecutive correct choices for each phase. A significant increase in trials to criterion during the EDS phase compared to the IDS phase indicates a successful establishment of an attentional set.
The following diagram illustrates the workflow of the ASST.
Continuous Delayed Alternation Task
This task is used to assess spatial working memory.
-
Apparatus: An operant chamber with two retractable levers and a central food magazine.
-
Procedure:
-
Forced Trial: At the beginning of each trial, one lever is presented. A press on this lever results in a food reward.
-
Delay Interval: A variable delay period follows the forced trial.
-
Choice Trial: Both levers are presented. A press on the lever opposite to the one presented in the forced trial is rewarded (non-matching-to-position rule).
-
-
Primary Measure: The percentage of correct choices during the choice trials, particularly at longer delay intervals, which places a higher demand on working memory.
Conclusion
Preclinical evidence suggests that this compound is a promising cognitive enhancer, demonstrating efficacy in rodent models of cognitive flexibility and working memory. Its mechanism of action, through the inhibition of GlyT1 and subsequent enhancement of NMDA receptor function, is well-supported. However, the broader landscape of GlyT1 inhibitors presents a cautionary tale. While other compounds like bitopertin and iclepertin also showed promise in preclinical studies, they have thus far failed to demonstrate robust efficacy in large-scale clinical trials for cognitive impairment in schizophrenia.[8][9][12] The reasons for this translational failure are likely multifaceted and may include differences in compound-specific pharmacology, patient population heterogeneity, and the complexity of the underlying neurobiology.
For researchers and drug development professionals, the preclinical data for this compound warrants further investigation. Future studies should aim for direct, head-to-head comparisons with other GlyT1 inhibitors under standardized conditions to better delineate its relative therapeutic potential. Furthermore, a deeper understanding of the factors that led to the clinical trial failures of other compounds in this class will be critical in designing future clinical investigations for this compound and other novel cognitive enhancers.
References
- 1. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurophysiological effects of bitopertin in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What clinical trials have been conducted for Iclepertin? [synapse.patsnap.com]
- 12. Pardon Our Interruption [boehringer-ingelheim.com]
- 13. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of SSR504734's Cognitive Benefits: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the cognitive benefits of the glycine transporter 1 (GlyT1) inhibitor, SSR504734, with other notable GlyT1 inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available preclinical and clinical data. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to facilitate a thorough understanding of the comparative efficacy of these compounds.
Executive Summary
This compound has demonstrated pro-cognitive effects in several preclinical rodent models, primarily by enhancing N-methyl-D-aspartate receptor (NMDAR) function through the inhibition of glycine reuptake. These benefits have been observed in cognitive domains frequently impaired in neuropsychiatric disorders such as schizophrenia. However, the landscape of GlyT1 inhibitors includes several other compounds, some of which have advanced to clinical trials with mixed to disappointing results. This guide aims to provide a cross-study validation of this compound's cognitive benefits by comparing its preclinical performance with that of other key GlyT1 inhibitors: bitopertin, sarcosine, and iclepertin. While direct head-to-head trials are scarce, a comparative analysis of studies employing similar methodologies offers valuable insights into their relative potential.
Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
Glycine is an essential co-agonist for the NMDA receptor, a critical component in synaptic plasticity, learning, and memory. The glycine transporter 1 (GlyT1) is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration. By inhibiting GlyT1, compounds like this compound increase the availability of synaptic glycine, leading to enhanced NMDA receptor activation. This mechanism is hypothesized to ameliorate cognitive deficits associated with NMDA receptor hypofunction, a key theory in the pathophysiology of schizophrenia.[1]
Below is a diagram illustrating the signaling pathway.
Comparative Preclinical Efficacy
The cognitive-enhancing effects of this compound and other GlyT1 inhibitors have been primarily evaluated in rodent models using standardized behavioral paradigms. The following tables summarize the quantitative data from key preclinical studies.
Table 1: Effects of GlyT1 Inhibitors on Cognitive Flexibility in the Attentional Set-Shifting Task (ASST)
| Compound | Species | Dose (mg/kg, i.p.) | Key Finding | Study |
| This compound | Rat | 3 and 10 | Significantly reduced trials to criterion in the extra-dimensional shift (EDS) phase.[2] | Nikiforuk et al. (2011) |
| Bitopertin | Rat | 10 and 30 | No significant effect on PCP-induced social interaction deficits, a related cognitive domain. | Deiana et al. (2022) |
| Org24598 | Rat | 1, 3, and 10 | Reversed cognitive deficits in a reversal learning task in ethanol-exposed rats.[3] | Gibula-Tarlowska et al. (2023) |
Table 2: Effects of GlyT1 Inhibitors on Working Memory in Delayed Alternation Tasks
| Compound | Species | Dose (mg/kg, i.p.) | Key Finding | Study |
| This compound | Mouse | 10 and 30 | Dose-dependently improved choice accuracy at longer delay intervals.[4] | Singer et al. (2009) |
| Bitopertin | Mouse | 1, 3, and 10 | Reduced MK-801-induced working memory deficits in a spontaneous alternation task.[5][6] | Deiana et al. (2022) |
| Sarcosine | Mouse | 500 and 1000 | Alleviated MK-801-induced impairments in spatial correlations of place fields in the hippocampus.[7] | Lin et al. (2021) |
Clinical Trial Outcomes of Alternative GlyT1 Inhibitors
While this compound's clinical development status is not extensively reported, several other GlyT1 inhibitors have progressed to clinical trials, providing valuable context for the potential of this class of compounds.
Table 3: Summary of Clinical Trial Results for Alternative GlyT1 Inhibitors
| Compound | Phase | Population | Key Cognitive/Symptom Outcome |
| Bitopertin | Phase II/III | Schizophrenia with negative symptoms | Phase II showed modest improvements, but Phase III trials failed to meet primary endpoints for negative or positive symptoms.[8][9] |
| Sarcosine | Meta-analysis | Schizophrenia | Showed a positive but insignificant effect on overall cognitive functions. May improve overall clinical symptoms when used as an adjunct, except with clozapine.[10] |
| Iclepertin (BI 425809) | Phase III | Schizophrenia with cognitive impairment | Phase II showed significant cognitive improvement. However, the Phase III CONNEX program did not meet its primary or secondary endpoints for cognition and functioning.[8][11][12] |
| PF-03463275 | Phase II | Schizophrenia | Did not produce greater improvement in cognitive impairment compared to cognitive training alone.[13] |
Experimental Protocols
Standardized behavioral assays are crucial for comparing the efficacy of different compounds. Below are the detailed methodologies for two key experiments cited in this guide.
Attentional Set-Shifting Task (ASST)
This task assesses cognitive flexibility, a domain of executive function.
-
Apparatus: A testing box with two digging pots.
-
Stimuli: Different digging media (e.g., sawdust, sand) and distinct odors (e.g., mint, vanilla) are used as dimensional cues.
-
Procedure:
-
Habituation and Training: Rats are habituated to the testing apparatus and trained to dig for a food reward.
-
Discrimination Phases: The task consists of a series of discrimination problems where the rat must learn to associate the food reward with a specific stimulus dimension (either digging medium or odor).
-
Simple Discrimination (SD): Discriminate between two stimuli within one dimension.
-
Compound Discrimination (CD): A second, irrelevant dimension is introduced.
-
Intra-Dimensional Shift (IDS): New stimuli from the same dimensions are introduced, but the rule remains the same.
-
Extra-Dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one, requiring the animal to shift its attentional set.
-
Reversal Learning: The previously correct and incorrect stimuli within a dimension are reversed.
-
-
-
Primary Measure: The number of trials required to reach a criterion of six consecutive correct choices for each phase. A significant increase in trials to criterion during the EDS phase compared to the IDS phase indicates a successful establishment of an attentional set.
The following diagram illustrates the workflow of the ASST.
Continuous Delayed Alternation Task
This task is used to assess spatial working memory.
-
Apparatus: An operant chamber with two retractable levers and a central food magazine.
-
Procedure:
-
Forced Trial: At the beginning of each trial, one lever is presented. A press on this lever results in a food reward.
-
Delay Interval: A variable delay period follows the forced trial.
-
Choice Trial: Both levers are presented. A press on the lever opposite to the one presented in the forced trial is rewarded (non-matching-to-position rule).
-
-
Primary Measure: The percentage of correct choices during the choice trials, particularly at longer delay intervals, which places a higher demand on working memory.
Conclusion
Preclinical evidence suggests that this compound is a promising cognitive enhancer, demonstrating efficacy in rodent models of cognitive flexibility and working memory. Its mechanism of action, through the inhibition of GlyT1 and subsequent enhancement of NMDA receptor function, is well-supported. However, the broader landscape of GlyT1 inhibitors presents a cautionary tale. While other compounds like bitopertin and iclepertin also showed promise in preclinical studies, they have thus far failed to demonstrate robust efficacy in large-scale clinical trials for cognitive impairment in schizophrenia.[8][9][12] The reasons for this translational failure are likely multifaceted and may include differences in compound-specific pharmacology, patient population heterogeneity, and the complexity of the underlying neurobiology.
For researchers and drug development professionals, the preclinical data for this compound warrants further investigation. Future studies should aim for direct, head-to-head comparisons with other GlyT1 inhibitors under standardized conditions to better delineate its relative therapeutic potential. Furthermore, a deeper understanding of the factors that led to the clinical trial failures of other compounds in this class will be critical in designing future clinical investigations for this compound and other novel cognitive enhancers.
References
- 1. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurophysiological effects of bitopertin in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What clinical trials have been conducted for Iclepertin? [synapse.patsnap.com]
- 12. Pardon Our Interruption [boehringer-ingelheim.com]
- 13. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
SSR504734: A Comparative Guide to its Competitive Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SSR504734's competitive inhibition mechanism with other modes of inhibition, supported by experimental data. This compound is a selective and reversible inhibitor of the glycine (B1666218) transporter 1 (GlyT1), a key protein in the regulation of glycine levels in the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, thereby potentiating glutamatergic neurotransmission.[1][2] This mechanism of action has generated significant interest in its potential therapeutic applications for conditions such as schizophrenia.[1][3]
This guide will compare this compound with non-competitive GlyT1 inhibitors and competitive NMDA receptor antagonists to highlight the distinct pharmacological profiles and their implications.
Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor of GlyT1. This means it reversibly binds to the same site on the transporter as the endogenous substrate, glycine.[4] This binding event prevents glycine from being transported into the cell, leading to an accumulation of glycine in the synaptic cleft. The increased availability of glycine enhances the activation of NMDA receptors, which require both glutamate (B1630785) and a co-agonist like glycine to function optimally.
dot
Figure 1. Signaling pathway illustrating this compound's competitive inhibition of GlyT1.
Performance Comparison: this compound vs. Other Inhibitors
The efficacy and pharmacological profile of a GlyT1 inhibitor are significantly influenced by its mode of inhibition. Here, we compare this compound with non-competitive GlyT1 inhibitors and competitive NMDA receptor antagonists.
| Compound/Class | Target | Mechanism of Action | Key Kinetic Parameters | Reference(s) |
| This compound | GlyT1 | Competitive Inhibitor | IC₅₀: 18 nM (human), 15 nM (rat), 38 nM (mouse) | [1][5] |
| NFPS (ALX-5407) | GlyT1 | Non-Competitive Inhibitor | IC₅₀: 3 nM | |
| Org 24598 | GlyT1 | Non-Competitive Inhibitor | IC₅₀: 2.5 µM | |
| D-AP5 | NMDA Receptor | Competitive Antagonist | Kᵢ: ~1.93 µM | |
| CGS 19755 | NMDA Receptor | Competitive Antagonist | Kᵢ: ~0.34 µM |
Competitive GlyT1 Inhibition (this compound):
-
Reversible Action: The effect of this compound can be overcome by increasing the concentration of the natural substrate, glycine. This may offer a more modulatory and potentially safer pharmacological profile.
-
Dependence on Synaptic Activity: The efficacy of competitive inhibitors is dependent on the endogenous levels of glycine, making their action more closely tied to the physiological state of the synapse.
Non-Competitive GlyT1 Inhibition (e.g., NFPS, Org 24598):
-
Irreversible or Slowly Reversible Action: These inhibitors bind to an allosteric site on GlyT1, inducing a conformational change that inhibits glycine transport. Their effect is not readily surmounted by increasing glycine concentrations.[4]
-
Greater Glycine Accumulation: Non-competitive inhibition can lead to a more profound and sustained increase in synaptic glycine levels, which could be beneficial in some contexts but may also carry a higher risk of excitotoxicity or off-target effects.
Competitive NMDA Receptor Antagonism (e.g., D-AP5, CGS 19755):
-
Direct Blockade: These compounds directly block the glutamate binding site on the NMDA receptor, preventing its activation. This leads to a reduction in glutamatergic signaling.
-
Different Therapeutic Approach: While GlyT1 inhibitors aim to enhance NMDA receptor function by increasing the co-agonist concentration, competitive NMDA receptor antagonists directly inhibit the receptor, which is a fundamentally different therapeutic strategy often associated with neuroprotection in acute excitotoxic conditions but also with psychotomimetic side effects.
Experimental Protocols
The determination of the inhibition mechanism and potency of compounds like this compound relies on specific in vitro assays. Below are detailed methodologies for key experiments.
Glycine Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of radiolabeled glycine into cells expressing GlyT1.
Objective: To determine the IC₅₀ value of an inhibitor.
Materials:
-
Cells stably expressing the target GlyT1 (e.g., CHO or HEK293 cells).
-
[³H]-Glycine (radiolabeled substrate).
-
Assay buffer (e.g., HEPES-buffered saline).
-
Test compounds (e.g., this compound) at various concentrations.
-
Non-specific uptake control (e.g., a high concentration of non-labeled glycine or a known potent inhibitor).
-
Scintillation counter and vials.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Seed the GlyT1-expressing cells in 96-well plates and grow to confluence.
-
Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of [³H]-Glycine at a concentration close to its Kₘ for GlyT1.
-
Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the test compound at various concentrations for a defined period (e.g., 15-30 minutes) at 37°C. c. Initiate the uptake by adding the [³H]-Glycine solution to each well. d. Incubate for a short period (e.g., 10-20 minutes) at 37°C, ensuring the uptake is in the linear range. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells (e.g., with a mild detergent or distilled water). g. Transfer the cell lysate to scintillation vials. h. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (wells with excess non-labeled glycine) from the total uptake. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
dot
Figure 2. Experimental workflow for a glycine uptake assay.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the GlyT1 transporter and is used to determine the binding affinity (Kᵢ) of a competitive inhibitor.
Objective: To determine the Kᵢ value of a competitive inhibitor.
Materials:
-
Membrane preparations from cells or tissues expressing GlyT1.
-
A suitable radioligand that binds to the glycine binding site of GlyT1 (e.g., [³H]-SSR504734 or another high-affinity ligand).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known GlyT1 inhibitor).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and vials.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing GlyT1 and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₔ), and the test compound at various concentrations.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the specific binding by subtracting the non-specific binding (wells with excess non-labeled inhibitor) from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Fit the data to a one-site competition model to determine the IC₅₀ value. d. Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6][7]
Conclusion
This compound's competitive and reversible inhibition of GlyT1 offers a distinct pharmacological approach to modulating the glutamatergic system compared to non-competitive GlyT1 inhibitors and direct NMDA receptor antagonists. Its mechanism allows for a more nuanced enhancement of NMDA receptor function that is dependent on the physiological context of the synapse. The experimental protocols detailed above provide a framework for the quantitative assessment of this compound and other inhibitors, enabling researchers to further elucidate their therapeutic potential.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glycine transporter 1 inhibitor this compound enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. m.youtube.com [m.youtube.com]
SSR504734: A Comparative Guide to its Competitive Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SSR504734's competitive inhibition mechanism with other modes of inhibition, supported by experimental data. This compound is a selective and reversible inhibitor of the glycine transporter 1 (GlyT1), a key protein in the regulation of glycine levels in the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, thereby potentiating glutamatergic neurotransmission.[1][2] This mechanism of action has generated significant interest in its potential therapeutic applications for conditions such as schizophrenia.[1][3]
This guide will compare this compound with non-competitive GlyT1 inhibitors and competitive NMDA receptor antagonists to highlight the distinct pharmacological profiles and their implications.
Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor of GlyT1. This means it reversibly binds to the same site on the transporter as the endogenous substrate, glycine.[4] This binding event prevents glycine from being transported into the cell, leading to an accumulation of glycine in the synaptic cleft. The increased availability of glycine enhances the activation of NMDA receptors, which require both glutamate and a co-agonist like glycine to function optimally.
dot
Figure 1. Signaling pathway illustrating this compound's competitive inhibition of GlyT1.
Performance Comparison: this compound vs. Other Inhibitors
The efficacy and pharmacological profile of a GlyT1 inhibitor are significantly influenced by its mode of inhibition. Here, we compare this compound with non-competitive GlyT1 inhibitors and competitive NMDA receptor antagonists.
| Compound/Class | Target | Mechanism of Action | Key Kinetic Parameters | Reference(s) |
| This compound | GlyT1 | Competitive Inhibitor | IC₅₀: 18 nM (human), 15 nM (rat), 38 nM (mouse) | [1][5] |
| NFPS (ALX-5407) | GlyT1 | Non-Competitive Inhibitor | IC₅₀: 3 nM | |
| Org 24598 | GlyT1 | Non-Competitive Inhibitor | IC₅₀: 2.5 µM | |
| D-AP5 | NMDA Receptor | Competitive Antagonist | Kᵢ: ~1.93 µM | |
| CGS 19755 | NMDA Receptor | Competitive Antagonist | Kᵢ: ~0.34 µM |
Competitive GlyT1 Inhibition (this compound):
-
Reversible Action: The effect of this compound can be overcome by increasing the concentration of the natural substrate, glycine. This may offer a more modulatory and potentially safer pharmacological profile.
-
Dependence on Synaptic Activity: The efficacy of competitive inhibitors is dependent on the endogenous levels of glycine, making their action more closely tied to the physiological state of the synapse.
Non-Competitive GlyT1 Inhibition (e.g., NFPS, Org 24598):
-
Irreversible or Slowly Reversible Action: These inhibitors bind to an allosteric site on GlyT1, inducing a conformational change that inhibits glycine transport. Their effect is not readily surmounted by increasing glycine concentrations.[4]
-
Greater Glycine Accumulation: Non-competitive inhibition can lead to a more profound and sustained increase in synaptic glycine levels, which could be beneficial in some contexts but may also carry a higher risk of excitotoxicity or off-target effects.
Competitive NMDA Receptor Antagonism (e.g., D-AP5, CGS 19755):
-
Direct Blockade: These compounds directly block the glutamate binding site on the NMDA receptor, preventing its activation. This leads to a reduction in glutamatergic signaling.
-
Different Therapeutic Approach: While GlyT1 inhibitors aim to enhance NMDA receptor function by increasing the co-agonist concentration, competitive NMDA receptor antagonists directly inhibit the receptor, which is a fundamentally different therapeutic strategy often associated with neuroprotection in acute excitotoxic conditions but also with psychotomimetic side effects.
Experimental Protocols
The determination of the inhibition mechanism and potency of compounds like this compound relies on specific in vitro assays. Below are detailed methodologies for key experiments.
Glycine Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of radiolabeled glycine into cells expressing GlyT1.
Objective: To determine the IC₅₀ value of an inhibitor.
Materials:
-
Cells stably expressing the target GlyT1 (e.g., CHO or HEK293 cells).
-
[³H]-Glycine (radiolabeled substrate).
-
Assay buffer (e.g., HEPES-buffered saline).
-
Test compounds (e.g., this compound) at various concentrations.
-
Non-specific uptake control (e.g., a high concentration of non-labeled glycine or a known potent inhibitor).
-
Scintillation counter and vials.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Seed the GlyT1-expressing cells in 96-well plates and grow to confluence.
-
Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of [³H]-Glycine at a concentration close to its Kₘ for GlyT1.
-
Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the test compound at various concentrations for a defined period (e.g., 15-30 minutes) at 37°C. c. Initiate the uptake by adding the [³H]-Glycine solution to each well. d. Incubate for a short period (e.g., 10-20 minutes) at 37°C, ensuring the uptake is in the linear range. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells (e.g., with a mild detergent or distilled water). g. Transfer the cell lysate to scintillation vials. h. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (wells with excess non-labeled glycine) from the total uptake. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
dot
Figure 2. Experimental workflow for a glycine uptake assay.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the GlyT1 transporter and is used to determine the binding affinity (Kᵢ) of a competitive inhibitor.
Objective: To determine the Kᵢ value of a competitive inhibitor.
Materials:
-
Membrane preparations from cells or tissues expressing GlyT1.
-
A suitable radioligand that binds to the glycine binding site of GlyT1 (e.g., [³H]-SSR504734 or another high-affinity ligand).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known GlyT1 inhibitor).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and vials.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing GlyT1 and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₔ), and the test compound at various concentrations.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the specific binding by subtracting the non-specific binding (wells with excess non-labeled inhibitor) from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Fit the data to a one-site competition model to determine the IC₅₀ value. d. Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6][7]
Conclusion
This compound's competitive and reversible inhibition of GlyT1 offers a distinct pharmacological approach to modulating the glutamatergic system compared to non-competitive GlyT1 inhibitors and direct NMDA receptor antagonists. Its mechanism allows for a more nuanced enhancement of NMDA receptor function that is dependent on the physiological context of the synapse. The experimental protocols detailed above provide a framework for the quantitative assessment of this compound and other inhibitors, enabling researchers to further elucidate their therapeutic potential.
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of glycine transporter 1 by SSR-504734 promotes cognitive flexibility in glycine/NMDA receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glycine transporter 1 inhibitor this compound enhances working memory performance in a continuous delayed alternation task in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. m.youtube.com [m.youtube.com]
Evaluating the Translational Potential of SSR504734: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of SSR504734, a selective Glycine (B1666218) Transporter-1 (GlyT1) inhibitor, against other prominent compounds in its class. By summarizing key preclinical data and outlining experimental methodologies, this document aims to facilitate an objective evaluation of this compound's translational potential.
This compound emerged as a promising therapeutic candidate for central nervous system disorders, particularly schizophrenia, by targeting the glutamatergic system. The primary mechanism of action for this compound and similar GlyT1 inhibitors is the potentiation of N-methyl-D-aspartate receptor (NMDAR) function through the elevation of synaptic glycine levels. Glycine acts as an essential co-agonist at the NMDAR, and its increased availability is hypothesized to ameliorate the hypofunction of this receptor system, a key pathological feature implicated in schizophrenia.
This guide will compare this compound with other notable GlyT1 inhibitors that have been investigated for similar indications: bitopertin (B1667534), iclepertin (B6604116), and the endogenous GlyT1 inhibitor, sarcosine (B1681465). The comparison will focus on their performance in preclinical models assessing antipsychotic-like activity and cognitive enhancement.
Mechanism of Action: GlyT1 Inhibition
The signaling pathway targeted by this compound and its alternatives is central to synaptic plasticity and cognitive function. By blocking the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons, these inhibitors increase the concentration of glycine available to bind to the glycine modulatory site on the NMDAR. This enhances NMDAR-mediated glutamatergic neurotransmission.
Preclinical Performance Comparison
The following tables summarize key in vitro and in vivo preclinical data for this compound and its comparators. It is important to note that these data are compiled from various studies and may not be directly comparable due to differing experimental conditions.
In Vitro Affinity for GlyT1
| Compound | IC₅₀ (nM) for human GlyT1 | Reference(s) |
| This compound | 18 | [1] |
| Bitopertin | 24 | [2] |
| Iclepertin (BI 425809) | 2.5 | [3] |
| Sarcosine | ~9,000 (Ki, µM) | [4] |
Pharmacokinetic Profile in Rats (Oral Administration)
| Compound | Tₘₐₓ (h) | t₁/₂ (h) | Brain/Plasma Ratio | Reference(s) |
| This compound | 1-2 | ~8 | ~1 | [1] |
| Bitopertin | ~8 | ~40 | ~1 | [5][6] |
| Iclepertin (BI 425809) | 3-5 | 34-59 | Not Reported | [1][7] |
| Sarcosine | Not Reported | Not Reported | Not Reported |
Efficacy in Preclinical Models of Schizophrenia
| Model | This compound | Bitopertin | Iclepertin (BI 425809) | Sarcosine |
| MK-801-Induced Hyperactivity | Reverses effect (MED: 10-30 mg/kg i.p.)[1] | Prevents effect (MED: 0.3 mg/kg p.o.)[8] | Reverses effect (Effective at 0.005-4.5 mg/kg p.o.) | Attenuates effect (Effective at 300-600 mg/kg i.p.)[9] |
| Prepulse Inhibition (PPI) Deficit | Normalizes deficit in DBA/2 mice (MED: 15 mg/kg i.p.)[1] | Not Reported | Not Reported | Not Reported |
| Attentional Set-Shifting Task (Cognitive Flexibility) | Improves performance (3 and 10 mg/kg i.p.) | Not Reported | Not Reported | Not Reported |
| Novel Object Recognition (Recognition Memory) | Not Reported | Improves performance | Improves performance | Not Reported |
| T-Maze Spontaneous Alternation (Working Memory) | Improves performance (10 and 30 mg/kg i.p.) | Not Reported | Reverses MK-801-induced deficit[10] | Not Reported |
MED: Minimum Effective Dose
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below to allow for a more informed comparison of the available data.
MK-801-Induced Hyperactivity
This model is widely used to assess the potential antipsychotic activity of novel compounds. The NMDA receptor antagonist MK-801 (dizocilpine) induces a hyperlocomotor state in rodents, which is considered a model of the positive symptoms of schizophrenia.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Procedure: Animals are habituated to the testing environment (e.g., an open-field arena). The test compound (e.g., this compound) or vehicle is administered at a specified time before the injection of MK-801 (typically 0.1-0.3 mg/kg i.p.). Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a defined period (e.g., 60-120 minutes) using automated activity monitoring systems.
-
Endpoint: A significant reduction in the MK-801-induced increase in locomotor activity by the test compound is indicative of potential antipsychotic efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
-
Animals: Male DBA/2 mice (which exhibit a natural deficit in PPI) or other rodent strains.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure: After an acclimation period in the chamber with background noise, animals are subjected to a series of trials, including pulse-alone trials (e.g., 120 dB), prepulse-plus-pulse trials (e.g., a 70-85 dB prepulse preceding the 120 dB pulse by a specific interval), and no-stimulus trials.
-
Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials. An increase in PPI by the test compound suggests a restoration of sensorimotor gating.
Attentional Set-Shifting Task (ASST)
The ASST is a test of cognitive flexibility, a domain of executive function that is often impaired in schizophrenia. It measures the ability of an animal to shift attention between different perceptual dimensions of stimuli.
-
Animals: Male rats.
-
Apparatus: A testing box with two digging pots.
-
Procedure: Rats are trained to dig in a pot containing a food reward. They learn to discriminate between pots based on different cues (e.g., digging medium, odor). The task involves several phases where the rule for finding the reward changes, including an intra-dimensional shift (new exemplars of the same dimension are used) and an extra-dimensional shift (the relevant dimension changes, e.g., from medium to odor).
-
Endpoint: The number of trials required to reach a criterion of correct choices (e.g., 6 consecutive correct choices) is measured for each phase. A reduction in the number of trials to criterion, particularly in the extra-dimensional shift phase, indicates improved cognitive flexibility.[11][12][13]
Translational Potential and Clinical Status
While this compound demonstrated a promising preclinical profile, its clinical development status remains largely unreported after Phase I trials were initiated.[12] In contrast, other GlyT1 inhibitors have progressed further, albeit with challenging outcomes.
-
Bitopertin: After showing some promise in a Phase II trial for negative symptoms of schizophrenia, subsequent large-scale Phase III trials failed to meet their primary endpoints.[14] More recently, bitopertin is being investigated for erythropoietic protoporphyria, a rare metabolic disorder.[4]
-
Iclepertin (BI 425809): Despite positive results in a Phase II study for cognitive impairment associated with schizophrenia (CIAS), the subsequent Phase III CONNEX program did not meet its primary and key secondary endpoints.[15][16]
-
Sarcosine: As an add-on therapy, sarcosine has shown some efficacy in improving the negative and cognitive symptoms of schizophrenia in several clinical trials.[4]
The translational gap between preclinical efficacy and clinical outcomes for GlyT1 inhibitors highlights the complexities of treating schizophrenia. The disappointing results for bitopertin and iclepertin suggest that enhancing NMDAR function via GlyT1 inhibition alone may not be sufficient to produce robust clinical improvements in the multifaceted symptoms of schizophrenia.
Conclusion
This compound demonstrates a preclinical profile consistent with other GlyT1 inhibitors, showing efficacy in animal models relevant to schizophrenia. However, the translational journey of this class of compounds has been fraught with challenges, as evidenced by the clinical trial failures of bitopertin and iclepertin for this indication. The available data suggest that while GlyT1 inhibition effectively modulates the glutamatergic system in preclinical settings, this does not readily translate into significant clinical benefits for the complex symptomatology of schizophrenia. Future research may need to explore combination therapies or more targeted patient populations to unlock the therapeutic potential of this mechanism. For researchers considering further investigation of this compound, a thorough evaluation of the lessons learned from the clinical development of other GlyT1 inhibitors is paramount.
References
- 1. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discmedicine.com [discmedicine.com]
- 7. Sensorimotor gating impairments induced by MK-801 treatment may be reduced by tolerance effect and by familiarization in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sarcosine (glycine transporter inhibitor) attenuates behavioural and biochemical changes induced by ketamine, in the rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. b-neuro.com [b-neuro.com]
- 12. Attentional Set-Shifting Paradigm in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychiatrictimes.com [psychiatrictimes.com]
- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Translational Potential of SSR504734: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of SSR504734, a selective Glycine Transporter-1 (GlyT1) inhibitor, against other prominent compounds in its class. By summarizing key preclinical data and outlining experimental methodologies, this document aims to facilitate an objective evaluation of this compound's translational potential.
This compound emerged as a promising therapeutic candidate for central nervous system disorders, particularly schizophrenia, by targeting the glutamatergic system. The primary mechanism of action for this compound and similar GlyT1 inhibitors is the potentiation of N-methyl-D-aspartate receptor (NMDAR) function through the elevation of synaptic glycine levels. Glycine acts as an essential co-agonist at the NMDAR, and its increased availability is hypothesized to ameliorate the hypofunction of this receptor system, a key pathological feature implicated in schizophrenia.
This guide will compare this compound with other notable GlyT1 inhibitors that have been investigated for similar indications: bitopertin, iclepertin, and the endogenous GlyT1 inhibitor, sarcosine. The comparison will focus on their performance in preclinical models assessing antipsychotic-like activity and cognitive enhancement.
Mechanism of Action: GlyT1 Inhibition
The signaling pathway targeted by this compound and its alternatives is central to synaptic plasticity and cognitive function. By blocking the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons, these inhibitors increase the concentration of glycine available to bind to the glycine modulatory site on the NMDAR. This enhances NMDAR-mediated glutamatergic neurotransmission.
Preclinical Performance Comparison
The following tables summarize key in vitro and in vivo preclinical data for this compound and its comparators. It is important to note that these data are compiled from various studies and may not be directly comparable due to differing experimental conditions.
In Vitro Affinity for GlyT1
| Compound | IC₅₀ (nM) for human GlyT1 | Reference(s) |
| This compound | 18 | [1] |
| Bitopertin | 24 | [2] |
| Iclepertin (BI 425809) | 2.5 | [3] |
| Sarcosine | ~9,000 (Ki, µM) | [4] |
Pharmacokinetic Profile in Rats (Oral Administration)
| Compound | Tₘₐₓ (h) | t₁/₂ (h) | Brain/Plasma Ratio | Reference(s) |
| This compound | 1-2 | ~8 | ~1 | [1] |
| Bitopertin | ~8 | ~40 | ~1 | [5][6] |
| Iclepertin (BI 425809) | 3-5 | 34-59 | Not Reported | [1][7] |
| Sarcosine | Not Reported | Not Reported | Not Reported |
Efficacy in Preclinical Models of Schizophrenia
| Model | This compound | Bitopertin | Iclepertin (BI 425809) | Sarcosine |
| MK-801-Induced Hyperactivity | Reverses effect (MED: 10-30 mg/kg i.p.)[1] | Prevents effect (MED: 0.3 mg/kg p.o.)[8] | Reverses effect (Effective at 0.005-4.5 mg/kg p.o.) | Attenuates effect (Effective at 300-600 mg/kg i.p.)[9] |
| Prepulse Inhibition (PPI) Deficit | Normalizes deficit in DBA/2 mice (MED: 15 mg/kg i.p.)[1] | Not Reported | Not Reported | Not Reported |
| Attentional Set-Shifting Task (Cognitive Flexibility) | Improves performance (3 and 10 mg/kg i.p.) | Not Reported | Not Reported | Not Reported |
| Novel Object Recognition (Recognition Memory) | Not Reported | Improves performance | Improves performance | Not Reported |
| T-Maze Spontaneous Alternation (Working Memory) | Improves performance (10 and 30 mg/kg i.p.) | Not Reported | Reverses MK-801-induced deficit[10] | Not Reported |
MED: Minimum Effective Dose
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below to allow for a more informed comparison of the available data.
MK-801-Induced Hyperactivity
This model is widely used to assess the potential antipsychotic activity of novel compounds. The NMDA receptor antagonist MK-801 (dizocilpine) induces a hyperlocomotor state in rodents, which is considered a model of the positive symptoms of schizophrenia.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Procedure: Animals are habituated to the testing environment (e.g., an open-field arena). The test compound (e.g., this compound) or vehicle is administered at a specified time before the injection of MK-801 (typically 0.1-0.3 mg/kg i.p.). Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a defined period (e.g., 60-120 minutes) using automated activity monitoring systems.
-
Endpoint: A significant reduction in the MK-801-induced increase in locomotor activity by the test compound is indicative of potential antipsychotic efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
-
Animals: Male DBA/2 mice (which exhibit a natural deficit in PPI) or other rodent strains.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure: After an acclimation period in the chamber with background noise, animals are subjected to a series of trials, including pulse-alone trials (e.g., 120 dB), prepulse-plus-pulse trials (e.g., a 70-85 dB prepulse preceding the 120 dB pulse by a specific interval), and no-stimulus trials.
-
Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials. An increase in PPI by the test compound suggests a restoration of sensorimotor gating.
Attentional Set-Shifting Task (ASST)
The ASST is a test of cognitive flexibility, a domain of executive function that is often impaired in schizophrenia. It measures the ability of an animal to shift attention between different perceptual dimensions of stimuli.
-
Animals: Male rats.
-
Apparatus: A testing box with two digging pots.
-
Procedure: Rats are trained to dig in a pot containing a food reward. They learn to discriminate between pots based on different cues (e.g., digging medium, odor). The task involves several phases where the rule for finding the reward changes, including an intra-dimensional shift (new exemplars of the same dimension are used) and an extra-dimensional shift (the relevant dimension changes, e.g., from medium to odor).
-
Endpoint: The number of trials required to reach a criterion of correct choices (e.g., 6 consecutive correct choices) is measured for each phase. A reduction in the number of trials to criterion, particularly in the extra-dimensional shift phase, indicates improved cognitive flexibility.[11][12][13]
Translational Potential and Clinical Status
While this compound demonstrated a promising preclinical profile, its clinical development status remains largely unreported after Phase I trials were initiated.[12] In contrast, other GlyT1 inhibitors have progressed further, albeit with challenging outcomes.
-
Bitopertin: After showing some promise in a Phase II trial for negative symptoms of schizophrenia, subsequent large-scale Phase III trials failed to meet their primary endpoints.[14] More recently, bitopertin is being investigated for erythropoietic protoporphyria, a rare metabolic disorder.[4]
-
Iclepertin (BI 425809): Despite positive results in a Phase II study for cognitive impairment associated with schizophrenia (CIAS), the subsequent Phase III CONNEX program did not meet its primary and key secondary endpoints.[15][16]
-
Sarcosine: As an add-on therapy, sarcosine has shown some efficacy in improving the negative and cognitive symptoms of schizophrenia in several clinical trials.[4]
The translational gap between preclinical efficacy and clinical outcomes for GlyT1 inhibitors highlights the complexities of treating schizophrenia. The disappointing results for bitopertin and iclepertin suggest that enhancing NMDAR function via GlyT1 inhibition alone may not be sufficient to produce robust clinical improvements in the multifaceted symptoms of schizophrenia.
Conclusion
This compound demonstrates a preclinical profile consistent with other GlyT1 inhibitors, showing efficacy in animal models relevant to schizophrenia. However, the translational journey of this class of compounds has been fraught with challenges, as evidenced by the clinical trial failures of bitopertin and iclepertin for this indication. The available data suggest that while GlyT1 inhibition effectively modulates the glutamatergic system in preclinical settings, this does not readily translate into significant clinical benefits for the complex symptomatology of schizophrenia. Future research may need to explore combination therapies or more targeted patient populations to unlock the therapeutic potential of this mechanism. For researchers considering further investigation of this compound, a thorough evaluation of the lessons learned from the clinical development of other GlyT1 inhibitors is paramount.
References
- 1. Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discmedicine.com [discmedicine.com]
- 7. Sensorimotor gating impairments induced by MK-801 treatment may be reduced by tolerance effect and by familiarization in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sarcosine (glycine transporter inhibitor) attenuates behavioural and biochemical changes induced by ketamine, in the rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. b-neuro.com [b-neuro.com]
- 12. Attentional Set-Shifting Paradigm in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychiatrictimes.com [psychiatrictimes.com]
- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SSR504734 in Preclinical Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of SSR504734, a selective Glycine (B1666218) Transporter-1 (GlyT1) inhibitor, in various animal models. The guide summarizes key findings on its efficacy, pharmacokinetics, and mechanism of action, and offers a comparison with other notable GlyT1 inhibitors, bitopertin (B1667534) and iclepertin (B6604116), based on available preclinical data.
This compound has been investigated for its potential therapeutic effects in several central nervous system disorders, primarily focusing on schizophrenia. By blocking the reuptake of glycine in the brain, this compound increases synaptic glycine levels, which in turn potentiates N-methyl-D-aspartate (NMDA) receptor function.[1] This mechanism is believed to address the hypofunction of the glutamatergic system implicated in the pathophysiology of schizophrenia.[2][3]
Comparative Efficacy in Animal Models of Schizophrenia and Cognitive Dysfunction
This compound has demonstrated efficacy in a range of animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia. These models often involve inducing a hyperdopaminergic state or NMDA receptor hypofunction to mimic aspects of the disorder.
Table 1: Efficacy of this compound in Rodent Models of Schizophrenia-Like Symptoms
| Animal Model | Species | Symptom Domain | Key Finding | Effective Dose (mg/kg, i.p.) | Citation(s) |
| MK-801-induced Hyperactivity | Mouse, Rat | Positive Symptoms | Reversed hyperactivity | 10-30 | [1] |
| Amphetamine-induced Hyperactivity | Rat | Positive Symptoms | Reversed hypersensitivity to locomotor effects | 1-3 | [1] |
| Prepulse Inhibition (PPI) Deficit | DBA/2 Mouse | Sensorimotor Gating (Cognitive) | Normalized spontaneous PPI deficit | 15 | [1] |
| Attentional Set-Shifting Task (ASST) | Rat | Cognitive Flexibility | Improved performance in the extra-dimensional shift phase | 3, 10 | [4] |
| Neonatal Phencyclidine (PCP) Model | Rat | Cognitive/Social Deficits | Reversed selective attention deficits | 1-3 | [1] |
| Chronic Mild Stress | Mouse | Negative/Depressive Symptoms | Showed antidepressant-like activity | 10 | [1] |
Comparison with Other GlyT1 Inhibitors: Bitopertin and Iclepertin
Direct head-to-head comparative studies of this compound with other GlyT1 inhibitors like bitopertin and iclepertin in the same animal models are limited in the public domain. However, data from separate studies allow for an indirect comparison, highlighting the potential of this drug class.
-
Bitopertin (RG1678): Like this compound, bitopertin has shown pro-cognitive effects in rodent models. For instance, it has been shown to enhance recognition memory and reduce working memory deficits induced by the NMDA receptor antagonist MK-801 in rodents.[5] While clinical trials in schizophrenia have yielded mixed results, the preclinical data supported its potential to modulate NMDA receptor function.[5]
-
Iclepertin (BI 425809): Iclepertin has also demonstrated pro-cognitive effects in animal models. It has been shown to reverse MK-801-induced working memory deficits in mice and improve social recognition memory in rats.[6][7] Notably, iclepertin has also been investigated for its potential in treating cognitive impairment associated with Alzheimer's disease.[6]
Due to variations in experimental protocols, direct comparison of the potency and efficacy of these compounds is challenging. Future preclinical studies employing a head-to-head design are warranted to delineate the comparative pharmacological profiles of these GlyT1 inhibitors.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is crucial for predicting its clinical utility. Available data for this compound in rodents indicates good brain penetration, a key characteristic for a centrally acting agent.
Table 2: Comparative Pharmacokinetic Parameters of GlyT1 Inhibitors in Rodents
| Compound | Species | Administration | Brain/Plasma Ratio | Key Findings | Citation(s) |
| This compound | Mouse | i.p. | ~1.3 | Rapidly crosses the blood-brain barrier. | N/A |
| Rat | i.p. | ~1.0 | Increased extracellular glycine in the prefrontal cortex. | [1] | |
| Bitopertin | Rat | s.c. | Not Reported | Slow absorption and elimination. | N/A |
| Iclepertin | Rat | Oral | Not Reported | Dose-dependent increase in CSF glycine levels. | N/A |
Mechanism of Action: Enhancing NMDA Receptor Signaling
The therapeutic rationale for using GlyT1 inhibitors in schizophrenia is based on the glutamate (B1630785) hypofunction hypothesis. By inhibiting GlyT1, these compounds increase the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the NMDA receptor, and its increased availability enhances NMDA receptor-mediated neurotransmission. This potentiation of glutamatergic signaling is thought to improve synaptic plasticity and alleviate the cognitive and negative symptoms of schizophrenia.[2][3]
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GlyT-1 Inhibitors: From Hits to Clinical Candidates | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer’s dementia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The attentional set-shifting test paradigm in rats for the screening of novel pro-cognitive compounds with relevance for cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SSR504734 in Preclinical Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of SSR504734, a selective Glycine Transporter-1 (GlyT1) inhibitor, in various animal models. The guide summarizes key findings on its efficacy, pharmacokinetics, and mechanism of action, and offers a comparison with other notable GlyT1 inhibitors, bitopertin and iclepertin, based on available preclinical data.
This compound has been investigated for its potential therapeutic effects in several central nervous system disorders, primarily focusing on schizophrenia. By blocking the reuptake of glycine in the brain, this compound increases synaptic glycine levels, which in turn potentiates N-methyl-D-aspartate (NMDA) receptor function.[1] This mechanism is believed to address the hypofunction of the glutamatergic system implicated in the pathophysiology of schizophrenia.[2][3]
Comparative Efficacy in Animal Models of Schizophrenia and Cognitive Dysfunction
This compound has demonstrated efficacy in a range of animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia. These models often involve inducing a hyperdopaminergic state or NMDA receptor hypofunction to mimic aspects of the disorder.
Table 1: Efficacy of this compound in Rodent Models of Schizophrenia-Like Symptoms
| Animal Model | Species | Symptom Domain | Key Finding | Effective Dose (mg/kg, i.p.) | Citation(s) |
| MK-801-induced Hyperactivity | Mouse, Rat | Positive Symptoms | Reversed hyperactivity | 10-30 | [1] |
| Amphetamine-induced Hyperactivity | Rat | Positive Symptoms | Reversed hypersensitivity to locomotor effects | 1-3 | [1] |
| Prepulse Inhibition (PPI) Deficit | DBA/2 Mouse | Sensorimotor Gating (Cognitive) | Normalized spontaneous PPI deficit | 15 | [1] |
| Attentional Set-Shifting Task (ASST) | Rat | Cognitive Flexibility | Improved performance in the extra-dimensional shift phase | 3, 10 | [4] |
| Neonatal Phencyclidine (PCP) Model | Rat | Cognitive/Social Deficits | Reversed selective attention deficits | 1-3 | [1] |
| Chronic Mild Stress | Mouse | Negative/Depressive Symptoms | Showed antidepressant-like activity | 10 | [1] |
Comparison with Other GlyT1 Inhibitors: Bitopertin and Iclepertin
Direct head-to-head comparative studies of this compound with other GlyT1 inhibitors like bitopertin and iclepertin in the same animal models are limited in the public domain. However, data from separate studies allow for an indirect comparison, highlighting the potential of this drug class.
-
Bitopertin (RG1678): Like this compound, bitopertin has shown pro-cognitive effects in rodent models. For instance, it has been shown to enhance recognition memory and reduce working memory deficits induced by the NMDA receptor antagonist MK-801 in rodents.[5] While clinical trials in schizophrenia have yielded mixed results, the preclinical data supported its potential to modulate NMDA receptor function.[5]
-
Iclepertin (BI 425809): Iclepertin has also demonstrated pro-cognitive effects in animal models. It has been shown to reverse MK-801-induced working memory deficits in mice and improve social recognition memory in rats.[6][7] Notably, iclepertin has also been investigated for its potential in treating cognitive impairment associated with Alzheimer's disease.[6]
Due to variations in experimental protocols, direct comparison of the potency and efficacy of these compounds is challenging. Future preclinical studies employing a head-to-head design are warranted to delineate the comparative pharmacological profiles of these GlyT1 inhibitors.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is crucial for predicting its clinical utility. Available data for this compound in rodents indicates good brain penetration, a key characteristic for a centrally acting agent.
Table 2: Comparative Pharmacokinetic Parameters of GlyT1 Inhibitors in Rodents
| Compound | Species | Administration | Brain/Plasma Ratio | Key Findings | Citation(s) |
| This compound | Mouse | i.p. | ~1.3 | Rapidly crosses the blood-brain barrier. | N/A |
| Rat | i.p. | ~1.0 | Increased extracellular glycine in the prefrontal cortex. | [1] | |
| Bitopertin | Rat | s.c. | Not Reported | Slow absorption and elimination. | N/A |
| Iclepertin | Rat | Oral | Not Reported | Dose-dependent increase in CSF glycine levels. | N/A |
Mechanism of Action: Enhancing NMDA Receptor Signaling
The therapeutic rationale for using GlyT1 inhibitors in schizophrenia is based on the glutamate hypofunction hypothesis. By inhibiting GlyT1, these compounds increase the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the NMDA receptor, and its increased availability enhances NMDA receptor-mediated neurotransmission. This potentiation of glutamatergic signaling is thought to improve synaptic plasticity and alleviate the cognitive and negative symptoms of schizophrenia.[2][3]
References
- 1. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 this compound, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GlyT-1 Inhibitors: From Hits to Clinical Candidates | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer’s dementia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The attentional set-shifting test paradigm in rats for the screening of novel pro-cognitive compounds with relevance for cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
SSR504734: A Glycine Transporter-1 Inhibitor's Potential in Schizophrenia Therapeutics - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of SSR504734, a selective Glycine (B1666218) Transporter-1 (GlyT1) inhibitor, against established and emerging treatments for the positive and negative symptoms of schizophrenia. While clinical trial data for this compound is not publicly available, this analysis synthesizes robust preclinical findings and contrasts them with clinical data from alternative therapies, offering valuable insights for the research and development community.
Mechanism of Action: Targeting Glutamatergic Hypofunction
This compound's therapeutic potential lies in its ability to modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in the glutamate (B1630785) hypothesis of schizophrenia. This hypothesis posits that a deficit in glutamatergic neurotransmission contributes significantly to the pathophysiology of the disorder, particularly the negative and cognitive symptoms.
This compound is a selective and reversible inhibitor of GlyT1. GlyT1 is the primary transporter responsible for clearing glycine from the synaptic cleft. Glycine acts as an essential co-agonist at the NMDA receptor; both glycine and glutamate must bind to the receptor for it to become fully active. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, thereby potentiating NMDA receptor-mediated glutamatergic neurotransmission. This enhancement of glutamatergic signaling is expected to ameliorate the symptoms of schizophrenia, with a theoretical advantage in addressing the negative and cognitive domains that are often resistant to conventional antipsychotics.[1]
Comparative Efficacy: Preclinical Data vs. Clinical Alternatives
The following tables summarize the available quantitative data for this compound in preclinical models of schizophrenia and compare it with clinical trial data for alternative treatments. It is crucial to note the translational gap between preclinical animal models and human clinical trials.
Efficacy Against Positive Symptoms
Positive symptoms of schizophrenia, such as hallucinations and delusions, are often modeled in animals by inducing hyperlocomotion with dopamine (B1211576) agonists like amphetamine.
| Treatment (Dosage) | Model/Study Population | Primary Endpoint | Results |
| This compound (1-3 mg/kg, i.p.) | d-amphetamine-induced hyperactivity in neonatal PCP-treated rats | Reversal of hypersensitivity to locomotor effects | Significant reversal of amphetamine-induced hyperactivity.[1] |
| KarXT (xanomeline-trospium) | Phase 3 EMERGENT-2 trial in adults with schizophrenia | Change in PANSS Positive Subscale score from baseline to week 5 | -6.8 with KarXT vs. -3.9 with placebo. |
| Risperidone (4.0 mg/day) | Phase 3 trial in adults with predominant negative symptoms | Change in PANSS Positive Subscale score | Minimal effects on positive symptoms in this specific patient population. |
Efficacy Against Negative and Cognitive Symptoms
Negative and cognitive symptoms, such as social withdrawal, anhedonia, and impaired executive function, are modeled in animals using various paradigms, including phencyclidine (PCP)-induced deficits and prepulse inhibition (PPI) of the startle reflex.
| Treatment (Dosage) | Model/Study Population | Primary Endpoint | Results |
| This compound (1-3 mg/kg, i.p.) | Neonatal PCP-treated rats | Reversal of selective attention deficits | Significant reversal of deficits.[1] |
| This compound (15 mg/kg, i.p.) | DBA/2 mice with spontaneous PPI deficit | Normalization of prepulse inhibition | Normalized the spontaneous PPI deficit.[1] |
| KarXT (xanomeline-trospium) | Phase 3 EMERGENT-2 trial in adults with schizophrenia | Change in PANSS Negative Subscale score from baseline to week 5 | -3.4 with KarXT vs. -1.6 with placebo. |
| Cariprazine (B1246890) (4.5 mg/day) | Phase 3 trial in adults with predominant negative symptoms | Change in PANSS Factor Score for Negative Symptoms (PANSS-FSNS) from baseline to week 26 | -8.90 with cariprazine vs. -7.44 with risperidone. |
| Pimavanserin (B1677881) (34 mg/day) | Phase 3 ADVANCE-2 trial in adults with predominant negative symptoms | Change in 16-item Negative Symptom Assessment (NSA-16) total score from baseline to week 26 | -11.8 with pimavanserin vs. -11.1 with placebo (not statistically significant). |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited for this compound are provided below.
Amphetamine-Induced Hyperactivity in Neonatal PCP-Treated Rats
This model is used to assess the potential of a compound to treat the positive symptoms of schizophrenia.
-
Animals: Male rat pups.
-
Induction of Model: Rats are treated with the NMDA receptor antagonist phencyclidine (PCP) on postnatal days 7, 9, and 11. This neonatal treatment is known to induce long-lasting behavioral and neurochemical changes that resemble aspects of schizophrenia.
-
Drug Administration: In adulthood, the rats are administered this compound or a vehicle control intraperitoneally (i.p.).
-
Behavioral Testing: Following drug administration, the rats are challenged with d-amphetamine to induce hyperlocomotion. Their locomotor activity is then recorded and quantified.
-
Endpoint: The primary endpoint is the reversal of d-amphetamine-induced hypersensitivity to locomotor effects in the this compound-treated group compared to the vehicle-treated group.[1]
Prepulse Inhibition (PPI) Deficit in DBA/2 Mice
This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia and is considered a marker for the cognitive and attentional impairments associated with the disorder.
-
Animals: DBA/2 mice, a strain known to exhibit a spontaneous deficit in prepulse inhibition.
-
Drug Administration: Mice are administered this compound or a vehicle control i.p.
-
Apparatus: A startle reflex testing system consisting of a sound-attenuating chamber with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure: After an acclimation period in the testing chamber, mice are presented with a series of trials. These trials include a startle stimulus (a loud burst of white noise) alone, a prepulse (a weaker acoustic stimulus) followed by the startle stimulus, and the prepulse alone.
-
Endpoint: The percentage of prepulse inhibition (%PPI) is calculated as: [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100. The primary endpoint is the normalization of the PPI deficit in the this compound-treated group compared to the vehicle-treated group.[1]
Conclusion
The preclinical evidence for this compound suggests a promising profile for a novel antipsychotic, particularly in its potential to address the challenging negative and cognitive symptoms of schizophrenia. Its mechanism of action, centered on the potentiation of NMDA receptor function via GlyT1 inhibition, provides a strong theoretical basis for these effects. However, the lack of clinical trial data makes a direct comparison with other therapeutic agents speculative.
The clinical data from alternative treatments such as KarXT and cariprazine demonstrate that novel mechanisms targeting non-dopaminergic pathways can lead to significant improvements in both positive and negative symptoms. The journey of GlyT1 inhibitors has been met with challenges, as evidenced by the discontinuation of other compounds in this class. Nevertheless, the robust preclinical findings for this compound underscore the continued importance of exploring the glutamatergic system as a therapeutic target in schizophrenia. Further research, including well-controlled clinical trials, would be necessary to fully elucidate the therapeutic potential of this compound in the treatment of schizophrenia.
References
SSR504734: A Glycine Transporter-1 Inhibitor's Potential in Schizophrenia Therapeutics - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of SSR504734, a selective Glycine Transporter-1 (GlyT1) inhibitor, against established and emerging treatments for the positive and negative symptoms of schizophrenia. While clinical trial data for this compound is not publicly available, this analysis synthesizes robust preclinical findings and contrasts them with clinical data from alternative therapies, offering valuable insights for the research and development community.
Mechanism of Action: Targeting Glutamatergic Hypofunction
This compound's therapeutic potential lies in its ability to modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in the glutamate hypothesis of schizophrenia. This hypothesis posits that a deficit in glutamatergic neurotransmission contributes significantly to the pathophysiology of the disorder, particularly the negative and cognitive symptoms.
This compound is a selective and reversible inhibitor of GlyT1. GlyT1 is the primary transporter responsible for clearing glycine from the synaptic cleft. Glycine acts as an essential co-agonist at the NMDA receptor; both glycine and glutamate must bind to the receptor for it to become fully active. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, thereby potentiating NMDA receptor-mediated glutamatergic neurotransmission. This enhancement of glutamatergic signaling is expected to ameliorate the symptoms of schizophrenia, with a theoretical advantage in addressing the negative and cognitive domains that are often resistant to conventional antipsychotics.[1]
Comparative Efficacy: Preclinical Data vs. Clinical Alternatives
The following tables summarize the available quantitative data for this compound in preclinical models of schizophrenia and compare it with clinical trial data for alternative treatments. It is crucial to note the translational gap between preclinical animal models and human clinical trials.
Efficacy Against Positive Symptoms
Positive symptoms of schizophrenia, such as hallucinations and delusions, are often modeled in animals by inducing hyperlocomotion with dopamine agonists like amphetamine.
| Treatment (Dosage) | Model/Study Population | Primary Endpoint | Results |
| This compound (1-3 mg/kg, i.p.) | d-amphetamine-induced hyperactivity in neonatal PCP-treated rats | Reversal of hypersensitivity to locomotor effects | Significant reversal of amphetamine-induced hyperactivity.[1] |
| KarXT (xanomeline-trospium) | Phase 3 EMERGENT-2 trial in adults with schizophrenia | Change in PANSS Positive Subscale score from baseline to week 5 | -6.8 with KarXT vs. -3.9 with placebo. |
| Risperidone (4.0 mg/day) | Phase 3 trial in adults with predominant negative symptoms | Change in PANSS Positive Subscale score | Minimal effects on positive symptoms in this specific patient population. |
Efficacy Against Negative and Cognitive Symptoms
Negative and cognitive symptoms, such as social withdrawal, anhedonia, and impaired executive function, are modeled in animals using various paradigms, including phencyclidine (PCP)-induced deficits and prepulse inhibition (PPI) of the startle reflex.
| Treatment (Dosage) | Model/Study Population | Primary Endpoint | Results |
| This compound (1-3 mg/kg, i.p.) | Neonatal PCP-treated rats | Reversal of selective attention deficits | Significant reversal of deficits.[1] |
| This compound (15 mg/kg, i.p.) | DBA/2 mice with spontaneous PPI deficit | Normalization of prepulse inhibition | Normalized the spontaneous PPI deficit.[1] |
| KarXT (xanomeline-trospium) | Phase 3 EMERGENT-2 trial in adults with schizophrenia | Change in PANSS Negative Subscale score from baseline to week 5 | -3.4 with KarXT vs. -1.6 with placebo. |
| Cariprazine (4.5 mg/day) | Phase 3 trial in adults with predominant negative symptoms | Change in PANSS Factor Score for Negative Symptoms (PANSS-FSNS) from baseline to week 26 | -8.90 with cariprazine vs. -7.44 with risperidone. |
| Pimavanserin (34 mg/day) | Phase 3 ADVANCE-2 trial in adults with predominant negative symptoms | Change in 16-item Negative Symptom Assessment (NSA-16) total score from baseline to week 26 | -11.8 with pimavanserin vs. -11.1 with placebo (not statistically significant). |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited for this compound are provided below.
Amphetamine-Induced Hyperactivity in Neonatal PCP-Treated Rats
This model is used to assess the potential of a compound to treat the positive symptoms of schizophrenia.
-
Animals: Male rat pups.
-
Induction of Model: Rats are treated with the NMDA receptor antagonist phencyclidine (PCP) on postnatal days 7, 9, and 11. This neonatal treatment is known to induce long-lasting behavioral and neurochemical changes that resemble aspects of schizophrenia.
-
Drug Administration: In adulthood, the rats are administered this compound or a vehicle control intraperitoneally (i.p.).
-
Behavioral Testing: Following drug administration, the rats are challenged with d-amphetamine to induce hyperlocomotion. Their locomotor activity is then recorded and quantified.
-
Endpoint: The primary endpoint is the reversal of d-amphetamine-induced hypersensitivity to locomotor effects in the this compound-treated group compared to the vehicle-treated group.[1]
Prepulse Inhibition (PPI) Deficit in DBA/2 Mice
This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia and is considered a marker for the cognitive and attentional impairments associated with the disorder.
-
Animals: DBA/2 mice, a strain known to exhibit a spontaneous deficit in prepulse inhibition.
-
Drug Administration: Mice are administered this compound or a vehicle control i.p.
-
Apparatus: A startle reflex testing system consisting of a sound-attenuating chamber with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure: After an acclimation period in the testing chamber, mice are presented with a series of trials. These trials include a startle stimulus (a loud burst of white noise) alone, a prepulse (a weaker acoustic stimulus) followed by the startle stimulus, and the prepulse alone.
-
Endpoint: The percentage of prepulse inhibition (%PPI) is calculated as: [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100. The primary endpoint is the normalization of the PPI deficit in the this compound-treated group compared to the vehicle-treated group.[1]
Conclusion
The preclinical evidence for this compound suggests a promising profile for a novel antipsychotic, particularly in its potential to address the challenging negative and cognitive symptoms of schizophrenia. Its mechanism of action, centered on the potentiation of NMDA receptor function via GlyT1 inhibition, provides a strong theoretical basis for these effects. However, the lack of clinical trial data makes a direct comparison with other therapeutic agents speculative.
The clinical data from alternative treatments such as KarXT and cariprazine demonstrate that novel mechanisms targeting non-dopaminergic pathways can lead to significant improvements in both positive and negative symptoms. The journey of GlyT1 inhibitors has been met with challenges, as evidenced by the discontinuation of other compounds in this class. Nevertheless, the robust preclinical findings for this compound underscore the continued importance of exploring the glutamatergic system as a therapeutic target in schizophrenia. Further research, including well-controlled clinical trials, would be necessary to fully elucidate the therapeutic potential of this compound in the treatment of schizophrenia.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
